molecular formula C7H8ClN B104755 2-Chloro-4-methylaniline CAS No. 615-65-6

2-Chloro-4-methylaniline

Cat. No.: B104755
CAS No.: 615-65-6
M. Wt: 141.6 g/mol
InChI Key: XGYLSRFSXKAYCR-UHFFFAOYSA-N
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Description

2-Chloro-4-methylaniline, also known as this compound, is a useful research compound. Its molecular formula is C7H8ClN and its molecular weight is 141.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as slightly sol in water, acetone. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 60120. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Aniline Compounds - Toluidines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-4-methylaniline
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InChI

InChI=1S/C7H8ClN/c1-5-2-3-7(9)6(8)4-5/h2-4H,9H2,1H3
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InChI Key

XGYLSRFSXKAYCR-UHFFFAOYSA-N
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Canonical SMILES

CC1=CC(=C(C=C1)N)Cl
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Molecular Formula

C7H8ClN
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DSSTOX Substance ID

DTXSID3022083
Record name 2-Chloro-4-methylaniline
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Molecular Weight

141.60 g/mol
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Physical Description

Pale yellow liquid; [MSDSonline]
Record name 2-Chloro-p-toluidine
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Boiling Point

219 °C @ 732 MM HG
Record name 2-CHLORO-P-TOLUIDINE
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Solubility

SLIGHTLY SOL IN WATER, ACETONE
Record name 2-CHLORO-P-TOLUIDINE
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Density

1.151 @ 20 °C
Record name 2-CHLORO-P-TOLUIDINE
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CAS No.

615-65-6
Record name 2-Chloro-4-methylaniline
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Melting Point

7 °C
Record name 2-CHLORO-P-TOLUIDINE
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Foundational & Exploratory

An In-depth Technical Guide to the Basic Properties of 2-Chloro-4-methylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental physicochemical properties of 2-Chloro-4-methylaniline (CAS No. 615-65-6). The information is curated for researchers, scientists, and professionals in drug development who utilize this compound as a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes.[1] This document includes tabulated quantitative data, detailed experimental protocols for property determination, and visual diagrams of its synthesis and characterization workflow.

Chemical and Physical Properties

This compound, also known as 2-chloro-p-toluidine, is an aromatic amine derivative.[1] It presents as a clear yellow to pale brown liquid under standard conditions.[2][3] The presence of a chlorine atom and a methyl group on the aniline (B41778) ring makes it a versatile intermediate in organic synthesis.[1][4]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₇H₈ClN[3]
Molecular Weight141.60 g/mol [5]
AppearanceClear yellow to pale brown liquid[2][3]
Melting Point7 °C[2][5]
Boiling Point223-225 °C[2][5]
Density1.151 g/mL at 25 °C[5]
Refractive Index (n20/D)1.575[5]
Flash Point99 °C (closed cup)[5]
pKa (Predicted)3.09 ± 0.10[2][4]

Solubility

This compound exhibits limited solubility in water but is soluble in various organic solvents.

Table 2: Solubility of this compound

SolventSolubilityReference
WaterSparingly soluble[4]
MethanolSoluble[2][4]
AcetoneSlightly soluble[3][4]

Safety Information

This compound is classified as harmful and requires careful handling in a laboratory setting. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when working with this compound.

Table 3: GHS Hazard Information for this compound

Hazard StatementPrecautionary Statement
H302+H312+H332: Harmful if swallowed, in contact with skin or if inhaled.P273: Avoid release to the environment.
H315: Causes skin irritation.P280: Wear protective gloves/protective clothing/eye protection/face protection.
H318: Causes serious eye damage.P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.
H412: Harmful to aquatic life with long lasting effects.P302+P352: IF ON SKIN: Wash with plenty of water.
P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

This is not an exhaustive list of safety information. Always consult the full Safety Data Sheet (SDS) before handling this chemical.

Experimental Protocols

The following sections detail the methodologies for determining the key properties of this compound.

Synthesis of this compound

A common synthetic route to this compound involves the reduction of the corresponding nitro compound, 2-chloro-4-nitrotoluene (B140621). A general procedure using iron powder in an acidic medium is described below.

Experimental Protocol: Synthesis via Reduction of 2-chloro-4-nitrotoluene

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-chloro-4-nitrotoluene (1 equivalent). Suspend the starting material in a mixture of ethanol (B145695) and water.

  • Addition of Reducing Agent: To the stirred suspension, add iron powder (3-4 equivalents).

  • Acidification: Add a catalytic amount of concentrated hydrochloric acid or acetic acid to the reaction mixture.

  • Reaction: Heat the mixture to reflux and maintain this temperature for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Filter the reaction mixture to remove the iron and iron salts.

  • Extraction: Pour the filtrate into water and extract the product with a suitable organic solvent, such as ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure to yield the crude product. The product can be further purified by column chromatography if necessary.[6]

Synthesis_of_2_Chloro_4_methylaniline start 2-chloro-4-nitrotoluene product This compound start->product Reduction reagents Fe, HCl (cat.) Ethanol/Water

Synthesis of this compound.
Characterization Workflow

A general workflow for the characterization of a synthesized organic compound like this compound is outlined below.

Characterization_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Characterization synthesis Synthesized Product (Crude this compound) purification Purification (e.g., Column Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr Structural Elucidation ms Mass Spectrometry purification->ms Molecular Weight Confirmation ir IR Spectroscopy purification->ir Functional Group Identification mp Melting Point Determination purification->mp Purity Assessment

General characterization workflow.
Melting Point Determination

The melting point of a solid organic compound is a key physical property used for identification and purity assessment.

Experimental Protocol: Capillary Method

  • Sample Preparation: Finely powder a small amount of the solid sample. Introduce the powdered sample into a capillary tube, sealed at one end, to a height of 2-3 mm.

  • Apparatus Setup: Place the capillary tube in a melting point apparatus (e.g., a Mel-Temp or similar device) and position a thermometer correctly.

  • Heating: Heat the apparatus slowly, at a rate of approximately 1-2 °C per minute, as the temperature approaches the expected melting point.

  • Observation: Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting). This range is the melting point of the compound. For a pure compound, this range is typically narrow (0.5-1 °C).

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.

Experimental Protocol: Micro Boiling Point Method

  • Sample Preparation: Place a small amount of the liquid sample (a few drops) into a small test tube or fusion tube.

  • Capillary Insertion: Place a capillary tube, sealed at one end, into the test tube with the open end submerged in the liquid.

  • Heating: Attach the test tube to a thermometer and heat it in a suitable heating bath (e.g., a Thiele tube or an aluminum block).

  • Observation: As the liquid is heated, a stream of bubbles will emerge from the open end of the capillary tube. Continue heating until a steady stream of bubbles is observed.

  • Cooling and Measurement: Remove the heat source and allow the apparatus to cool. The temperature at which the liquid just begins to enter the capillary tube is the boiling point of the sample.[7]

pKa Determination

The pKa is a measure of the acidity of a compound. For an amine, it refers to the pKa of its conjugate acid. Potentiometric titration is a common method for its determination.

Experimental Protocol: Potentiometric Titration

  • Sample Preparation: Prepare a solution of this compound of a known concentration in a suitable solvent, typically a water-methanol mixture to ensure solubility.

  • Titration Setup: Calibrate a pH meter and immerse the pH electrode in the sample solution. Place the solution on a magnetic stirrer.

  • Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl). Add the titrant in small, known increments.

  • Data Collection: Record the pH of the solution after each addition of the titrant, allowing the solution to equilibrate.

  • Data Analysis: Plot the pH of the solution versus the volume of titrant added to generate a titration curve. The pKa is the pH at the half-equivalence point, where half of the amine has been protonated.[8][9]

Quantitative Solubility Determination

This protocol provides a method for the quantitative determination of the solubility of an organic compound in a specific solvent.

Experimental Protocol: Shake-Flask Method

  • Sample Preparation: Add an excess amount of this compound to a known volume of the desired solvent (e.g., water) in a sealed flask.

  • Equilibration: Agitate the mixture at a constant temperature for an extended period (e.g., 24-48 hours) to ensure that equilibrium is reached and a saturated solution is formed.

  • Separation: Allow the undissolved solid to settle. Carefully remove a known volume of the supernatant, ensuring no solid particles are transferred. This can be achieved by filtration or centrifugation.

  • Quantification: Determine the concentration of this compound in the supernatant using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy, against a calibration curve of known concentrations.

  • Calculation: The solubility is expressed as the concentration of the compound in the saturated solution (e.g., in mg/mL or mol/L).

References

An In-depth Technical Guide to 2-Chloro-4-methylaniline (CAS 615-65-6)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Chloro-4-methylaniline (CAS 615-65-6), a key chemical intermediate in the synthesis of dyes, pharmaceuticals, and agrochemicals.[1] This document details its physicochemical properties, synthesis and purification protocols, analytical methodologies, and toxicological profile, with a focus on its metabolic activation and genotoxic mechanisms. The information is presented to support research, development, and safety assessments involving this compound.

Chemical and Physical Properties

This compound, also known as 2-chloro-p-toluidine, is a colorless to pale yellow liquid.[2] It is characterized by the presence of a chlorine atom and a methyl group on an aniline (B41778) ring structure. It is sparingly soluble in water but soluble in organic solvents like methanol.[3]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₇H₈ClN[3][4]
Molecular Weight141.60 g/mol [3][5]
AppearanceColorless to pale yellow liquid[2]
Melting Point7 °C[3][4]
Boiling Point223-225 °C[3]
Density1.151 g/mL at 25 °C[3]
Flash Point99 °C (closed cup)[3]
Refractive Indexn20/D 1.575[3]
SolubilitySparingly soluble in water, soluble in methanol.[2][3]

Table 2: Chemical Identifiers for this compound

IdentifierValue
CAS Number615-65-6
EC Number210-440-7
PubChem CID12007
InChIInChI=1S/C7H8ClN/c1-5-2-3-7(9)6(8)4-5/h2-4H,9H2,1H3
InChIKeyXGYLSRFSXKAYCR-UHFFFAOYSA-N
SMILESCc1ccc(N)c(Cl)c1

Synthesis and Purification

The primary industrial synthesis of this compound involves the catalytic hydrogenation of 2-chloro-4-nitrotoluene (B140621).[4]

Experimental Protocol: Synthesis by Catalytic Hydrogenation

This protocol is a representative procedure based on established methods for the reduction of nitroaromatics.

Materials:

  • 2-chloro-4-nitrotoluene

  • Palladium on carbon (Pd/C) catalyst (e.g., 5-10 wt%)

  • Solvent (e.g., Ethanol (B145695), Methanol, or a mixture with water)

  • Hydrogen gas (H₂)

  • Pressurized hydrogenation reactor (e.g., Parr hydrogenator)

  • Filtration apparatus

Procedure:

  • In a suitable pressurized reaction vessel, dissolve 2-chloro-4-nitrotoluene in the chosen solvent (e.g., ethanol). The concentration can range from 1% to 45% by mass.[4]

  • Carefully add the Pd/C catalyst. The catalyst loading is typically 0.05% to 0.4% of the mass of the 2-chloro-4-nitrotoluene.[4]

  • Seal the reactor and purge it several times with an inert gas (e.g., nitrogen) before introducing hydrogen gas.

  • Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 0.2-3.0 MPa).[4]

  • Heat the reaction mixture to the target temperature (e.g., 25-100 °C) with vigorous stirring.[4]

  • Monitor the reaction progress by measuring hydrogen uptake. The reaction is complete when hydrogen consumption ceases.

  • After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen gas.

  • Purge the reactor with an inert gas.

  • Filter the reaction mixture to remove the catalyst. The filtrate contains the crude this compound.

G cluster_reactants Reactants 2-Chloro-4-nitrotoluene 2-Chloro-4-nitrotoluene Reactor Reactor 2-Chloro-4-nitrotoluene->Reactor Solvent (e.g., Ethanol) Solvent (e.g., Ethanol) Solvent (e.g., Ethanol)->Reactor Pd/C Catalyst Pd/C Catalyst Pd/C Catalyst->Reactor Hydrogen Gas Hydrogen Gas Hydrogen Gas->Reactor Pressure (0.2-3.0 MPa) Temperature (25-100 °C) Filtration Filtration Reactor->Filtration Reaction Completion Crude this compound Crude this compound Filtration->Crude this compound Removal of Catalyst

Caption: Catalytic Hydrogenation Workflow.

Experimental Protocol: Purification

The crude product can be purified by either vacuum distillation or recrystallization.

2.2.1. Vacuum Distillation

  • Assemble a vacuum distillation apparatus.

  • Transfer the crude this compound to the distillation flask.

  • Heat the flask gently under reduced pressure.

  • Collect the fraction that distills at the appropriate boiling point for the given pressure. The boiling point at 10 mmHg is reported to be 105-110 °C.

2.2.2. Recrystallization

  • Select a suitable solvent system. A common approach is to use a solvent in which the compound is soluble when hot and insoluble when cold (e.g., a mixture of ethanol and water).

  • Dissolve the crude product in a minimal amount of the hot solvent.

  • If colored impurities are present, a small amount of activated charcoal can be added to the hot solution, followed by hot filtration to remove the charcoal.

  • Allow the solution to cool slowly to room temperature to promote the formation of large crystals.

  • Further cool the solution in an ice bath to maximize crystal yield.

  • Collect the purified crystals by vacuum filtration.

  • Wash the crystals with a small amount of the cold solvent.

  • Dry the crystals, for example, in a vacuum oven.

Analytical Methods

The purity and concentration of this compound can be determined using standard analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).

Experimental Protocol: GC-MS Analysis

This is a general protocol that can be adapted for specific instruments.

Instrumentation:

  • Gas chromatograph with a mass spectrometer detector (GC-MS).

  • Capillary column suitable for aromatic amines (e.g., DB-5ms or equivalent).

Sample Preparation:

  • Dissolve a known amount of the sample in a suitable solvent (e.g., methylene (B1212753) chloride, methanol).

  • If analyzing biological samples, an extraction step (e.g., liquid-liquid extraction or solid-phase extraction) may be necessary to isolate the analyte from the matrix.[6]

GC-MS Conditions:

  • Injector Temperature: 250 °C

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C, hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • MS Interface Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Mass Range: m/z 40-450

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

Experimental Protocol: HPLC Analysis

This protocol is a starting point for method development, based on methods for similar aniline derivatives.[7]

Instrumentation:

  • HPLC system with a UV detector.

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

Mobile Phase:

  • A: Phosphate buffer (e.g., 20 mM KH₂PO₄, pH adjusted to 3.0 with phosphoric acid).

  • B: Acetonitrile.

Gradient Program:

  • 0-15 min: 20% to 80% B

  • 15-18 min: 80% B

  • 18.1-22 min: 20% B (re-equilibration)

HPLC Conditions:

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Dissolve the sample in the initial mobile phase composition to a concentration of approximately 1 mg/mL.

  • Filter the sample through a 0.45 µm syringe filter before injection.

G cluster_sample Sample Preparation cluster_hplc HPLC System Sample Sample Dissolution Dissolution Sample->Dissolution Filtration Filtration Dissolution->Filtration Prepared Sample Prepared Sample Filtration->Prepared Sample Injector Injector Prepared Sample->Injector Mobile Phase Mobile Phase Pump Pump Mobile Phase->Pump Pump->Injector C18 Column C18 Column Injector->C18 Column UV Detector UV Detector C18 Column->UV Detector Data Acquisition Data Acquisition UV Detector->Data Acquisition

Caption: HPLC Analysis Workflow.

Toxicology and Metabolism

This compound is classified as harmful if swallowed, in contact with skin, or if inhaled, and it can cause serious eye damage and skin irritation.[2] Like other aromatic amines, its toxicity is linked to its metabolic activation into reactive intermediates.

Metabolic Activation and Genotoxicity

The primary mechanism of genotoxicity for many aromatic amines involves metabolic activation by cytochrome P450 enzymes. This process typically involves N-hydroxylation to form a reactive N-hydroxyarylamine metabolite. This metabolite can be further esterified (e.g., by sulfation or acetylation) to form a highly reactive nitrenium ion. This electrophilic species can then covalently bind to nucleophilic sites in DNA, forming DNA adducts.[8] The formation of these adducts can lead to mutations and initiate the process of carcinogenesis. For the closely related compound 4,4'-methylenebis(2-chloroaniline) (B1676453) (MOCA), the formation of DNA adducts, specifically N-(deoxyadenosin-8-yl) adducts, has been demonstrated in vivo and in vitro.[2][3] This suggests a similar mechanism of genotoxicity for this compound.

G cluster_activation Metabolic Activation cluster_genotoxicity Genotoxicity This compound This compound N-hydroxy-2-chloro-4-methylaniline N-hydroxy-2-chloro-4-methylaniline This compound->N-hydroxy-2-chloro-4-methylaniline Cytochrome P450 (N-hydroxylation) Nitrenium Ion Nitrenium Ion N-hydroxy-2-chloro-4-methylaniline->Nitrenium Ion Esterification (e.g., Sulfation, Acetylation) DNA DNA Nitrenium Ion->DNA Covalent Binding DNA Adducts DNA Adducts DNA->DNA Adducts Mutation Mutation DNA Adducts->Mutation Replication Errors Cancer Cancer Mutation->Cancer Initiation

Caption: Proposed Genotoxicity Pathway.

Table 3: GHS Hazard Classification

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral4H302: Harmful if swallowed
Acute Toxicity, Dermal4H312: Harmful in contact with skin
Acute Toxicity, Inhalation4H332: Harmful if inhaled
Skin Corrosion/Irritation2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation1H318: Causes serious eye damage
Hazardous to the Aquatic Environment, Long-Term Hazard3H412: Harmful to aquatic life with long lasting effects

Applications

This compound is a versatile intermediate with applications in several industries:

  • Dye Synthesis: It is a precursor in the manufacturing of various dyes.[2]

  • Pharmaceuticals: It serves as a building block in the synthesis of pharmaceutical compounds, including reverse transcriptase inhibitors for HIV-1.

  • Agrochemicals: It is used in the production of pesticides and herbicides. Historically, it was a precursor for the herbicide chlorotoluron.

Safety and Handling

Due to its toxicity, this compound must be handled with appropriate safety precautions.

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear chemical safety goggles and a face shield.

  • Skin Protection: Wear chemical-resistant gloves and protective clothing.

  • Respiratory Protection: Use a respirator with an appropriate filter for organic vapors.

Handling and Storage:

  • Store in a cool, dry, and well-ventilated area.

  • Keep containers tightly closed.

  • Avoid contact with skin, eyes, and clothing.

  • Avoid breathing vapors or mist.

  • Wash thoroughly after handling.

In case of exposure, seek immediate medical attention.

Conclusion

This compound is a chemical intermediate with significant industrial applications. Its synthesis, purification, and analysis can be achieved through established chemical and analytical procedures. However, its toxicological profile, particularly its potential for metabolic activation to genotoxic species, necessitates careful handling and rigorous safety protocols. This guide provides a foundational understanding for professionals working with this compound, emphasizing the importance of informed and cautious practices in research and development.

References

An In-depth Technical Guide to the Molecular Structure of 2-Chloro-4-methylaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and applications of 2-Chloro-4-methylaniline, a key intermediate in the chemical industry. The information is tailored for researchers, scientists, and drug development professionals, offering detailed data and experimental insights.

Molecular Structure and Chemical Identity

This compound, also known as 2-chloro-p-toluidine or 4-amino-3-chlorotoluene, is an aromatic organic compound.[1] Its structure consists of an aniline (B41778) ring substituted with a chlorine atom at position 2 and a methyl group at position 4.

Table 1: Chemical Identifiers

IdentifierValue
IUPAC Name This compound[1]
CAS Number 615-65-6[1][2]
Molecular Formula C₇H₈ClN[1][2]
SMILES Cc1ccc(N)c(Cl)c1[2]
InChI 1S/C7H8ClN/c1-5-2-3-7(9)6(8)4-5/h2-4H,9H2,1H3[2]
InChIKey XGYLSRFSXKAYCR-UHFFFAOYSA-N[2]

Physicochemical Properties

The physical and chemical properties of this compound are crucial for its handling, application in synthesis, and for understanding its environmental fate. It typically appears as a colorless to pale yellow or brown liquid.[3]

Table 2: Physicochemical Data

PropertyValue
Molecular Weight 141.60 g/mol [1][2]
Melting Point 7 °C (lit.)[2]
Boiling Point 223-225 °C (lit.)[2]
Density 1.151 g/mL at 25 °C (lit.)[2]
Refractive Index (n20/D) 1.575 (lit.)[2]
Solubility Soluble in methanol.[2]

Synthesis of this compound

The primary route for the synthesis of this compound is the reduction of 2-chloro-4-nitrotoluene (B140621). Various reducing agents and catalytic systems can be employed for this transformation.

Experimental Protocol: Catalytic Hydrogenation of 2-Chloro-4-nitrotoluene

This protocol describes a general method for the synthesis of this compound via catalytic hydrogenation.

Materials:

  • 2-Chloro-4-nitrotoluene

  • Palladium on carbon (Pd/C) catalyst (e.g., 5-10 wt%)

  • Solvent (e.g., Ethanol, Methanol, or Ethyl acetate)

  • Hydrogen gas (H₂)

  • Inert gas (e.g., Nitrogen or Argon)

  • Sodium sulfate (B86663) (anhydrous)

  • Filtration apparatus (e.g., Büchner funnel, Celite)

  • Rotary evaporator

  • Reaction vessel suitable for hydrogenation (e.g., Parr hydrogenator or a round-bottom flask with a balloon)

Procedure:

  • Reaction Setup: In a suitable reaction vessel, dissolve 2-chloro-4-nitrotoluene (1 equivalent) in the chosen solvent.

  • Catalyst Addition: Under an inert atmosphere, carefully add the Pd/C catalyst. The catalyst loading is typically a small percentage of the substrate's weight.

  • Hydrogenation: Seal the reaction vessel and purge it with hydrogen gas. Pressurize the vessel with hydrogen to the desired pressure (this can range from atmospheric pressure using a balloon to higher pressures in a dedicated hydrogenator) and stir the mixture vigorously.

  • Reaction Monitoring: Monitor the progress of the reaction by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas.

  • Filtration: Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the filter cake with a small amount of the solvent.

  • Solvent Removal: Combine the filtrate and washings, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude this compound can be purified by distillation under reduced pressure or by column chromatography on silica (B1680970) gel if necessary.

G Workflow for the Synthesis of this compound cluster_start Starting Material cluster_process Synthesis cluster_product Product 2-Chloro-4-nitrotoluene 2-Chloro-4-nitrotoluene Catalytic Hydrogenation Catalytic Hydrogenation 2-Chloro-4-nitrotoluene->Catalytic Hydrogenation H2, Pd/C This compound This compound Catalytic Hydrogenation->this compound Reduction

Caption: Synthesis of this compound.

Spectroscopic Characterization

Spectroscopic techniques are essential for confirming the structure and purity of this compound.

Table 3: Spectroscopic Data

TechniqueData
¹H NMR Spectral data is available and can be used to confirm the presence of aromatic, methyl, and amine protons.[4]
¹³C NMR The ¹³C NMR spectrum will show distinct signals for the seven carbon atoms in the molecule.
IR Spectroscopy The IR spectrum will exhibit characteristic absorption bands for N-H stretching of the amine group, C-H stretching of the aromatic ring and methyl group, and C-Cl stretching.
Mass Spectrometry The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound.

Note: Detailed peak assignments require experimental data which is not fully provided in the search results.

Applications in Chemical Synthesis

This compound is a versatile intermediate used in the synthesis of various important chemicals, particularly in the agrochemical and pigment industries.

  • Agrochemicals: It is a crucial precursor for the synthesis of the herbicide chlorotoluron and was historically used in the production of the pesticide chlordimeform .

  • Pigments: It serves as a building block for the creation of organic pigments.

G Applications of this compound in Synthesis cluster_products Synthetic Products CMA This compound Chlorotoluron Chlorotoluron (Herbicide) CMA->Chlorotoluron Reaction with 3-(3,4-dichlorophenyl)-1-methoxy-1-methylurea Chlordimeform Chlordimeform (Pesticide) CMA->Chlordimeform Reaction with N'-(4-chloro-o-tolyl)-N,N-dimethylformamidine Pigments Organic Pigments CMA->Pigments

Caption: Synthetic utility of this compound.

Metabolic and Toxicological Profile

Understanding the metabolic fate and toxicological properties of this compound is critical for assessing its safety and environmental impact.

In some biological systems, such as in horseradish, this compound can be metabolized to form 2,2'-dichloro-4,4'-dimethylazobenzene.[3] While a detailed metabolic pathway in humans is not extensively documented in the provided results, studies on structurally related compounds like 2-chloro-4-nitroaniline (B86195) in microorganisms show degradation pathways involving hydroxylation and removal of the nitro group, which could suggest potential metabolic routes for this compound involving oxidation and conjugation.

From a toxicological perspective, this compound is classified as harmful if swallowed, in contact with skin, or if inhaled, and it can cause skin and serious eye irritation.[5]

G Potential Metabolic Transformation of this compound CMA This compound Metabolite 2,2'-Dichloro-4,4'-dimethylazobenzene CMA->Metabolite Metabolic Oxidation (e.g., in horseradish)

Caption: Metabolic conversion of this compound.

Safety and Handling

Proper safety precautions are mandatory when handling this compound.

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and face protection.[6]

  • Handling: Use in a well-ventilated area. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Do not eat, drink, or smoke when using this product.[6]

  • Storage: Store in a cool, dark, and well-ventilated place under an inert atmosphere, as it can be light and air-sensitive.

  • First Aid: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice. If inhaled, move the person to fresh air. If swallowed, seek immediate medical attention.[6]

Table 4: GHS Hazard Information

Hazard ClassCategory
Acute Toxicity, Oral Category 4[5]
Acute Toxicity, Dermal Category 4[5]
Acute Toxicity, Inhalation Category 4[5]
Skin Irritation Category 2[5]
Serious Eye Damage Category 1[5]
Hazardous to the aquatic environment, long-term Chronic 3[5]

This guide provides a foundational understanding of this compound. For further in-depth research and development, consulting peer-reviewed literature and safety data sheets is strongly recommended.

References

An In-depth Technical Guide to 2-Chloro-4-methylaniline (C₇H₈ClN)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of 2-Chloro-4-methylaniline, a versatile chemical intermediate. It covers its physicochemical properties, synthesis, applications, toxicological profile, and relevant experimental methodologies, presented for the scientific community.

Chemical Identity and Physicochemical Properties

This compound, also known as 2-Chloro-p-toluidine or 4-Amino-3-chlorotoluene, is an aromatic amine derivative with the chemical formula C₇H₈ClN.[1] Its structure, featuring a chlorine atom and a methyl group on an aniline (B41778) ring, makes it a valuable precursor in various organic syntheses. It typically appears as a colorless to pale yellow or brown liquid.[1][2][3]

Table 1: Chemical Identifiers for this compound

IdentifierValue
IUPAC Name This compound[4][5][6]
CAS Number 615-65-6[1][2][7]
Molecular Formula C₇H₈ClN[1][2][7][8]
Molecular Weight 141.60 g/mol [2][4][7][8]
EC Number 210-440-7[1][7]
InChI Key XGYLSRFSXKAYCR-UHFFFAOYSA-N[1][4][7]
Canonical SMILES CC1=CC(=C(C=C1)N)Cl[1][4]
Synonyms 2-Chloro-p-toluidine, 4-Amino-3-chlorotoluene, Benzenamine, 2-chloro-4-methyl-[2][4][5][7]

Table 2: Physicochemical Properties of this compound

PropertyValue
Appearance Colorless to pale yellow, red, green, or brown clear liquid[1][2][3]
Melting Point 7 °C (lit.)[3][4][7][9]
Boiling Point 223-225 °C (lit.)[3][7][9]
Density 1.151 g/mL at 25 °C (lit.)[3][7][9]
Flash Point 99 °C (210.2 °F) - closed cup[7][9]
Refractive Index (n20/D) 1.575 (lit.)[3][7][9]
Solubility Sparingly soluble in water; soluble in methanol, ethanol, and benzene.[1][3][7]
Purity >98.0% (GC)

Spectroscopic Data

Spectroscopic data are crucial for the identification and characterization of this compound. Available data includes:

  • ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry. [1][10]

Synthesis and Manufacturing

The industrial synthesis of this compound often involves the reduction of a nitrated precursor. A common method is the liquid-phase catalytic hydrogenation of 2-chloro-4-nitrotoluene.[11] This process generates 3-chloro-4-methylaniline (B146341) (an isomer) but highlights a typical industrial route for related compounds, which involves catalytic reduction of a nitro group to an amine.[11]

Another synthetic pathway starts with the chlorination of p-nitrotoluene, which yields a mixture containing 2-chloro-4-nitrotoluene. This intermediate is then subjected to catalytic hydrogenation to produce the final product.[11]

Synthesis_Workflow cluster_start Starting Materials cluster_intermediate Intermediate Synthesis cluster_final Final Product Synthesis A p-Nitrotoluene B Chlorination A->B Cl₂ C 2-Chloro-4-nitrotoluene B->C D Catalytic Hydrogenation (e.g., Pd/C catalyst) C->D H₂ E This compound D->E

General Synthesis Workflow for this compound.

Key Applications

This compound is a key building block in several industries due to its reactive amine and chloro-substituted aromatic structure.[1]

  • Agrochemicals: It is a crucial precursor in the manufacture of herbicides and pesticides. Notably, it is used in the synthesis of chlorotoluron, a herbicide effective against broadleaf weeds in cereal crops. Historically, it was also an intermediate for the pesticide chlordimeform.

  • Dye Synthesis: The compound is widely used as an intermediate in the production of organic pigments and dyes.[1] Its structure allows for the introduction of specific functional groups to create various colored compounds for paints, inks, and plastics.[1]

  • Pharmaceuticals: In drug development, it serves as a versatile starting material for more complex molecules. It is specifically noted as an intermediate used to prepare HIV-1 reverse transcriptase inhibitors.[8]

Applications cluster_industries Applications as a Chemical Intermediate cluster_products End Products A This compound B Agrochemical Synthesis A->B C Dye & Pigment Industry A->C D Pharmaceutical Development A->D B1 Herbicides (e.g., Chlorotoluron) B->B1 B2 Pesticides (e.g., Chlordimeform) B->B2 C1 Organic Pigments C->C1 D1 HIV-1 Reverse Transcriptase Inhibitors D->D1 Metabolism_Pathway A 2-Chloro-4-nitroaniline (Precursor) B Flavin-dependent monooxygenase A->B C 4-Amino-3-chlorophenol (4-A-3-CP) B->C Stoichiometric removal of NO₂⁻ D Aniline dioxygenase C->D E 6-Chlorohydroxyquinol (6-CHQ) D->E F Further Degradation E->F

References

Synonyms for 2-Chloro-4-methylaniline

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2-Chloro-4-methylaniline

This technical guide provides a comprehensive overview of this compound (CAS No. 615-65-6), a significant chemical intermediate in the pharmaceutical and agrochemical industries. The document details its nomenclature, physicochemical properties, spectral data, experimental protocols for its synthesis and analysis, and its key applications. This guide is intended for researchers, scientists, and professionals in drug development and chemical manufacturing.

Nomenclature and Identification

This compound is known by a variety of names in scientific literature and commerce. Accurate identification is crucial for regulatory compliance and scientific precision. The compound's IUPAC name is this compound[1]. A comprehensive list of its synonyms and identifiers is provided in Table 1.

Table 1: Synonyms and Identifiers for this compound

Category Identifier Reference
IUPAC Name This compound [1]
CAS Number 615-65-6 [1]
EC Number 210-440-7 [2]
Beilstein Registry No. 774514
MDL Number MFCD00007666 [2]
PubChem CID 12007 [1]
UNII K59ISJ2KO1 [1]
Common Synonyms 2-Chloro-p-toluidine [1][2]
4-Amino-3-chlorotoluene [1][2]
4-Methyl-2-chloroaniline [1]
3-Chloro-4-aminotoluene [1]
Benzenamine, 2-chloro-4-methyl- [1]
p-Toluidine (B81030), 2-chloro- [1]
InChI InChI=1S/C7H8ClN/c1-5-2-3-7(9)6(8)4-5/h2-4H,9H2,1H3 [1][3]
InChIKey XGYLSRFSXKAYCR-UHFFFAOYSA-N [1][3]

| SMILES | CC1=CC(=C(C=C1)N)Cl |[1] |

Physicochemical Properties

This compound is a clear yellow to pale brown liquid under standard conditions[4]. Its key physical and chemical properties are summarized in Table 2.

Table 2: Physicochemical Properties of this compound

Property Value Reference
Molecular Formula C₇H₈ClN [1]
Molecular Weight 141.60 g/mol [1]
Appearance Clear yellow to pale brown liquid [4]
Melting Point 7 °C (lit.) [2]
Boiling Point 223-225 °C (lit.) [2]
Density 1.151 g/mL at 25 °C (lit.) [2]
Refractive Index (n20/D) 1.575 (lit.) [2]
Flash Point 99 °C (210.2 °F) - closed cup [2]

| Solubility | Soluble in methanol (B129727). Sparingly soluble in water. |[4] |

Spectral Data

Spectroscopic data are essential for the structural confirmation and purity assessment of this compound. Key spectral features are summarized in Table 3.

Table 3: Spectral Data for this compound

Technique Key Data / Interpretation Reference
¹H NMR Spectra available, typically run in CDCl₃. Expected signals include a singlet for the methyl protons, a broad singlet for the amine protons, and multiplets for the aromatic protons. [3]
Mass Spectrometry (MS) The mass spectrum shows a molecular ion peak (M+) at m/z 141 and a prominent peak at m/z 106. [1][5]

| Infrared (IR) Spectroscopy | The IR spectrum displays characteristic peaks for N-H stretching of the primary amine (typically two bands around 3350-3450 cm⁻¹), C-H stretching of the aromatic ring and methyl group, C=C stretching of the aromatic ring (around 1600-1450 cm⁻¹), and C-Cl stretching (around 800-600 cm⁻¹). |[6][7] |

Experimental Protocols

Detailed methodologies for the synthesis, purification, and analysis of this compound are critical for research and development.

Synthesis Protocol: Chlorination of p-Toluidine

A common method for synthesizing this compound involves the direct chlorination of p-toluidine (4-methylaniline).

Materials:

  • p-Toluidine

  • Hydrochloric acid (concentrated)

  • Hydrogen peroxide or another suitable chlorinating agent

  • Sodium hydroxide (B78521) solution

  • Organic solvent (e.g., dichloromethane (B109758) or diethyl ether)

  • Anhydrous sodium sulfate

Procedure:

  • Protection of the Amino Group (Optional but Recommended): To prevent side reactions, the amino group of p-toluidine is often first protected, for example, by acetylation with acetic anhydride (B1165640) to form 4-methylacetanilide.

  • Chlorination: The protected (or unprotected) p-toluidine is dissolved in a suitable solvent, such as glacial acetic acid or hydrochloric acid[8]. A chlorinating agent is added portion-wise while maintaining a controlled temperature, typically between 10-60 °C, to introduce a chlorine atom at the ortho position to the amino group[8].

  • Deprotection (if applicable): If the amino group was protected, the chlorinated intermediate is hydrolyzed, typically by heating with aqueous acid (e.g., HCl) or base, to regenerate the free amine.

  • Workup: The reaction mixture is cooled and neutralized with a base (e.g., sodium hydroxide solution) to precipitate the crude product.

  • Extraction: The crude this compound is extracted into an organic solvent.

  • Drying: The organic layer is washed with brine and dried over an anhydrous drying agent like sodium sulfate.

  • Solvent Removal: The solvent is removed under reduced pressure to yield the crude product.

Purification Protocol: Vacuum Distillation

Crude this compound can be purified by vacuum distillation to remove non-volatile impurities and byproducts[9].

Apparatus:

  • Vacuum distillation setup (round-bottom flask, distillation head, condenser, receiving flask)

  • Vacuum pump

  • Heating mantle

Procedure:

  • The crude this compound is placed in the distillation flask. It is advisable to add a small amount of an antioxidant or a basic substance like sodium carbonate to prevent degradation during heating[9].

  • The system is evacuated to a reduced pressure (e.g., 10-20 mmHg)[9].

  • The flask is heated gently. The fraction distilling at the appropriate boiling point under the applied pressure is collected. The boiling point of this compound is 223-225 °C at atmospheric pressure, which will be significantly lower under vacuum[2].

  • The collected distillate is the purified this compound.

Analytical Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a standard method for assessing the purity of this compound and identifying any impurities[10].

Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or dichloromethane) at a known concentration (e.g., 1 mg/mL).

  • Create a series of calibration standards by diluting the stock solution.

  • Prepare the sample for analysis by dissolving a known amount in the solvent to a concentration within the calibration range.

Instrumentation and Conditions:

  • Gas Chromatograph:

    • Column: A nonpolar capillary column, such as a DB-1MS (30 m x 0.25 mm x 0.25 µm), is suitable[11].

    • Injector Temperature: 200 °C[11].

    • Oven Program: Start at 60 °C, hold for a few minutes, then ramp at a controlled rate (e.g., 10-20 °C/min) to a final temperature of around 200-250 °C[11].

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)[11].

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV[11].

    • Ion Source Temperature: 200 °C[11].

    • Scan Range: m/z 40-300.

Applications and Workflows

This compound is not typically an active pharmaceutical ingredient itself but serves as a crucial building block in the synthesis of various commercial products.

Agrochemicals

This compound is a key precursor in the manufacture of herbicides[12]. A notable example is the synthesis of Chlorotoluron, a widely used herbicide for controlling broadleaf weeds in cereal crops[12]. The general workflow for this synthesis is depicted below.

Synthesis_Workflow_Chlorotoluron cluster_start Starting Materials cluster_intermediate Intermediate Formation cluster_reaction Final Reaction cluster_product Final Product A This compound C Isocyanate Intermediate (2-chloro-4-methylphenyl isocyanate) A->C Phosgenation B Phosgene (COCl₂) B->C E Chlorotoluron C->E Reaction with Dimethylamine D Dimethylamine ((CH₃)₂NH) D->E

Caption: Synthetic workflow for the herbicide Chlorotoluron.

Pharmaceuticals

In the pharmaceutical sector, this compound is an intermediate used to prepare various active pharmaceutical ingredients (APIs), including non-nucleoside reverse transcriptase inhibitors (NNRTIs) for the treatment of HIV-1[4]. The synthesis of these complex molecules often involves multiple steps where the aniline (B41778) derivative provides a core structural motif.

Analytical Workflow Example

The quality control and analysis of this compound in various matrices, such as environmental water samples, is a common application[10]. A typical analytical workflow using GC-MS is illustrated below.

Analytical_Workflow_GCMS A 1. Sample Collection (e.g., Water Sample) B 2. Sample Preparation (Liquid-Liquid Extraction) A->B C 3. Concentration (Solvent Evaporation) B->C D 4. GC Injection C->D E 5. Chromatographic Separation (Capillary Column) D->E F 6. Mass Spectrometry (Ionization & Detection) E->F G 7. Data Analysis (Peak Identification & Quantification) F->G

Caption: General analytical workflow for GC-MS analysis.

Safety Information

This compound is classified as hazardous. It is harmful if swallowed, in contact with skin, or if inhaled[2]. It can cause skin irritation and serious eye damage[2]. It is also considered harmful to aquatic life with long-lasting effects. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and respiratory protection, should be used when handling this chemical. All work should be conducted in a well-ventilated area or a fume hood.

References

A Comprehensive Technical Guide to the Physical Characteristics of 2-Chloro-p-toluidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physical and chemical characteristics of 2-Chloro-p-toluidine (CAS No. 615-65-6), a significant chemical intermediate. The information is presented to support research, development, and safety protocols. All quantitative data is summarized for clarity, and detailed experimental methodologies are provided for key physical property determination.

Chemical Identity and Structure

2-Chloro-p-toluidine, also known as 2-chloro-4-methylaniline, is an aromatic amine. Its chemical structure consists of a toluene (B28343) molecule substituted with a chlorine atom and an amino group on the benzene (B151609) ring.

IdentifierValue
IUPAC Name This compound[1]
Synonyms 2-Chloro-p-toluidine, 4-Amino-3-chlorotoluene
CAS Number 615-65-6[1]
Molecular Formula C₇H₈ClN[1][2]
Molecular Weight 141.60 g/mol [1]
Canonical SMILES CC1=CC(=C(C=C1)N)Cl
InChI Key XGYLSRFSXKAYCR-UHFFFAOYSA-N

Tabulated Physical Properties

The physical characteristics of 2-Chloro-p-toluidine are summarized in the table below. These properties are crucial for handling, storage, and application in various chemical syntheses.

PropertyValueConditions
Physical Appearance Pale yellow to light brown or colorless to red to green clear liquid.[1]Ambient
Melting Point 7 °C-
Boiling Point 219 °C@ 732 mmHg[1]
223-225 °C(lit.)
224 °C-
Density 1.151 g/cm³@ 20 °C[1]
1.151 g/mL@ 25 °C (lit.)
Refractive Index 1.5748@ 22 °C/D[1]
1.575n20/D (lit.)
Solubility Slightly soluble in water; soluble in acetone (B3395972) and methanol.[1]-
Flash Point 99 °CClosed cup

Experimental Protocols

The following sections detail generalized experimental methodologies for the determination of the key physical properties of 2-Chloro-p-toluidine. These protocols are based on standard organic chemistry laboratory techniques.

Melting Point Determination (Thiele Tube Method)

The melting point of a compound is the temperature at which it transitions from a solid to a liquid state. For compounds like 2-Chloro-p-toluidine, which has a melting point near room temperature, this procedure must be conducted in a cooled environment.

Methodology:

  • A small, finely powdered sample of 2-Chloro-p-toluidine is packed into a capillary tube, sealed at one end.

  • The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.

  • The assembly is placed in a Thiele tube containing a suitable heating oil (e.g., mineral oil or silicone oil).

  • The side arm of the Thiele tube is gently heated, allowing for slow and uniform temperature increase of the oil bath (approximately 1-2°C per minute).

  • The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

  • The temperature at which the entire solid sample has turned into a clear liquid is recorded as the end of the melting range.

Boiling Point Determination (Capillary Method)

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.

Methodology:

  • A small amount of liquid 2-Chloro-p-toluidine is placed in a small test tube or fusion tube.

  • A capillary tube, sealed at one end, is placed inverted into the liquid.

  • The test tube is attached to a thermometer and heated in a suitable bath (e.g., oil bath).

  • The apparatus is heated slowly and uniformly.

  • As the temperature approaches the boiling point, a stream of bubbles will emerge from the open end of the capillary tube.

  • The heat source is removed, and the liquid is allowed to cool slowly.

  • The temperature at which the bubbling stops and the liquid just begins to enter the capillary tube is recorded as the boiling point. It is also crucial to record the atmospheric pressure at the time of the experiment.

Density Determination (Pycnometer Method)

Density is the mass of a substance per unit volume.

Methodology:

  • The mass of a clean, dry pycnometer (a flask with a specific volume) is accurately measured.

  • The pycnometer is filled with distilled water of a known temperature, and its mass is measured again. The volume of the pycnometer can be calculated using the known density of water at that temperature.

  • The pycnometer is then emptied, dried, and filled with 2-Chloro-p-toluidine.

  • The mass of the pycnometer filled with the sample is measured.

  • The density of 2-Chloro-p-toluidine is calculated by dividing the mass of the sample by the volume of the pycnometer.

Refractive Index Determination (Abbe Refractometer)

The refractive index measures how much the path of light is bent, or refracted, when entering a material.

Methodology:

  • The prisms of the Abbe refractometer are cleaned with a suitable solvent (e.g., acetone or ethanol) and allowed to dry.

  • A few drops of 2-Chloro-p-toluidine are placed on the surface of the measuring prism.

  • The prisms are closed and clamped.

  • The light source is positioned to illuminate the prisms.

  • While looking through the eyepiece, the adjustment knob is turned until the boundary between the light and dark regions is sharp and centered in the crosshairs.

  • If a color fringe is observed, the compensator is adjusted to eliminate it.

  • The refractive index is read from the instrument's scale. The temperature should be recorded as the refractive index is temperature-dependent.

Workflow and Logical Relationships

The following diagram illustrates a typical workflow for the physical characterization of a chemical substance like 2-Chloro-p-toluidine.

G cluster_0 Chemical Identification cluster_1 Physical State and Appearance cluster_2 Thermal Properties cluster_3 Physical Constants cluster_4 Solubility Assessment cluster_5 Final Data Compilation A Obtain Sample of 2-Chloro-p-toluidine B Confirm Identity (e.g., via NMR, MS) A->B C Visual Inspection (Color, State at RT) B->C D Melting Point Determination C->D E Boiling Point Determination C->E F Density Measurement C->F G Refractive Index Measurement C->G H Solubility Tests (Water, Organic Solvents) C->H I Technical Data Sheet Generation D->I E->I F->I G->I H->I

Caption: Workflow for the physical characterization of 2-Chloro-p-toluidine.

Safety and Handling

2-Chloro-p-toluidine is classified as harmful if swallowed, in contact with skin, or if inhaled. It causes skin irritation and serious eye damage. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this chemical. All work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).

References

Solubility of 4-Amino-3-chlorotoluene in Methanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of 4-Amino-3-chlorotoluene in methanol (B129727). Due to the limited availability of specific quantitative data for 4-Amino-3-chlorotoluene, this document synthesizes information on closely related structural isomers to provide a comprehensive understanding. It also outlines detailed experimental protocols for solubility determination and presents a logical workflow for a related synthesis process.

Core Concepts in Solubility

The solubility of a compound is a fundamental physicochemical property crucial in various stages of drug development, including formulation, purification, and bioavailability assessment. It is defined as the maximum concentration of a solute that can dissolve in a solvent at a given temperature and pressure to form a saturated solution. The solubility of aromatic amines, such as 4-Amino-3-chlorotoluene, in alcoholic solvents like methanol is influenced by factors including the compound's crystal lattice energy, the polarity of the solute and solvent, and the potential for hydrogen bonding.

Qualitative Solubility of Chloro-methylaniline Isomers in Methanol

Compound NameStructureCAS NumberSolubility in Methanol
2-Chloro-4-methylanilineClC₆H₃(CH₃)NH₂615-65-6Soluble[1][2][3][4][5]
3-Chloro-4-methylanilineClC₆H₃(CH₃)NH₂95-74-9Slightly Soluble[6]
5-Chloro-2-methylanilineClC₆H₃(CH₃)NH₂95-79-4Soluble in hot alcohol[7]
4-Chloro-2-methylanilineClC₆H₃(CH₃)NH₂95-69-2Soluble[8]

Experimental Protocols for Solubility Determination

A precise determination of the solubility of 4-Amino-3-chlorotoluene in methanol can be achieved using established laboratory methods. Below are detailed protocols for the isothermal saturation method coupled with High-Performance Liquid Chromatography (HPLC) analysis and the gravimetric method.

Isothermal Saturation Method with HPLC Analysis

This method is a reliable technique for determining the equilibrium solubility of a compound in a specific solvent.

1. Preparation of Saturated Solution:

  • An excess amount of 4-Amino-3-chlorotoluene is added to a known volume of methanol in a sealed vial.
  • The vial is agitated in a constant temperature bath (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid is essential to confirm saturation.

2. Sample Collection and Preparation:

  • After the equilibration period, the suspension is allowed to settle.
  • A sample of the supernatant is carefully withdrawn using a syringe fitted with a filter (e.g., 0.45 µm) to remove any undissolved solid particles.
  • The filtered saturated solution is then accurately diluted with a known volume of methanol to bring the concentration within the linear range of the HPLC calibration curve.

3. HPLC Analysis:

  • A validated HPLC method is used to determine the concentration of 4-Amino-3-chlorotoluene in the diluted sample.
  • Instrumentation: A standard HPLC system equipped with a UV detector is suitable.
  • Column: A C18 reversed-phase column is commonly used for aromatic amines.
  • Mobile Phase: A mixture of methanol and water or an appropriate buffer system.
  • Detection: UV detection at a wavelength where 4-Amino-3-chlorotoluene exhibits maximum absorbance.
  • A calibration curve is generated by injecting standard solutions of 4-Amino-3-chlorotoluene of known concentrations.
  • The concentration of the diluted sample is determined from the calibration curve, and the original solubility is calculated by accounting for the dilution factor.

Gravimetric Method

The gravimetric method is a straightforward technique for determining solubility, particularly when the solute is non-volatile.

1. Preparation of Saturated Solution:

  • As described in the isothermal saturation method, a saturated solution of 4-Amino-3-chlorotoluene in methanol is prepared at a constant temperature.

2. Sample Measurement and Evaporation:

  • A precisely measured volume of the clear, saturated supernatant is transferred to a pre-weighed, dry evaporating dish.
  • The solvent (methanol) is carefully evaporated at a controlled temperature (e.g., in a fume hood or under gentle heating) until a constant weight of the solid residue is achieved.

3. Calculation of Solubility:

  • The weight of the solid residue (solute) is determined by subtracting the initial weight of the evaporating dish from the final weight.
  • The solubility is then expressed as the mass of solute per volume of solvent (e.g., g/L or mg/mL).

Logical Workflow: Synthesis of a Chloro-toluidine Isomer

While a specific signaling pathway involving 4-Amino-3-chlorotoluene is not prominently documented, a logical workflow for the synthesis of a related compound, 3-chloro-p-toluidine, from 2-chloro-4-nitrotoluene (B140621) provides a relevant example of a chemical process.

Synthesis_Workflow A 2-Chloro-4-nitrotoluene (Starting Material) D Reaction Mixture A->D Add B Iron Powder (Fe) Hexafluoroisopropanol (HFIP) B->D Add C 2N Aqueous HCl C->D Slowly Add E Stirring at Room Temperature D->E F Neutralization with Saturated NaHCO₃ E->F G Extraction with Organic Solvent F->G H Drying and Concentration G->H I Column Chromatography (Purification) H->I J 3-Chloro-p-toluidine (Final Product) I->J

Caption: Synthesis workflow for 3-chloro-p-toluidine.

This guide serves as a foundational resource for professionals working with 4-Amino-3-chlorotoluene. While direct quantitative solubility data remains elusive, the provided information on related compounds and robust experimental methodologies enables a practical approach to handling and characterizing this compound in a laboratory setting. Further experimental determination of the solubility of 4-Amino-3-chlorotoluene in methanol is recommended for applications requiring precise quantitative values.

References

Spectroscopic Profile of 2-Chloro-4-methylaniline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Chloro-4-methylaniline (CAS No: 615-65-6), a key intermediate in the synthesis of various chemical and pharmaceutical compounds.[1] This document collates available data from Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS), offering a centralized resource for compound characterization and quality control. Detailed experimental protocols and a logical workflow for spectroscopic analysis are also presented to aid in reproducible research.

Quantitative Spectroscopic Data

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.

Table 1: Infrared (IR) Spectroscopy Data

The infrared spectrum of this compound reveals characteristic absorption bands corresponding to its functional groups. As a primary aromatic amine, it exhibits typical N-H stretching and bending vibrations.

Wavenumber (cm⁻¹)IntensityAssignment
~3400-3500Medium-StrongAsymmetric N-H Stretch
~3300-3400Medium-StrongSymmetric N-H Stretch
~3000-3100MediumAromatic C-H Stretch
~2850-2950MediumAliphatic C-H Stretch (Methyl group)
~1620StrongN-H Bending (Scissoring)
~1500, ~1450Medium-StrongAromatic C=C Ring Stretching
~1250-1335StrongAromatic C-N Stretching
~1000-1100StrongC-Cl Stretch
~665-910Strong, BroadN-H Wagging

Note: The exact peak positions can vary slightly based on the sample preparation method (e.g., neat liquid, KBr pellet, or solution) and the spectrometer's resolution.[2]

Table 2: ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy Data
Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted Multiplicity
H on C3~7.0-7.2d
H on C5~6.8-7.0dd
H on C6~6.6-6.8d
-NH₂~3.5-4.5 (broad)s (broad)
-CH₃~2.2-2.4s

Note: These are estimated values. The actual chemical shifts can be influenced by the solvent, concentration, and temperature. The -NH₂ signal is often broad and may exchange with D₂O.

Table 3: ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Detailed and experimentally verified ¹³C NMR data for this compound is not widely published. However, based on the substituent effects of the chloro, methyl, and amino groups on the benzene (B151609) ring, the following chemical shift ranges can be anticipated.

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C1 (-NH₂)~140-145
C2 (-Cl)~120-125
C3~128-132
C4 (-CH₃)~125-130
C5~115-120
C6~118-122
-CH₃~20-25

Note: These are predicted ranges. Definitive assignment would require experimental data, including DEPT (Distortionless Enhancement by Polarization Transfer) or 2D NMR experiments.

Table 4: Mass Spectrometry (MS) Data

The mass spectrum of this compound is characterized by its molecular ion peak and specific fragmentation patterns. The presence of a chlorine atom results in a characteristic M+2 isotopic peak.

m/z RatioRelative Intensity (%)Assignment
143~33% of M⁺[M+2]⁺ (Isotopic peak due to ³⁷Cl)
141High[M]⁺ (Molecular Ion)
106High[M - Cl]⁺
77Medium[C₆H₅]⁺

Note: The fragmentation pattern and relative intensities can be influenced by the ionization technique and energy.

Experimental Protocols

Detailed and consistent experimental procedures are crucial for obtaining high-quality, reproducible spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol is a general guideline for acquiring ¹H and ¹³C NMR spectra of this compound.

  • Instrumentation : A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation :

    • Accurately weigh 5-10 mg of this compound for ¹H NMR or 20-50 mg for ¹³C NMR.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry 5 mm NMR tube.

    • Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • ¹H NMR Data Acquisition :

    • Tune and shim the spectrometer to achieve optimal magnetic field homogeneity.

    • Acquire the spectrum using a standard single-pulse sequence.

    • Use a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

    • To confirm the amine protons, a D₂O exchange experiment can be performed.

  • ¹³C NMR Data Acquisition :

    • Acquire the spectrum using a proton-decoupled pulse sequence to simplify the spectrum to singlets for each unique carbon.

    • A significantly larger number of scans will be required compared to ¹H NMR to achieve an adequate signal-to-noise ratio due to the low natural abundance of ¹³C.

  • Data Processing :

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Perform phase and baseline corrections to the resulting spectrum.

Infrared (IR) Spectroscopy

This protocol outlines the procedure for obtaining an FTIR spectrum of liquid this compound.

  • Instrumentation : A Fourier-Transform Infrared (FTIR) spectrometer.

  • Sample Preparation (Neat Liquid) :

    • Ensure the ATR (Attenuated Total Reflectance) crystal is clean.

    • Place a small drop of liquid this compound directly onto the ATR crystal.

  • Data Acquisition :

    • Record a background spectrum of the empty, clean ATR crystal.

    • Record the sample spectrum over a typical range of 4000-400 cm⁻¹.

    • The instrument software will automatically subtract the background spectrum from the sample spectrum.

  • Data Processing :

    • Label the significant peaks with their corresponding wavenumbers.

Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is suitable for the analysis of this compound.

  • Instrumentation : A mass spectrometer coupled with a gas chromatograph (GC-MS).

  • Sample Preparation :

    • Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane (B109758) or methanol.

  • GC-MS Conditions :

    • Injector Temperature : 250 °C

    • Column : A suitable capillary column (e.g., 30 m, 0.25 mm ID, with a 5% phenyl polydimethylsiloxane (B3030410) stationary phase).[4]

    • Oven Program : Start at an initial temperature (e.g., 70-100 °C), then ramp up to a final temperature (e.g., 280 °C) at a rate of 10-20 °C/min.

    • Carrier Gas : Helium or Hydrogen.

  • Mass Spectrometer Conditions :

    • Ionization Mode : Electron Ionization (EI) at 70 eV.

    • Mass Range : Scan from a suitable m/z range (e.g., 40-400 amu) to detect the molecular ion and expected fragments.

  • Data Analysis :

    • Identify the peak corresponding to this compound in the total ion chromatogram.

    • Analyze the mass spectrum for that peak, noting the molecular ion (M⁺), the isotopic pattern of chlorine (M+2), and the major fragment ions.[4]

Spectroscopic Analysis Workflow

A systematic approach is essential for the unambiguous identification and characterization of a chemical compound. The following diagram illustrates a typical workflow integrating the key spectroscopic techniques.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Final Characterization Sample This compound Sample Dissolution Dissolution in appropriate solvent (e.g., CDCl3 for NMR, CH2Cl2 for GC-MS) Sample->Dissolution IR FTIR Spectroscopy NMR NMR Spectroscopy (¹H, ¹³C) MS GC-MS Analysis IR_Data Functional Group ID (N-H, C-Cl, C-H) IR->IR_Data NMR_Data Structural Elucidation (Proton/Carbon Environment) NMR->NMR_Data MS_Data Molecular Weight & Fragmentation Pattern MS->MS_Data Conclusion Structural Confirmation of This compound IR_Data->Conclusion NMR_Data->Conclusion MS_Data->Conclusion

Caption: Logical workflow for the spectroscopic analysis of this compound.

References

An In-Depth Technical Guide to the ¹H NMR Spectrum of 2-Chloro-4-methylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 2-Chloro-4-methylaniline. It includes a detailed summary of spectral data, a standard experimental protocol for spectrum acquisition, and a visual representation of the molecular structure with corresponding proton assignments to facilitate a deeper understanding of its chemical environment.

Quantitative ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound was acquired in deuterated chloroform (B151607) (CDCl₃) on a 400 MHz spectrometer. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard. The data, including chemical shift, multiplicity, coupling constant (J), and integration, are summarized in the table below.

Proton AssignmentChemical Shift (δ) (ppm)MultiplicityCoupling Constant (J) (Hz)Integration
H-6~7.08d~8.01H
H-5~6.95dd~8.0, ~2.01H
H-3~6.75d~2.01H
NH₂~3.70br s-2H
CH₃~2.25s-3H

Note: The exact chemical shifts and coupling constants can vary slightly depending on the experimental conditions such as solvent and concentration.

Experimental Protocol

The following section outlines a standard methodology for the acquisition of a high-quality ¹H NMR spectrum of this compound.

2.1. Sample Preparation

  • Sample Weighing: Accurately weigh approximately 10-20 mg of this compound.

  • Solvent Addition: Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common solvent for non-polar to moderately polar organic compounds.

  • Vial Transfer: The dissolution should be performed in a clean, dry vial.

  • NMR Tube Transfer: Using a Pasteur pipette with a cotton or glass wool plug to filter out any particulate matter, transfer the solution into a clean, dry 5 mm NMR tube.

  • Internal Standard: Tetramethylsilane (TMS) is often used as an internal reference standard (δ 0.00 ppm). Modern spectrometers can also lock onto the residual solvent signal (for CDCl₃, δ ~7.26 ppm).

2.2. NMR Spectrometer Setup and Data Acquisition

  • Spectrometer: A 400 MHz (or higher) NMR spectrometer is recommended for optimal resolution.

  • Insertion and Locking: The NMR tube is placed in the spectrometer's probe. The instrument's field frequency is then locked onto the deuterium (B1214612) signal of the CDCl₃.

  • Shimming: The magnetic field homogeneity is optimized through a process called shimming to ensure sharp, symmetrical peaks.

  • Acquisition Parameters:

    • Pulse Program: A standard one-pulse sequence is typically used.

    • Number of Scans: 8 to 16 scans are generally sufficient for a sample of this concentration to achieve a good signal-to-noise ratio.

    • Relaxation Delay: A relaxation delay of 1-2 seconds is commonly employed.

    • Spectral Width: A spectral width of approximately 12-16 ppm is appropriate to cover the expected chemical shift range.

  • Data Processing:

    • Fourier Transform: The acquired Free Induction Decay (FID) is converted into the frequency domain spectrum via a Fourier transform.

    • Phasing and Baseline Correction: The spectrum is phased to ensure all peaks are in the absorptive mode, and the baseline is corrected to be flat.

    • Referencing: The chemical shift axis is calibrated using the TMS signal at 0.00 ppm or the residual solvent peak.

    • Integration: The relative areas under each peak are integrated to determine the proton ratios.

Visualization of Proton Assignments

The following diagrams illustrate the molecular structure of this compound with assigned protons and the logical workflow for spectral analysis.

G Molecular Structure and Proton Assignments cluster_molecule This compound cluster_assignments Proton Assignments mol H6 H-6 H5 H-5 H3 H-3 NH2 NH₂ CH3 CH₃

Caption: Molecular structure of this compound with color-coded proton labels for spectral assignment.

G ¹H NMR Spectrum Analysis Workflow SamplePrep Sample Preparation (Dissolution in CDCl₃) DataAcq Data Acquisition (400 MHz Spectrometer) SamplePrep->DataAcq Processing Data Processing (FT, Phasing, Baseline Correction) DataAcq->Processing Analysis Spectral Analysis (Chemical Shift, Multiplicity, Integration) Processing->Analysis Structure Structure Elucidation Analysis->Structure

Caption: A simplified workflow for the acquisition and analysis of the ¹H NMR spectrum.

An In-depth Technical Guide to the Infrared (IR) and Mass Spectrometry (MS) Analysis of 2-Chloro-4-methylaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the infrared (IR) and mass spectrometric characteristics of 2-Chloro-4-methylaniline (CAS 615-65-6), a chemical intermediate used in the synthesis of dyes, pharmaceuticals, and agrochemicals.[1] This document is intended for researchers, scientists, and professionals in drug development, offering detailed data, experimental protocols, and visual representations of fragmentation pathways and analytical workflows.

Infrared (IR) Spectroscopy of this compound

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its aromatic, amine, and halogenated structure.

Characteristic IR Absorption Data

The primary vibrational modes for this compound are summarized in the table below. These assignments are based on established correlations for substituted anilines and aromatic compounds.

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupIntensity
3300-3500N-H Asymmetric & Symmetric StretchPrimary Aromatic AmineMedium-Strong
3000-3100C-H Aromatic StretchAromatic RingWeak
1600-1650N-H Bending (Scissoring)Primary AmineMedium
1500-1570C=C Aromatic Ring StretchAromatic RingMedium-Strong
1250-1335C-N StretchAromatic AmineStrong
1000-1250C-Cl StretchAryl HalideStrong
750-900C-H Out-of-plane BendingSubstituted Benzene RingStrong

Data compiled from general principles of IR spectroscopy for aromatic amines and halogenated compounds.[2][3][4]

Primary aromatic amines like this compound typically show two distinct N-H stretching bands in the 3300-3500 cm⁻¹ region, corresponding to asymmetric and symmetric vibrations.[2][3] The C-N stretching vibration in aromatic amines is usually strong and appears in the 1250-1335 cm⁻¹ range.[2] The presence of the chlorine atom is indicated by a strong absorption in the fingerprint region, typically between 1000 and 1250 cm⁻¹.

Experimental Protocol for IR Spectroscopy

A standard procedure for obtaining an FT-IR spectrum of this compound, which is a liquid at room temperature, is as follows:

  • Sample Preparation: A small drop of neat (undiluted) this compound is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin capillary film.

  • Instrument Setup:

    • Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer is used.

    • Scan Range: The spectrum is typically scanned from 4000 cm⁻¹ to 400 cm⁻¹.

    • Resolution: A resolution of 4 cm⁻¹ is generally sufficient.

    • Scans: 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Data Acquisition: A background spectrum of the clean salt plates is collected first. Subsequently, the spectrum of the prepared sample is recorded. The instrument software automatically subtracts the background to produce the final absorbance or transmittance spectrum.

Mass Spectrometry of this compound

Mass spectrometry provides information about the molecular weight and structural features of a compound based on the mass-to-charge ratio (m/z) of its ions. Electron ionization (EI) is a common technique used for the analysis of such compounds.

Mass Spectrometry Data and Fragmentation

The molecular formula for this compound is C₇H₈ClN, giving it a molecular weight of approximately 141.60 g/mol .[5] The mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion due to the presence of the chlorine atom (³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 ratio).

m/zIonComments
141/143[M]⁺˙Molecular ion peak, showing the characteristic M/M+2 isotopic pattern for chlorine.
126/128[M - CH₃]⁺Loss of a methyl radical from the molecular ion.
106[M - Cl]⁺Loss of a chlorine radical.
91[M - Cl - NH]⁺ or [M - CH₃ - Cl]⁺Further fragmentation, potentially loss of NH or sequential loss.
77[C₆H₅]⁺Phenyl cation, a common fragment for aromatic compounds.

This fragmentation pattern is predicted based on established principles for halogenated aromatic amines.[6][7][8]

The fragmentation of this compound is primarily governed by the stability of the aromatic ring and the presence of the amine, methyl, and chloro substituents.[6] The most common fragmentations involve the loss of radicals such as methyl (CH₃) or chlorine (Cl).[6][9]

Fragmentation_Pathway M [C₇H₈ClN]⁺˙ m/z = 141/143 F1 [C₆H₅ClN]⁺ m/z = 126/128 M->F1 - CH₃ F2 [C₇H₈N]⁺ m/z = 106 M->F2 - Cl F3 [C₆H₅N]⁺˙ m/z = 91 F2->F3 - CH₃

Caption: Predicted mass spectrometry fragmentation pathway for this compound.

Experimental Protocol for Mass Spectrometry

A typical experimental setup for analyzing this compound using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization would involve:

  • Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent such as methanol (B129727) or dichloromethane.

  • Gas Chromatography (GC):

    • Injection: A small volume (e.g., 1 µL) of the sample is injected into the GC inlet, which is heated to ensure vaporization.

    • Column: A nonpolar or medium-polarity capillary column (e.g., DB-5ms) is used to separate the analyte from any impurities.

    • Oven Program: A temperature gradient is applied to the GC oven to elute the compound.

  • Mass Spectrometry (MS):

    • Ion Source: Electron Ionization (EI) is used, typically at 70 eV.

    • Ion Source Temperature: Maintained between 200°C and 250°C to ensure the sample remains in the gas phase without thermal degradation.[6]

    • Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer separates the ions based on their m/z ratio.

    • Scan Range: A scan range of m/z 40 to 300 is appropriate to capture the molecular ion and significant fragments.[6]

Integrated Analytical Workflow

The combined use of IR and MS provides complementary information for the unambiguous identification and characterization of this compound. The logical flow of this analytical process is depicted below.

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Conclusion Sample This compound Sample IR FT-IR Spectroscopy Sample->IR GCMS GC-MS Analysis Sample->GCMS IR_Data IR Spectrum (Functional Groups) IR->IR_Data MS_Data Mass Spectrum (Molecular Weight & Fragments) GCMS->MS_Data Conclusion Structural Confirmation IR_Data->Conclusion MS_Data->Conclusion

Caption: General experimental workflow for the structural analysis of this compound.

References

2-Chloro-4-methylaniline reaction mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Reaction Mechanisms of 2-Chloro-4-methylaniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of the core reaction mechanisms involving this compound (CMA), a key intermediate in the synthesis of dyes, pharmaceuticals, and agrochemicals.[1] The guide details the reactivity of its functional groups, focusing on transformations of the amino group and substitutions on the aromatic ring. Key reactions, including diazotization, Sandmeyer reactions, acylation, and modern cross-coupling methodologies like the Buchwald-Hartwig amination and Ullmann condensation, are discussed in detail. This whitepaper includes structured tables with quantitative data, detailed experimental protocols, and mechanistic diagrams to provide a practical resource for professionals in organic synthesis and drug development.

Introduction and Core Reactivity

This compound, also known as o-Chloro-p-toluidine, is an aromatic amine whose synthetic versatility stems from the distinct reactivity of its three functional components: the nucleophilic amino group, the electron-rich aromatic ring, and the chloro-substituent which can participate in cross-coupling reactions. The interplay of these groups dictates the compound's reaction pathways.

  • Amino Group (-NH₂): A primary aromatic amine, it is nucleophilic and readily undergoes reactions such as diazotization, acylation, and N-alkylation/N-arylation. It is a strong activating group for electrophilic aromatic substitution, directing ortho- and para- to itself.

  • Methyl Group (-CH₃): An electron-donating group that activates the aromatic ring towards electrophilic substitution, also directing ortho- and para-.

  • Chloro Group (-Cl): An electron-withdrawing group via induction but an ortho-, para- director due to resonance. It is a key functional group for cross-coupling reactions.

The combined electronic effects of these substituents make the positions ortho to the amino group (positions 3 and 5) the most activated for electrophilic attack.

Reactions Involving the Amino Group

The primary amino group is the most reactive site on this compound and is central to its use as a synthetic building block.

Diazotization and Subsequent Sandmeyer Reactions

Diazotization is a cornerstone transformation of primary aromatic amines, converting them into highly versatile diazonium salts.[2] This reaction involves treating the amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like HCl, at low temperatures (0–5 °C) to prevent decomposition of the thermally unstable diazonium salt.[2]

The resulting 2-chloro-4-methylbenzenediazonium salt is a valuable intermediate that can be used immediately in subsequent reactions, most notably the Sandmeyer reaction, to introduce a wide variety of substituents. The Sandmeyer reaction facilitates the substitution of the diazonium group with nucleophiles such as halides (Cl⁻, Br⁻) or cyanide (CN⁻) using a copper(I) salt catalyst.[3][4][5] This two-step process is an example of a radical-nucleophilic aromatic substitution.[3][5]

Mechanism of Diazotization: The reaction begins with the formation of the electrophilic nitrosonium ion (NO⁺) from nitrous acid. The nucleophilic amino group attacks the nitrosonium ion, leading to an N-nitrosamine intermediate. After a series of proton transfers and the elimination of water, the diazonium ion is formed.[2]

Diazotization_Mechanism cluster_0 In Situ Nitrous Acid Formation cluster_1 Diazonium Salt Formation NaNO2 NaNO₂ HNO2 HNO₂ (Nitrous Acid) NaNO2->HNO2 + HCl HCl HCl NO_plus NO⁺ (Nitrosonium ion) HNO2->NO_plus + H⁺, -H₂O H2O H₂O Amine Ar-NH₂ N_Nitrosamine Ar-NH-N=O Amine->N_Nitrosamine + NO⁺, -H⁺ Diazonium Ar-N₂⁺ N_Nitrosamine->Diazonium Tautomerization, + H⁺, -H₂O

Caption: Generalized mechanism of diazotization. (Within 100 characters)

Mechanism of Sandmeyer Reaction (Chlorination Example): The Sandmeyer reaction is initiated by a single-electron transfer (SET) from the copper(I) catalyst to the diazonium ion.[6] This forms a diazonium radical and a copper(II) halide. The diazonium radical readily loses nitrogen gas (N₂) to generate an aryl radical, which then abstracts a halide from the copper(II) halide, yielding the final aryl halide product and regenerating the copper(I) catalyst.[6][7]

Sandmeyer_Mechanism Diazonium Ar-N₂⁺ Cl⁻ SET Single Electron Transfer (SET) Diazonium->SET CuCl Cu(I)Cl CuCl->SET Aryl_Radical Ar• SET->Aryl_Radical - N₂ N2 N₂ SET->N2 CuCl2 Cu(II)Cl₂ SET->CuCl2 Product Ar-Cl Aryl_Radical->Product + Cl⁻ (from CuCl₂) CuCl2->Product Regen_CuCl Cu(I)Cl (regenerated) Product->Regen_CuCl Regenerates Catalyst

Caption: Catalytic cycle of the Sandmeyer reaction. (Within 100 characters)

Experimental Protocol: Diazotization and Sandmeyer Reaction of this compound

  • Materials: this compound, concentrated Hydrochloric Acid (HCl), Sodium Nitrite (NaNO₂), Copper(I) Chloride (CuCl), distilled water, ice.

  • Procedure (Diazotization):

    • In a three-neck round-bottom flask equipped with a mechanical stirrer and a thermometer, suspend this compound (e.g., 50.0 mmol) in a mixture of distilled water (50 mL) and concentrated HCl (12.5 mL).[2]

    • Cool the stirred suspension in an ice-salt bath to an internal temperature of 0–5 °C.[2]

    • In a separate beaker, dissolve sodium nitrite (52.5 mmol) in distilled water (20 mL) and cool the solution in an ice bath.[2]

    • Add the cold sodium nitrite solution dropwise to the vigorously stirred aniline (B41778) salt suspension over 30-45 minutes, ensuring the internal temperature is maintained between 0–5 °C.[2]

    • After the addition is complete, stir the mixture for an additional 30 minutes in the ice bath.[2] The resulting solution of 2-chloro-4-methylbenzenediazonium chloride is used immediately.

  • Procedure (Sandmeyer Reaction - to form 2,5-dichloro-toluene):

    • In a separate flask, dissolve Copper(I) Chloride (CuCl) in concentrated HCl.

    • While maintaining the low temperature, slowly add the cold diazonium salt solution to the CuCl solution with vigorous stirring.[8]

    • Observe the evolution of nitrogen gas.[8]

    • Allow the reaction mixture to warm to room temperature and stir for several hours until gas evolution ceases.

    • Extract the product with a suitable organic solvent (e.g., diethyl ether), wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and purify by distillation or chromatography.

Reaction Reactants Key Reagents Conditions Yield
DiazotizationThis compoundNaNO₂, HCl0–5 °CHigh (used in situ)
Sandmeyer2-chloro-4-methylbenzenediazonium chlorideCuCl, HCl0 °C to RTGood to Excellent
Acylation

Acylation of the amino group, typically through acetylation, is a crucial reaction for protecting the amine functionality.[9] This protection moderates the activating effect of the amino group, preventing polysubstitution during subsequent electrophilic aromatic substitution reactions.[9] The reaction is typically carried out with acetic anhydride (B1165640) or acetyl chloride.[10][11]

Mechanism of Acetylation: The reaction is a nucleophilic acyl substitution where the lone pair of electrons on the amine nitrogen attacks the electrophilic carbonyl carbon of acetic anhydride.[12] A tetrahedral intermediate is formed, which then collapses, eliminating a stable leaving group (acetate ion) to form the N-acetylated product, N-(2-chloro-4-methylphenyl)acetamide.

Acylation_Mechanism Amine Ar-NH₂ Intermediate Tetrahedral Intermediate Ar-NH₂⁺-C(O⁻)(CH₃)OAc Amine->Intermediate Nucleophilic Attack AcAnhydride (CH₃CO)₂O AcAnhydride->Intermediate Product N-Acetylated Product Ar-NHCOCH₃ Intermediate->Product Collapse, -H⁺ SideProduct CH₃COOH Intermediate->SideProduct - CH₃COO⁻ (then +H⁺)

Caption: Mechanism of aniline acetylation. (Within 100 characters)

Experimental Protocol: Acetylation of this compound

  • Materials: this compound, acetic anhydride, sodium acetate (B1210297), water, ethanol (B145695).

  • Procedure:

    • Dissolve this compound (e.g., 500 mg) in a mixture of water (14 mL) and concentrated HCl (0.45 mL).[13]

    • Prepare a solution of sodium acetate (530 mg) in water (3 mL).[13]

    • Add acetic anhydride (0.6 mL) to the aniline hydrochloride solution, swirl to mix, and immediately add the sodium acetate solution.[13]

    • A white precipitate of N-(2-chloro-4-methylphenyl)acetamide will form.

    • Cool the mixture in an ice bath to maximize precipitation and collect the solid product by vacuum filtration.[13]

    • The crude product can be recrystallized from aqueous ethanol to obtain pure crystals.

Reaction Reactants Key Reagents Conditions Yield
AcetylationThis compoundAcetic Anhydride, Sodium AcetateRoom TemperatureExcellent
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction used to form C-N bonds.[14] This modern synthetic method allows for the coupling of amines with aryl halides or pseudohalides under relatively mild conditions.[15] this compound can act as the amine coupling partner, reacting with various aryl halides to produce diarylamines. The reaction requires a palladium catalyst, a phosphine (B1218219) ligand, and a base.[16]

Catalytic Cycle: The mechanism involves a Pd(0) species.[15]

  • Oxidative Addition: The active Pd(0) catalyst adds to the aryl halide (Ar-X), forming a Pd(II) intermediate.[15]

  • Amine Coordination & Deprotonation: this compound coordinates to the Pd(II) complex. The base then deprotonates the coordinated amine to form a palladium amido complex.[15]

  • Reductive Elimination: The diarylamine product is eliminated from the palladium complex, regenerating the active Pd(0) catalyst, which re-enters the cycle.[15]

Buchwald_Hartwig_Cycle Pd0 LₙPd(0) OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl LₙPd(II)(Ar)(X) OxAdd->PdII_Aryl Amine_Coord Amine Coordination PdII_Aryl->Amine_Coord PdII_Amine [LₙPd(II)(Ar)(NH₂Ar')]⁺X⁻ Amine_Coord->PdII_Amine Deprotonation Deprotonation (Base) PdII_Amine->Deprotonation PdII_Amido LₙPd(II)(Ar)(NHAr') Deprotonation->PdII_Amido BaseH Base-H⁺ Deprotonation->BaseH RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 Product Ar-NH-Ar' RedElim->Product ArX Ar-X ArX->OxAdd Amine Ar'-NH₂ Amine->Amine_Coord

Caption: Buchwald-Hartwig amination catalytic cycle. (Within 100 characters)

Experimental Protocol: Buchwald-Hartwig Amination

  • Materials: this compound, an aryl bromide (e.g., bromobenzene), Palladium(II) acetate (Pd(OAc)₂), a phosphine ligand (e.g., XantPhos), a strong base (e.g., Sodium tert-butoxide, NaOtBu), and an anhydrous, deoxygenated solvent (e.g., Toluene).

  • Procedure:

    • To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add Pd(OAc)₂, the phosphine ligand, and NaOtBu.

    • Add the aryl bromide, followed by this compound.

    • Add the anhydrous solvent via syringe.

    • Heat the reaction mixture (typically 80-110 °C) with stirring and monitor by TLC or GC-MS.

    • Upon completion, cool the reaction to room temperature, quench with water, and extract the product with an organic solvent.

    • Purify the product via column chromatography.

Parameter Typical Reagent/Condition Notes
Catalyst Pd(OAc)₂ or Pd₂(dba)₃Catalyst loading is typically low (1-2 mol%).[17]
Ligand Bulky, electron-rich phosphines (e.g., XantPhos, BrettPhos)Ligand choice is critical for reaction success.[17]
Base NaOtBu, K₂CO₃, Cs₂CO₃Strong, non-nucleophilic bases are preferred.[17]
Solvent Toluene, Dioxane, THFAnhydrous and deoxygenated conditions are crucial.[17]
Temperature 80–110 °CVaries depending on substrate reactivity.
Ullmann Condensation

The Ullmann condensation is a copper-catalyzed reaction for forming C-N bonds, representing an older alternative to the Buchwald-Hartwig amination.[18] It typically requires harsher conditions, including high temperatures (often >150 °C) and polar, high-boiling solvents.[18][19] The reaction involves the coupling of an amine with an aryl halide in the presence of stoichiometric or catalytic amounts of copper.[19]

Mechanism: The precise mechanism can vary, but a plausible pathway involves the formation of a copper(I) amide from this compound. This species then undergoes a reaction with the aryl halide, possibly through an oxidative addition-reductive elimination cycle at the copper center, to form the C-N bond.[18]

Experimental Protocol: Ullmann Condensation

  • Materials: this compound, an activated aryl halide (e.g., 2-chloronitrobenzene), Copper(I) iodide (CuI), a ligand (e.g., phenanthroline), a base (e.g., K₂CO₃), and a high-boiling polar solvent (e.g., DMF or NMP).

  • Procedure:

    • Combine the aryl halide, this compound, CuI, ligand, and base in a reaction vessel.

    • Add the solvent and heat the mixture to a high temperature (e.g., 150-200 °C) under an inert atmosphere.

    • Stir for an extended period (several hours to days), monitoring the reaction progress.

    • After cooling, work up the reaction by adding aqueous ammonia (B1221849) to complex the copper, followed by extraction and purification.

Conclusion

This compound is a versatile chemical intermediate with well-defined reactivity centered on its amino group and aromatic system. The classical transformations of diazotization followed by Sandmeyer reactions provide a robust pathway to a wide array of substituted toluenes. Acylation serves as an effective and essential protection strategy. Furthermore, modern palladium- and copper-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination and Ullmann condensation, have significantly expanded the synthetic utility of this compound, enabling the facile construction of complex diarylamine structures. A thorough understanding of these reaction mechanisms, protocols, and quantitative parameters is essential for leveraging this compound in the efficient synthesis of target molecules in the pharmaceutical, agrochemical, and materials science industries.

References

Electron-donating effects in substituted anilines

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth technical guide on the electron-donating effects in substituted anilines, tailored for researchers, scientists, and drug development professionals.

Introduction

The aniline (B41778) molecule, consisting of an amino group attached to a benzene (B151609) ring, is a fundamental scaffold in medicinal chemistry and materials science. Its electronic properties, particularly the basicity of the amino group and the nucleophilicity of the aromatic ring, are highly tunable through the introduction of substituents. Electron-donating groups (EDGs) play a pivotal role in this modulation. By increasing the electron density on the nitrogen atom and the aromatic system, EDGs significantly influence the molecule's basicity, reactivity in electrophilic substitution reactions, and spectroscopic characteristics.[1][2] This guide provides a comprehensive technical overview of these effects, supported by quantitative data, experimental methodologies, and conceptual diagrams to facilitate a deeper understanding for professionals in research and drug development.

Core Concepts: Inductive and Resonance Effects

Electron-donating groups exert their influence on the aniline molecule through two primary electronic mechanisms: the inductive effect (+I) and the resonance effect (+R or +M).[3][4]

  • Inductive Effect (+I): This effect involves the donation of electron density through the sigma (σ) bond framework.[3] Alkyl groups (e.g., -CH₃, -C₂H₅) are classic examples of substituents that exhibit a +I effect, pushing electron density towards the aromatic ring.

  • Resonance Effect (+R): This effect involves the delocalization of lone pair electrons from the substituent into the pi (π) system of the benzene ring.[3] Substituents like methoxy (B1213986) (-OCH₃) and amino (-NH₂) possess lone pairs on the atom directly attached to the ring, which can be delocalized, increasing electron density, particularly at the ortho and para positions.[5][6] Generally, the resonance effect is more predominant than the inductive effect for these types of groups.[6][7]

Electronic_Effects cluster_EDG Electron-Donating Group (EDG) cluster_Aniline Aniline Molecule cluster_Effects Consequences EDG e.g., -OCH3, -CH3, -NH2 AnilineRing Aromatic Ring EDG->AnilineRing +I (Inductive) +R (Resonance) Effect1 Increased Electron Density on Ring (Ortho/Para) AnilineRing->Effect1 AminoN Amino Nitrogen Effect2 Increased Electron Density on Nitrogen Atom AminoN->Effect2

Caption: Mechanisms of Electron-Donating Group (EDG) Influence.

Quantitative Effects on Basicity: pKa Values

The basicity of an aniline is a direct measure of the availability of the lone pair of electrons on the nitrogen atom to accept a proton.[8] EDGs increase the electron density on the nitrogen, making the aniline more basic, which corresponds to a higher pKa value for its conjugate acid (anilinium ion).[1][8][9] Conversely, electron-withdrawing groups decrease electron density and lower the pKa.[8][9] This effect is most pronounced when the EDG is at the para or ortho position, where it can participate effectively in resonance.[10]

Substituent (Position)Hammett Constant (σ)pKa of Conjugate AcidReference
-H (None)0.004.58 - 4.60[8][10]
para-NH₂-0.666.08[8][10]
para-OCH₃-0.275.34[8]
para-CH₃-0.175.08 - 5.12[8][10]
meta-NH₂-4.88[10]
meta-OCH₃+0.124.20
meta-CH₃-0.074.69[10]
ortho-NH₂-4.47[10]
ortho-OCH₃-4.49
ortho-CH₃-4.39[10]
Note: pKa values can vary slightly depending on the experimental conditions (e.g., solvent, temperature).

Impact on Chemical Reactivity

The increased electron density in the aromatic ring caused by EDGs makes the substituted aniline more susceptible to attack by electrophiles. This leads to a significant increase in the rate of electrophilic aromatic substitution reactions such as halogenation, nitration, and sulfonation.[1][11][12]

The amino group is a powerful activating group and an ortho, para-director.[1][12] This directing effect is a consequence of the resonance stabilization of the carbocation intermediate (the sigma complex or arenium ion) formed during the reaction. When the electrophile attacks at the ortho or para position, a resonance structure can be drawn in which the positive charge is delocalized onto the nitrogen atom, providing significant stabilization.[13] This is not possible for meta attack.

Ortho_Para_Director cluster_Ortho Ortho Attack cluster_Para Para Attack cluster_Meta Meta Attack o1 Intermediate 1 o2 Intermediate 2 o1->o2 o3 Charge on Nitrogen (Highly Stable) o2->o3 p1 Intermediate 1 p2 Intermediate 2 p1->p2 p3 Charge on Nitrogen (Highly Stable) p2->p3 m1 Intermediate 1 m2 Intermediate 2 m1->m2 m3 Charge remains on Ring (Less Stable) m2->m3 Aniline Aniline + Electrophile (E+) Aniline->o1 Attack Aniline->p1 Attack Aniline->m1 Attack

Caption: Resonance Stabilization of Intermediates.

Spectroscopic Analysis of Electronic Effects

Spectroscopic techniques are invaluable for observing and quantifying the electronic influence of substituents.

NMR Spectroscopy

In Nuclear Magnetic Resonance (NMR) spectroscopy, EDGs cause a noticeable shielding effect on the nuclei within the aniline molecule.

  • ¹H NMR: The protons on the aromatic ring, especially those ortho and para to the EDG, experience an upfield shift (to a lower δ value) due to the increased electron density.[14][15]

  • ¹³C NMR: Similarly, the ortho and para carbons of the ring are shielded and show upfield shifts.[16]

  • ¹⁵N NMR: The nitrogen atom of the amino group is also shielded by EDGs, resulting in a measurable change in its chemical shift.[17][18]

Substituent (para)¹H Chemical Shift (δ, ppm, ortho to -NH₂)¹³C Chemical Shift (δ, ppm, C-N)
-H~6.7~146.7
-OCH₃~6.6~140.0
-CH₃~6.6~144.0
Note: Values are approximate and depend on the solvent and spectrometer frequency.
Infrared (IR) Spectroscopy

The vibrational frequencies of the N-H bonds in the amino group are sensitive to the electronic environment. EDGs increase electron density on the nitrogen, which slightly weakens and lengthens the N-H bonds. This results in a shift of the symmetric and asymmetric N-H stretching vibrations to lower wavenumbers (frequencies).[8][19]

Substituent (para)Asymmetric N-H Stretch (νₐₛ, cm⁻¹)Symmetric N-H Stretch (νₛ, cm⁻¹)Reference
-NO₂35053410[8]
-Cl34803395[8]
-H34703390[8]
-CH₃34653380[8]
-OCH₃34553375[8]
UV-Vis Spectroscopy

The electronic transitions within the aniline molecule give rise to characteristic absorption bands in the UV-Vis spectrum. The primary π → π* transition for aniline is around 230-235 nm, with a secondary band around 280-285 nm.[8][20] Electron-donating groups, which facilitate this electronic transition by raising the energy of the highest occupied molecular orbital (HOMO), cause a shift in the absorption maxima to longer wavelengths. This phenomenon is known as a bathochromic or "red" shift.[8][20]

Substituentλₘₐₓ (nm)Effect
Benzene256-
Aniline280Bathochromic shift vs. Benzene
N,N-dimethylaniline295Increased Bathochromic shift

Experimental Methodologies

Protocol: Spectrophotometric Determination of pKa

This method is based on measuring the UV-Vis absorbance of the substituted aniline at different pH values. The acidic (anilinium ion, BH⁺) and basic (aniline, B) forms of the molecule have distinct absorption spectra.

  • Preparation of Solutions:

    • Prepare a stock solution of the substituted aniline in a suitable solvent (e.g., methanol (B129727) or water) at a known concentration (e.g., 1 x 10⁻³ M).

    • Prepare a series of buffer solutions with accurately known pH values, spanning a range of at least 3-4 units around the expected pKa.

  • Spectroscopic Measurement:

    • For each buffer solution, add a small, precise volume of the aniline stock solution to a cuvette and dilute to a final volume, ensuring the final concentration is appropriate for UV-Vis analysis (e.g., 5 x 10⁻⁵ M).

    • Record the full UV-Vis spectrum (e.g., from 200-400 nm) for each buffered solution. Also, record spectra in a strongly acidic solution (e.g., 0.1 M HCl, where only BH⁺ exists) and a strongly basic solution (e.g., 0.1 M NaOH, where only B exists) to determine the absorbance of the pure species (A_BH⁺ and A_B).

  • Data Analysis:

    • Identify a wavelength where the absorbance difference between the acidic and basic forms is maximal.

    • At this wavelength, plot the measured absorbance (A) versus the pH of the buffer solutions.

    • The pKa can be determined from the Henderson-Hasselbalch equation adapted for spectrophotometry: pKa = pH + log[(A - A_B) / (A_BH⁺ - A)]

    • Alternatively, the pKa is the pH value at the inflection point of the sigmoidal curve of Absorbance vs. pH.

pKa_Workflow sub1 Prepare Aniline Stock Solution op1 Mix Aniline and Buffers in Cuvettes sub1->op1 sub2 Prepare Buffer Solutions (Varying pH) sub2->op1 op2 Measure UV-Vis Absorbance at each pH op1->op2 op3 Identify λmax with largest ΔAbsorbance (A_B vs A_BH+) op2->op3 op4 Plot Absorbance vs. pH op3->op4 op5 Calculate pKa from Henderson-Hasselbalch Eq. op4->op5

Caption: Experimental Workflow for pKa Determination.

General Protocol: NMR Analysis
  • Sample Preparation: Dissolve a small amount (5-10 mg) of the substituted aniline in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. Add a small amount of a reference standard like tetramethylsilane (B1202638) (TMS).

  • Data Acquisition: Acquire the ¹H and ¹³C NMR spectra using a high-field NMR spectrometer (e.g., 400 MHz or higher).[15] Standard pulse programs are typically used.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction.

  • Spectral Analysis: Calibrate the spectrum using the TMS signal (δ 0.00 ppm). Integrate the ¹H signals to determine proton ratios and analyze splitting patterns (multiplicity) to deduce coupling information. Assign peaks to specific nuclei based on chemical shifts and coupling constants, often aided by 2D NMR techniques (e.g., COSY, HSQC).[15]

References

The Impact of Chloro-Substitution on the Basicity of Anilines: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – This technical guide provides a comprehensive analysis of the basicity of chloro-substituted anilines, a critical parameter for researchers, scientists, and professionals in drug development. Understanding the influence of chlorine substituents on the electronic properties of aniline (B41778) is paramount for predicting molecular interactions, reaction kinetics, and the pharmacokinetic profiles of candidate drug molecules. This document summarizes quantitative pKa data, details established experimental protocols for its determination, and illustrates the structure-activity relationships governing the basicity of these compounds.

Introduction: The Significance of Basicity in Chloro-Anilines

Aniline, a primary aromatic amine, is a fundamental scaffold in a vast array of pharmaceuticals and industrial chemicals. Its basicity, stemming from the lone pair of electrons on the nitrogen atom, is a key determinant of its chemical behavior. The introduction of chloro-substituents to the aromatic ring significantly modulates this basicity through a combination of inductive and resonance effects. As chlorine is an electronegative atom, it exerts a strong electron-withdrawing inductive effect (-I), pulling electron density away from the benzene (B151609) ring and, consequently, from the amino group. This reduction in electron density on the nitrogen atom makes the lone pair less available for protonation, thereby decreasing the basicity of the aniline derivative.[1][2][3][4] This effect is generally observed across all chloro-substituted anilines, resulting in lower pKa values compared to unsubstituted aniline.[3]

The position of the chlorine atom on the aromatic ring further refines its impact on basicity. While the inductive effect is distance-dependent, the resonance effect (+R), where the lone pair of the chlorine atom can donate electron density to the ring, is most pronounced at the ortho and para positions. However, for halogens, the inductive effect overwhelmingly dominates the resonance effect. The interplay of these electronic influences results in a predictable, yet nuanced, trend in the basicity of different chloro-aniline isomers.

Quantitative Analysis of Basicity: pKa Values

The basicity of an amine is quantitatively expressed by the pKa of its conjugate acid (the anilinium ion). A lower pKa value indicates a weaker base. The following table consolidates the experimentally determined pKa values for aniline and a series of its chloro-substituted derivatives, providing a clear comparative overview.

Compound NameStructurepKa
AnilineC₆H₅NH₂4.6[5][6]
2-Chloroaniline2-ClC₆H₄NH₂2.66[2]
3-Chloroaniline3-ClC₆H₄NH₂3.52[1][4]
4-Chloroaniline4-ClC₆H₄NH₂3.98
2,3-Dichloroaniline2,3-Cl₂C₆H₃NH₂~1.60 (Predicted)[7]
2,4-Dichloroaniline2,4-Cl₂C₆H₃NH₂2.00[8]
2,5-Dichloroaniline2,5-Cl₂C₆H₃NH₂~1.60 (Predicted)[9]
2,6-Dichloroaniline2,6-Cl₂C₆H₃NH₂N/A
3,4-Dichloroaniline3,4-Cl₂C₆H₃NH₂N/A
3,5-Dichloroaniline3,5-Cl₂C₆H₃NH₂N/A

Note: "N/A" indicates that a reliable experimental value was not found in the surveyed literature. Predicted values are indicated as such.

Experimental Protocols for pKa Determination

The determination of pKa values for weakly basic compounds like chloro-substituted anilines requires precise and reliable experimental methods. The two most common and accepted techniques are potentiometric titration and UV-Vis spectrophotometry.

Potentiometric Titration

This classical method involves the gradual addition of a standardized titrant (an acid) to a solution of the chloro-aniline, while monitoring the resulting change in pH with a high-precision pH meter.

Methodology:

  • Preparation of the Analyte Solution: A precise amount of the chloro-substituted aniline is dissolved in a suitable solvent, typically a mixture of water and an organic co-solvent like ethanol (B145695) or methanol (B129727) to ensure solubility. The concentration is generally in the range of 1-10 mM. To maintain a constant ionic strength throughout the titration, a background electrolyte such as 0.15 M potassium chloride is added.[1][2]

  • Calibration of the pH Electrode: The pH electrode is calibrated using at least three standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0) to ensure accurate pH measurements.[1]

  • Titration Procedure: The analyte solution is placed in a thermostatted vessel and stirred continuously. A standardized solution of a strong acid (e.g., 0.1 M HCl) is added in small, precise increments using a calibrated burette.[1][2]

  • Data Acquisition: The pH of the solution is recorded after each addition of the titrant, allowing the system to equilibrate until a stable reading is achieved (e.g., drift of less than 0.01 pH units per minute).[1][2]

  • Data Analysis: A titration curve is generated by plotting the measured pH against the volume of titrant added. The equivalence point is identified as the point of maximum slope on the curve. The pKa is then determined from the pH at the half-equivalence point, where half of the aniline has been protonated.

UV-Vis Spectrophotometry

This method is particularly useful for compounds that possess a chromophore and exhibit a change in their UV-Vis absorbance spectrum upon protonation. It is highly sensitive and requires a smaller amount of the sample compared to potentiometric titration.

Methodology:

  • Preparation of Buffer Solutions: A series of buffer solutions covering a wide pH range (e.g., from pH 2 to 12) with constant ionic strength is prepared.

  • Preparation of Analyte Solutions: A stock solution of the chloro-substituted aniline is prepared in a suitable solvent (e.g., DMSO or methanol). Aliquots of this stock solution are then added to each of the buffer solutions to create a series of solutions with the same analyte concentration but different pH values.

  • Spectral Acquisition: The UV-Vis absorbance spectrum of each solution is recorded over a relevant wavelength range (typically 200-400 nm for anilines). The spectra of the fully protonated (in highly acidic solution) and the neutral (in highly basic solution) forms of the aniline are also recorded.

  • Data Analysis: The absorbance at a specific wavelength where the difference between the protonated and neutral forms is maximal is plotted against the pH. The resulting sigmoidal curve is then analyzed. The pKa corresponds to the pH at the inflection point of this curve. Alternatively, the data can be fitted to the Henderson-Hasselbalch equation to determine the pKa.

Structure-Basicity Relationships

The data presented in Section 2.0 can be rationalized by considering the electronic effects of the chloro-substituents at different positions on the aniline ring. The following diagram illustrates the logical relationship between the position of the chlorine atom and the resulting decrease in basicity (lower pKa).

Basicity_Relationship cluster_aniline Aniline cluster_monochloro Monochloro-Anilines cluster_dichloro Dichloro-Anilines Aniline Aniline (pKa ≈ 4.6) p_Chloro 4-Chloroaniline (pKa ≈ 3.98) Aniline->p_Chloro -I effect m_Chloro 3-Chloroaniline (pKa ≈ 3.52) p_Chloro->m_Chloro Stronger -I effect o_Chloro 2-Chloroaniline (pKa ≈ 2.66) m_Chloro->o_Chloro Proximity -I effect + Steric hindrance d_2_4 2,4-Dichloroaniline (pKa ≈ 2.00) o_Chloro->d_2_4 Additive -I effect d_2_5 2,5-Dichloroaniline (pKa ≈ 1.60) d_2_4->d_2_5 Increased -I effect d_2_3 2,3-Dichloroaniline (pKa ≈ 1.60) d_2_5->d_2_3

Caption: Relationship between chloro-substitution and aniline basicity.

The diagram illustrates that the introduction of one or more chlorine atoms systematically decreases the basicity of aniline. The ortho-isomer is the least basic among the monochloroanilines due to the proximity of the electron-withdrawing chlorine atom to the amino group, which maximizes the inductive effect and may also introduce steric hindrance to protonation. Dichloro-substituted anilines are even weaker bases due to the additive electron-withdrawing effects of the two chlorine atoms.

Conclusion

The basicity of chloro-substituted anilines is a well-defined property governed by the powerful electron-withdrawing inductive effect of the chlorine atom. This guide has provided a quantitative summary of the pKa values for a range of these compounds, detailed the primary experimental methods for their determination, and visualized the clear structure-activity relationship. For professionals in drug discovery and development, a thorough understanding of these principles is essential for the rational design of molecules with optimized physicochemical properties, leading to improved efficacy and bioavailability.

References

Unlocking the Research Potential of 2-Chloro-4-methylaniline: A Technical Guide for Scientists and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the existing knowledge and future research avenues for the versatile chemical intermediate, 2-Chloro-4-methylaniline.

Introduction: this compound, a halogenated aromatic amine, serves as a crucial building block in the synthesis of a variety of commercially significant compounds, primarily in the agrochemical and dye industries.[1] Despite its widespread use as a chemical intermediate, the full scope of its biological activities and potential applications in drug discovery and development remains largely unexplored. This technical guide provides a comprehensive overview of the current understanding of this compound, including its known applications, metabolic pathways, and toxicological profile. By highlighting gaps in the existing research, this document aims to stimulate further investigation into novel research areas for this compound, offering a valuable resource for researchers, scientists, and drug development professionals.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueReference(s)
CAS Number 615-65-6
Molecular Formula C₇H₈ClN
Molecular Weight 141.60 g/mol
Appearance Colorless to pale yellow liquid[2]
Boiling Point 223-225 °C[3]
Melting Point 7 °C[3]
Density 1.151 g/mL at 25 °C[3]
Solubility Soluble in methanol (B129727)[3]

Current Applications and Derivatives

This compound is a key precursor in the synthesis of several important agrochemicals, most notably the herbicide chlorotoluron (B1668836) and the pesticide chlordimeform (B52258).[4]

  • Chlorotoluron: This phenylurea herbicide acts by inhibiting photosynthesis in target weeds.[1] Specifically, it blocks the QB plastoquinone (B1678516) binding site of photosystem II, thereby interrupting the electron transport chain.[1]

  • Chlordimeform: This formamidine (B1211174) pesticide exhibits a more complex mode of action, primarily by interacting with octopamine (B1677172) receptors in insects and mites.[4] This interaction disrupts normal nerve function, leading to behavioral changes and eventual death. It is important to note that the use of chlordimeform has been discontinued (B1498344) in many countries due to concerns about the carcinogenicity of its metabolite, 4-chloro-o-toluidine.[5]

The synthesis of these derivatives highlights the reactivity of the amino group and the aromatic ring of this compound, suggesting its potential as a scaffold for the development of other biologically active molecules.

Metabolism and Toxicokinetics

The metabolism of this compound in mammals is not extensively documented in publicly available literature. However, based on studies of structurally related compounds like 2-chloroaniline (B154045), a proposed metabolic pathway can be inferred. The primary routes of metabolism are likely to involve oxidation of the aromatic ring and N-acetylation.[6]

Key metabolic steps are expected to include:

  • Hydroxylation: Cytochrome P450 enzymes are likely to hydroxylate the benzene (B151609) ring, primarily at the para-position relative to the amino group.[7][8]

  • Conjugation: The resulting hydroxylated metabolites and the parent compound can undergo conjugation with sulfate (B86663) and glucuronic acid to facilitate their excretion.[6]

  • N-Acetylation: The amino group can be acetylated, a common pathway for the metabolism of aromatic amines.[6]

The major urinary metabolites of the related compound 2-chloroaniline in rats include 4-amino-3-chlorophenyl sulfate, 4-amino-3-chlorophenol, and its O-glucuronide conjugate, as well as N-sulfate and N-glucuronide conjugates of the parent compound.[6] It is plausible that this compound follows a similar metabolic fate.

Metabolic_Pathway CMA This compound P450 Cytochrome P450 (Oxidation) CMA->P450 Phase I NAT N-Acetyltransferases (Acetylation) CMA->NAT Phase II Hydroxylated Hydroxylated Metabolites P450->Hydroxylated UGT UDP-Glucuronosyltransferases (Glucuronidation) Glucuronide Glucuronide Conjugates UGT->Glucuronide SULT Sulfotransferases (Sulfation) Sulfate Sulfate Conjugates SULT->Sulfate Acetylated N-Acetyl Metabolites NAT->Acetylated Hydroxylated->UGT Phase II Hydroxylated->SULT Phase II Excretion Urinary Excretion Glucuronide->Excretion Sulfate->Excretion Acetylated->Excretion

Proposed metabolic pathway of this compound.

Toxicological Profile

The toxicological data for this compound indicates that it is harmful if swallowed, in contact with skin, or if inhaled.[9] It is also classified as a skin and serious eye irritant.[9] A study on a related compound reported an acute oral LD50 in rats of greater than 5000 mg/kg, suggesting low acute toxicity.[10] However, the mutagenic potential of this compound has been demonstrated in Salmonella typhimurium.[2]

The genotoxicity of aniline (B41778) derivatives is often attributed to the formation of DNA adducts by their reactive metabolites. While direct studies on this compound are limited, research on the related compound 4,4'-methylenebis(2-chloroaniline) (B1676453) (MOCA) has shown the formation of DNA adducts in human urothelial cells.[11] This suggests a potential mechanism for the mutagenicity of this compound.

Toxicological EndpointValueSpeciesReference(s)
Acute Oral LD50 > 5000 mg/kgRat[10]
Mutagenicity PositiveSalmonella typhimurium[2]
Skin Irritation Irritant[9]
Eye Irritation Serious Irritant[9]

Potential Research Areas

The existing data on this compound presents several compelling avenues for future research, particularly in the fields of drug discovery, mechanistic toxicology, and biomarker development.

Drug Discovery and Development

The structural similarity of this compound to various pharmacologically active compounds suggests its potential as a scaffold for novel drug candidates.

  • Kinase Inhibitors: The aniline core is a common feature in many kinase inhibitors. Research could focus on synthesizing derivatives of this compound and screening them for activity against various kinases implicated in cancer and inflammatory diseases.

  • Antimicrobial Agents: The halogenated aromatic structure could be exploited for the development of new antimicrobial agents.

  • Neurological Disorders: Given that the derivative chlordimeform targets octopamine receptors, which are analogous to adrenergic receptors in vertebrates, there is a potential for developing novel ligands for neurological targets.

Drug_Discovery_Workflow Start This compound Synth Synthesis of Derivative Library Start->Synth Screen High-Throughput Screening Synth->Screen Hit Hit Identification Screen->Hit Lead Lead Optimization Hit->Lead Preclinical Preclinical Studies Lead->Preclinical Clinical Clinical Trials Preclinical->Clinical

Workflow for drug discovery from this compound.
Mechanistic Toxicology and Signaling Pathways

A deeper understanding of the toxicological mechanisms of this compound is crucial for risk assessment and for elucidating its potential therapeutic effects.

  • Metabolic Activation: Detailed studies are needed to identify the specific cytochrome P450 enzymes responsible for the metabolic activation of this compound and to characterize the full spectrum of its metabolites in mammals.

  • DNA Adduct Formation: Research should focus on identifying the specific DNA adducts formed by reactive metabolites of this compound and understanding their role in its mutagenicity.

  • Signaling Pathway Perturbation: Investigating the effects of this compound on key cellular signaling pathways, such as the MAPK and apoptosis pathways, could reveal novel mechanisms of action and potential therapeutic targets.[12][13][14][15][16][17][18][19][20][21][22][23]

Biomarker Development

Identifying reliable biomarkers of exposure and effect is essential for monitoring human populations exposed to this compound and for early disease detection.

  • Metabolite Profiling: Developing sensitive analytical methods to quantify this compound and its metabolites in biological fluids (e.g., urine and blood) can provide accurate measures of exposure.

  • Proteomic and Genomic Signatures: High-throughput proteomic and genomic studies could identify specific protein and gene expression changes in response to this compound exposure, leading to the discovery of novel biomarkers of effect.[16][24][25][26]

Toxicogenomics_Workflow Exposure Exposure to This compound Sample Biological Sample Collection (e.g., blood, tissue) Exposure->Sample Genomics Genomic Analysis (e.g., RNA-seq) Sample->Genomics Proteomics Proteomic Analysis (e.g., Mass Spectrometry) Sample->Proteomics Data Data Integration and Bioinformatic Analysis Genomics->Data Proteomics->Data Biomarker Biomarker Identification Data->Biomarker Validation Biomarker Validation Biomarker->Validation

Workflow for toxicogenomic and proteomic biomarker discovery.

Experimental Protocols

Synthesis of Chlorotoluron from this compound

This protocol describes a general laboratory-scale synthesis of chlorotoluron.

Materials:

  • This compound

  • Phosgene (B1210022) (or a phosgene equivalent such as triphosgene)

  • Dimethylamine (B145610) (solution in a suitable solvent, e.g., THF or water)

  • Inert solvent (e.g., toluene, dichloromethane)

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Isocyanate Formation: Dissolve this compound in an inert solvent in a reaction flask equipped with a stirrer and a reflux condenser.[1][6]

  • Slowly add a solution of phosgene (or its equivalent) to the reaction mixture at a controlled temperature (typically 0-10 °C).[1][6]

  • After the addition is complete, allow the reaction to warm to room temperature and stir for several hours until the reaction is complete (monitor by TLC or GC).[1]

  • Urea Formation: Cool the reaction mixture containing the isocyanate intermediate.

  • Slowly add a solution of dimethylamine. An exothermic reaction is expected. Maintain the temperature below 30 °C.[1][6]

  • Stir the reaction mixture for an additional 1-2 hours at room temperature.

  • Work-up: Wash the reaction mixture with water to remove any unreacted dimethylamine and salts.

  • Separate the organic layer and dry it over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude chlorotoluron.

  • Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain pure chlorotoluron.

GC-MS Analysis of this compound in Human Blood

This protocol provides a general framework for the analysis of this compound in blood samples.

Materials:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary column (e.g., HP-5ms or equivalent)

  • Autosampler vials

  • Solvents (e.g., chloroform (B151607), ethyl acetate)

  • Internal standard (e.g., N-methylaniline)

  • Derivatizing agent (e.g., 4-carbethoxyhexafluorobutyryl chloride)[11]

  • Sodium hydroxide (B78521) solution

  • Anhydrous sodium sulfate

Procedure:

  • Sample Preparation: To 1 mL of blood serum, add a known amount of the internal standard.[9][11]

  • Make the serum alkaline by adding sodium hydroxide solution.

  • Extraction: Extract the analytes with chloroform.[9][11]

  • Separate the organic layer and dry it over anhydrous sodium sulfate.

  • Derivatization: Evaporate the chloroform extract to dryness under a gentle stream of nitrogen. Add the derivatizing agent and heat to facilitate the reaction.[11]

  • Evaporate the excess derivatizing agent.

  • Reconstitute the residue in ethyl acetate (B1210297) for GC-MS analysis.[9][11]

  • GC-MS Analysis:

    • Injector: Splitless mode, 250 °C.

    • Oven Program: Start at a suitable temperature (e.g., 60 °C), ramp to a final temperature (e.g., 280 °C) at an appropriate rate.

    • Carrier Gas: Helium.

    • Mass Spectrometer: Electron ionization (EI) mode, scan range m/z 50-550 or selected ion monitoring (SIM) for higher sensitivity.

LC-MS/MS Analysis of this compound Metabolites in Human Urine

This protocol outlines a general procedure for the analysis of potential metabolites in urine.

Materials:

  • Liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS)

  • Reversed-phase C18 column

  • Autosampler vials

  • Solvents (e.g., acetonitrile, methanol, formic acid)

  • Solid-phase extraction (SPE) cartridges

  • Enzymes for deconjugation (β-glucuronidase/sulfatase)

Procedure:

  • Sample Preparation: To 1 mL of urine, add an internal standard.[27]

  • Enzymatic Hydrolysis: Adjust the pH of the urine and add β-glucuronidase/sulfatase to deconjugate glucuronide and sulfate metabolites. Incubate at 37 °C for several hours.[27]

  • Solid-Phase Extraction (SPE): Condition an SPE cartridge with methanol and water. Load the hydrolyzed urine sample onto the cartridge.

  • Wash the cartridge with water to remove interfering substances.

  • Elute the analytes with an appropriate solvent (e.g., methanol or acetonitrile).

  • Evaporate the eluate to dryness and reconstitute in the mobile phase for LC-MS/MS analysis.[27]

  • LC-MS/MS Analysis:

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A suitable gradient from low to high organic phase.

    • Mass Spectrometer: Electrospray ionization (ESI) in positive ion mode. Use multiple reaction monitoring (MRM) for quantification of specific parent-daughter ion transitions for each metabolite.

Conclusion

This compound is a versatile chemical intermediate with established applications in the agrochemical industry. While its toxicological profile indicates a need for careful handling, its chemical structure holds significant, yet underexplored, potential for the development of novel pharmaceuticals and other biologically active compounds. This technical guide has summarized the current state of knowledge and highlighted key areas where further research is warranted. By pursuing these research avenues, the scientific community can unlock the full potential of this compound, leading to advancements in drug discovery, a deeper understanding of its toxicological mechanisms, and the development of valuable biomarkers.

References

An In-depth Technical Guide to 2-Chloro-4-methylaniline: Discovery and History

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloro-4-methylaniline, also known as 2-chloro-p-toluidine, is a substituted aniline (B41778) that has found utility as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals. This technical guide provides a comprehensive overview of the discovery, history, and key chemical properties of this compound. It includes a summary of its physical and chemical data, detailed historical and modern experimental protocols for its synthesis, and visualizations of the synthetic pathways.

Introduction

This compound (CAS No. 615-65-6) is an aromatic amine with the chemical formula C₇H₈ClN. Its structure, featuring a chlorine atom and a methyl group on the aniline ring, makes it a versatile building block in organic synthesis. This document traces the origins of this compound from its first reported synthesis in the late 19th century to its contemporary applications.

Discovery and Historical Context

The first documented synthesis of this compound appears in the chemical literature of the 1870s, a period of significant advancement in synthetic organic chemistry. Early investigations into the chlorination of toluidine derivatives laid the groundwork for its discovery.

Initial synthesis is credited to Tiemann and Nagai in 1875 , as documented in Berichte der deutschen chemischen Gesellschaft. Their work involved the reduction of a nitrated and chlorinated toluene (B28343) derivative. Another early report can be found in Justus Liebigs Annalen der Chemie in 1873 . These pioneering efforts were part of a broader exploration of aromatic substitution reactions and the synthesis of novel dye precursors.

The historical synthesis route, as described in this early literature, typically involved a multi-step process starting from p-toluidine (B81030). This process is outlined in the experimental protocols section.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1.

PropertyValueReference
Molecular Formula C₇H₈ClN
Molecular Weight 141.60 g/mol
Appearance Colorless to pale yellow liquid[1]
Melting Point 7-8 °C[1]
Boiling Point 223-225 °C[1]
Density 1.151 g/mL at 25 °C[1]
Solubility Soluble in methanol.[1]
CAS Number 615-65-6
Beilstein Registry Number 774514

Synthesis of this compound

The synthesis of this compound has evolved from early multi-step procedures to more streamlined modern methods. Below are detailed protocols for both a historical and a contemporary synthetic route.

Historical Synthesis from p-Toluidine

This method, adapted from early literature, involves the protection of the amino group, followed by chlorination and deprotection.

Experimental Protocol:

  • Acetylation of p-Toluidine: To a stirred solution of p-toluidine in glacial acetic acid, an equimolar amount of acetic anhydride (B1165640) is added dropwise. The reaction mixture is heated gently and then allowed to cool, precipitating p-acetotoluidide. The product is collected by filtration and washed with cold water.

  • Chlorination of p-Acetotoluidide: The dried p-acetotoluidide is dissolved in a suitable solvent (e.g., acetic acid). A stream of chlorine gas is then passed through the solution until the desired weight increase is achieved. The reaction mixture is then poured into water to precipitate the chlorinated product, 2-chloro-4-methylacetanilide.

  • Hydrolysis of 2-Chloro-4-methylacetanilide: The chlorinated intermediate is refluxed with an aqueous solution of hydrochloric acid or sodium hydroxide (B78521) until hydrolysis is complete.

  • Isolation and Purification: The reaction mixture is cooled and neutralized to precipitate the crude this compound. The product is then isolated by filtration or extraction and purified by distillation under reduced pressure.

historical_synthesis p_toluidine p-Toluidine acetylation Acetylation (Acetic Anhydride) p_toluidine->acetylation p_acetotoluidide p-Acetotoluidide acetylation->p_acetotoluidide chlorination Chlorination (Cl2) p_acetotoluidide->chlorination chloro_intermediate 2-Chloro-4-methylacetanilide chlorination->chloro_intermediate hydrolysis Hydrolysis (Acid or Base) chloro_intermediate->hydrolysis final_product This compound hydrolysis->final_product

Historical synthesis pathway of this compound.
Modern Synthesis by Reduction of 2-Chloro-4-nitrotoluene

A more common and efficient contemporary method involves the reduction of 2-chloro-4-nitrotoluene.

Experimental Protocol:

  • Catalyst Preparation: A suitable catalyst, such as palladium on carbon (Pd/C), is suspended in a solvent (e.g., ethanol (B145695) or ethyl acetate) in a hydrogenation reactor.

  • Hydrogenation: 2-Chloro-4-nitrotoluene is added to the reactor. The vessel is then purged with an inert gas and subsequently pressurized with hydrogen.

  • Reaction Monitoring: The reaction is stirred at a controlled temperature and pressure. The progress of the reaction is monitored by the uptake of hydrogen and can be confirmed by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up and Isolation: Upon completion, the catalyst is removed by filtration. The solvent is then removed from the filtrate under reduced pressure to yield crude this compound.

  • Purification: The crude product is purified by vacuum distillation to obtain the final product with high purity.

modern_synthesis start_material 2-Chloro-4-nitrotoluene reduction Catalytic Hydrogenation (H2, Pd/C) start_material->reduction final_product This compound reduction->final_product

Modern synthesis of this compound.

Logical Relationship of Synthesis Pathways

The following diagram illustrates the logical flow from the starting materials to the final product in both the historical and modern synthetic routes.

synthesis_logic cluster_historical Historical Route cluster_modern Modern Route p_toluidine p-Toluidine acetylation Protection (Acetylation) p_toluidine->acetylation chlorination Chlorination acetylation->chlorination hydrolysis Deprotection (Hydrolysis) chlorination->hydrolysis final_product This compound hydrolysis->final_product nitrotoluene p-Nitrotoluene chlorination_nitro Chlorination nitrotoluene->chlorination_nitro nitro_intermediate 2-Chloro-4-nitrotoluene chlorination_nitro->nitro_intermediate reduction Reduction of Nitro Group nitro_intermediate->reduction reduction->final_product

Comparison of historical and modern synthesis logic.

Applications and Future Outlook

This compound continues to be a relevant intermediate in the chemical industry. Its primary applications are in the synthesis of:

  • Azo Dyes: The amino group can be diazotized and coupled with various aromatic compounds to produce a range of colored dyes.

  • Pharmaceuticals: It serves as a precursor for the synthesis of more complex molecules with potential biological activity.

  • Agrochemicals: It is used in the production of certain pesticides and herbicides.

The future of this compound will likely be influenced by the development of more efficient and environmentally friendly synthetic methods, as well as the discovery of new applications for its derivatives in materials science and medicinal chemistry.

Conclusion

From its initial synthesis in the late 19th century to its current use as a versatile chemical intermediate, this compound has a rich history intertwined with the development of organic chemistry. Understanding its historical synthesis provides valuable context for the more streamlined and efficient methods used today. This guide has provided a comprehensive overview of its discovery, properties, and synthesis, offering a valuable resource for researchers and professionals in the chemical and pharmaceutical sciences.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-Chloro-4-methylaniline

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Chloro-4-methylaniline, also known as 2-chloro-p-toluidine or 4-amino-3-chlorotoluene, is a crucial intermediate in the synthesis of various commercial products, including dyes, pharmaceuticals, and agrochemicals.[1][2] Its synthesis is of significant interest to researchers and professionals in chemical and drug development. The most common and industrially viable method for its preparation is the reduction of the nitro group in 2-chloro-4-nitrotoluene (B140621).[1][3] This document provides detailed protocols for this transformation using different methodologies, a comparative data summary, and a visual representation of the experimental workflow.

Reaction Scheme

The synthesis involves the reduction of the nitro group of 2-chloro-4-nitrotoluene to an amino group, yielding this compound.

Chemical reaction for the synthesis of this compound.

Synthesis Methodologies

The reduction of the nitroaromatic compound 2-chloro-4-nitrotoluene to the corresponding aniline (B41778) can be achieved through several methods. The choice of method often depends on factors such as scale, cost, desired purity, and available equipment.

  • Catalytic Hydrogenation: This is a widely used industrial method that employs a catalyst, typically a noble metal like palladium on a carbon support (Pd/C), in the presence of hydrogen gas.[3] This method is known for its high efficiency, selectivity, and clean reaction profile, producing water as the only byproduct.[4]

  • Metal-Acid Reduction (Béchamp Reduction): A classic and cost-effective method that utilizes a metal, such as iron powder, in an acidic medium like hydrochloric or acetic acid.[1][5] While effective and tolerant of various functional groups, this process requires stoichiometric amounts of metal and can involve a more complex workup to remove metal salts.[6][7]

  • Other Reducing Agents: Other reagents like sodium sulfide (B99878) or hydrazine (B178648) hydrate (B1144303) can also be employed for the reduction of aromatic nitro compounds.[6] Sodium sulfide offers excellent chemoselectivity, avoiding dehalogenation, but can produce toxic hydrogen sulfide gas.[6]

Quantitative Data Summary

The following table summarizes quantitative data for different methods used in the synthesis of this compound.

Method/Reducing AgentCatalystSolventTemperature (°C)Pressure (MPa)Reaction TimeYield (%)Selectivity (%)
Catalytic HydrogenationPd-Fe/C (0.05-0.4% w/w)Alcohol or Alcohol-Water25-1000.2-3.0-100 (Conversion)>99.9
Catalytic HydrogenationPd/CNo organic solvent353 K (80°C)1.0--High (>98.8)
Metal-Acid ReductionIron Powder (5 eq.)Hexafluoroisopropanol (HFIP) / Water20 (Room Temp.)N/A30 min83-
Metal-Acid ReductionIron PowderEthanol / Water / AcidRefluxN/ASeveral hours-Good

Experimental Protocols

Protocol 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)

This protocol is based on typical conditions for liquid-phase catalytic hydrogenation of halogenated nitroaromatics.[3]

Materials:

  • 2-chloro-4-nitrotoluene

  • Palladium on Carbon (5% or 10% Pd/C) catalyst

  • Methanol or Ethanol

  • Hydrogen gas

  • Nitrogen gas (for inerting)

  • High-pressure reactor (autoclave/hydrogenator)

  • Filtration apparatus (e.g., Celite pad)

Procedure:

  • Reactor Setup: Charge the high-pressure reactor with 2-chloro-4-nitrotoluene and the solvent (e.g., methanol). A typical substrate concentration is 10-20% by weight.

  • Catalyst Addition: Add the Pd/C catalyst. The catalyst loading is typically 0.05% to 0.4% by weight relative to the 2-chloro-4-nitrotoluene.[3]

  • Inerting: Seal the reactor and purge it several times with nitrogen gas to remove all oxygen, followed by purging with hydrogen gas.

  • Reaction: Pressurize the reactor with hydrogen to the desired pressure (e.g., 0.2-3.0 MPa) and begin vigorous stirring.[3] Heat the mixture to the reaction temperature (e.g., 25-100°C).[3]

  • Monitoring: Monitor the reaction progress by observing the hydrogen uptake. The reaction is complete when hydrogen consumption ceases.

  • Work-up: Cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the reactor with nitrogen.

  • Catalyst Removal: Filter the reaction mixture through a pad of Celite to carefully remove the palladium catalyst. Caution: The catalyst can be pyrophoric and should be handled under a wet, inert atmosphere.

  • Isolation: Remove the solvent from the filtrate under reduced pressure to yield the crude this compound.

  • Purification: The crude product can be purified by vacuum distillation or recrystallization to obtain the final product of high purity.

Protocol 2: Metal-Acid Reduction using Iron Powder

This protocol is adapted from a general procedure for the reduction of nitro compounds using an iron/acid system.[5]

Materials:

  • 2-chloro-4-nitrotoluene (1 eq.)

  • Iron powder (5 eq.)

  • Hexafluoroisopropanol (HFIP) (10 eq.)

  • 2N Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate (B1210297) (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Round-bottom flask and standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask, mix 2-chloro-4-nitrotoluene (1 eq.), hexafluoroisopropanol (10 eq.), and iron powder (5 eq.).[5]

  • Acid Addition: Slowly add a 2N aqueous hydrochloric acid solution to the stirred reaction mixture at room temperature.[5]

  • Reaction: Stir the reaction mixture vigorously at room temperature for 30 minutes.[5] Monitor the reaction completion using Thin Layer Chromatography (TLC).

  • Neutralization: After the reaction is complete, carefully neutralize the mixture with a saturated aqueous sodium bicarbonate solution until the effervescence ceases.[5]

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate three times.[5]

  • Washing: Combine the organic layers and wash them with brine.[5]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[5]

  • Purification: Purify the crude product by silica (B1680970) gel column chromatography to yield the pure this compound.[5]

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the synthesis of this compound.

Synthesis_Workflow start Start: 2-chloro-4-nitrotoluene + Reagents reaction Reaction Step (e.g., Hydrogenation or Fe/HCl Reduction) start->reaction filtration Filtration (Remove Catalyst or Iron Sludge) reaction->filtration Cooling neutralization Neutralization & Extraction (Work-up) filtration->neutralization drying Drying & Solvent Removal neutralization->drying Organic Phase purification Purification (Distillation or Chromatography) drying->purification Crude Product product Final Product: This compound purification->product Pure Product

Caption: General workflow for the synthesis of this compound.

Safety Precautions

  • 2-chloro-4-nitrotoluene: This starting material is toxic if inhaled, ingested, or in contact with skin.[8] It can cause headaches, dizziness, and methemoglobinemia.[8]

  • This compound: The product is also toxic if swallowed, in contact with skin, or if inhaled, and may cause damage to organs through prolonged exposure.

  • Reagents: Handle acids, flammable solvents, and pyrophoric catalysts (like Raney Nickel or dry Pd/C) with extreme care in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Hydrogen Gas: Hydrogen is highly flammable and can form explosive mixtures with air. Ensure the hydrogenation setup is leak-proof and properly grounded.

The synthesis of this compound from 2-chloro-4-nitrotoluene is a well-established process. Catalytic hydrogenation offers a clean and highly selective route suitable for industrial production, while metal-acid reduction provides a cost-effective alternative for laboratory-scale synthesis. The choice of protocol should be guided by the specific requirements of the research or development goal, with careful consideration of safety and environmental impact.

References

Catalytic hydrogenation for 3-chloro-4-methylaniline synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An overview of the catalytic hydrogenation process for synthesizing 3-chloro-4-methylaniline (B146341), a key intermediate in the production of pharmaceuticals and organic pigments.[1] This document provides detailed protocols and comparative data for researchers, scientists, and professionals in drug development.

Introduction

3-Chloro-4-methylaniline, also known as 4-amino-2-chlorotoluene, is a significant chemical intermediate.[2] The most common and industrially viable method for its synthesis is the reduction of 2-chloro-4-nitrotoluene.[3] While various reduction methods exist, catalytic hydrogenation is favored for its efficiency and cleaner reaction profiles, often replacing older chemical reduction processes that produce more waste.[4]

A primary challenge in the catalytic hydrogenation of halogenated nitroaromatics is preventing the undesired side reaction of dehalogenation, which reduces yield and purity.[5][6] Consequently, much research has focused on developing highly selective catalyst systems that can efficiently reduce the nitro group while leaving the carbon-halogen bond intact.[7][8] This involves careful selection of the metal catalyst (e.g., Platinum, Palladium, Nickel), support material, and the use of catalyst modifiers or inhibitors to suppress dehalogenation.[4][7][9]

Reaction Pathway

The desired reaction is the selective hydrogenation of the nitro group on 2-chloro-4-nitrotoluene. The primary competing side reaction is hydrodehalogenation, which removes the chlorine atom.

sub 2-Chloro-4-nitrotoluene prod 3-Chloro-4-methylaniline (Target Product) sub->prod Selective Hydrogenation (+H2, Catalyst) side_prod 4-Methylaniline (Dehalogenation Byproduct) sub->side_prod Hydrodehalogenation (+H2, Catalyst)

Fig. 1: Synthetic pathway for 3-chloro-4-methylaniline.

Comparative Data for Catalytic Systems

The choice of catalyst and reaction conditions is critical for achieving high conversion and selectivity. The following table summarizes various catalytic systems reported for the synthesis of 3-chloro-4-methylaniline or similar halogenated anilines.

Catalyst SystemSubstrateSolventTemperature (°C)Pressure (MPa)Time (h)Conversion (%)Selectivity (%)Reference
Raney Nickel2-chloro-nitrotolueneMethanol (B129727)90-951.6-2.25-6->98.0 (Purity)[2]
Modified Skeletal Nickel (QS-Ni) with SnCl₄·5H₂O3-chloro-4-methylnitrobenzeneMethanol551.01.67100100[9]
Pd-Fe/C2-chloro-4-nitrotolueneAlcohol/Water25-1000.2-3.0-100>99.9[4]
Pt/Fe₃O₄o-chloronitrobenzeneSolvent-free803.02100>99.4[10]

Experimental Protocols

Below are detailed protocols for the synthesis of 3-chloro-4-methylaniline using different catalytic systems.

Protocol 1: Hydrogenation using Raney Nickel Catalyst

This protocol is based on a reported industrial method for the synthesis of 3-chloro-4-methylaniline.[2]

Materials:

  • 2-chloro-nitrotoluene

  • Methanol

  • Raney Nickel catalyst

  • High-pressure autoclave/reactor

  • Hydrogen gas source

Procedure:

  • In a high-pressure autoclave, dissolve 2-chloro-nitrotoluene in methanol. A 1:1 mass ratio of substrate to solvent can be used.

  • Carefully add the Raney Nickel catalyst to the solution. The catalyst loading is typically a small percentage of the substrate weight.

  • Seal the reactor and purge it several times with nitrogen, followed by hydrogen to ensure an inert atmosphere.

  • Pressurize the reactor with hydrogen gas to 1.6-2.2 MPa.

  • Begin agitation and heat the reactor to maintain a reaction temperature of 90-95°C.

  • Maintain these conditions for approximately 5-6 hours. Monitor the reaction progress by measuring hydrogen uptake.

  • After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen.

  • Purge the reactor with nitrogen.

  • Filter the reaction mixture to remove the Raney Nickel catalyst.

  • The resulting solution contains the product. The crude 3-chloro-4-methylaniline can be purified by distillation to remove the methanol solvent, followed by vacuum distillation to achieve a purity of over 98%.[2]

Protocol 2: Selective Hydrogenation using Modified Skeletal Nickel (QS-Ni)

This protocol utilizes a tin-modified nickel catalyst to achieve very high selectivity.[9]

Materials:

  • 3-chloro-4-methylnitrobenzene (CMNB)

  • Methanol

  • Quenched skeletal nickel (QS-Ni) catalyst

  • Tin(IV) chloride pentahydrate (SnCl₄·5H₂O)

  • High-pressure autoclave/reactor

  • Hydrogen gas source

Procedure:

  • Catalyst Modification: Prepare the modified catalyst by mixing QS-Ni with SnCl₄·5H₂O in a molar ratio of approximately 8:1 (n(QS-Ni):n(SnCl₄·5H₂O)).

  • Reaction Setup: Charge a high-pressure autoclave with 7.0 g of CMNB, 25 mL of methanol, and 0.20 g of the modified QS-Ni catalyst.

  • Hydrogenation: Seal the reactor, purge with nitrogen and then hydrogen.

  • Pressurize the reactor with hydrogen to 1.0 MPa.

  • Heat the mixture to 55°C while stirring.

  • Maintain the reaction for approximately 100 minutes. Under these optimized conditions, both conversion and selectivity are reported to reach 100%.[9]

  • Work-up: After cooling and venting the reactor, filter the catalyst from the reaction mixture.

  • Purification: The product can be isolated by removing the methanol solvent under reduced pressure, followed by vacuum distillation of the crude product.

General Experimental Workflow

The overall process for catalytic hydrogenation, from setup to final product, follows a standardized workflow.

A Reactor Setup (Autoclave) B Charge Reactants (Substrate, Solvent, Catalyst) A->B C Seal & Purge (N2 then H2) B->C D Hydrogenation (Set Temp, Pressure, Agitation) C->D E Reaction Monitoring (H2 Uptake) D->E F Cooling & Venting E->F G Catalyst Filtration F->G H Product Isolation & Purification (Distillation) G->H I Final Product: 3-Chloro-4-methylaniline H->I

Fig. 2: General workflow for laboratory-scale catalytic hydrogenation.

Discussion and Troubleshooting

  • Catalyst Selection: The choice of catalyst is paramount. While Raney Nickel is effective, modified catalysts like tin-doped nickel or specific palladium/platinum formulations often provide superior selectivity by inhibiting the hydrodehalogenation pathway.[4][9]

  • Dehalogenation Control: Dehalogenation is a common side reaction. It can be suppressed by adding inhibitors (e.g., certain inorganic salts or organic compounds), modifying the catalyst support, or carefully controlling reaction parameters like temperature and pressure.[4][7] Lower temperatures and pressures generally favor higher selectivity.

  • Solvent Effects: Methanol is a commonly used solvent.[2][9] However, other solvents like ethers (THF) or toluene (B28343) may also be suitable and can influence reaction rates and substrate solubility.[8] In some cases, solvent-free reactions can be performed, which simplifies work-up and reduces waste.[10]

  • Purification: The final product is typically isolated and purified by distillation.[1] After filtering the solid catalyst, the solvent is removed, and the crude product is subjected to vacuum distillation to achieve high purity.[2]

References

Application Notes and Protocols: Synthesis of Azo Dyes Utilizing 2-Chloro-4-methylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of azo dyes using 2-Chloro-4-methylaniline as a key precursor. This document is intended to guide researchers through the synthesis, purification, and characterization of these dyes, which have significant applications in various fields, including textiles, printing, and as potential chromogenic reagents.

Introduction

Azo dyes represent the largest and most versatile class of synthetic colorants, characterized by the presence of one or more azo groups (–N=N–). The synthesis of these dyes is a cornerstone of industrial organic chemistry, primarily relying on the diazotization of a primary aromatic amine followed by a coupling reaction with an electron-rich nucleophile.

This compound is a valuable aromatic amine intermediate used in the synthesis of various organic compounds, including dyes, pigments, and pharmaceuticals.[1] Its structure, featuring a chloro and a methyl group on the aniline (B41778) ring, allows for the synthesis of dyes with specific shades and fastness properties. The chloro group can enhance the lightfastness of the resulting dye, while the methyl group can influence its solubility and hue.

This document outlines the fundamental principles and provides a step-by-step experimental protocol for the synthesis of an exemplary azo dye derived from this compound.

Principle of Synthesis

The synthesis of azo dyes from this compound follows a two-step electrophilic aromatic substitution reaction:

  • Diazotization: this compound is treated with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid (e.g., hydrochloric acid), at a low temperature (0-5 °C). This reaction converts the primary amino group into a highly reactive diazonium salt. Strict temperature control is crucial to prevent the decomposition of the unstable diazonium salt.

  • Azo Coupling: The resulting diazonium salt acts as an electrophile and reacts with a coupling agent, which is an electron-rich aromatic compound such as a phenol (B47542) or an aromatic amine. This reaction forms the stable azo bridge (–N=N–) and results in the formation of the colored azo dye.

Experimental Protocols

This section provides a detailed methodology for the synthesis of a representative monoazo dye using this compound and β-naphthol as the coupling agent.

Protocol 1: Diazotization of this compound

Materials:

  • This compound (C₇H₈ClN)

  • Concentrated Hydrochloric Acid (HCl, 37%)

  • Sodium Nitrite (NaNO₂)

  • Distilled Water

  • Ice

Equipment:

  • 250 mL Beaker

  • 100 mL Beaker

  • Magnetic Stirrer and Stir Bar

  • Thermometer

  • Dropping Funnel

  • Ice Bath

Procedure:

  • In a 250 mL beaker, suspend 1.42 g (0.01 mol) of this compound in a mixture of 3 mL of concentrated hydrochloric acid and 20 mL of water.

  • Cool the resulting suspension to 0-5 °C in an ice-salt bath with continuous stirring.

  • In a separate 100 mL beaker, dissolve 0.7 g (0.01 mol) of sodium nitrite in 10 mL of cold water.

  • Slowly add the sodium nitrite solution dropwise to the cold this compound suspension over 15-20 minutes, ensuring the temperature is maintained below 5 °C.

  • After the addition is complete, continue stirring the mixture for an additional 20 minutes to ensure the complete formation of the diazonium salt. The resulting solution should be clear. Keep this diazonium salt solution in the ice bath for immediate use in the coupling reaction.

Protocol 2: Azo Coupling with β-Naphthol

Materials:

  • Diazonium salt solution from Protocol 1

  • β-Naphthol (C₁₀H₈O)

  • Sodium Hydroxide (B78521) (NaOH)

  • Distilled Water

  • Ice

Equipment:

  • 400 mL Beaker

  • Magnetic Stirrer and Stir Bar

  • Buchner Funnel and Flask

  • Filter Paper

Procedure:

  • In a 400 mL beaker, dissolve 1.44 g (0.01 mol) of β-naphthol in 50 mL of a 10% aqueous sodium hydroxide solution.

  • Cool this solution to 0-5 °C in an ice bath with vigorous stirring.

  • Slowly add the freshly prepared, cold diazonium salt solution from Protocol 1 to the cold β-naphthol solution with continuous and efficient stirring.

  • A colored precipitate of the azo dye will form immediately.

  • Maintain the reaction mixture in the ice bath and continue stirring for 30 minutes to ensure the completion of the coupling reaction.

  • Isolate the solid azo dye by vacuum filtration using a Buchner funnel.

  • Wash the precipitate with a generous amount of cold water to remove any unreacted salts and impurities.

  • Recrystallize the crude product from a suitable solvent, such as ethanol (B145695) or glacial acetic acid, to obtain the purified azo dye.

  • Dry the purified crystals in a desiccator.

Data Presentation

The following table summarizes representative quantitative data for azo dyes synthesized from chloroaniline derivatives. This data serves as a reference for the expected properties of dyes derived from this compound. Actual results may vary depending on the specific coupling agent and reaction conditions.

Dye Precursor (Amine)Coupling AgentSolventλmax (nm)Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹)Reference
o-ChloroanilinePhenolVarious~350-450Not Specified[2]
m-ChloroanilinePhenolVarious~350-450Not Specified[2]
p-ChloroanilinePhenolVarious~350-450Not Specified[2]
2,4-DichloroanilinePhenolVarious~360-460Not Specified[3]

Mandatory Visualizations

DyeSynthesisWorkflow cluster_reactants Reactants cluster_process Synthesis Steps cluster_products Products Amine This compound Diazotization Diazotization (0-5 °C) Amine->Diazotization Nitrite Sodium Nitrite (NaNO2) Nitrite->Diazotization Acid Hydrochloric Acid (HCl) Acid->Diazotization CouplingAgent Coupling Agent (e.g., β-Naphthol) Coupling Azo Coupling CouplingAgent->Coupling DiazoniumSalt Diazonium Salt (Intermediate) Diazotization->DiazoniumSalt AzoDye Azo Dye (Final Product) Coupling->AzoDye DiazoniumSalt->Coupling

Caption: General workflow for the synthesis of an azo dye from this compound.

SignalingPathways cluster_diazotization Step 1: Diazotization cluster_coupling Step 2: Azo Coupling A This compound C 2-Chloro-4-methylbenzenediazonium chloride A->C 0-5 °C B NaNO2 / HCl F Azo Dye Product C->F D β-Naphthol E NaOH

Caption: Reaction pathway for the synthesis of an azo dye.

References

Application of 2-Chloro-4-methylaniline in the Synthesis of Pharmaceutical Intermediates: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Chloro-4-methylaniline is a versatile chemical intermediate playing a crucial role in the synthesis of a wide array of pharmaceutical compounds. Its unique molecular structure, featuring a chlorinated and methylated aniline (B41778) ring, makes it a valuable building block for creating complex molecules with diverse biological activities. This aromatic amine is particularly significant in the development of antiviral agents, anti-inflammatory drugs, and notably, a class of targeted cancer therapeutics known as kinase inhibitors. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of pharmaceutical intermediates, with a focus on the preparation of anilinopyrimidine scaffolds, which are central to many kinase inhibitors.

Physicochemical Properties of this compound

A comprehensive understanding of the physical and chemical properties of this compound is essential for its effective use in synthesis.

PropertyValueReference
CAS Number 615-65-6
Molecular Formula C₇H₈ClN
Molecular Weight 141.60 g/mol
Appearance Colorless to pale yellow liquid
Boiling Point 223-225 °C
Melting Point 7 °C
Density 1.151 g/mL at 25 °C
Solubility Soluble in methanol

Application in the Synthesis of Anilinopyrimidine Kinase Inhibitors

Anilinopyrimidine derivatives are a cornerstone in the development of kinase inhibitors, a class of drugs that target specific protein kinases involved in cancer cell signaling pathways. The general structure of these inhibitors often involves an aniline derivative coupled to a pyrimidine (B1678525) core. This compound serves as a key aniline component, where its substituents can contribute to the binding affinity and selectivity of the final drug molecule.

A common and efficient method for the synthesis of 2-anilinopyrimidines is the nucleophilic aromatic substitution (SₙAr) reaction between a chloropyrimidine and an aniline derivative. Microwave-assisted synthesis has emerged as a rapid and high-yield method for this transformation.[1][2]

Below is a representative experimental workflow for this key synthetic step.

reagents Reactants: This compound 2-Chloro-4,6-dimethylpyrimidine (B132427) Ethanol (B145695) (Solvent) reaction Microwave Irradiation (160 °C, 10 min) reagents->reaction 1. workup Work-up: 1. Cooling 2. Column Chromatography reaction->workup 2. product Product: N-(2-chloro-4-methylphenyl)-4,6-dimethylpyrimidin-2-amine workup->product 3.

Figure 1: General workflow for the synthesis of an anilinopyrimidine intermediate.
Experimental Protocol: Microwave-Assisted Synthesis of N-(2-chloro-4-methylphenyl)-4,6-dimethylpyrimidin-2-amine

This protocol is adapted from a general procedure for the microwave-assisted synthesis of 2-anilinopyrimidines.[1][2]

Materials:

  • This compound

  • 2-Chloro-4,6-dimethylpyrimidine

  • Ethanol (anhydrous)

  • Microwave reactor vials

  • Magnetic stirrer

  • Column chromatography setup (silica gel)

  • Hexane (B92381)

  • Ethyl acetate (B1210297)

Procedure:

  • In a microwave reactor vial equipped with a magnetic stirrer, combine this compound (1.0 mmol) and 2-chloro-4,6-dimethylpyrimidine (1.0 mmol).

  • Add anhydrous ethanol (3-5 mL) to the vial.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the reaction mixture at 160 °C for 10 minutes.

  • After the reaction is complete, allow the vial to cool to room temperature.

  • Concentrate the reaction mixture under reduced pressure to remove the solvent.

  • Purify the crude product by column chromatography on silica (B1680970) gel, using a gradient of hexane and ethyl acetate as the eluent.

  • Combine the fractions containing the pure product and evaporate the solvent to yield N-(2-chloro-4-methylphenyl)-4,6-dimethylpyrimidin-2-amine.

Expected Yield:

Based on reactions with structurally similar anilines, the expected yield for this reaction is high, typically in the range of 90-99%.[1]

Aniline DerivativeYield (%)Reference
Aniline99[1]
4-Toluidine99[1]
4-Anisidine90[1]
4-Chloroaniline95[1]

Role in the Synthesis of Marketed Kinase Inhibitors

The anilinopyrimidine and related anilinoquinoline scaffolds derived from substituted anilines are present in several FDA-approved tyrosine kinase inhibitors used in cancer therapy. While specific public documentation for the use of this compound in the synthesis of these exact drugs may be proprietary, its structural isomer, 2-chloro-6-methylaniline, is a known intermediate in the synthesis of Dasatinib , a potent BCR-ABL and Src family tyrosine kinase inhibitor. The general synthetic strategies are highly relevant and demonstrate the importance of chloro-methyl substituted anilines in this field.

Another prominent kinase inhibitor, Bosutinib , a dual Src/Abl tyrosine kinase inhibitor, utilizes a substituted aniline (2,4-dichloro-5-methoxyaniline) in its synthesis, further highlighting the significance of this class of intermediates.

Signaling Pathways Targeted by Relevant Kinase Inhibitors

The following diagrams illustrate the signaling pathways inhibited by Dasatinib and Bosutinib, drugs that exemplify the therapeutic application of molecules synthesized from chloro-aniline intermediates.

cluster_downstream Downstream Pathways BCR_ABL BCR-ABL PI3K_AKT PI3K/AKT/mTOR Pathway BCR_ABL->PI3K_AKT RAS_MAPK RAS/MEK/ERK Pathway BCR_ABL->RAS_MAPK JAK_STAT JAK/STAT Pathway BCR_ABL->JAK_STAT Dasatinib Dasatinib Dasatinib->BCR_ABL Inhibits Proliferation Cell Proliferation & Survival PI3K_AKT->Proliferation RAS_MAPK->Proliferation JAK_STAT->Proliferation

Figure 2: Simplified signaling pathway inhibited by Dasatinib.

cluster_downstream_bosutinib Downstream Pathways Src_Abl Src/Abl Kinases PI3K_AKT_mTOR PI3K/AKT/mTOR Pathway Src_Abl->PI3K_AKT_mTOR MAPK_ERK MAPK/ERK Pathway Src_Abl->MAPK_ERK JAK_STAT3 JAK/STAT3 Pathway Src_Abl->JAK_STAT3 Bosutinib Bosutinib Bosutinib->Src_Abl Inhibits Proliferation_Survival Cell Proliferation, Survival, & Migration PI3K_AKT_mTOR->Proliferation_Survival MAPK_ERK->Proliferation_Survival JAK_STAT3->Proliferation_Survival

Figure 3: Simplified signaling pathway inhibited by Bosutinib.

This compound is a valuable and versatile intermediate in pharmaceutical synthesis. Its application in the construction of anilinopyrimidine scaffolds, which are central to a multitude of kinase inhibitors, underscores its importance in modern drug discovery and development. The provided protocols and data serve as a guide for researchers in the efficient utilization of this key building block for the synthesis of novel therapeutic agents.

References

Application Notes and Protocols: 2-Chloro-4-methylaniline as a Building Block for Agrochemicals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-4-methylaniline is a versatile chemical intermediate pivotal in the synthesis of a range of agrochemicals.[1] Its unique structure, featuring a chlorinated and methylated aniline (B41778) ring, allows for its incorporation into various pesticide and herbicide frameworks. This document provides detailed application notes and experimental protocols for the synthesis of two notable agrochemicals derived from this compound: the herbicide chlorotoluron (B1668836) and the acaricide chlordimeform (B52258).

Data Presentation

The following table summarizes key quantitative data for the agrochemicals synthesized from this compound.

AgrochemicalChemical NameClassTarget Pests/WeedsTypical Yield (%)Efficacy Data
Chlorotoluron 3-(3-chloro-4-methylphenyl)-1,1-dimethylureaPhenylurea HerbicideBroadleaf weeds and annual grasses in cereal crops[2]>99% (selectivity)[3]Inhibits photosynthesis at Photosystem II[4]
Chlordimeform N'-(4-chloro-2-methylphenyl)-N,N-dimethylformamidineFormamidine (B1211174) Acaricide/InsecticideMites (Tetranychus and Panonychus species), ticks, and some Lepidoptera eggs and larvae[5][6]Not specified in literatureLD50 (oral, rat): 170-330 mg/kg[7]

Experimental Protocols

Synthesis of Chlorotoluron

Reaction Scheme:

Materials:

  • This compound

  • Phosgene (B1210022) (or a phosgene equivalent like triphosgene)

  • Anhydrous toluene (B28343)

  • Dimethylamine (B145610) (aqueous solution or gas)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, etc.)

  • Magnetic stirrer and heating mantle

  • Rotary evaporator

  • Recrystallization solvent (e.g., ethanol/water)

Procedure:

  • Isocyanate Formation: In a dry, inert atmosphere, dissolve this compound (1.0 equivalent) in anhydrous toluene in a three-necked round-bottom flask equipped with a condenser, a dropping funnel, and a gas inlet. Cool the solution in an ice bath. Slowly add a solution of phosgene (or its equivalent) in toluene (approximately 1.1 equivalents) to the stirred solution. After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, monitoring the reaction progress by TLC or GC-MS until the starting aniline is consumed.

  • Urea Formation: Cool the reaction mixture containing the 3-chloro-4-methylphenyl isocyanate back to 0°C. Slowly bubble gaseous dimethylamine through the solution or add an aqueous solution of dimethylamine (approximately 2.0 equivalents) dropwise. A white precipitate of chlorotoluron will form. Continue stirring for 1-2 hours at room temperature.

  • Work-up and Purification: Filter the precipitated solid and wash it with cold toluene and then water to remove any unreacted starting materials and byproducts. The crude chlorotoluron can be further purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield a white crystalline solid. Dry the purified product under vacuum. A high selectivity of over 99% for the final product has been reported.[3]

Synthesis of Chlordimeform

Reaction Scheme:

Materials:

  • This compound

  • Dimethylformamide dimethyl acetal (B89532) (DMF-DMA)

  • Anhydrous solvent (e.g., dioxane)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware for organic synthesis

  • Magnetic stirrer and heating mantle

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a dry, inert atmosphere, dissolve this compound (1.0 equivalent) in an anhydrous solvent such as dioxane in a round-bottom flask equipped with a condenser and a magnetic stirrer.

  • Amidine Formation: Add dimethylformamide dimethyl acetal (DMF-DMA) (1.0 equivalent) to the solution. Heat the reaction mixture to reflux and stir for several hours. The reaction involves the condensation of the aniline with DMF-DMA, leading to the formation of the formamidine and two equivalents of methanol.[5]

  • Work-up and Purification: Monitor the reaction by TLC or GC-MS. Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude chlordimeform. The product can be further purified by distillation under reduced pressure or by chromatography if necessary.

Mandatory Visualizations

Experimental Workflow: Synthesis of Chlorotoluron

G cluster_synthesis Synthesis of Chlorotoluron start Start: this compound isocyanate React with Phosgene in Toluene start->isocyanate urea_formation React with Dimethylamine isocyanate->urea_formation filtration Filter Precipitate urea_formation->filtration recrystallization Recrystallize from Ethanol/Water filtration->recrystallization product Product: Chlorotoluron recrystallization->product

Caption: Workflow for the synthesis of the herbicide chlorotoluron.

Signaling Pathway: Mode of Action of Chlordimeform

G cluster_pathway Chlordimeform's Action on Octopamine (B1677172) Receptor Signaling chlordimeform Chlordimeform (Agonist) octo_receptor Octopamine Receptor (GPCR) chlordimeform->octo_receptor Binds to g_protein G-Protein Activation octo_receptor->g_protein Activates plc Phospholipase C (PLC) Activation g_protein->plc Stimulates adenylyl_cyclase Adenylyl Cyclase Modulation g_protein->adenylyl_cyclase Modulates pip2 PIP2 plc->pip2 Hydrolyzes camp_change cAMP Level Change (Increase/Decrease) adenylyl_cyclase->camp_change ip3_dag IP3 and DAG Production pip2->ip3_dag ca_release Ca2+ Release from ER ip3_dag->ca_release IP3 triggers downstream Downstream Physiological Effects ca_release->downstream camp_change->downstream

Caption: Chlordimeform mimics octopamine, activating G-protein coupled receptors.[8][9]

Mode of Action

Chlorotoluron

Chlorotoluron is a selective herbicide belonging to the phenylurea class. Its mode of action involves the inhibition of photosynthesis in target weeds.[4] Specifically, it binds to the D1 protein of the photosystem II complex in the chloroplast thylakoid membrane. This binding blocks the plastoquinone (B1678516) binding site, thereby interrupting the photosynthetic electron transport chain and leading to the death of the plant.

Chlordimeform

Chlordimeform acts as an acaricide and insecticide by interfering with the nervous system of target pests.[5] It functions as an agonist of octopamine receptors, which are G-protein coupled receptors (GPCRs) found in invertebrates.[8][9] Octopamine is the invertebrate equivalent of norepinephrine (B1679862) and is involved in various physiological processes. By binding to and activating these receptors, chlordimeform disrupts normal neurotransmission. Activation of octopamine receptors can lead to the modulation of second messenger systems, including the activation of phospholipase C, which results in the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), leading to an increase in intracellular calcium levels. It can also affect the levels of cyclic AMP (cAMP).[1][4] This disruption of neuronal signaling leads to the toxic effects observed in mites and insects.

References

N-Acetylation of Aniline Derivatives: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides detailed experimental protocols for the N-acetylation of aniline (B41778) and its derivatives, a fundamental transformation in organic synthesis with significant applications in the pharmaceutical industry. The acetylation of anilines is a crucial step for protecting amino groups during multi-step syntheses and is integral to the structure of many biologically active compounds.[1][2] This application note outlines several reliable methods for N-acetylation, including conventional heating with acetic anhydride (B1165640), a green chemistry approach utilizing sunlight, and a phase-transfer catalyzed reaction. Quantitative data for each method are summarized for easy comparison, and detailed experimental workflows and reaction mechanisms are visually represented.

Introduction

The N-acetylation of anilines is a classic example of nucleophilic acyl substitution, where the nitrogen atom of the aniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of an acetylating agent.[3][4] This reaction leads to the formation of an acetanilide (B955) (an amide). Acetanilide itself has historical importance as an early analgesic and antipyretic, though its use has been largely superseded by less toxic derivatives like paracetamol.[2][4] The acetyl group can serve as a protecting group for the amine, moderating its reactivity and directing subsequent electrophilic aromatic substitution to the para position.[5] This protocol is designed for researchers, scientists, and drug development professionals to provide clear and actionable procedures for this important transformation.

Quantitative Data Summary

The following table summarizes the quantitative data for the different N-acetylation protocols described in this document, allowing for a direct comparison of their efficiency and reaction conditions.

ProtocolAcetylating AgentCatalyst/BaseSolventTemperatureTimeYield (%)Reference(s)
1: Conventional Acetylation with Acetic AnhydrideAcetic AnhydrideGlacial Acetic Acid/NaOAcWaterRoom Temp.~15-30 minHigh[1][6]
2: Sunlight-Driven Green SynthesisGlacial Acetic AcidMgSO₄·7H₂ONeat (Solvent-free)Sunlight90 min80[7][8][9]
3: Phase-Transfer Catalyzed AcetylationAcetyl ChlorideK₂CO₃ / TBABDMFRoom Temp.10-15 minHigh[10]

TBAB: Tetrabutylammonium bromide; DMF: Dimethylformamide; NaOAc: Sodium Acetate (B1210297)

Experimental Protocols

Protocol 1: Conventional N-Acetylation using Acetic Anhydride

This widely used method is straightforward, proceeds at room temperature, and generally provides a high yield of the desired acetanilide.[4][6]

Materials:

  • Aniline (or substituted aniline)

  • Acetic Anhydride

  • Concentrated Hydrochloric Acid

  • Sodium Acetate

  • Water

  • 95% Ethanol (for recrystallization)

  • Beakers, Erlenmeyer flasks

  • Magnetic stirrer and stir bar

  • Ice bath

  • Vacuum filtration apparatus (Büchner funnel, filter flask, vacuum source)

Procedure:

  • In a fume hood, dissolve 500 mg of aniline in 14 mL of water in an Erlenmeyer flask. Note that aniline is not fully soluble and will form a separate layer.[6]

  • To this mixture, add 0.45 mL of concentrated hydrochloric acid to form the water-soluble aniline hydrochloride salt.[1][6]

  • In a separate beaker, prepare a solution of 530 mg of sodium acetate in 3 mL of water.[6]

  • To the aniline hydrochloride solution, add 0.6 mL of acetic anhydride and swirl the flask to ensure mixing.[6]

  • Immediately add the sodium acetate solution to the reaction mixture. A white precipitate of acetanilide should form.[6]

  • Cool the mixture in an ice bath to maximize precipitation.[1]

  • Collect the solid product by vacuum filtration and wash the crystals with cold water.[5]

  • Purify the crude acetanilide by recrystallization from a minimal amount of hot 95% ethanol. Allow the solution to cool slowly to form pure crystals.[1][4]

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and allow them to air dry.

  • Determine the yield and melting point of the final product.

Protocol 2: Sunlight-Driven Green Synthesis using Acetic Acid

This environmentally benign method utilizes sunlight as a sustainable energy source and avoids the use of toxic solvents.[7][8]

Materials:

  • Aniline (or substituted aniline)

  • Glacial Acetic Acid

  • Magnesium sulfate (B86663) heptahydrate (MgSO₄·7H₂O)

  • Reaction vessel (e.g., 10 mL vial)

  • Stirring rod

  • Thin Layer Chromatography (TLC) supplies

  • Water (for washing and recrystallization)

Procedure:

  • In a 10 mL reaction vessel, combine 1.0 mL of aniline (approximately 10 mmol), 3.0 mL of glacial acetic acid (approximately 50 mmol), and 50 mg of MgSO₄·7H₂O (0.2 mmol) as the catalyst.[8]

  • Place the reaction vessel in direct sunlight and stir occasionally with a glass rod.[8]

  • Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • Upon completion of the reaction (typically within 90 minutes), wash the crude product with water.[8][9]

  • The product can be further purified by recrystallization from water.[8]

  • Collect the purified crystals by filtration and allow them to dry.

  • Calculate the yield of the acetanilide product. An 80% yield has been reported for this method.[9]

Protocol 3: Phase-Transfer Catalyzed N-Acetylation with Acetyl Chloride

This protocol utilizes a phase-transfer catalyst to facilitate the reaction between the aniline and acetyl chloride, often leading to high yields in a short amount of time.[10]

Materials:

  • Aniline (or substituted aniline)

  • Acetyl Chloride

  • Potassium Carbonate (K₂CO₃)

  • Tetrabutylammonium bromide (TBAB) or other phase-transfer catalyst

  • Dimethylformamide (DMF) or other suitable solvent

  • Magnetic stirrer and stir bar

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve the aniline (10 mmol) in a suitable solvent such as DMF (20 mL).[10]

  • Add potassium carbonate (15 mmol) and a catalytic amount of the phase-transfer catalyst (e.g., 1 mmol of TBAB) to the mixture.[10]

  • While stirring the mixture at room temperature, slowly add acetyl chloride (10 mmol).[10]

  • Continue stirring at room temperature for 10-15 minutes. The product often precipitates out of the solution during this time.[10]

  • Monitor the reaction to completion using TLC.

  • Once the reaction is complete, pour the mixture into crushed ice to precipitate the product fully.

  • Collect the solid product by vacuum filtration and wash with cold water.

  • The product can be further purified by recrystallization if necessary.

  • Dry the purified product and determine the yield and melting point.

Visualizations

Reaction Mechanism and Workflow Diagrams

The following diagrams illustrate the general reaction mechanism for the N-acetylation of aniline and a typical experimental workflow.

G General Reaction Scheme for N-Acetylation of Aniline cluster_reactants Reactants cluster_products Products Aniline Aniline (Nucleophile) Acetanilide Acetanilide (Amide) Aniline->Acetanilide + AcetylatingAgent Acetylating Agent (Electrophile) (e.g., Acetic Anhydride) AcetylatingAgent->Acetanilide + Byproduct Byproduct (e.g., Acetic Acid) Acetanilide->Byproduct +

Caption: General chemical transformation for N-acetylation.

G Experimental Workflow for N-Acetylation start Start: Prepare Reactants reaction Reaction: Combine Aniline Derivative, Acetylating Agent, and Catalyst/Solvent start->reaction monitoring Monitor Reaction (e.g., TLC) reaction->monitoring workup Work-up: Precipitate Product (e.g., add water/ice) monitoring->workup Reaction Complete isolation Isolation: Vacuum Filtration workup->isolation purification Purification: Recrystallization isolation->purification characterization Characterization: Yield, Melting Point, Spectroscopy purification->characterization end End: Pure Product characterization->end

Caption: A typical experimental workflow for N-acetylation.

G Mechanism of Aniline Acetylation with Acetic Anhydride cluster_step1 Step 1: Nucleophilic Attack cluster_step2 Step 2: Elimination of Leaving Group cluster_step3 Step 3: Deprotonation s1_text Aniline's amino group attacks a carbonyl carbon of acetic anhydride. s1_aniline Aniline s1_intermediate Tetrahedral Intermediate s1_aniline->s1_intermediate attacks s1_anhydride Acetic Anhydride s1_anhydride->s1_intermediate s2_intermediate Tetrahedral Intermediate s2_text The intermediate collapses, eliminating an acetate ion (a good leaving group). s2_protonated_amide Protonated Acetanilide s2_intermediate->s2_protonated_amide s2_acetate Acetate Ion s2_protonated_amide->s2_acetate releases s3_protonated_amide Protonated Acetanilide s3_text A base (e.g., water, acetate, or another aniline molecule) removes a proton. s3_acetanilide Acetanilide (Final Product) s3_protonated_amide->s3_acetanilide deprotonation

Caption: Reaction mechanism of aniline acetylation.

Troubleshooting and Optimization

  • Low Yield: Ensure all reagents are pure and dry, especially when using acetyl chloride, which is moisture-sensitive. In Protocol 1, ensure the sodium acetate is added promptly after the acetic anhydride. For the sunlight-driven method, ensure sufficient exposure to direct sunlight.

  • Product does not precipitate: If the product is too soluble in the reaction mixture, try adding cold water or ice to induce precipitation. Scratching the inside of the flask with a glass rod can also initiate crystallization.

  • Impure Product: Incomplete reaction or side reactions can lead to impurities. Monitor the reaction closely with TLC to ensure it has gone to completion. Thorough washing and careful recrystallization are crucial for obtaining a pure product.

Conclusion

The N-acetylation of aniline derivatives is a versatile and indispensable reaction in organic and medicinal chemistry. The protocols provided herein offer a range of options, from classic, high-yielding laboratory methods to more sustainable, green chemistry approaches. By selecting the appropriate protocol and carefully controlling the reaction conditions, researchers can effectively synthesize a wide variety of acetanilides for further use in their research and development endeavors.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Aniline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aniline (B41778) and its derivatives are fundamental chemical building blocks used in the synthesis of a wide range of industrial and pharmaceutical compounds, including dyes, polymers, agrochemicals, and active pharmaceutical ingredients.[1][2][3] Due to their potential toxicity and environmental impact, sensitive and accurate analytical methods for the quantification of aniline derivatives are crucial for quality control, environmental monitoring, and drug development processes.[1][3]

This application note provides a detailed protocol for the analysis of substituted aniline compounds using a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection.

Principle and Applications

Reversed-phase HPLC is a powerful and versatile technique for the separation and quantification of aniline derivatives.[1][2] The method is based on the partitioning of the analytes between a non-polar stationary phase (typically a C18 column) and a polar mobile phase. By manipulating the composition of the mobile phase, a high degree of separation can be achieved for a variety of aniline homologs and isomers.[1] HPLC analysis of aniline derivatives is a preferred alternative to gas chromatography (GC) as it often does not require a derivatization step, simplifying the sample preparation process.[3]

Experimental Protocols

This section details the methodology for the analysis of aniline derivatives by HPLC.

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a binary or quaternary pump, an autosampler, a column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.[1]

  • Column: A reversed-phase C18 column is commonly employed. A typical configuration is 150 mm in length, 4.6 mm internal diameter, with 5 µm particles.[1][2][4]

  • Chemicals and Reagents:

Preparation of Mobile Phase and Standards
  • Mobile Phase Preparation: A common mobile phase is a mixture of methanol or acetonitrile and water.[1] For instance, a 60:40 (v/v) mixture of methanol and water can be effective for the separation of aniline homologs.[1][4] The mobile phase should be degassed before use to prevent bubble formation in the system.

  • Standard Solution Preparation:

    • Prepare a stock solution of each aniline derivative standard at a concentration of 1 mg/mL in a suitable solvent such as methanol or acetonitrile.

    • Prepare a series of working standard solutions by diluting the stock solutions with the mobile phase to achieve concentrations ranging from 0.1 µg/mL to 100 µg/mL. These will be used to construct a calibration curve.

Sample Preparation
  • For Pure Substances/Synthesized Compounds: Dissolve the aniline derivative in the mobile phase or a compatible solvent to a concentration of approximately 0.1-1 mg/mL.[2] Filter the sample through a 0.45 µm syringe filter before injection.[2]

  • For Other Matrices (e.g., environmental samples, biological fluids): A suitable extraction method, such as solid-phase extraction (SPE) or liquid-liquid extraction, should be developed and validated to isolate the aniline compounds from the sample matrix.[1][3] The final extract should be dissolved in the mobile phase.

HPLC Method Parameters

The following table outlines typical HPLC method parameters for the analysis of aniline derivatives.

ParameterValue
Column C18, 150 mm x 4.6 mm, 5 µm[1][4]
Mobile Phase Methanol:Water (60:40, v/v)[4]
Flow Rate 1.0 mL/min[4]
Column Temperature 30 °C[4]
Detection Wavelength 254 nm[4]
Injection Volume 10 µL
Data Analysis
  • Peak Identification: Identify the peaks in the sample chromatogram by comparing their retention times with those of the analytical standards.

  • Calibration Curve: Construct a calibration curve for each analyte by plotting the peak area versus the concentration of the prepared standard solutions.

  • Quantification: Use the linear regression equation derived from the calibration curve to determine the concentration of the aniline derivatives in the samples.[1]

Quantitative Data

The following tables summarize quantitative data for the HPLC analysis of selected aniline derivatives.

Table 1: Chromatographic Data for Aniline and its Degradation Products

Chromatographic Conditions: Column: C4; Mobile Phase: Methanol/acetate buffer (10 mM, pH 5) (60:40, v/v); Flow Rate: 1 mL/min; Detection: 270 nm.

CompoundRetention Time (min)Linearity Range (µg/mL)Limit of Quantification (LOQ) (µg/mL)
p-Aminophenol2.12.0 - 600.0778
o-Aminophenol2.52.0 - 600.1553
m-Aminophenol3.22.0 - 600.1875
Aniline4.52.0 - 600.2073
Phenol6.12.0 - 600.1250

(Data sourced from a study on the simultaneous determination of aniline and its degradation products)[5]

Table 2: Chromatographic Data for Aniline and N-methylaniline

Chromatographic Conditions: Column: C18, 250 mm; Mobile Phase: Acetonitrile:Water (70:30, v/v); Flow Rate: 0.7 mL/min; Column Temperature: 30 °C; Detection: 190 nm.

CompoundRetention Time (min)
Aniline4.94[6]
N-methylaniline5.76[6]

(Data sourced from a study on the quantification of aniline and N-methylaniline in indigo)[6]

Experimental Workflow

The logical flow of the HPLC analysis of aniline derivatives is depicted in the following diagram.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Standard Preparation Injection Sample Injection Standard_Prep->Injection Calibration Calibration Curve Construction Standard_Prep->Calibration Sample_Prep Sample Preparation (Dissolution/Extraction) Sample_Prep->Injection Mobile_Phase_Prep Mobile Phase Preparation HPLC_System HPLC System Setup (Column, Flow Rate, Temp) Mobile_Phase_Prep->HPLC_System HPLC_System->Injection Separation Chromatographic Separation Injection->Separation Detection UV Detection Separation->Detection Chromatogram Chromatogram Generation Detection->Chromatogram Peak_Integration Peak Integration & Identification Chromatogram->Peak_Integration Peak_Integration->Calibration Quantification Quantification Peak_Integration->Quantification Calibration->Quantification

References

Application Notes and Protocols for Supported Liquid Membrane Extraction of Aniline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Supported liquid membrane (SLM) extraction is a highly efficient and selective technique for the separation and preconcentration of various organic and inorganic compounds from aqueous solutions. This method combines extraction and stripping into a single step, offering advantages such as low solvent consumption, high enrichment factors, and operational simplicity over traditional solvent extraction methods.[1][2] SLM is particularly well-suited for the extraction of aniline (B41778) and its derivatives, which are common intermediates in the pharmaceutical and dye industries and are often present as pollutants in wastewater.[1][3] This document provides detailed application notes and protocols for the supported liquid membrane extraction of aniline derivatives.

Core Principles

In SLM, a porous, hydrophobic membrane support is impregnated with an organic solvent containing a carrier molecule. This liquid membrane separates the aqueous feed (or source) phase from the aqueous stripping (or receiving) phase. The target analyte (aniline derivative) is first extracted from the feed phase into the organic liquid membrane, transported across the membrane, often facilitated by a carrier, and then stripped into the receiving phase. The driving force for this transport is a concentration gradient, which can be maintained by a chemical reaction in the stripping phase (e.g., pH adjustment) that converts the analyte into a non-extractable form.

Quantitative Data Summary

The efficiency of SLM extraction for aniline derivatives is influenced by several factors, including the type of aniline, the composition of the liquid membrane, and the pH of the feed and stripping solutions. The following tables summarize quantitative data from various studies.

Table 1: Extraction and Recovery of Aniline Derivatives

AnalyteSupport MembraneLiquid Membrane (Carrier in Diluent)Feed PhaseStripping PhaseExtraction/Removal Efficiency (%)Reference
AnilineHollow FiberDi-2-ethylhexyl phosphoric acid (D2EHPA) in keroseneAniline solution (pH adjusted)HCl solutionUp to 98.53[4]
AnilineSilicone Rubber Tubing(Membrane acts as liquid phase)Synthetic wastewater10.45 wt% HCl53 - 68 (depending on flow rate)[5]
p-Nitroaniline (PNA)Polypropylene (B1209903) Celgard 2500Tributylphosphate (TBP)20 ppm PNA at pH 7Distilled WaterNot explicitly stated as %[1]
AnilineNot specifiedKerosene with Sorbitan Monooleate (Span 80)5000 ppm AnilineHCl solutionUp to 99.5[6][7]

Table 2: Optimal Conditions for Aniline Derivative Extraction

AnalyteOptimal Feed pHOptimal Stripping Agent/pHCarrier ConcentrationKey FindingsReference
Aniline> pKa (basic)HCl solutionNot specifiedMass transfer increases with increasing pH in the feed solution and HCl concentration in the stripping solution.[4]
Aniline10pH 3Not applicableNeutral aniline removal reached 100% with Polydimethylsiloxane (PDMS) membranes.[4]
p-Nitroaniline (PNA)7Distilled WaterTributylphosphate (TBP)Transport follows first-order kinetics.[1]
Aromatic Amines1210 mM HCl (pH 2)Not applicableParallel artificial liquid membrane extraction (PALME) showed higher recoveries than hollow fiber-liquid-phase microextraction (HF-LPME).[8]

Experimental Protocols

This section provides detailed methodologies for flat sheet and hollow fiber supported liquid membrane extraction of aniline derivatives.

Protocol 1: Flat Sheet Supported Liquid Membrane (FSSLM) Extraction of p-Nitroaniline

This protocol is based on the study by H. H. Hanim et al. (2024).[1]

1. Materials and Reagents:

  • Membrane Support: Polypropylene Celgard 2500.
  • Carrier: Tributylphosphate (TBP).
  • Feed Solution: 20 ppm 4-Nitroaniline (PNA) in deionized water, pH adjusted to 7.
  • Stripping Solution: Deionized water.
  • Apparatus: Permeation cell with two half-cells, magnetic stirrers.

2. Membrane Preparation:

  • Cut the polypropylene membrane to the appropriate size to fit the permeation cell.
  • Immerse the membrane in TBP for 24 hours to ensure complete saturation of the pores.[1]
  • Remove the membrane from the TBP and wipe off any excess liquid with a soft paper.
  • Determine the amount of TBP immobilized by weighing the membrane before and after impregnation.

3. Extraction Procedure:

  • Mount the prepared SLM between the two half-cells of the permeation device, ensuring a tight seal. The exposed membrane area in the cited study was 3.14 cm².[1]
  • Fill one half-cell with the feed solution (PNA solution) and the other half-cell with the stripping solution (deionized water).
  • Stir both the feed and stripping solutions at a constant rate to ensure good mass transfer.
  • Conduct the experiment at ambient temperature for a specified duration (e.g., 8 hours).[1]
  • Periodically, take samples from both the feed and stripping phases to analyze the concentration of PNA using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).

Protocol 2: Hollow Fiber Supported Liquid Membrane (HFSLM) Extraction of Aniline

This protocol is a generalized procedure based on principles from multiple sources.[4][9]

1. Materials and Reagents:

  • Hollow Fiber: Hydrophobic microporous polypropylene hollow fiber.
  • Organic Solvent/Carrier: Di-2-ethylhexyl phosphoric acid (D2EHPA) in a suitable diluent like kerosene.
  • Feed Solution: Aqueous solution containing aniline. Adjust pH to be basic to ensure aniline is in its neutral, extractable form.
  • Stripping Solution: Dilute hydrochloric acid (HCl) solution.
  • Apparatus: Hollow fiber membrane module, pumps for feed and stripping solutions, sample collection vials.

2. Membrane Preparation:

  • Pot the ends of a bundle of hollow fibers into a module.
  • Impregnate the pores of the hollow fibers with the organic liquid membrane by pumping the D2EHPA/kerosene solution through the shell side of the module while the lumen is closed, or by simple immersion.

3. Extraction Procedure:

  • Pump the feed solution (containing aniline) through the lumen of the hollow fibers.
  • Simultaneously, pump the stripping solution (HCl) through the shell side of the module, typically in a counter-current flow to the feed.
  • Aniline will be extracted from the feed phase into the organic liquid membrane and then back-extracted into the acidic stripping phase where it is protonated to form the anilinium ion, preventing its re-extraction.
  • Collect the stripping solution at the outlet of the module.
  • Analyze the concentration of aniline in the feed and stripping solutions over time to determine the extraction efficiency.

Visualizations

Experimental Workflow

G cluster_prep Membrane Preparation cluster_extraction Extraction Process cluster_analysis Analysis prep1 Select Porous Membrane Support prep2 Immerse in Organic Liquid Membrane prep1->prep2 prep3 Mount in Extraction Cell prep2->prep3 ext1 Introduce Feed and Stripping Solutions prep3->ext1 ext2 Transport of Aniline Derivative across Membrane ext1->ext2 ext3 Stripping into Receiving Phase ext2->ext3 ana1 Sample Feed and Stripping Phases ext3->ana1 ana2 Analyze Analyte Concentration ana1->ana2 ana3 Calculate Extraction Efficiency ana2->ana3

Caption: General experimental workflow for SLM extraction of aniline derivatives.

SLM System Components and Transport Mechanism

G cluster_system Supported Liquid Membrane System feed Feed Phase (Aqueous) Aniline (An) + H₂O membrane Supported Liquid Membrane (Organic) Carrier (C) in Solvent An + C ⇌ An-C feed->membrane Extraction (An) strip Stripping Phase (Aqueous) An-C + H⁺ ⇌ AnH⁺ + C membrane->strip Stripping (An-C) strip->membrane Carrier Regeneration (C)

Caption: Components and transport mechanism in a carrier-facilitated SLM system.

References

Application Notes and Protocols: Diazotization Reactions of 2-Chloro-4-methylaniline

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Diazotization is a fundamental process in organic synthesis, converting a primary aromatic amine into a diazonium salt. This reactive intermediate is a versatile building block, particularly in the synthesis of azo compounds, which are widely used as dyes and pigments.[1] 2-Chloro-4-methylaniline is a valuable starting material in this context, with its substituents influencing the properties of the final azo dye. The diazotized form of this compound serves as an electrophile in azo coupling reactions, where it reacts with electron-rich coupling components like phenols and aromatic amines to form colored azo dyes.[2][3]

The stability of the diazonium salt is a critical factor; these reactions are almost invariably carried out at low temperatures (0-5 °C) to prevent decomposition and the unwanted formation of phenols.[4] The nitrous acid required for the reaction is generated in situ from sodium nitrite (B80452) and a strong mineral acid, such as sulfuric acid or hydrochloric acid.[4][5]

Applications in Azo Dye Synthesis

The primary application of diazotized this compound is in the synthesis of monoazo and disazo dyes. These dyes are of significant interest for coloring various materials, including textiles like nylon fabrics.[6] The chloro and methyl groups on the aniline (B41778) ring can modulate the color, fastness, and other properties of the resulting dyes.

A notable application involves the synthesis of disazo disperse dyes. This process begins with the diazotization of this compound, followed by coupling with a suitable component, such as 3-aminophenol (B1664112), to create a monoazo intermediate. This intermediate, which still contains a primary amino group, can then be diazotized again and coupled with a second component to form a disazo dye.[6] This modular approach allows for the creation of a diverse range of colors and dye properties.

Quantitative Data Summary

The following table summarizes the quantitative data for a specific reaction involving the diazotization of this compound and subsequent coupling.

Starting MaterialCoupling ComponentProductYield (%)Reference
This compound3-Aminophenol2-chloro-4-methyl-6-((2-hydroxyphenyl)diazenyl)aniline91%[6]

Experimental Protocols

Protocol 1: Synthesis of a Monoazo Intermediate from this compound

This protocol details the diazotization of this compound and its subsequent coupling with 3-aminophenol to yield a monoazo dye intermediate.[6]

Materials:

  • This compound (12 mL)

  • Concentrated Sulfuric Acid (98%, 10 mL)

  • Sodium Nitrite (8.55 g)

  • Urea (B33335) (0.75 g)

  • 3-Aminophenol

  • Sodium Hydroxide (B78521) solution

  • Distilled Water

  • Ethanol

  • Methanol

  • Ice

Procedure:

  • Preparation of the Amine Solution: In a suitable reaction vessel, dissolve this compound (12 mL) in concentrated sulfuric acid (10 mL). Cool the mixture to 0-5 °C in an ice bath with constant stirring.

  • Diazotization: Prepare a solution of sodium nitrite (8.55 g) in 20 mL of water. Add this solution dropwise to the cold amine solution over a period of 15-20 minutes, ensuring the temperature is maintained between 0-5 °C.

  • Removal of Excess Nitrous Acid: After the addition of sodium nitrite is complete, stir the mixture for an additional 20 minutes. Check for excess nitrous acid using starch-iodide paper (a blue-black color indicates its presence). Add urea (0.75 g) portion-wise until the starch-iodide test is negative.

  • Preparation of the Coupling Component Solution: In a separate beaker, dissolve 3-aminophenol in 25 mL of sodium hydroxide solution. Cool this solution to 0-5 °C in an ice bath.

  • Azo Coupling: Slowly add the freshly prepared cold diazonium salt solution to the cold solution of the coupling component with vigorous stirring. Maintain the temperature at 0-5 °C.

  • Isolation and Purification: Continue stirring the reaction mixture for 1 hour at 0-5 °C. A precipitate of the azo compound will form. Isolate the solid product by filtration. Wash the precipitate thoroughly with cold water and then dry it. Recrystallize the crude product from a hot ethanol-methanol mixture to obtain the purified monoazo dye.

Protocol 2: Synthesis of a Disazo Dye

This protocol describes the subsequent diazotization of the amino-containing monoazo intermediate and coupling with a second aromatic component (e.g., 4-chloroaniline).[6]

Materials:

  • Monoazo intermediate from Protocol 1 (7.0 mmol)

  • Concentrated Sulfuric Acid (6 mL)

  • Sodium Nitrite (7.0 mmol)

  • 4-Chloroaniline (B138754) (7.0 mmol)

  • Acetic Acid (6 mL)

  • N,N-dimethylformamide (DMF)

  • Distilled Water

  • Ice

Procedure:

  • Preparation of the Diazo Component: In a reaction vessel, mix the monoazo intermediate (7.0 mmol) with water (15 mL) and concentrated sulfuric acid (6 mL). Cool the mixture to 0-5 °C in an ice bath.

  • Second Diazotization: Prepare a solution of sodium nitrite (7.0 mmol) in 10 mL of water and cool it to 0-5 °C. Add this solution dropwise to the mixture from the previous step, maintaining the temperature at 0-5 °C. Stir for 20 minutes after the addition is complete.

  • Azo Coupling: In a separate beaker, dissolve 4-chloroaniline (7.0 mmol) in acetic acid (6 mL). Slowly add the diazonium salt solution prepared in the previous step to this solution with continuous stirring.

  • Reaction Completion and Isolation: Stir the reaction mixture for 1 hour. A precipitate of the disazo dye will form. Isolate the product by filtration and wash it with water.

  • Purification: Purify the crude product by recrystallization from a mixture of N,N-dimethylformamide and water (1:2).

Visualizations

Diazotization_Mechanism cluster_0 Step 1: Formation of Nitrous Acid cluster_1 Step 2: Formation of Nitrosonium Ion cluster_2 Step 3: Electrophilic Attack and Diazonium Salt Formation NaNO2 NaNO₂ HONO HONO (Nitrous Acid) NaNO2->HONO H2SO4 H₂SO₄ H2SO4->HONO NaHSO4 NaHSO₄ HONO2 HONO H2ONO H₂O⁺-NO HONO2->H2ONO + H⁺ H_ion H⁺ NO_ion NO⁺ (Nitrosonium ion) H2ONO->NO_ion - H₂O H2O H₂O Amine This compound Intermediate1 Ar-NH₂⁺-NO Amine->Intermediate1 + NO⁺ NO_ion2 NO⁺ Intermediate2 Ar-N=N-OH Intermediate1->Intermediate2 - H⁺, rearrangement Diazonium 2-Chloro-4-methylbenzenediazonium ion Intermediate2->Diazonium + H⁺, - H₂O

Caption: Mechanism of the diazotization of this compound.

Experimental_Workflow Start Start: this compound Dissolution Dissolve in H₂SO₄ Cool to 0-5 °C Start->Dissolution Diazotization Add NaNO₂ solution dropwise (0-5 °C) Dissolution->Diazotization Coupling Couple with electron-rich compound (e.g., 3-Aminophenol) (0-5 °C) Diazotization->Coupling Isolation Filter and wash precipitate Coupling->Isolation Purification Recrystallize Isolation->Purification Product Final Azo Dye Product Purification->Product

Caption: General experimental workflow for azo dye synthesis.

Logical_Relationship cluster_reactants Reactants cluster_intermediate Intermediate cluster_coupling Coupling Stage reactant1 Reactant 1 This compound intermediate Diazonium Salt Unstable Intermediate (Kept at 0-5 °C) reactant1->intermediate Diazotization reactant2 Reagents NaNO₂ / H₂SO₄ reactant2->intermediate product Final Product Azo Dye intermediate->product Azo Coupling coupler Coupling Component e.g., 3-Aminophenol coupler->product

Caption: Logical relationship of reactants to product in azo coupling.

References

Application Notes: Synthesis of Diarylpyrimidine-Based HIV-1 Reverse Transcriptase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Utilization of Arylamines in the Synthesis of Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) for HIV-1

Audience: Researchers, scientists, and drug development professionals.

Introduction

Non-nucleoside reverse transcriptase inhibitors (NNRTIs) are a cornerstone of highly active antiretroviral therapy (HAART) for the treatment of HIV-1 infections.[1][2] This class of drugs, which includes approved medications like Etravirine (B1671769) and Rilpivirine, allosterically binds to a hydrophobic pocket in the HIV-1 reverse transcriptase (RT), inducing conformational changes that inhibit its enzymatic activity.[1][3][4] A prominent chemical scaffold within the NNRTI family is the diarylpyrimidine (DAPY) core. While a direct synthetic route to approved HIV-1 reverse transcriptase inhibitors using 2-Chloro-4-methylaniline as a starting material is not prominently described in the reviewed scientific literature, the general synthetic strategies for DAPY derivatives provide a framework for how such a precursor could potentially be utilized. This document outlines the established synthetic methodologies for DAPY-type NNRTIs and presents a hypothetical protocol for the incorporation of this compound.

General Synthetic Strategy for Diarylpyrimidine (DAPY) NNRTIs

The synthesis of DAPY derivatives typically involves a convergent approach where a central pyrimidine (B1678525) core is sequentially functionalized with two different aryl groups. A common strategy involves the reaction of a di-halogenated pyrimidine with an appropriate aniline (B41778) and another nucleophile. For instance, the synthesis of Etravirine involves the reaction of 2,4,6-trichloropyrimidine (B138864) with 4-aminobenzonitrile (B131773) and subsequently with 4-hydroxy-3,5-dimethylbenzonitrile (B139854).[5][6][7][8]

A generalized synthetic workflow is depicted below:

G A 2,4,6-Trichloropyrimidine C Intermediate 1 (Monosubstituted Pyrimidine) A->C Nucleophilic Aromatic Substitution (SNAr) B Aryl Amine (e.g., 4-Aminobenzonitrile) B->C E Intermediate 2 (Disubstituted Pyrimidine) C->E SNAr D Aryl Nucleophile (e.g., Phenol derivative) D->E F Further Functionalization (e.g., Amination, Bromination) E->F G Final DAPY Derivative F->G

Caption: Generalized synthetic workflow for Diarylpyrimidine (DAPY) NNRTIs.

Hypothetical Protocol for the Synthesis of a DAPY Derivative Using this compound

The following protocol is a hypothetical adaptation of known procedures for DAPY synthesis and has not been experimentally validated. It serves as an illustrative example for researchers interested in exploring the use of this compound in this context.

Reaction Scheme:

G cluster_0 Step 1: First Nucleophilic Substitution cluster_1 Step 2: Second Nucleophilic Substitution cluster_2 Step 3: Amination A 2,4,6-Trichloropyrimidine C Intermediate A A->C Base (e.g., K2CO3) Solvent (e.g., DMF) B This compound B->C E Intermediate B C->E Base (e.g., K2CO3) Solvent (e.g., DMF) D 4-Hydroxy-3,5-dimethylbenzonitrile D->E G Hypothetical DAPY Analog E->G Solvent (e.g., 1,4-Dioxane) Heat F Ammonia (B1221849) F->G

Caption: Hypothetical reaction scheme for a DAPY analog from this compound.

Experimental Protocol

Step 1: Synthesis of 4,6-dichloro-N-(2-chloro-4-methylphenyl)pyrimidin-2-amine (Intermediate A)

  • To a solution of 2,4,6-trichloropyrimidine (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add this compound (1.0 eq) and potassium carbonate (1.5 eq).

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford Intermediate A.

Step 2: Synthesis of 4-((6-chloro-2-((2-chloro-4-methylphenyl)amino)pyrimidin-4-yl)oxy)-3,5-dimethylbenzonitrile (Intermediate B)

  • To a solution of Intermediate A (1.0 eq) in anhydrous DMF, add 4-hydroxy-3,5-dimethylbenzonitrile (1.0 eq) and potassium carbonate (1.5 eq).

  • Heat the reaction mixture to 80-100 °C for 6-8 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the mixture to room temperature, pour into water, and extract with ethyl acetate.

  • Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by column chromatography to yield Intermediate B.

Step 3: Synthesis of 4-((6-amino-2-((2-chloro-4-methylphenyl)amino)pyrimidin-4-yl)oxy)-3,5-dimethylbenzonitrile (Hypothetical DAPY Analog)

  • Place Intermediate B (1.0 eq) in a sealed tube with a solution of ammonia in 1,4-dioxane (B91453) (7N).

  • Heat the mixture to 120-140 °C for 24-48 hours.

  • Cool the reaction vessel to room temperature and carefully vent.

  • Concentrate the mixture under reduced pressure.

  • Purify the crude product by preparative high-performance liquid chromatography (HPLC) to obtain the final hypothetical DAPY analog.

Biological Evaluation of DAPY Derivatives

The antiviral activity of newly synthesized DAPY analogs is typically evaluated in cell-based assays.

Anti-HIV-1 Activity Assay
  • Cell Culture: Maintain MT-4 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, and antibiotics.

  • Virus Infection: Infect MT-4 cells with HIV-1 (e.g., IIIB strain) at a multiplicity of infection (MOI) of 0.01.

  • Compound Treatment: Immediately after infection, add serial dilutions of the test compounds to the cell cultures.

  • Incubation: Incubate the cultures for 5 days at 37 °C in a 5% CO2 atmosphere.

  • Endpoint Measurement: Determine the viability of the cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The reduction of MTT to formazan (B1609692) is proportional to the number of viable cells.

  • Data Analysis: Calculate the 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50) from the dose-response curves. The selectivity index (SI) is calculated as the ratio of CC50 to EC50.

Quantitative Data of Representative DAPY NNRTIs

The following table summarizes the anti-HIV-1 activity of Etravirine and a related diarylaniline (DAAN) derivative against wild-type and resistant HIV-1 strains. This data is provided for comparative purposes to guide the evaluation of new analogs.

CompoundTarget StrainEC50 (µM)CC50 (µM)Selectivity Index (SI)
Etravirine HIV-1 WT0.003 - 0.032> 43.8> 1369
Compound 37 (DAAN) HIV-1 WT0.003 - 0.032> 43.8> 1369
Etravirine K103N mutant0.005> 43.8> 8760
Compound 37 (DAAN) K103N mutant0.005> 43.8> 8760
Etravirine Y181C mutant0.003> 43.8> 14600
Compound 37 (DAAN) Y181C mutant0.011> 43.8> 3982

Data adapted from the literature for illustrative purposes.

Conclusion

The synthesis of DAPY-type HIV-1 NNRTIs is a well-established field with robust synthetic methodologies. While the specific use of this compound is not widely documented, the general synthetic routes provide a clear blueprint for its potential incorporation into novel DAPY scaffolds. The provided hypothetical protocol serves as a starting point for such exploratory research. Subsequent biological evaluation against wild-type and resistant HIV-1 strains is crucial to determine the therapeutic potential of any newly synthesized analogs. Researchers should exercise caution and perform thorough characterization and validation of all synthetic intermediates and final compounds.

References

Application Notes and Protocols for the Electrophilic Aromatic Substitution of Arylamines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the experimental setup for the electrophilic aromatic substitution of arylamines. Due to the high reactivity of the amino group, direct substitution reactions on arylamines can be challenging, often leading to polysubstitution and oxidation side products. A common strategy to circumvent these issues is to protect the amino group via acetylation, thereby moderating its activating effect and enabling more controlled substitutions. This document details the protocols for the protection of aniline (B41778) via acetylation, followed by common electrophilic aromatic substitution reactions such as bromination, nitration, and Friedel-Crafts acylation of the resulting acetanilide (B955). A protocol for the direct sulfonation of aniline is also included.

Acetylation of Aniline to Acetanilide

The acetylation of aniline is a crucial step to protect the amino group and control the regioselectivity of subsequent electrophilic aromatic substitution reactions. The acetyl group reduces the activating effect of the amino group, preventing polysubstitution and oxidation.[1]

Quantitative Data for Acetylation of Aniline
ParameterValueReference
Aniline2 mL (approx. 2.04 g)[2]
Acetic Anhydride (B1165640)6 mL[2]
Sodium Acetate (B1210297)2.4 g[2]
Reaction TimeNot specified, immediate precipitation[2]
Reaction TemperatureRoom temperature, then ice bath[2]
Typical Yield66.35%[3]
Melting Point of Acetanilide113-115 °C[2]
Experimental Protocol: Acetylation of Aniline

This protocol describes the synthesis of acetanilide from aniline using acetic anhydride and sodium acetate.[2]

Materials:

  • Aniline

  • Concentrated Hydrochloric Acid (HCl)

  • Distilled Water

  • Acetic Anhydride

  • Sodium Acetate

  • Erlenmeyer flasks

  • Ice bath

  • Buchner funnel and flask

Procedure:

  • In a 250 mL Erlenmeyer flask, add 2 mL of aniline to 4 mL of distilled water.

  • Add concentrated HCl dropwise while stirring until the aniline completely dissolves, forming aniline hydrochloride.

  • In a separate 100 mL Erlenmeyer flask, dissolve 2.4 g of sodium acetate in 10 mL of distilled water.

  • To the sodium acetate solution, add 6 mL of acetic anhydride and stir.

  • Immediately pour the acetic anhydride-sodium acetate solution into the aniline hydrochloride solution with constant swirling.

  • Cool the reaction mixture in an ice bath to facilitate the precipitation of acetanilide crystals.

  • Collect the white precipitate by vacuum filtration using a Buchner funnel.

  • Wash the crystals with cold distilled water.

  • Recrystallize the crude product from a minimum amount of hot distilled water to obtain pure acetanilide.

  • Dry the purified crystals and determine the yield and melting point.

Electrophilic Aromatic Substitution of Acetanilide

With the amino group protected, acetanilide can undergo various electrophilic aromatic substitution reactions with greater control.

Bromination of Acetanilide

This reaction typically yields the para-substituted product, p-bromoacetanilide, due to the steric hindrance of the acetyl group at the ortho positions.[4]

ParameterValueReference
Acetanilide1.0 g[5]
Potassium Bromide1.0 g[5]
Ceric Ammonium (B1175870) Nitrate (B79036)6.0 g[5]
Solvent15 mL Ethanol (B145695) / 15 mL Water[5]
Reaction Time10 minutes[5]
Reaction TemperatureRoom temperature[5]
Typical Yield85%[5]
Melting Point of p-Bromoacetanilide165 °C[5]

This protocol utilizes ceric ammonium nitrate and potassium bromide for the bromination of acetanilide.[5]

Materials:

  • Acetanilide

  • Ethanol

  • Potassium Bromide

  • Ceric Ammonium Nitrate

  • Water

  • Conical flask

  • Addition funnel

  • Ice-cold water

  • Buchner funnel

Procedure:

  • In a 250 mL conical flask, dissolve 1.0 g of acetanilide in 15 mL of ethanol.

  • In a separate container, dissolve 1.0 g of potassium bromide and 6.0 g of ceric ammonium nitrate in 15 mL of water.

  • Transfer the potassium bromide/ceric ammonium nitrate solution to an addition funnel.

  • Add the solution dropwise to the acetanilide solution with stirring.

  • After the addition is complete, stir the reaction mixture for 10 minutes at room temperature, during which white crystals should appear.

  • Pour the solution into ice-cold water.

  • Collect the white crystals by vacuum filtration and dry the solid.

Nitration of Acetanilide

The nitration of acetanilide predominantly yields p-nitroacetanilide. The reaction must be performed at a low temperature to prevent dinitration.[6]

ParameterValueReference
Acetanilide5.0 g[3]
Glacial Acetic Acid5 mL[3]
Concentrated Sulfuric Acid10 mL[3]
Concentrated Nitric Acid2 mL[3]
Reaction Time~30 minutes standing[3]
Reaction TemperatureBelow 10 °C during addition[1]
Typical YieldNot specified
Melting Point of p-Nitroacetanilide214-216 °C (literature)

This protocol describes the nitration of acetanilide using a mixture of concentrated nitric and sulfuric acids.[3]

Materials:

  • Acetanilide

  • Glacial Acetic Acid

  • Concentrated Sulfuric Acid

  • Concentrated Nitric Acid

  • Beaker

  • Ice bath

  • Crushed ice

Procedure:

  • Dissolve 5.0 g of acetanilide in 5 mL of glacial acetic acid in a 100 mL beaker with stirring.

  • Add 10 mL of concentrated sulfuric acid to this mixture with stirring and chill in an ice bath.

  • While stirring and maintaining the temperature below 25 °C in the ice bath, add 2 mL of concentrated nitric acid dropwise.

  • Remove the beaker from the ice bath and allow it to stand for approximately 30 minutes.

  • Pour the contents into about 50 g of crushed ice and stir to precipitate the product.

  • Filter the mixture using vacuum filtration and wash the product with water.

Friedel-Crafts Acylation of Acetanilide

Friedel-Crafts acylation of acetanilide is more complex than halogenation or nitration. The amide group can coordinate with the Lewis acid catalyst, deactivating the ring. However, under specific conditions, acylation can be achieved.

ParameterValueReference
Acetylanilide108 mg (0.80 mmol)[7]
Acetic Anhydride168 mg (1.65 mmol)[7]
Catalyst10 mol% Ga(OTf)₃ (41.5 mg)[7]
AdditiveLiClO₄ (128 mg)[7]
Solvent2.0 mL Nitromethane[7]
Reaction Time24 hours[7]
Reaction Temperature50 °C[7]
Typical YieldNot specified

This protocol is based on a patented method using a gallium triflate catalyst.[7]

Materials:

Procedure:

  • To a solution of 108 mg of acetylanilide, 128 mg of LiClO₄, and 168 mg of acetic anhydride in 2.0 mL of nitromethane, add 41.5 mg of Ga(OTf)₃.

  • Stir the mixture at 50 °C for 24 hours.

  • Cool the reaction mixture and quench with 10 mL of saturated aqueous NaHCO₃.

  • Extract the aqueous layer with dichloromethane (3 x 15 mL).

  • Combine the organic layers, dry, and concentrate to obtain the product.

Sulfonation of Aniline

Direct sulfonation of aniline is possible and yields p-aminobenzenesulfonic acid (sulfanilic acid). The reaction proceeds through the formation of anilinium hydrogen sulfate.[8]

Quantitative Data for Sulfonation of Aniline
ParameterValueReference
Aniline10 mL[8]
Concentrated Sulfuric Acid20 mL[8]
Fuming Sulfuric Acid (10%)Cautiously added[8]
Reaction Time1 hour[8]
Reaction Temperature180-190 °C[8]
Typical Yield4.22% (one trial)[9]
Melting Point of Sulfanilic AcidDecomposes on heating[8]
Experimental Protocol: Sulfonation of Aniline

This protocol describes the synthesis of sulfanilic acid from aniline.[8]

Materials:

  • Aniline

  • Concentrated Sulfuric Acid

  • Fuming Sulfuric Acid (10%)

  • Conical flask

  • Ice cold water

  • Oil bath

Procedure:

  • Place 10 mL of aniline in a 150 mL conical flask and add 20 mL of concentrated sulfuric acid, shaking the mixture gently while cooling in ice-cold water.

  • Cautiously add 10% fuming sulfuric acid.

  • Heat the mixture in an oil bath at 180-190 °C for 1 hour.

  • Allow the mixture to cool and then carefully pour it into about 200 mL of cold water, stirring continuously.

  • Allow the mixture to stand for 5 minutes.

  • Filter off the crude sulfanilic acid.

  • Recrystallize the product from boiling water.

Deprotection: Hydrolysis of p-Bromoacetanilide to p-Bromoaniline

To obtain the substituted arylamine, the acetyl protecting group must be removed. This is typically achieved through acid or base-catalyzed hydrolysis.

Quantitative Data for Hydrolysis of p-Bromoacetanilide
ParameterValueReference
p-BromoacetanilideNot specified
Hydrolyzing AgentAcid or Base
Reaction TimeNot specified
Reaction TemperatureNot specified
Typical Yield96.7%[10]
Melting Point of p-Bromoaniline62-64 °C[10]
Experimental Protocol: Hydrolysis of p-Bromoacetanilide

This protocol describes the acid-catalyzed hydrolysis of p-bromoacetanilide.[10]

Materials:

  • p-Bromoacetanilide

  • Ethanol

  • Concentrated Hydrochloric Acid

  • 5% Sodium Hydroxide solution

  • Three-necked flask

  • Cold water

Procedure:

  • In a 500 mL three-necked flask, add 50 g of ethanol and 25 g of p-bromoacetanilide.

  • Heat the mixture to boiling with stirring.

  • Add 30 mL of concentrated hydrochloric acid in three portions.

  • Reflux the mixture for 1 hour.

  • Add 250 mL of water and then distill off approximately 150 mL of liquid (ethanol and water).

  • Pour the remaining mixture into 100 mL of cold water.

  • Neutralize the solution with 5% NaOH solution to a pH of 7-8.

  • Cool the mixture to below 5 °C to crystallize the product.

  • Filter the product and wash with water.

Visualizations

Electrophilic_Aromatic_Substitution_Mechanism cluster_start Reactants cluster_intermediate Intermediate cluster_product Products Arylamine Arylamine (e.g., Aniline) SigmaComplex Arenium Ion (Sigma Complex) Arylamine->SigmaComplex Nucleophilic Attack Electrophile Electrophile (E+) Electrophile->SigmaComplex SubstitutedArylamine Substituted Arylamine SigmaComplex->SubstitutedArylamine Deprotonation Proton H+ SigmaComplex->Proton

Caption: General mechanism of electrophilic aromatic substitution on an arylamine.

Experimental_Workflow cluster_protection Step 1: Protection cluster_substitution Step 2: Electrophilic Substitution cluster_deprotection Step 3: Deprotection Aniline Aniline Acetylation Acetylation (Acetic Anhydride) Aniline->Acetylation Acetanilide Acetanilide Acetylation->Acetanilide Bromination Bromination (Br+) Acetanilide->Bromination p_Bromoacetanilide p-Bromoacetanilide Bromination->p_Bromoacetanilide Hydrolysis Hydrolysis (H+ or OH-) p_Bromoacetanilide->Hydrolysis p_Bromoaniline p-Bromoaniline Hydrolysis->p_Bromoaniline

Caption: Workflow for the synthesis of p-bromoaniline from aniline.

References

Application Notes and Protocols for the Analysis of 2-Chloro-4-methylaniline in Environmental Samples

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Chloro-4-methylaniline is an aromatic amine used in the synthesis of dyes, pesticides, and other industrial chemicals. Its presence in the environment is of concern due to its potential toxicity. Consequently, robust and sensitive analytical methods are required for its detection and quantification in various environmental matrices. These application notes provide detailed protocols for the analysis of this compound in water and soil samples using Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).

Data Presentation

The following tables summarize the quantitative data for the analytical methods described.

Table 1: Quantitative Data for the Analysis of this compound in Water Samples

ParameterGC-MSHPLC-UV
Limit of Detection (LOD) 0.05 µg/L0.5 µg/L
Limit of Quantification (LOQ) 0.15 µg/L1.5 µg/L
Linearity Range 0.2 - 50 µg/L (R² > 0.995)2 - 100 µg/L (R² > 0.998)
Recovery 85 - 105%90 - 110%
Relative Standard Deviation (RSD) < 10%< 8%

Table 2: Quantitative Data for the Analysis of this compound in Soil Samples

ParameterGC-MSHPLC-UV
Limit of Detection (LOD) 1 ng/g10 ng/g
Limit of Quantification (LOQ) 3 ng/g30 ng/g
Linearity Range 5 - 1000 ng/g (R² > 0.996)50 - 2000 ng/g (R² > 0.997)
Recovery 75 - 95%80 - 105%
Relative Standard Deviation (RSD) < 15%< 12%

Experimental Protocols

Analysis of this compound in Water Samples

1.1. Sample Preparation: Solid-Phase Extraction (SPE)

This protocol is suitable for the pre-concentration of this compound from water samples, making it amenable for both GC-MS and HPLC analysis.

  • Materials:

    • C18 SPE cartridges (500 mg, 6 mL)

    • Methanol (B129727) (HPLC grade)

    • Dichloromethane (GC grade)

    • Deionized water

    • Nitrogen gas, high purity

    • Vortex mixer

    • SPE manifold

  • Procedure:

    • Cartridge Conditioning: Condition the C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water. Do not allow the cartridge to dry.

    • Sample Loading: Pass 500 mL of the water sample through the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.

    • Washing: Wash the cartridge with 5 mL of deionized water to remove any polar impurities.

    • Drying: Dry the cartridge under a gentle stream of nitrogen for 10 minutes.

    • Elution: Elute the trapped analyte with 5 mL of dichloromethane.

    • Concentration: Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.

    • The sample is now ready for GC-MS or HPLC analysis.

1.2. GC-MS Analysis

  • Instrumentation:

    • Gas chromatograph with a mass selective detector (GC-MS)

    • Capillary column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent

    • Injector: Splitless mode

  • GC-MS Parameters:

    • Injector Temperature: 250°C

    • Oven Temperature Program:

      • Initial temperature: 60°C, hold for 2 minutes

      • Ramp: 10°C/min to 280°C

      • Hold at 280°C for 5 minutes

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min

    • MS Transfer Line Temperature: 280°C

    • Ion Source Temperature: 230°C

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Scan Mode: Selected Ion Monitoring (SIM)

    • Ions to Monitor (m/z): 141 (quantifier), 106, 77 (qualifiers)[1]

1.3. HPLC-UV Analysis

  • Instrumentation:

    • High-Performance Liquid Chromatograph with a UV detector

    • Column: C18 reverse-phase column (150 mm x 4.6 mm, 5 µm particle size)

  • HPLC-UV Parameters:

    • Mobile Phase: Acetonitrile:Water (60:40, v/v) with 0.1% formic acid

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 20 µL

    • Column Temperature: 30°C

    • Detection Wavelength: 242 nm

Analysis of this compound in Soil Samples

2.1. Sample Preparation: Accelerated Solvent Extraction (ASE)

  • Materials:

    • Accelerated Solvent Extractor (ASE) system

    • ASE extraction cells (e.g., 34 mL)

    • Diatomaceous earth or sand

    • Acetone (B3395972) (HPLC grade)

    • Hexane (B92381) (HPLC grade)

    • Nitrogen gas, high purity

    • Rotary evaporator

  • Procedure:

    • Sample Preparation: Air-dry the soil sample and sieve it through a 2-mm sieve.

    • Cell Loading: Mix 10 g of the soil sample with an equal amount of diatomaceous earth and place it into an ASE extraction cell.

    • Extraction Solvent: Use a mixture of acetone and hexane (1:1, v/v).

    • ASE Conditions:

      • Temperature: 100°C

      • Pressure: 1500 psi

      • Static time: 10 minutes

      • Number of cycles: 2

    • Concentration: Collect the extract and concentrate it to approximately 1 mL using a rotary evaporator.

    • Solvent Exchange: Add 10 mL of hexane and re-concentrate to 1 mL. Repeat this step twice to ensure complete removal of acetone if proceeding with GC-MS. For HPLC analysis, exchange the solvent to the mobile phase.

    • The sample is now ready for GC-MS or HPLC analysis.

2.2. GC-MS Analysis

The GC-MS parameters are the same as described in section 1.2.

2.3. HPLC-UV Analysis

The HPLC-UV parameters are the same as described in section 1.3.

Mandatory Visualizations

experimental_workflow_water cluster_prep Sample Preparation (SPE) cluster_analysis Analysis start 500 mL Water Sample conditioning Condition C18 Cartridge (Methanol & Water) start->conditioning loading Load Sample conditioning->loading washing Wash Cartridge (Deionized Water) loading->washing drying Dry Cartridge (Nitrogen) washing->drying elution Elute Analyte (Dichloromethane) drying->elution concentration Concentrate to 1 mL elution->concentration end_prep Prepared Sample concentration->end_prep gcms GC-MS Analysis end_prep->gcms Inject hplc HPLC-UV Analysis end_prep->hplc Inject

Caption: Workflow for the analysis of this compound in water samples.

experimental_workflow_soil cluster_prep Sample Preparation (ASE) cluster_analysis Analysis start 10 g Soil Sample mixing Mix with Diatomaceous Earth start->mixing extraction Accelerated Solvent Extraction (Acetone:Hexane, 100°C, 1500 psi) mixing->extraction concentration Concentrate Extract extraction->concentration solvent_exchange Solvent Exchange concentration->solvent_exchange end_prep Prepared Sample solvent_exchange->end_prep gcms GC-MS Analysis end_prep->gcms Inject hplc HPLC-UV Analysis end_prep->hplc Inject

Caption: Workflow for the analysis of this compound in soil samples.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Chloro-4-methylaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-Chloro-4-methylaniline for improved yields and purity.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Symptom Potential Cause Suggested Solution
Low Yield of Nitrated Intermediate 1. Oxidation of the Amine Group: Direct nitration of p-toluidine (B81030) can lead to oxidation by the nitrating agent, resulting in tarry byproducts.[1] 2. Formation of Undesired Isomers: The protonated amino group in strongly acidic conditions is a meta-director, leading to the formation of the undesired m-nitro isomer.[1] 3. Incomplete Reaction: Insufficient reaction time or suboptimal temperature can lead to unreacted starting material.[1]1. Protect the Amino Group: Acetylate the p-toluidine with acetic anhydride (B1165640) before nitration. The resulting acetamido group is less activating and ortho, para-directing.[1] 2. Control Reaction Temperature: Maintain a low temperature (e.g., 0-10 °C) during the addition of the nitrating agent to minimize side reactions.[1] 3. Optimize Nitrating Agent Concentration: The strength of the sulfuric acid used as a medium can influence isomer formation. Using sulfuric acid of 40-78% strength can favor the formation of the desired isomer.[2] 4. Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the consumption of the starting material.
Formation of Tarry, Dark-Colored Byproducts 1. Direct Nitration without a Protecting Group: The amino group is highly susceptible to oxidation by nitric acid.[1] 2. High Reaction Temperature: Elevated temperatures increase the rate of oxidation.[1] 3. Rapid Addition of Nitrating Agent: Quick addition can cause localized overheating.[1]1. Acetylation: Protect the amino group of p-toluidine via acetylation prior to nitration.[1] 2. Temperature Control: Maintain a low and consistent temperature throughout the addition of the nitrating mixture.[1] 3. Slow, Dropwise Addition: Add the nitrating agent slowly with vigorous stirring to ensure proper heat dissipation.[1]
Incomplete Reduction of the Nitro Group 1. Poor Quality Reducing Agent: The reducing agent (e.g., iron powder) may be of low purity or have oxidized. 2. Inefficient Mixing: Poor agitation can lead to localized concentration gradients and an incomplete reaction.[3] 3. Suboptimal pH: The pH of the reaction medium can affect the efficiency of some reducing agents.1. Use High-Purity Reagents: Ensure the reducing agent is of high quality. 2. Ensure Vigorous Stirring: Maintain good agitation to ensure proper mixing of reactants. 3. Optimize Reaction Conditions: Adjust the pH and temperature as needed for the specific reducing agent being used. For iron powder reduction, an acidic medium is typically used.
Presence of Over-Methylated Byproducts Excess Methylating Agent: Use of a large excess of a methylating agent can lead to the formation of tertiary amines.[3]Stoichiometric Control: Carefully control the stoichiometry of the methylating agent.
Difficult Purification of the Final Product 1. Presence of Multiple Isomers: Inadequate control during nitration can lead to a mixture of isomers that are difficult to separate. 2. Residual Starting Material: Incomplete reactions at any stage will contaminate the final product.[3] 3. Formation of Closely Related Byproducts: Side reactions can produce impurities with similar physical properties to the desired product.1. Optimize Regioselectivity: Employ the acetylation strategy and control nitration conditions to maximize the yield of the desired isomer.[4] 2. Monitor Each Step to Completion: Use analytical techniques like TLC or GC to ensure each reaction step is complete before proceeding. 3. Employ Appropriate Purification Techniques: Consider column chromatography for separating closely related isomers and impurities. Recrystallization can also be effective if the impurities have different solubilities.

Frequently Asked Questions (FAQs)

Q1: Why is it necessary to protect the amino group of p-toluidine before nitration?

A1: Direct nitration of p-toluidine is problematic for two main reasons. First, the strong oxidizing nature of the nitrating mixture can oxidize the amino group, leading to the formation of tarry byproducts and a lower yield.[1] Second, under the highly acidic conditions, the amino group is protonated to form an anilinium ion (-NH₃⁺), which is a meta-directing group. This leads to the formation of a significant amount of the undesired meta-nitro isomer.[1] Protecting the amino group by acetylation to form an acetamido group (-NHCOCH₃) mitigates these issues. The acetamido group is still an ortho, para-director but is less activating than the amino group, which helps to control the reaction and prevent oxidation.[1][4]

Q2: What are the common side reactions to be aware of during the nitration step?

A2: Besides oxidation and the formation of undesired isomers, other potential side reactions include polysubstitution, where more than one nitro group is added to the aromatic ring. This is more likely to occur under harsh reaction conditions such as high temperatures or a high concentration of the nitrating agent.[1] Incomplete acetylation or premature hydrolysis of the protecting group can also lead to a complex mixture of products.

Q3: What are the recommended methods for the reduction of the nitro intermediate?

A3: Common methods for reducing the nitro group to an amine include catalytic hydrogenation and chemical reduction. Catalytic hydrogenation often employs catalysts like Palladium on carbon (Pd/C) and hydrogen gas.[5] Chemical reduction frequently uses reagents like iron powder in an acidic medium.[6] The choice of method can depend on factors such as available equipment, scale of the reaction, and desired purity.

Q4: How can I purify the final this compound product?

A4: The final product can be purified by techniques such as recrystallization or column chromatography.[6] The choice of purification method will depend on the nature and quantity of the impurities present. It is advisable to first analyze the crude product using methods like GC-MS or HPLC to identify the impurities and then select the most appropriate purification strategy.

Experimental Protocols

Protocol 1: Acetylation of p-Toluidine
  • In a suitable reaction vessel, dissolve p-toluidine in a solvent such as dichloroethane.

  • Add acetic anhydride to the solution. A molar ratio of approximately 1:1.15 (p-toluidine:acetic anhydride) can be used.[7]

  • Heat the mixture under reflux to ensure complete acetylation.[1]

  • Monitor the reaction progress using TLC until the starting p-toluidine is consumed.

  • Upon completion, the reaction mixture can be carried forward to the nitration step.

Protocol 2: Nitration of N-acetyl-p-toluidine
  • Cool the solution of N-acetyl-p-toluidine to a low temperature, typically between 0-10 °C.[1]

  • Prepare a nitrating mixture of fuming nitric acid and sulfuric acid.

  • Add the nitrating mixture dropwise to the cooled solution of N-acetyl-p-toluidine with vigorous stirring, ensuring the temperature is maintained within the desired range.[1] A molar ratio of approximately 1:2.6 (p-toluidine:fuming nitric acid) has been reported.[7]

  • After the addition is complete, continue to stir the reaction mixture at a low temperature and monitor its progress by TLC.

  • Once the reaction is complete, the mixture is typically poured over ice and the precipitated product is collected by filtration.

Protocol 3: Hydrolysis of the Acetyl Group and Reduction of the Nitro Group
  • The nitrated intermediate can be hydrolyzed to remove the acetyl group by heating with an aqueous acid, such as sulfuric acid.[2]

  • Following hydrolysis, the nitro group can be reduced. For iron powder reduction, the nitro compound is treated with iron powder in the presence of an acid. The reaction temperature is typically elevated, for instance, to 85-95 °C.[6]

  • After the reduction is complete, the reaction mixture is neutralized with a base to precipitate the crude this compound.

  • The crude product is then filtered, washed with water, and dried.[1]

Data Presentation

Parameter Condition 1 Condition 2 Yield Reference
Nitration Solvent Dichloroethane--[7]
p-toluidine:acetic anhydride (molar ratio) 1:1.15--[7]
p-toluidine:fuming nitric acid (molar ratio) 1:2.6--[7]
Overall Yield (from p-toluidine) --88.8%[7]
Reduction Method Iron PowderHypophosphorous Acid-[6]
Iron Powder Reduction Temperature 85-95 °C--[6]
3-chloro-5-methyl-4-nitroaniline:iron powder (molar ratio) 1:2.5-4.0--[6]
Yield from 3-chloro-5-methyl-4-nitroaniline --82.5%[6]

Visualizations

Synthesis_Workflow cluster_start Starting Material Preparation cluster_core Core Synthesis cluster_end Product Isolation p_toluidine p-Toluidine acetylation Acetylation (Acetic Anhydride) p_toluidine->acetylation n_acetyl_p_toluidine N-acetyl-p-toluidine acetylation->n_acetyl_p_toluidine nitration Nitration (HNO3/H2SO4) n_acetyl_p_toluidine->nitration nitro_intermediate 2-Nitro-4-methylacetanilide nitration->nitro_intermediate hydrolysis_reduction Hydrolysis & Reduction (e.g., Fe/HCl) nitro_intermediate->hydrolysis_reduction crude_product Crude this compound hydrolysis_reduction->crude_product purification Purification (Recrystallization/ Column Chromatography) crude_product->purification final_product Pure this compound purification->final_product

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Logic low_yield Low Yield? check_nitration Review Nitration Step low_yield->check_nitration Yes check_reduction Review Reduction Step low_yield->check_reduction Yes check_purification Review Purification Step low_yield->check_purification Yes tarry_byproducts Tarry Byproducts? check_nitration->tarry_byproducts incomplete_reaction Incomplete Reaction? check_nitration->incomplete_reaction check_reduction->incomplete_reaction protect_amine Protect Amino Group (Acetylation) tarry_byproducts->protect_amine Yes control_temp Control Temperature tarry_byproducts->control_temp Yes monitor_reaction Monitor with TLC/GC incomplete_reaction->monitor_reaction Yes check_reagents Check Reagent Quality incomplete_reaction->check_reagents Yes

References

Technical Support Center: Controlling Aniline Bromination Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the bromination of aniline (B41778). Our focus is on preventing polysubstitution and achieving selective monobromination.

Frequently Asked Questions (FAQs)

Q1: Why does the direct bromination of aniline typically result in polysubstitution, yielding 2,4,6-tribromoaniline (B120722)?

Q2: What is the most effective and common method to achieve selective monobromination of aniline?

The most widely used and reliable method to control the bromination of aniline is to protect the amino group by acetylation.[2][4][7][8] This involves reacting aniline with acetic anhydride (B1165640) to form acetanilide (B955).[7][9] The resulting acetamido group (-NHCOCH₃) is less activating than the amino group, which allows for a more controlled, selective monobromination, primarily at the para position.[2][4] The acetyl group can then be removed by hydrolysis to yield the desired monobrominated aniline.[2][9]

Q3: How does acetylation of the amino group prevent polysubstitution?

Acetylation of the amino group to form an acetamido group reduces the activating effect on the benzene (B151609) ring.[7][8][10] The lone pair of electrons on the nitrogen atom in the acetamido group is delocalized through resonance with the adjacent carbonyl group.[7][10] This makes the lone pair less available for donation to the benzene ring, thereby decreasing the ring's reactivity and allowing for a more controlled electrophilic substitution.[7][10]

Q4: Are there alternative methods to acetylation for controlling the bromination of aniline?

Yes, several alternative methods have been developed to achieve selective monobromination of anilines:

  • Using N-bromosuccinimide (NBS): A highly para-selective monobromination of aniline and its analogs can be achieved at room temperature using NBS in acetonitrile.[11]

  • Copper(II) Bromide: A simple and efficient method involves the use of copper(II) bromide in ethanol, which can selectively brominate a variety of aniline derivatives.[12]

  • Solid-State Reactions: Environmentally friendly solid-state brominations using gaseous bromine or solid brominating agents like 2,4,4,6-tetrabromo-cyclohexa-2,5-dienone have shown high yields and selectivities for monobromination.[13]

  • Directed Bromination: A one-pot reaction involving the in-situ formation of a tin amide from aniline, followed by reaction with bromine, has been shown to yield p-bromoaniline with high selectivity and no dibrominated byproducts.[14]

  • Oxidative Bromination: A system using potassium bromide and ZnAl-BrO₃⁻-LDHs (Layered Double Hydroxides) in an acidic medium can achieve high yields of monobrominated anilines.[15]

Q5: What is the expected regioselectivity for the monobromination of substituted anilines?

Generally, the bromination of aniline derivatives occurs at the para-position relative to the amino group.[12] If the para-position is already occupied by a substituent, the bromination will occur at the ortho-position.[12] However, anilines with meta-directing groups like nitro or trifluoromethyl groups can yield a mixture of ortho- and para-brominated products.[12]

Q6: Can I achieve monobromination by simply lowering the temperature or changing the solvent?

While lowering the reaction temperature and using a non-polar solvent like carbon disulfide (CS₂) can decrease the reaction rate and the availability of the bromine electrophile, these measures are often not sufficient to prevent polysubstitution of the highly reactive aniline ring.[4][5] The most dependable method for achieving monobromination remains the protection of the amino group.[4]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Uncontrolled, rapid reaction with excessive heat generation. The amino group of aniline is highly activating, leading to a very fast and exothermic reaction with bromine.[4]Immediately cool the reaction vessel in an ice bath. For future experiments, protect the amino group via acetylation to moderate its reactivity.[4]
Formation of a white precipitate (2,4,6-tribromoaniline) instead of the desired monobrominated product. The high reactivity of the unprotected aniline ring leads to polysubstitution at the ortho and para positions.[1][2]Protect the amino group by converting it to an acetamido group (-NHCOCH₃) before bromination. This will deactivate the ring and allow for controlled monobromination.[2][4]
Low yield of the desired monobrominated product. Incomplete reaction, side reactions, or loss of product during workup.Ensure the reaction goes to completion by monitoring with TLC. Optimize reaction conditions (temperature, reaction time). During workup, ensure complete precipitation of the product and minimize losses during filtration and washing.
The final product is discolored (e.g., yellow or brown). Presence of unreacted bromine.During the workup, wash the crude product with a solution of sodium thiosulfate (B1220275) or sodium bisulfite to quench and remove any residual bromine.[4]
Difficulty in removing the acetyl protecting group. Incomplete hydrolysis.Ensure complete hydrolysis by using appropriate conditions (acidic or basic) and allowing sufficient reaction time. Monitor the reaction by TLC to confirm the disappearance of the acetylated intermediate.

Experimental Protocols

Protocol 1: Monobromination of Aniline via Acetylation

This three-step protocol is a standard and reliable method for achieving selective para-bromination of aniline.[4][9]

Step 1: Acetylation of Aniline to Acetanilide

  • In a suitable flask, dissolve aniline in glacial acetic acid.

  • Slowly add acetic anhydride to the solution while stirring, keeping the temperature controlled with an ice bath.[4]

  • After the addition is complete, allow the reaction to stir until completion (monitor by TLC).[4]

  • Pour the reaction mixture into ice-cold water to precipitate the acetanilide.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry.[4]

Step 2: Bromination of Acetanilide

  • Dissolve the dried acetanilide in glacial acetic acid and cool the solution in an ice bath.[4]

  • Slowly add a solution of bromine in glacial acetic acid dropwise to the cooled acetanilide solution, maintaining a low temperature and stirring continuously.[4]

  • After the addition is complete, allow the reaction to stir until completion (monitor by TLC).[4]

  • Pour the reaction mixture into a solution of sodium bisulfite to quench excess bromine, then into water to precipitate the p-bromoacetanilide.

  • Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry.

Step 3: Hydrolysis of p-Bromoacetanilide to p-Bromoaniline

  • Reflux the p-bromoacetanilide in an aqueous solution of a strong acid (e.g., HCl) or base (e.g., NaOH) until hydrolysis is complete (monitor by TLC).

  • Cool the reaction mixture and neutralize it to precipitate the p-bromoaniline.

  • Collect the solid product by vacuum filtration, wash with water, and dry.

Visualizations

Logical Workflow for Selective Monobromination

monobromination_workflow cluster_problem The Challenge: Polysubstitution cluster_solution The Solution: Protection Strategy Aniline Aniline (-NH₂ is highly activating) Tribromoaniline 2,4,6-Tribromoaniline (Polysubstitution Product) Aniline->Tribromoaniline Direct Bromination Bromine Br₂ Bromine->Tribromoaniline Acetanilide Acetanilide (-NHCOCH₃ is less activating) p_Bromoacetanilide p-Bromoacetanilide Acetanilide->p_Bromoacetanilide 2. Bromination p_Bromoaniline p-Bromoaniline (Monosubstitution Product) p_Bromoacetanilide->p_Bromoaniline 3. Deprotection Aniline_sol Aniline Aniline_sol->Acetanilide 1. Acetylation (Protection) AceticAnhydride Acetic Anhydride AceticAnhydride->Acetanilide Bromine_sol Br₂ Bromine_sol->p_Bromoacetanilide Hydrolysis Hydrolysis (H⁺ or OH⁻) Hydrolysis->p_Bromoaniline

Caption: Workflow comparing direct vs. controlled aniline bromination.

Decision Pathway for Troubleshooting Aniline Bromination

troubleshooting_pathway Start Start Bromination Experiment Product_Check Analyze Product Mixture Start->Product_Check Polysubstitution Polysubstitution Observed? Product_Check->Polysubstitution Low_Yield Low Yield? Polysubstitution->Low_Yield No Protect_Group Protect -NH₂ group via acetylation Polysubstitution->Protect_Group Yes Success Successful Monobromination Low_Yield->Success No Optimize_Conditions Optimize reaction conditions (time, temp, workup) Low_Yield->Optimize_Conditions Yes Protect_Group->Start Use_Alt_Method Consider alternative methods (e.g., NBS, solid-state) Protect_Group->Use_Alt_Method Optimize_Conditions->Start

Caption: Troubleshooting decision tree for aniline bromination experiments.

References

Technical Support Center: Optimizing Catalytic Hydrogenation of Nitrotoluene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the catalytic hydrogenation of nitrotoluene. Our aim is to help you overcome common experimental challenges and optimize your reaction conditions for the highest yield and selectivity of the desired toluidine isomers.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

This section addresses specific issues that may arise during the catalytic hydrogenation of nitrotoluene.

Q1: My reaction is sluggish or shows no conversion. What are the possible causes and solutions?

A1: Low or no conversion is a common issue that can stem from several factors related to the catalyst, reaction conditions, or reagents.

  • Catalyst Inactivity: The catalyst may be old, have been improperly stored, or have been deactivated. Try using a fresh batch of catalyst. For challenging reductions, consider a more active catalyst such as Pearlmann's catalyst (Pd(OH)₂/C).

  • Insufficient Hydrogen Pressure: Ensure your system is properly sealed and that the hydrogen pressure is adequate. While some reactions proceed at atmospheric pressure, others may require higher pressures to achieve a satisfactory rate.

  • Low Reaction Temperature: The hydrogenation of nitrotoluene is exothermic, but an initial energy input is often necessary. Gradually increasing the reaction temperature can help overcome the activation energy barrier.

  • Poor Agitation: In heterogeneous catalysis, efficient mixing is crucial for good contact between the substrate, catalyst, and hydrogen. Increase the stirring speed to ensure the catalyst is well-suspended.

  • Catalyst Poisoning: Impurities in the nitrotoluene substrate, solvent, or hydrogen gas can poison the catalyst. Common poisons for precious metal catalysts include sulfur, phosphorus, and some nitrogen-containing compounds. Ensure high-purity reagents and solvents are used.

Q2: I am observing the formation of side products. How can I improve the selectivity towards the desired toluidine?

A2: The formation of side products is often related to incomplete reduction or side reactions of intermediates.

  • Formation of Azoxy, Azo, and Hydrazo Compounds: These compounds can arise from the condensation of intermediates like nitroso and hydroxylamine (B1172632) species. The addition of catalytic amounts of vanadium compounds can help prevent the accumulation of hydroxylamine intermediates and reduce the formation of these byproducts.

  • Dehalogenation (for halogenated nitrotoluenes): In the case of substrates like chloronitrotoluene, dehalogenation can be a significant side reaction. Optimizing the reaction temperature and pressure is crucial. For example, in the hydrogenation of 2-chloro-6-nitrotoluene (B1664060) over a Pd/C catalyst, a temperature of 353 K (80°C) and a hydrogen pressure of 1 MPa were found to yield high selectivity with minimal dehalogenation (less than 1.2%).[1]

  • Over-hydrogenation: At elevated temperatures, the desired toluidine product can undergo further hydrogenation of the aromatic ring. It is important to operate within an optimal temperature range to maximize toluidine yield while minimizing over-hydrogenation. For many nitroaromatic hydrogenations, temperatures above 100°C can compromise selectivity.

Q3: What is the optimal temperature range for the catalytic hydrogenation of nitrotoluene?

A3: The optimal temperature depends on the specific nitrotoluene isomer, the catalyst used, and the reaction pressure.

  • For the hydrogenation of p-nitrotoluene using a Raney-nickel catalyst, 100% conversion to p-toluidine (B81030) has been reported at temperatures between 80-120°C and hydrogen pressures of 20-160 psig.

  • In the case of 2-chloro-6-nitrotoluene hydrogenation over a Pd/C catalyst, the most favorable temperature was found to be 353 K (80°C).[1]

  • For the industrial production of toluenediamine from dinitrotoluene, temperatures in the range of 100–150°C are common.[2]

It is generally recommended to start with a lower temperature (e.g., room temperature to 60°C) and gradually increase it while monitoring the reaction progress and selectivity.

Data on Reaction Conditions

The following table summarizes various reported conditions for the catalytic hydrogenation of nitrotoluene and related compounds.

SubstrateCatalystTemperature (°C)PressureSolventObservations
p-NitrotolueneRaney-Nickel80-12020-160 psigMethanol100% conversion to p-toluidine.
2-Chloro-6-NitrotoluenePd/C801 MPaSolvent-freeHigh selectivity with <1.2% dehalogenation.[1]
DinitrotolueneRa-Ni or Pd/C100-1505-8 bar-Industrial conditions for high yield of toluenediamine.[2]
m-NitrotolueneRaney-Nickel20-40AtmosphericMethanolReaction kinetics studied.
Nitrobenzene1% AuPd/TiO₂30, 60, 903 barSolvent-freeConversion increased with temperature.

Experimental Protocols

Below is a detailed experimental protocol for the catalytic hydrogenation of p-nitrotoluene using a Pd/C catalyst in a batch reactor.

Materials:

  • p-Nitrotoluene

  • 10% Palladium on activated carbon (Pd/C) catalyst

  • Methanol (ACS grade or higher)

  • Hydrogen gas (high purity)

  • Nitrogen gas (inert)

  • Autoclave reactor equipped with a magnetic stirrer, gas inlet, pressure gauge, and temperature controller

Procedure:

  • Reactor Setup:

    • In a clean and dry autoclave reactor, add p-nitrotoluene and methanol. A typical substrate-to-solvent ratio is 1:10 (w/v).

    • Carefully add the 10% Pd/C catalyst. The catalyst loading typically ranges from 1-5% by weight of the p-nitrotoluene.

  • Sealing and Purging:

    • Seal the reactor securely.

    • Purge the system with nitrogen gas 3-5 times to remove any residual air. This is a critical safety step to avoid the formation of explosive mixtures of hydrogen and air.

  • Pressurization:

    • After purging, pressurize the reactor with hydrogen gas to the desired pressure (e.g., 50-100 psi).

  • Reaction:

    • Begin vigorous stirring to ensure the catalyst is suspended and to maximize gas-liquid mass transfer.

    • Heat the reactor to the target temperature (e.g., 60-80°C).

    • Monitor the reaction progress by observing the hydrogen uptake from the gas cylinder. The reaction is typically complete when hydrogen consumption ceases.

  • Completion and Work-up:

    • Once the reaction is complete, stop the heating and allow the reactor to cool to room temperature.

    • Carefully vent the excess hydrogen gas in a well-ventilated fume hood.

    • Purge the reactor with nitrogen gas.

  • Catalyst Removal and Product Isolation:

    • Open the reactor and filter the reaction mixture through a pad of Celite® to remove the heterogeneous Pd/C catalyst. Caution: The catalyst may be pyrophoric upon exposure to air, especially when dry. It is best to keep the filter cake wet with solvent during filtration.

    • Wash the filter cake with a small amount of fresh methanol.

    • The filtrate contains the p-toluidine product. The solvent can be removed under reduced pressure to yield the crude product.

  • Analysis:

    • Analyze the crude product using techniques such as Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy to determine the conversion and purity.

Visualizations

The following diagrams illustrate key aspects of the catalytic hydrogenation process.

G cluster_input Inputs cluster_process Process Parameters cluster_output Outputs Nitrotoluene Nitrotoluene Toluidine Desired Toluidine Nitrotoluene->Toluidine Hydrogenation SideProducts Side Products (Azo, Azoxy, etc.) Nitrotoluene->SideProducts Incomplete Reduction Catalyst Catalyst (e.g., Pd/C) Catalyst->Toluidine Solvent Solvent (e.g., Methanol) Solvent->Toluidine Hydrogen Hydrogen Gas Hydrogen->Toluidine Temperature Temperature Temperature->Toluidine affects rate & selectivity Pressure Pressure Pressure->Toluidine affects rate Agitation Agitation Agitation->Toluidine improves mass transfer Toluidine->SideProducts Over-hydrogenation

Caption: Factors influencing catalytic hydrogenation of nitrotoluene.

G Start Low/No Conversion CheckCatalyst Check Catalyst Activity Start->CheckCatalyst CheckConditions Check Reaction Conditions Start->CheckConditions CheckPurity Check Reagent Purity Start->CheckPurity CatalystOld Catalyst old/inactive? CheckCatalyst->CatalystOld Yes TempLow Temperature too low? CheckConditions->TempLow Evaluate PressureLow H₂ pressure too low? CheckConditions->PressureLow Evaluate AgitationPoor Poor agitation? CheckConditions->AgitationPoor Evaluate Poisoning Catalyst poisoning suspected? CheckPurity->Poisoning Yes UseFresh Use fresh catalyst CatalystOld->UseFresh ConsiderNew Consider more active catalyst (e.g., Pearlmann's) CatalystOld->ConsiderNew IncreaseTemp Increase temperature gradually TempLow->IncreaseTemp Yes IncreasePressure Increase H₂ pressure PressureLow->IncreasePressure Yes IncreaseStirring Increase stirring speed AgitationPoor->IncreaseStirring Yes PurifyReagents Purify starting materials/solvents Poisoning->PurifyReagents

Caption: Troubleshooting workflow for low or no conversion.

References

Technical Support Center: Purification of 2-Chloro-4-methylaniline

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 2-Chloro-4-methylaniline. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: My this compound sample is a dark brown or reddish liquid. What is the cause of this discoloration and how can I fix it?

A1: The discoloration of this compound is most commonly due to aerial oxidation.[1] Like many anilines, it is susceptible to degradation upon exposure to air and light, leading to the formation of colored, high-boiling point impurities. To obtain a colorless or pale yellow product, purification is necessary.

  • For liquid samples: Vacuum distillation is the most effective method to remove these non-volatile, colored impurities.[1]

  • For solid samples (if applicable): Recrystallization can be employed to remove colored impurities. The use of activated charcoal during recrystallization can aid in adsorbing these colored by-products.[2]

To prevent future discoloration, it is crucial to store the purified this compound under an inert atmosphere, such as nitrogen or argon, and in a sealed, amber glass bottle to protect it from light and air.[1]

Q2: What are the common impurities I should expect in my crude this compound sample?

A2: Besides oxidation products, common impurities may include:

  • Unreacted starting materials: Depending on the synthetic route, this could include 2-chloro-4-nitrotoluene (B140621) or 4-methylaniline.

  • Isomeric impurities: Positional isomers, such as 4-chloro-2-methylaniline, can be present.[3]

  • By-products of the synthesis: These can be varied and depend on the specific synthetic pathway used.

Q3: Which purification technique is best for achieving high-purity this compound?

A3: The choice of purification technique depends on the nature and quantity of the impurities present.

  • Vacuum Distillation: Excellent for removing non-volatile impurities and colored oxidation products.[1]

  • Recrystallization: Effective for removing impurities with different solubility profiles from the desired product.

  • Column Chromatography: A high-resolution technique ideal for separating structurally similar impurities, such as isomers.[4]

For achieving the highest purity, a combination of these techniques may be necessary. For example, an initial vacuum distillation to remove bulk impurities and color, followed by recrystallization or column chromatography for fine purification.

Troubleshooting Guides

Vacuum Distillation

Problem: The distillate becomes colored during or after vacuum distillation.

  • Possible Cause: Thermal degradation of the aniline (B41778) at elevated temperatures, even under vacuum. Oxidation due to small leaks in the distillation apparatus.

  • Troubleshooting Steps:

    • Ensure a high vacuum: Check all connections and seals of your distillation setup to ensure a deep and stable vacuum. A lower boiling point under a higher vacuum minimizes thermal stress.

    • Use an inert atmosphere: Introduce a slow stream of nitrogen or argon into the distillation apparatus to prevent oxidation.

    • Add a stabilizing agent: A patent for purifying chloroanilines suggests adding a small amount (0.3-2.0 wt%) of an alkali metal chromate (B82759) or dichromate to the distillation pot to inhibit degradation.

    • Control the heating: Use a heating mantle with a stirrer for even heat distribution and avoid overheating the distillation flask.

Problem: The product solidifies in the condenser.

  • Possible Cause: The melting point of this compound is around 7 °C.[5] If the condenser water is too cold, it can cause the product to solidify and block the apparatus.

  • Troubleshooting Steps:

    • Use room temperature water: Circulate water at ambient temperature through the condenser instead of chilled water.

    • Use an air condenser: For small-scale distillations, a simple glass tube without a water jacket (air condenser) may be sufficient.

    • Gentle heating of the condenser: If a blockage occurs, carefully warm the outside of the condenser with a heat gun to melt the solidified product.

Recrystallization

Problem: Oily precipitate forms instead of crystals upon cooling.

  • Possible Cause: The boiling point of the solvent is higher than the melting point of the solute ("oiling out"). The solution is cooling too rapidly. High concentration of impurities depressing the melting point.

  • Troubleshooting Steps:

    • Choose a lower-boiling point solvent: Select a solvent where the compound is soluble at elevated temperatures but has a boiling point below the melting point of this compound.

    • Slower cooling: Allow the solution to cool slowly to room temperature on a benchtop before placing it in an ice bath. Insulation of the flask can help.

    • Induce crystallization: Scratch the inside of the flask with a glass rod at the surface of the solution or add a seed crystal of pure this compound.[2]

    • Pre-purification: If the crude product is highly impure, consider a preliminary purification step like distillation before recrystallization.

Problem: Low recovery of the purified product.

  • Possible Cause: Using too much solvent, leading to significant product loss in the mother liquor. Premature crystallization during hot filtration. Washing the collected crystals with a solvent that is not ice-cold.

  • Troubleshooting Steps:

    • Minimize solvent usage: Use the minimum amount of hot solvent required to fully dissolve the crude product.

    • Preheat the filtration apparatus: Use a pre-heated funnel and receiving flask for hot gravity filtration to prevent the product from crashing out.

    • Wash with ice-cold solvent: Always use a minimal amount of ice-cold recrystallization solvent to wash the filtered crystals.

    • Second crop: The mother liquor can be concentrated and cooled again to obtain a second crop of crystals, which may be of slightly lower purity.[2]

Column Chromatography

Problem: Poor separation of the desired product from impurities (streaking or overlapping peaks on TLC).

  • Possible Cause: Inappropriate solvent system (mobile phase). The basic nature of the aniline interacting with the acidic silica (B1680970) gel.

  • Troubleshooting Steps:

    • Optimize the mobile phase: Systematically test different solvent systems with varying polarities. A common starting point for anilines is a mixture of a non-polar solvent like hexanes or heptane (B126788) with a more polar solvent like ethyl acetate (B1210297).

    • Neutralize the silica gel: Pre-treat the silica gel with a solvent system containing a small amount of a volatile base, such as triethylamine (B128534) (typically 0.1-1%), to deactivate the acidic sites and improve the elution of the basic aniline.

    • Use an alternative stationary phase: Consider using neutral or basic alumina (B75360) as the stationary phase if silica gel proves problematic.

Data Presentation

Table 1: Comparison of Purity Levels Achieved by Different Purification Methods

Purification MethodStarting Purity (GC-MS)Final Purity (GC-MS)Key Impurities RemovedReference
Vacuum Distillation~95%>98%High-boiling colored impurities, non-volatile residues[1]
Recrystallization (Ethanol/Water)~98%>99%Isomeric impurities, starting materials[6]
Column Chromatography (Silica Gel, Hexane (B92381):Ethyl Acetate)~98%>99.5%Closely related structural isomers and by-products[4]

Table 2: Recommended Solvents for Recrystallization

Solvent SystemRationaleReference
Ethanol (B145695)/WaterThis compound is soluble in hot ethanol and less soluble in cold aqueous ethanol. Water acts as an anti-solvent.[7]
Heptane/Ethyl AcetateA non-polar/polar solvent mixture that can be fine-tuned for optimal solubility and crystallization.[8]
TolueneCan be effective for recrystallizing aromatic compounds.[9]

Experimental Protocols

Protocol 1: Vacuum Distillation
  • Apparatus Setup: Assemble a standard vacuum distillation apparatus with a round-bottom flask, a short-path distillation head with a thermometer, a condenser, and a receiving flask. Ensure all joints are properly sealed with vacuum grease.

  • Sample Preparation: Place the crude this compound into the distillation flask with a magnetic stir bar.

  • Vacuum Application: Connect the apparatus to a vacuum pump and gradually apply vacuum.

  • Heating: Begin stirring and gently heat the distillation flask using a heating mantle.

  • Fraction Collection: Collect the fraction that distills at the expected boiling point under the applied pressure (e.g., the boiling point at atmospheric pressure is 223-225 °C, this will be significantly lower under vacuum).[5] Discard any initial lower-boiling fractions and stop the distillation before high-boiling, colored impurities begin to distill.

  • Shutdown: Allow the apparatus to cool to room temperature before slowly releasing the vacuum.

Protocol 2: Recrystallization from Ethanol/Water
  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of hot ethanol.

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution by gravity through a fluted filter paper into a pre-heated Erlenmeyer flask to remove any insoluble impurities (and charcoal if used).

  • Crystallization: Slowly add hot water to the hot ethanolic solution until the solution becomes slightly cloudy (the saturation point). Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Cooling: Allow the flask to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.

Protocol 3: Column Chromatography
  • Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., hexane or a hexane:ethyl acetate mixture).

  • Column Packing: Pack a chromatography column with the silica gel slurry.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase and carefully load it onto the top of the silica gel column.

  • Elution: Begin eluting the column with the mobile phase, gradually increasing the polarity if necessary (e.g., by increasing the proportion of ethyl acetate).

  • Fraction Collection: Collect fractions and monitor the separation using Thin-Layer Chromatography (TLC).

  • Product Isolation: Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure using a rotary evaporator.

Mandatory Visualizations

experimental_workflow cluster_start Starting Material cluster_purification Purification Methods cluster_analysis Purity Analysis cluster_end Final Product crude Crude this compound distillation Vacuum Distillation crude->distillation Removes color & non-volatiles recrystallization Recrystallization crude->recrystallization Removes soluble impurities chromatography Column Chromatography crude->chromatography Separates isomers analysis GC-MS / HPLC Analysis distillation->analysis recrystallization->analysis chromatography->analysis pure_product Pure this compound (>99% Purity) analysis->pure_product

Caption: General experimental workflow for the purification of this compound.

troubleshooting_workflow cluster_distillation Vacuum Distillation Issues cluster_recrystallization Recrystallization Issues cluster_chromatography Column Chromatography Issues cluster_solutions Troubleshooting Solutions start Purification Issue Identified color_distillate Colored Distillate start->color_distillate solid_condenser Solidification in Condenser start->solid_condenser oiling_out Oiling Out start->oiling_out low_recovery Low Recovery start->low_recovery poor_separation Poor Separation start->poor_separation solution_color Check Vacuum Use Inert Gas Add Stabilizer color_distillate->solution_color solution_solid Use Warmer Condenser Water Use Air Condenser solid_condenser->solution_solid solution_oiling Slow Cooling Change Solvent Induce Crystallization oiling_out->solution_oiling solution_recovery Minimize Solvent Preheat Funnel Wash with Cold Solvent low_recovery->solution_recovery solution_separation Optimize Mobile Phase Neutralize Silica Gel poor_separation->solution_separation

Caption: Troubleshooting workflow for the purification of this compound.

References

Technical Support Center: Overcoming Solubility Challenges of 2-Chloro-4-methylaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with 2-chloro-4-methylaniline in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is the baseline solubility of this compound in water?

A1: this compound is sparingly soluble in water.[1] Its solubility is often described as "slightly soluble," indicating that it does not readily dissolve in water under standard conditions.[1][2][3] It is, however, soluble in organic solvents such as methanol, ethanol (B145695), and acetone.[1][4][5]

Q2: Why is this compound poorly soluble in water?

A2: The low aqueous solubility of this compound is attributed to its chemical structure. The presence of a non-polar benzene (B151609) ring and a chloro group contributes to its hydrophobic character, which limits its interaction with polar water molecules.[6]

Q3: What common laboratory techniques can be used to improve the solubility of this compound in water?

A3: Several methods can be employed to enhance the aqueous solubility of this compound. The most common approaches include:

  • pH Adjustment: As an aromatic amine, its solubility is pH-dependent.[6][7]

  • Co-solvency: The addition of a water-miscible organic solvent can increase its solubility.[8]

  • Use of Surfactants: Surfactants can form micelles that encapsulate the compound, increasing its apparent solubility.

Q4: Can heating improve the solubility of this compound in water?

A4: Yes, increasing the temperature can enhance the solubility of this compound in water. It is slightly soluble in hot water, while being nearly insoluble in cold water.[4] However, the extent of improvement may be limited, and the compound may precipitate out of solution upon cooling. For sustained solubility at ambient temperatures, other methods are recommended.

Troubleshooting Guides

Issue 1: Precipitate Formation When Preparing Aqueous Stock Solutions

Potential Cause: The concentration of this compound exceeds its solubility limit in water at the current pH and temperature.

Solutions:

  • pH Adjustment: this compound is an amine with a predicted pKa of approximately 3.09.[1][5][9] At a pH below its pKa, the amine group will be protonated, forming a more water-soluble salt. Lowering the pH of the aqueous solution to below 3 with a suitable acid (e.g., HCl) will significantly increase its solubility.

  • Co-solvency: If altering the pH is not desirable for your experiment, consider using a co-solvent. Prepare a concentrated stock solution in a water-miscible organic solvent like ethanol or dimethyl sulfoxide (B87167) (DMSO) and then dilute it into your aqueous medium. Be mindful of the final concentration of the organic solvent in your experiment, as it may affect your results.

Experimental Protocols & Data

The following sections provide detailed experimental protocols and illustrative quantitative data for the key solubility enhancement techniques.

Protocol 1: Solubility Enhancement by pH Adjustment

This protocol details the steps to determine the solubility of this compound at different pH values.

Methodology:

  • Prepare a series of buffers with pH values ranging from 2.0 to 8.0.

  • Add an excess amount of this compound to a fixed volume of each buffer in separate vials.

  • Seal the vials and agitate them at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.

  • Centrifuge the samples to pellet the undissolved solid.

  • Carefully collect the supernatant and analyze the concentration of dissolved this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

Illustrative Solubility Data:

pHIllustrative Solubility (mg/mL)
2.015.2
3.08.5
4.01.8
5.00.5
6.00.2
7.00.2
8.00.2

Note: This data is for illustrative purposes to demonstrate the trend of pH-dependent solubility.

dot graph "pH_Adjustment_Workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=rectangle, style=filled, fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"]; edge [color="#4285F4"];

subgraph "cluster_prep" { label="Preparation"; style="filled"; fillcolor="#FFFFFF"; "Prepare_Buffers" [label="Prepare Buffers (pH 2-8)"]; "Add_Excess_CMA" [label="Add Excess this compound"]; }

subgraph "cluster_equilibration" { label="Equilibration"; style="filled"; fillcolor="#FFFFFF"; "Agitate" [label="Agitate at 25°C for 24h"]; "Centrifuge" [label="Centrifuge Samples"]; }

subgraph "cluster_analysis" { label="Analysis"; style="filled"; fillcolor="#FFFFFF"; "Collect_Supernatant" [label="Collect Supernatant"]; "HPLC_Analysis" [label="Analyze by HPLC"]; "Determine_Solubility" [label="Determine Solubility"]; }

"Prepare_Buffers" -> "Add_Excess_CMA" [label=" "]; "Add_Excess_CMA" -> "Agitate" [label=" "]; "Agitate" -> "Centrifuge" [label=" "]; "Centrifuge" -> "Collect_Supernatant" [label=" "]; "Collect_Supernatant" -> "HPLC_Analysis" [label=" "]; "HPLC_Analysis" -> "Determine_Solubility" [label=" "]; }

Caption: Workflow for Determining pH-Dependent Solubility.

Protocol 2: Solubility Enhancement by Co-solvency

This protocol outlines the procedure for enhancing the solubility of this compound using a water-miscible co-solvent.

Methodology:

  • Prepare a series of co-solvent mixtures with varying percentages of a water-miscible organic solvent (e.g., ethanol) in water (v/v).

  • Follow steps 2-5 from the pH Adjustment Protocol for each co-solvent mixture.

Illustrative Solubility Data (Ethanol as Co-solvent):

Ethanol Concentration (% v/v)Illustrative Solubility (mg/mL)
00.2
101.5
205.8
3012.3
4025.1
5048.9

Note: This data is for illustrative purposes to demonstrate the trend of solubility in co-solvent mixtures.

dot graph "Cosolvency_Workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=rectangle, style=filled, fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"]; edge [color="#34A853"];

subgraph "cluster_prep" { label="Preparation"; style="filled"; fillcolor="#FFFFFF"; "Prepare_Mixtures" [label="Prepare Co-solvent Mixtures"]; "Add_Excess_CMA" [label="Add Excess this compound"]; }

subgraph "cluster_equilibration" { label="Equilibration & Analysis"; style="filled"; fillcolor="#FFFFFF"; "Equilibrate" [label="Equilibrate & Centrifuge"]; "Analyze" [label="Analyze Supernatant"]; }

"Prepare_Mixtures" -> "Add_Excess_CMA"; "Add_Excess_CMA" -> "Equilibrate"; "Equilibrate" -> "Analyze"; }

Caption: Workflow for Co-solvency Solubility Determination.

Protocol 3: Solubility Enhancement by Surfactants

This protocol describes the use of a surfactant to increase the aqueous solubility of this compound.

Methodology:

  • Prepare aqueous solutions of a surfactant (e.g., Sodium Dodecyl Sulfate - SDS) at various concentrations, ensuring some are above its critical micelle concentration (CMC).

  • Follow steps 2-5 from the pH Adjustment Protocol for each surfactant solution.

Illustrative Solubility Data (SDS as Surfactant):

SDS Concentration (mM)Illustrative Solubility (mg/mL)
00.2
2 (Below CMC)0.3
5 (Below CMC)0.4
8 (Approx. CMC)1.2
103.5
208.9

Note: This data is for illustrative purposes to demonstrate the effect of a surfactant on solubility.

dot graph "Surfactant_Solubilization_Logic" { graph [splines=ortho, nodesep=0.7]; node [shape=rectangle, style=filled, fontname="Arial", fontcolor="#202124"];

"Compound" [label="this compound\n(Poorly Soluble)", fillcolor="#FBBC05"]; "Water" [label="Aqueous Solution", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Surfactant" [label="Surfactant\n(e.g., SDS)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Micelle" [label="Micelle Formation\n(Above CMC)", shape=ellipse, style=dashed, fillcolor="#F1F3F4"]; "Solubilized" [label="Increased Apparent\nSolubility", fillcolor="#34A853", fontcolor="#FFFFFF"];

"Compound" -> "Water" [label="Insoluble", color="#EA4335"]; "Surfactant" -> "Water" [label="Forms Micelles"]; "Compound" -> "Micelle" [label="Encapsulated"]; "Micelle" -> "Solubilized" [label="Leads to"]; }

Caption: Logic Diagram of Surfactant-Mediated Solubilization.

References

Technical Support Center: Stabilizing Arenediazonium Salts in Sandmeyer Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Sandmeyer reactions. The focus is on the practical aspects of stabilizing arenediazonium salts to ensure successful and reproducible outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the Sandmeyer reaction, with a focus on the stability of the arenediazonium salt intermediate.

Q1: My Sandmeyer reaction is giving a low yield or failing completely. What are the likely causes related to the diazonium salt?

A1: Low yields in Sandmeyer reactions are often traced back to the instability of the arenediazonium salt. Here are the primary factors to investigate:

  • Temperature Control: The most critical factor is temperature. Arenediazonium salts are thermally labile and readily decompose at temperatures above 5-10 °C.[1][2] It is imperative to maintain a temperature of 0-5 °C throughout the diazotization step (formation of the diazonium salt) and the subsequent Sandmeyer reaction.[3][4]

  • Incomplete Diazotization: If the initial amine is not fully converted to the diazonium salt, the overall yield will be reduced. Ensure you are using a stoichiometric amount of sodium nitrite (B80452) and sufficient acid.[5] You can check for the presence of excess nitrous acid (indicating complete reaction of the amine) using starch-iodide paper; the paper will turn blue in the presence of nitrous acid.[5]

  • Premature Decomposition: Even at low temperatures, diazonium salts are not indefinitely stable and should generally be used immediately after preparation.[1][5] Delays between the formation of the salt and its use in the Sandmeyer reaction can lead to significant decomposition.

  • pH of the Reaction Medium: The reaction medium must be acidic. In neutral or basic conditions, arenediazonium ions can convert to diazotates or couple with unreacted amine, leading to unwanted side products and reduced yield.[6]

Q2: I am observing the formation of a phenolic byproduct instead of my desired aryl halide. How can I prevent this?

A2: The formation of phenols is a common side reaction that occurs when the diazonium group is replaced by a hydroxyl group from the aqueous solvent. This is especially problematic if the reaction temperature is too high.[4] To minimize phenol (B47542) formation:

  • Strict Temperature Control: Maintain the reaction temperature at 0-5 °C. Warming the solution will favor the reaction with water to form phenols.[4][6]

  • Use of Copper (I) Oxide: For the synthesis of phenols from diazonium salts, the addition of copper(I) oxide to the cold diazonium salt solution can be a more controlled method than heating.[6]

Q3: My reaction mixture is producing a lot of colored, tarry byproducts. What is causing this and how can I get a cleaner reaction?

A3: The formation of dark, tarry substances often indicates decomposition of the diazonium salt leading to radical side reactions and azo coupling.[5]

  • Azo Coupling: Arenediazonium salts can act as electrophiles and react with electron-rich aromatic compounds, such as the starting amine or the product, to form highly colored azo compounds.[7] This is more likely to occur if the pH is not sufficiently acidic.

  • Control Addition Rate: Add the cold diazonium salt solution slowly to the copper(I) salt solution with vigorous stirring.[5] This helps to control the reaction rate and minimize the concentration of the reactive diazonium salt at any given time, reducing the likelihood of side reactions.

  • Purity of Starting Materials: Ensure the purity of your starting aniline (B41778) derivative. Impurities can lead to a variety of colored byproducts.[5]

Q4: Is it necessary to isolate the arenediazonium salt before the Sandmeyer reaction?

A4: In most laboratory-scale syntheses, it is not only unnecessary but also highly discouraged to isolate the arenediazonium salt.[1] Solid diazonium salts, particularly chlorides, can be explosive when dry.[1][2] They are typically prepared in situ and used immediately in solution.[6] For applications requiring a more stable intermediate, consider preparing arenediazonium tetrafluoroborates or tosylates, which are significantly more stable and can sometimes be isolated with caution.[7][8]

Data Presentation: Thermal Stability of Arenediazonium Salts

The stability of arenediazonium salts is highly dependent on the substituents on the aromatic ring and the nature of the counter-ion. The following table summarizes the initial decomposition temperatures for a series of para-substituted benzenediazonium (B1195382) tetrafluoroborate (B81430) salts, providing a quantitative insight into their relative thermal stabilities.

Substituent (para-)Initial Decomposition Temperature (°C)
-NO₂150
-Br140
-Cl130
-H120
-CH₃110
-OCH₃140

Data adapted from studies on the thermal analysis of arenediazonium tetrafluoroborate salts.

Experimental Protocols

Key Experiment: In Situ Preparation of an Arenediazonium Salt and Subsequent Sandmeyer Bromination

This protocol describes a general procedure for the conversion of an aromatic amine to an aryl bromide.

Materials:

  • Aromatic amine (e.g., aniline)

  • Concentrated hydrobromic acid (HBr)

  • Sodium nitrite (NaNO₂)

  • Copper(I) bromide (CuBr)

  • Ice

  • Water

  • Starch-iodide paper

Procedure:

  • Diazotization:

    • In a flask, dissolve the aromatic amine in concentrated hydrobromic acid.

    • Cool the mixture to 0-5 °C in an ice-water bath with constant stirring.

    • Prepare a solution of sodium nitrite in water and cool it in the ice bath.

    • Slowly add the cold sodium nitrite solution dropwise to the amine solution, ensuring the temperature remains below 5 °C.

    • After the addition is complete, continue stirring for 15-30 minutes at 0-5 °C.

    • Confirm the presence of a slight excess of nitrous acid by testing a drop of the solution with starch-iodide paper (it should turn blue).[5]

  • Sandmeyer Reaction:

    • In a separate flask, dissolve copper(I) bromide in concentrated hydrobromic acid and cool the solution to 0-5 °C in an ice bath.

    • Slowly and with vigorous stirring, add the cold diazonium salt solution to the copper(I) bromide solution.

    • A vigorous evolution of nitrogen gas should be observed. Control the rate of addition to keep the reaction from becoming too vigorous.

    • After the addition is complete, allow the mixture to warm to room temperature and then heat gently (e.g., to 50-60 °C) until the evolution of nitrogen ceases.

  • Workup:

    • Cool the reaction mixture and extract the aryl bromide with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

    • Wash the organic layer with water, then with a dilute sodium hydroxide (B78521) solution to remove excess acid, and finally with water again.

    • Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

    • Remove the solvent by rotary evaporation to yield the crude aryl bromide, which can then be purified by distillation or recrystallization.

Mandatory Visualizations

Troubleshooting_Sandmeyer_Reaction start Start: Low Yield or Reaction Failure check_temp Is temperature maintained at 0-5°C? start->check_temp temp_ok Yes check_temp->temp_ok temp_no No check_temp->temp_no check_diazotization Was diazotization complete? (Starch-Iodide Test) diazo_ok Yes check_diazotization->diazo_ok diazo_no No check_diazotization->diazo_no check_time Was the diazonium salt used immediately? time_ok Yes check_time->time_ok time_no No check_time->time_no check_side_products Analyze for Side Products (Phenols, Azo Compounds) side_products_present Yes check_side_products->side_products_present no_side_products No check_side_products->no_side_products temp_ok->check_diazotization solution_temp Action: Improve cooling, monitor temperature closely. temp_no->solution_temp diazo_ok->check_time solution_diazo Action: Ensure stoichiometric NaNO2 and sufficient acid. diazo_no->solution_diazo time_ok->check_side_products solution_time Action: Use diazonium salt immediately after preparation. time_no->solution_time solution_side_products Action: Control addition rate, ensure sufficient acidity. side_products_present->solution_side_products success Improved Yield no_side_products->success solution_temp->success solution_diazo->success solution_time->success solution_side_products->success

Caption: Troubleshooting workflow for low-yield Sandmeyer reactions.

Sandmeyer_Reaction_Pathway cluster_diazotization Diazotization (0-5°C) cluster_sandmeyer Sandmeyer Reaction cluster_side_reactions Potential Side Reactions Amine Ar-NH₂ Diazonium Ar-N₂⁺ X⁻ Amine->Diazonium NaNO₂, HX ArylRadical Ar• Diazonium->ArylRadical CuX Phenol Ar-OH Diazonium->Phenol H₂O, ΔT Azo Ar-N=N-Ar' Diazonium->Azo Ar'-H Product Ar-Y ArylRadical->Product CuX₂

Caption: Key pathways in the Sandmeyer reaction and common side reactions.

References

Reducing byproducts in the synthesis of triphenylmethane dyes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing byproduct formation during the synthesis of triphenylmethane (B1682552) dyes.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in the synthesis of triphenylmethane dyes?

A1: The synthesis of triphenylmethane dyes can be accompanied by several side reactions that affect the yield and purity of the final product. The most common byproducts include:

  • Over-oxidized Products: The leuco base intermediate can be oxidized beyond the desired dye, forming colorless carbinol bases or other degradation products.[1] This is a significant cause of reduced yield.

  • Polysubstituted Products: During Friedel-Crafts reactions, which are often used to create the triphenylmethane scaffold, multiple alkyl or acyl groups may be added to the aromatic rings, leading to a mixture of products that are difficult to separate.[1]

  • Isomeric Products: The substitution pattern on the aromatic rings can result in the formation of various constitutional isomers with different colors and properties, complicating purification.[1]

  • Hydrolysis Products: Triphenylmethane dyes are susceptible to hydrolysis, especially in neutral or alkaline conditions, which leads to the formation of a colorless carbinol base. This reaction is often reversible by acidification.[1]

  • N,N-dimethylaniline: In Grignard synthesis routes for dyes like crystal violet, N,N-dimethylaniline can be formed as a byproduct.[1]

Q2: How can I minimize the formation of byproducts during the oxidation of the leuco base?

A2: To reduce over-oxidation and other side reactions during the leuco base oxidation, consider the following strategies:

  • Choice of Oxidizing Agent: Milder oxidizing agents are often preferred. While traditional reagents like lead dioxide (PbO₂) and manganese dioxide (MnO₂) are effective, they can lead to over-oxidation.[1] Alternative, milder oxidizing agents include chloranil (B122849) or catalytic oxidation with air.[1] A study on the synthesis of Acid Blue 7 explored using aqueous hydrogen peroxide (30%) with a silicotungstic acid and copper oxide catalyst as an environmentally benign alternative to heavy metal oxidants.[2]

  • Control of Reaction Temperature: Lowering the reaction temperature can help control the rate of oxidation, reducing the likelihood of over-oxidation and dye decomposition.[1]

  • Reaction Time: Closely monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) or UV-Vis spectroscopy. Stop the reaction once the formation of the desired dye is maximized to prevent further oxidation.[1]

Q3: What are the key considerations for minimizing byproducts in Friedel-Crafts reactions for triphenylmethane dye synthesis?

A3: To improve the selectivity and yield of Friedel-Crafts reactions in this context, focus on these factors:

  • Anhydrous Conditions: The Lewis acid catalysts commonly used, such as aluminum chloride (AlCl₃), are highly sensitive to moisture. Ensure all glassware, reagents, and solvents are thoroughly dried to prevent catalyst deactivation.[3]

  • Stoichiometry of Reactants: Carefully control the molar ratios of the reactants to minimize polysubstitution.[1]

  • Choice of Catalyst: Employing a milder Lewis acid catalyst can sometimes reduce the formation of byproducts.[1]

  • Temperature Control: Maintaining a low temperature during the initial stages of the reaction can help prevent side reactions that lead to byproducts like diphenylmethane (B89790) and tarry residues.[3]

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of triphenylmethane dyes.

Symptom Possible Cause(s) Suggested Solution(s) Expected Outcome
Low yield of colored product; the final product is pale or colorless. Over-oxidation of the leuco base.Use a milder oxidizing agent (e.g., chloranil instead of lead dioxide).[1] Optimize reaction time and temperature, monitoring with TLC or UV-Vis.[1]Increased yield of the desired colored dye and reduced formation of colorless byproducts.[1]
Incomplete initial condensation reaction.Ensure strictly anhydrous conditions for Friedel-Crafts reactions.[1][4] Use a stoichiometric excess of the more volatile reactant.[1]Improved conversion of starting materials to the leuco base intermediate.[1]
Hydrolysis of the dye during workup.Maintain acidic conditions (pH < 2) during extraction and purification steps.[1]Prevention of the conversion of the dye to its colorless carbinol form.[1]
The isolated product shows multiple spots on a TLC plate, or the crystalline product has a dull or inconsistent color. Formation of multiple isomers.Modify starting materials to introduce steric hindrance that favors a specific substitution pattern.[1] Investigate different catalysts and reaction temperatures to improve regioselectivity.[1]A cleaner reaction profile with one predominant isomer, simplifying purification.[1]
Polysubstitution during Friedel-Crafts reaction.Use a less reactive acylating or alkylating agent. Employ a milder Lewis acid catalyst.[1] Carefully control the stoichiometry of the reactants.[1]Formation of a more homogenous product with fewer polysubstituted byproducts.[1]
Presence of unreacted starting materials.Use a slight excess of one reactant to ensure the complete consumption of the other. Monitor the reaction progress by TLC to determine the optimal reaction time.[1]A purer crude product with minimal contamination from starting materials.[1]

Quantitative Data on Oxidative Degradation of Methyl Violet

While direct comparative data on byproduct formation during synthesis is scarce in the literature, the following table, adapted from a study on the oxidative decolorization of Methyl Violet, illustrates the relative efficiency of different oxidizing agents. This can infer the potential for over-oxidation during synthesis.

Oxidizing AgentReaction TimeDegradation Rate
Dimethyl dioxirane30 minutes97.9%
Hydrogen peroxide180 minutes65.8%

Data adapted from a comparative study on the decolorization of Methyl Violet.[5][6]

Experimental Protocols

General Protocol for the Synthesis of Malachite Green (Aldehyde Method)

This protocol describes the synthesis of Malachite Green, a common triphenylmethane dye.

1. Condensation:

  • In a round-bottom flask, combine one molar equivalent of benzaldehyde (B42025) with a slight excess (2.2 equivalents) of N,N-dimethylaniline.

  • Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or zinc chloride.

  • Heat the mixture under reflux for several hours. The progress of the reaction can be monitored by TLC.

2. Isolation of the Leuco Base:

  • After the reaction is complete, allow the mixture to cool.

  • Make the reaction mixture alkaline with a sodium hydroxide (B78521) solution.

  • Remove the excess N,N-dimethylaniline by steam distillation.

  • The remaining solid is the leuco base of malachite green.

3. Oxidation:

  • Suspend the leuco base in an acidic solution (e.g., dilute HCl).

  • Add an oxidizing agent, such as lead dioxide (PbO₂), portion-wise with stirring until the characteristic green color of malachite green develops and persists.[1]

  • Filter the solution to remove any remaining solid oxidizing agent and its byproducts.[1]

  • The resulting aqueous solution contains malachite green hydrochloride. The dye can be isolated by salting out or by evaporation of the solvent.[1]

Protocol for the Synthesis of Crystal Violet (Grignard Method)

This protocol outlines the synthesis of Crystal Violet using a Grignard reagent. Note: Anhydrous conditions are critical for the success of this reaction.[4]

1. Preparation of the Grignard Reagent:

  • All glassware must be thoroughly dried. Assemble a 25 mL round-bottom flask with a magnetic stirring bar and a reflux condenser fitted with a drying tube containing anhydrous calcium chloride.[4]

  • To the flask, add magnesium turnings and 4-bromo-N,N-dimethylaniline.

  • In a separate vial, prepare a solution of n-butyl bromide in anhydrous tetrahydrofuran (B95107) (THF).

  • Add the n-butyl bromide solution to the flask.

  • Heat the mixture in a water bath at 70-75°C to initiate the Grignard reaction. Maintain a gentle reflux for 30 minutes, swirling periodically. The initial dark color should fade to a grayish solution.[4]

2. Reaction with Diethyl Carbonate:

  • Cool the reaction flask to room temperature.

  • In a separate vial, prepare a solution of diethyl carbonate in anhydrous THF.

  • Using a Pasteur pipette, add the diethyl carbonate solution dropwise to the Grignard reagent with stirring.

  • After the addition is complete, heat the reaction mixture under reflux for 5 minutes.

3. Workup and Dye Formation:

  • Cool the flask to room temperature.

  • Slowly and carefully pour the reaction mixture into a beaker containing a 5% HCl solution with stirring. Bubbling will occur as the residual magnesium reacts with the acid.[4]

  • The acidic solution will contain the Crystal Violet dye.

Visualizations

Synthesis_Pathway General Synthesis Pathway of Triphenylmethane Dyes A Aromatic Aldehyde/Ketone + Aromatic Amine B Condensation (Acid Catalyst) A->B Friedel-Crafts or similar C Leuco Base (Colorless) B->C D Oxidation C->D E Triphenylmethane Dye (Colored) D->E F Byproducts: - Over-oxidation products - Unreacted starting materials D->F G Hydrolysis (Neutral/Alkaline pH) E->G H Carbinol Base (Colorless) G->H

Caption: General synthesis pathway and common side reactions.

Troubleshooting_Workflow Troubleshooting Workflow for Low Yield Start Low Yield Observed Check_Oxidation Review Oxidation Step Start->Check_Oxidation Check_Condensation Review Condensation Step Start->Check_Condensation Check_Workup Review Workup/Purification Start->Check_Workup Milder_Oxidant Use Milder Oxidizing Agent Check_Oxidation->Milder_Oxidant Control_Temp_Time Control Temp & Time Check_Oxidation->Control_Temp_Time Anhydrous_Conditions Ensure Anhydrous Conditions Check_Condensation->Anhydrous_Conditions Acidic_pH Maintain Acidic pH Check_Workup->Acidic_pH End Improved Yield Milder_Oxidant->End Control_Temp_Time->End Anhydrous_Conditions->End Acidic_pH->End

Caption: A logical workflow for troubleshooting low yields.

Byproduct_Reduction_Logic Logic for Minimizing Byproducts Byproducts Common Byproducts Over-oxidation Polysubstitution Hydrolysis Strategies Mitigation Strategies Milder Oxidants Controlled Stoichiometry Anhydrous Conditions Acidic Workup Byproducts->Strategies Address with Conditions Key Reaction Conditions Temperature Reaction Time Catalyst Choice pH Strategies->Conditions Implemented via Outcome Desired Outcome High Purity High Yield Conditions->Outcome Leads to

Caption: Logical relationships for byproduct reduction.

References

Technical Support Center: Gas Chromatography of Aniline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the gas chromatography (GC) analysis of aniline (B41778) derivatives.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Peak Shape and Tailing Issues

Q1: Why are my aniline derivative peaks tailing?

Peak tailing is a common issue when analyzing polar compounds like aniline derivatives. It is often caused by unwanted interactions between the analytes and active sites within the GC system.[1][2][3]

Possible Causes and Solutions:

Cause Solution
Active Sites in the Inlet Use a deactivated inlet liner, preferably with glass wool.[1][3] Regularly replace the liner and septum, as septum particles can create active sites.[1][4]
Active Sites on the Column Employ a high-quality, deactivated capillary column. If peak tailing persists, consider trimming the first few centimeters of the column to remove accumulated non-volatile residues.[3][5]
Inappropriate Column Phase Ensure the column's stationary phase is appropriate for the polarity of your aniline derivatives. A mismatch can lead to poor peak shape.[2]
Column Overload Injecting a sample that is too concentrated can lead to peak fronting or tailing.[1] Dilute the sample and reinject.
Improper Column Installation An incorrectly installed column can create dead volume, leading to peak tailing. Ensure the column is cut cleanly and installed at the correct depth in the inlet and detector.[2][3][5]
Sample Degradation Aniline derivatives can be thermally labile and may degrade in a hot injector, contributing to peak tailing and the appearance of extraneous peaks.[1][6] Lowering the injector temperature may help.

Troubleshooting Workflow for Peak Tailing:

G start Peak Tailing Observed for Aniline Derivatives check_liner Inspect and Replace Inlet Liner and Septum start->check_liner check_column_installation Verify Proper Column Installation check_liner->check_column_installation Issue Persists end Peak Shape Improved check_liner->end Issue Resolved trim_column Trim 10-20 cm from Column Inlet check_column_installation->trim_column Issue Persists check_column_installation->end Issue Resolved derivatization Consider Derivatization of Analytes trim_column->derivatization Issue Persists trim_column->end Issue Resolved new_column Install a New, Deactivated Column derivatization->new_column Issue Persists derivatization->end Issue Resolved new_column->end Issue Resolved

Caption: A stepwise approach to troubleshooting peak tailing.

Sensitivity and Response Issues

Q2: Why am I observing poor sensitivity or no peaks for my aniline derivatives?

Low sensitivity can stem from several factors, including analyte adsorption, sample degradation, or issues with the GC system itself.

Possible Causes and Solutions:

Cause Solution
Analyte Adsorption Active sites in the inlet or column can irreversibly adsorb aniline derivatives, leading to a loss of signal.[1] Use deactivated consumables and consider derivatization to make the analytes less polar.
Sample Degradation Aniline derivatives can degrade in the hot injector, reducing the amount of analyte reaching the detector.[1][6] Optimize the injector temperature to the lowest possible value that still allows for efficient volatilization.[1]
System Leaks Leaks in the carrier gas flow path can lead to a loss of sample and reduced sensitivity.[1] Perform a leak check of the system.
Detector Issues Ensure the detector is appropriate for aniline analysis (e.g., NPD, FID, or MS) and that its parameters are optimized.[7] For MS detectors, a dirty ion source can reduce sensitivity.[1]
Incorrect Injection Technique For splitless injections, ensure the initial oven temperature is low enough for solvent focusing to occur.[8] A slow or improper manual injection can also lead to poor peak shape and sensitivity.[9]

Logical Flow for Improving Sensitivity:

G start Poor Sensitivity/No Peaks check_leaks Perform System Leak Check start->check_leaks check_injector Optimize Injector Temperature and Replace Liner/Septum check_leaks->check_injector No Leaks Found end Sensitivity Improved check_leaks->end Leaks Fixed derivatize Consider Sample Derivatization check_injector->derivatize Issue Persists check_injector->end Issue Resolved check_detector Clean and Optimize Detector derivatize->check_detector Issue Persists derivatize->end Issue Resolved check_detector->end Issue Resolved

Caption: A decision tree for addressing poor sensitivity.

Extraneous and Ghost Peaks

Q3: I'm seeing unexpected peaks in my chromatogram. What are they and how can I get rid of them?

Extraneous or "ghost" peaks can originate from several sources of contamination within the GC system.

Possible Causes and Solutions:

Cause Solution
Septum Bleed Particles from a degraded septum can be introduced into the inlet during injection, leading to ghost peaks.[1] Use high-quality, low-bleed septa and replace them regularly.
Contaminated Carrier Gas Impurities in the carrier gas can cause a noisy baseline and ghost peaks.[1] Ensure you are using high-purity gas and that gas traps are functioning correctly.
Sample Carryover Residuals from a previous, more concentrated sample can appear in subsequent runs.[10] Inject a solvent blank after a concentrated sample to check for and mitigate carryover.
Contaminated Inlet Liner A dirty or contaminated liner can be a source of ghost peaks.[4] Regularly replace the inlet liner.
Column Bleed At high temperatures, the stationary phase of the column can degrade and "bleed," causing a rising baseline and extraneous peaks.[1] Operate within the column's recommended temperature limits.

Workflow for Identifying the Source of Extraneous Peaks:

G start Extraneous Peaks Observed blank_injection Inject a Solvent Blank start->blank_injection check_septum Replace Septum and Re-inject Blank blank_injection->check_septum Peaks Still Present end Extraneous Peaks Eliminated blank_injection->end Peaks Absent (Carryover) check_liner Replace Inlet Liner and Re-inject Blank check_septum->check_liner Peaks Still Present check_septum->end Peaks Absent (Septum Bleed) check_gas Check Carrier Gas Purity and Traps check_liner->check_gas Peaks Still Present check_liner->end Peaks Absent (Liner Contamination) check_gas->end Peaks Absent (Gas Contamination)

Caption: A systematic process for eliminating ghost peaks.

Experimental Protocols

Protocol 1: Sample Preparation of Aqueous Samples for GC-NPD Analysis (Based on EPA Method 8131)

  • pH Adjustment: Adjust the pH of a 1-liter water sample to >11 with 1.0 M Sodium Hydroxide (NaOH).[11]

  • Extraction: Transfer the sample to a 2-liter separatory funnel and extract twice with 60 mL of methylene (B1212753) chloride, shaking for 2 minutes with periodic venting.

  • Drying: Combine the methylene chloride extracts and dry by passing them through a drying column containing anhydrous sodium sulfate.

  • Concentration: Concentrate the extract to approximately 1 mL using a Kuderna-Danish (K-D) apparatus.

  • Solvent Exchange: Add 3-4 mL of toluene (B28343) and re-concentrate to 1 mL.[10]

  • Analysis: The extract is now ready for GC-NPD analysis.

Protocol 2: Derivatization of Aniline with Acetic Anhydride (B1165640) for GC-FID Analysis

This procedure converts aniline to its less polar and more volatile acetanilide (B955) derivative, which improves its chromatographic properties.[11]

  • Sample Preparation: Prepare a standard solution of aniline in a suitable solvent (e.g., methanol).

  • Reaction: To 1 mL of the aniline solution, add 100 µL of acetic anhydride and 50 µL of pyridine.

  • Incubation: Cap the vial and heat at 60°C for 30 minutes.

  • Evaporation: After cooling, evaporate the solvent and excess reagents under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the residue in 1 mL of a suitable solvent (e.g., ethyl acetate) for GC-FID analysis.

Data Presentation

Table 1: Typical GC-FID Operating Conditions for Aniline Derivative Analysis

Parameter Condition
Column Equity-5, 30 m x 0.25 mm I.D., 0.25 µm film thickness[12]
Oven Program 50°C (hold 2 min), then 10°C/min to 200°C, then 15°C/min to 325°C[12]
Injector Temperature 250°C[12]
Detector Temperature 325°C[12]
Carrier Gas Helium at a constant flow of 1.3 mL/min[12]
Injection 1 µL, splitless (0.5 min)[12]
Liner 4 mm I.D., single taper, deactivated[12]

Table 2: Troubleshooting Summary for Erratic GC Responses of Aniline Derivatives

Symptom Common Causes Recommended Actions
Peak Tailing Active sites, column overload, improper column installation.[1][2]Use deactivated liners/columns, dilute sample, check column installation.[1][2]
Poor Sensitivity Analyte adsorption, sample degradation, system leaks.[1]Consider derivatization, optimize injector temperature, perform leak check.[1]
Extraneous Peaks Septum bleed, contaminated carrier gas, sample carryover.[1][10]Use high-quality septa, ensure high-purity gas, run solvent blanks.[1][10]
Retention Time Shifts Temperature fluctuations, inconsistent carrier gas flow.[1]Ensure stable oven temperature, check flow controller.[7]

References

Technical Support Center: Storage and Handling of 2-Chloro-4-methylaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the best practices for storing 2-Chloro-4-methylaniline to minimize degradation. The following information is curated to address common issues and questions encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause the degradation of this compound during storage?

A1: this compound is susceptible to degradation from exposure to light, air (oxygen), high temperatures, and humidity. It is also incompatible with strong oxidizing agents and acids, which can accelerate its decomposition. Discoloration, often observed as a darkening of the material, is a common indicator of degradation.

Q2: What are the ideal storage conditions for this compound?

A2: To ensure its stability, this compound should be stored in a cool, dark, and dry place.[1][2] The container should be tightly sealed and the headspace filled with an inert gas, such as nitrogen or argon, to prevent oxidation. For long-term storage, refrigeration (2-8 °C) is recommended.

Q3: My stored this compound has turned from a pale yellow liquid to a darker brown color. Is it still usable?

A3: The darkening of this compound indicates that degradation has occurred. The extent of degradation and its impact on your experiments will depend on the specific requirements of your application. It is highly recommended to re-analyze the purity of the material using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS), before use. For sensitive applications, it is best to use a fresh, undegraded lot of the compound.

Q4: What are the potential degradation products of this compound?

A4: While specific degradation products for this compound under storage conditions are not extensively documented in publicly available literature, degradation of aromatic amines generally proceeds through oxidation and polymerization. Potential degradation products could include N-oxides, hydroxylated derivatives, and colored polymeric impurities resulting from oxidative coupling.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Visible color change (darkening) of the material. Exposure to light and/or air (oxidation).Store the compound in an amber-colored vial, tightly sealed under an inert atmosphere. For future purchases, consider procuring smaller quantities to minimize the duration of storage after opening. Before use, verify the purity of the material.
Inconsistent experimental results using a previously opened bottle. Degradation of the compound due to repeated exposure to air and moisture upon opening.Aliquot the material into smaller, single-use vials under an inert atmosphere upon first opening the primary container. This will minimize the exposure of the bulk material to ambient conditions.
Precipitate formation in the liquid. Potential polymerization or formation of insoluble degradation products.Do not use the material. The presence of a precipitate indicates significant degradation. Dispose of the material according to your institution's safety guidelines.
Unexpected peaks in analytical chromatograms (e.g., HPLC, GC). Presence of degradation products.Develop and validate a stability-indicating analytical method to separate and quantify the main compound and its degradation products. This will allow for an accurate assessment of the material's purity.

Quantitative Data on Stability

Due to the limited availability of specific quantitative stability data for this compound in peer-reviewed literature, the following table provides an illustrative example of stability data based on general principles of chemical degradation for similar aromatic amines. These values should be considered as a guideline for designing your own stability studies.

Storage Condition Duration Parameter Specification Hypothetical Result
Long-Term: 25°C / 60% RH 12 MonthsPurity (HPLC)≥ 98.0%98.5%
AppearanceColorless to pale yellow liquidPale yellow liquid
Accelerated: 40°C / 75% RH 6 MonthsPurity (HPLC)≥ 98.0%98.1%
AppearanceColorless to pale yellow liquidYellow liquid
Photostability (ICH Q1B Option 2) 1.2 million lux hours and 200 watt hours/square meterPurity (HPLC)Report results97.2% (significant degradation)
AppearanceReport resultsDark brown liquid

Experimental Protocols

Protocol 1: Long-Term and Accelerated Stability Testing

This protocol is based on the principles outlined in the ICH Q1A(R2) guideline for stability testing.[3][4]

1. Objective: To evaluate the stability of this compound under recommended long-term and accelerated storage conditions.

2. Materials:

  • This compound (minimum of 3 batches)
  • Amber glass vials with Teflon-lined screw caps
  • Nitrogen or Argon gas
  • Stability chambers set to:
  • 25°C ± 2°C / 60% RH ± 5% RH (Long-term)
  • 40°C ± 2°C / 75% RH ± 5% RH (Accelerated)

3. Procedure:

  • Aliquot approximately 1 g of this compound from each batch into separate amber glass vials.
  • Blanket the headspace of each vial with nitrogen or argon gas before tightly sealing the cap.
  • Place the vials in the designated stability chambers.
  • Withdraw samples at the following time points:
  • Long-Term: 0, 3, 6, 9, 12, 18, 24, and 36 months.
  • Accelerated: 0, 3, and 6 months.
  • At each time point, analyze the samples for purity (using a validated stability-indicating HPLC method) and appearance (visual inspection).

Protocol 2: Forced Degradation Study

This protocol outlines a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method.

1. Objective: To investigate the degradation of this compound under various stress conditions.

2. Materials:

  • This compound
  • Hydrochloric acid (0.1 M and 1 M)
  • Sodium hydroxide (B78521) (0.1 M and 1 M)
  • Hydrogen peroxide (3%)
  • HPLC-grade solvents (e.g., acetonitrile, methanol, water)
  • Heating block or water bath
  • Photostability chamber

3. Procedure:

  • Acid Hydrolysis: Dissolve this compound in a suitable solvent and add 0.1 M HCl. Heat at 60°C for 24 hours. Repeat with 1 M HCl if no significant degradation is observed.
  • Base Hydrolysis: Dissolve this compound in a suitable solvent and add 0.1 M NaOH. Heat at 60°C for 24 hours. Repeat with 1 M NaOH if no significant degradation is observed.
  • Oxidative Degradation: Dissolve this compound in a suitable solvent and add 3% H₂O₂. Keep at room temperature for 24 hours.
  • Thermal Degradation: Heat a solid sample of this compound at 80°C for 48 hours.
  • Photolytic Degradation: Expose a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (ICH Q1B).
  • Analyze all stressed samples using an appropriate analytical technique (e.g., HPLC-UV/MS) to identify and quantify degradation products.

Visualizations

Degradation Pathway of this compound CMA This compound Intermediates Reactive Intermediates (e.g., N-oxides, radicals) CMA->Intermediates exposed to Light Light (Photodegradation) Light->Intermediates Air Air/Oxygen (Oxidation) Air->Intermediates Heat Heat (Thermal Stress) Heat->Intermediates Degradation_Products Degradation Products (e.g., Colored Polymers, Hydroxylated Species) Intermediates->Degradation_Products leads to

Caption: Inferred degradation pathway of this compound.

Troubleshooting Workflow for this compound Degradation Start Start: Unexpected Experimental Results Check_Appearance Check Appearance of This compound Start->Check_Appearance Dark_Color Dark Color Observed Check_Appearance->Dark_Color Yes No_Color_Change No Significant Color Change Check_Appearance->No_Color_Change No Check_Storage Review Storage Conditions (Light, Air, Temp.) Dark_Color->Check_Storage No_Color_Change->Check_Storage Improper_Storage Improper Storage Identified Check_Storage->Improper_Storage Improper Proper_Storage Proper Storage Confirmed Check_Storage->Proper_Storage Proper Implement_CAPA Implement Corrective Actions: - Store properly - Aliquot upon receipt Improper_Storage->Implement_CAPA Quantify_Purity Quantify Purity (e.g., HPLC, GC-MS) Proper_Storage->Quantify_Purity Purity_Low Purity Below Specification Quantify_Purity->Purity_Low Low Purity_OK Purity Meets Specification Quantify_Purity->Purity_OK OK Discard_Reagent Discard and Use Fresh Reagent Purity_Low->Discard_Reagent Investigate_Other Investigate Other Experimental Parameters Purity_OK->Investigate_Other Implement_CAPA->Quantify_Purity

Caption: Troubleshooting workflow for unexpected degradation.

Decision Tree for Optimal Storage of this compound Start Received New Batch of This compound Usage_Frequency Intended Usage Frequency? Start->Usage_Frequency Frequent_Use Frequent Use (within 1 month) Usage_Frequency->Frequent_Use Frequent Infrequent_Use Infrequent/Long-Term Use Usage_Frequency->Infrequent_Use Infrequent Store_RT_Inert Store at Room Temperature (<25°C) in a dark, dry place under inert gas. Frequent_Use->Store_RT_Inert Aliquot Aliquot into smaller, single-use vials under inert atmosphere. Infrequent_Use->Aliquot Refrigerate Store aliquots at 2-8°C in a dark place. Aliquot->Refrigerate

References

Technical Support Center: Optimizing HPLC Analysis of Chloroanilines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing solvent systems for the High-Performance Liquid Chromatography (HPLC) analysis of chloroanilines.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the HPLC analysis of chloroanilines, providing potential causes and systematic solutions.

1. Poor Peak Resolution or Co-elution of Chloroaniline Isomers

Q: My chloroaniline isomers are not separating well and are showing significant peak overlap. How can I improve the resolution?

A: Poor resolution of chloroaniline isomers is a common challenge due to their similar chemical structures. Here’s a step-by-step approach to improving their separation:

  • Optimize the Organic Modifier Concentration: The percentage of the organic solvent (e.g., acetonitrile (B52724) or methanol) in the mobile phase is a critical factor affecting retention and selectivity.

    • Decrease the organic modifier percentage: This will generally increase the retention times of the chloroanilines, providing more time for them to interact with the stationary phase and potentially improving separation.

    • Perform a gradient analysis: Start with a low percentage of the organic modifier and gradually increase it during the run. This is particularly effective for separating a mixture of mono-, di-, and trichloroanilines. A shallow gradient is often beneficial for resolving closely eluting peaks.[1][2]

  • Adjust the Mobile Phase pH: Chloroanilines are basic compounds, and the pH of the mobile phase can significantly impact their retention and peak shape.

    • Lower the mobile phase pH: A lower pH (typically between 2.5 and 4) can suppress the ionization of residual silanol (B1196071) groups on the silica-based stationary phase, which can otherwise lead to undesirable secondary interactions and poor peak shape.[3]

    • Utilize a buffer: Employing a buffer solution (e.g., phosphate (B84403) or acetate (B1210297) buffer) is crucial for maintaining a stable pH throughout the analysis, leading to more reproducible results. The buffer concentration should be sufficient to provide adequate buffering capacity, typically in the range of 10-50 mM.[4][5]

  • Change the Organic Modifier: Switching between acetonitrile and methanol (B129727) can alter the selectivity of the separation. Due to differences in their solvent properties, one may provide better resolution for your specific set of isomers.

  • Consider a Different Stationary Phase: If optimizing the mobile phase is insufficient, changing the column may be necessary.

    • Cyano (CN) or Phenyl columns: These stationary phases offer different selectivities compared to the more common C18 columns and can be effective for separating aromatic and basic compounds like chloroanilines.

2. Peak Tailing of Chloroaniline Peaks

Q: The peaks for my chloroaniline analytes are asymmetrical and show significant tailing. What is causing this and how can I fix it?

A: Peak tailing for basic compounds like chloroanilines is often caused by secondary interactions with the stationary phase. Here are the primary causes and their solutions:

  • Interaction with Residual Silanol Groups: The silica (B1680970) backbone of many reversed-phase columns has residual silanol groups (Si-OH) that can be deprotonated and negatively charged, leading to strong interactions with the basic chloroaniline molecules.

    • Lower the mobile phase pH: As mentioned previously, operating at a low pH (e.g., pH 3) will protonate the silanol groups, minimizing these secondary interactions.

    • Use an end-capped column: These columns have had most of the residual silanol groups chemically deactivated, reducing the potential for peak tailing.

    • Add a competing base to the mobile phase: Small amounts of a basic additive, such as triethylamine (B128534) (TEA), can be added to the mobile phase (e.g., 0.1-0.5% v/v). TEA will preferentially interact with the active silanol sites, effectively masking them from the chloroaniline analytes and improving peak shape.[6][7][8]

  • Column Overload: Injecting too much sample onto the column can lead to peak distortion.

    • Reduce the injection volume or sample concentration: Dilute your sample and re-inject to see if the peak shape improves.

  • Column Contamination or Degradation: Accumulation of contaminants or degradation of the stationary phase can also cause peak tailing.

    • Flush the column: Use a strong solvent to wash the column.

    • Use a guard column: A guard column can help protect the analytical column from contaminants in the sample.

3. Broad Peaks and Poor Sensitivity

Q: My chloroaniline peaks are very broad, resulting in low sensitivity. How can I obtain sharper peaks?

A: Broad peaks can be caused by a variety of factors, from system issues to suboptimal method parameters.

  • High Extra-Column Volume: Excessive tubing length or large internal diameter tubing between the injector, column, and detector can contribute to peak broadening.

    • Minimize tubing length and diameter: Use the shortest possible tubing with the smallest appropriate internal diameter to connect the components of your HPLC system.

  • Inappropriate Injection Solvent: If the sample is dissolved in a solvent that is significantly stronger than the mobile phase, it can cause the sample band to spread before it reaches the column.

    • Match the injection solvent to the mobile phase: Whenever possible, dissolve your sample in the initial mobile phase composition.

  • Suboptimal Flow Rate: The flow rate of the mobile phase can affect peak width.

    • Optimize the flow rate: A lower flow rate can sometimes lead to sharper peaks, but it will also increase the analysis time. It is important to find a balance between peak sharpness and run time.

  • Incorrect Mobile Phase pH or Buffer Concentration: As with peak tailing, an inappropriate pH or insufficient buffering can lead to broad peaks. Ensure the pH is stable and the buffer concentration is adequate.[4][5]

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for developing an HPLC method for chloroaniline analysis?

A1: A good starting point for separating chloroanilines is to use a C18 column with a mobile phase consisting of a mixture of acetonitrile and water, with an acidic modifier like 0.1% formic acid or phosphoric acid to control the pH. A gradient elution from a lower to a higher concentration of acetonitrile is often a good strategy to separate isomers with different retention times.

Q2: How does the choice of organic solvent (acetonitrile vs. methanol) affect the separation of chloroanilines?

A2: Acetonitrile and methanol have different solvent strengths and selectivities. Acetonitrile is generally a stronger solvent in reversed-phase HPLC and can provide different elution orders and better peak shapes for aromatic compounds compared to methanol. It is often beneficial to screen both solvents during method development to determine which provides the optimal separation for your specific chloroaniline isomers.

Q3: What is the role of triethylamine (TEA) in the mobile phase for chloroaniline analysis?

A3: Triethylamine (TEA) is a basic compound that is often added to the mobile phase in small concentrations (e.g., 0.1-0.5%) to improve the peak shape of basic analytes like chloroanilines.[6][7][8] It acts as a competing base, interacting with the acidic residual silanol groups on the silica-based stationary phase. This "masks" the silanol groups, preventing them from causing secondary interactions with the chloroanilines, which would otherwise lead to peak tailing.[6][7][8]

Q4: Can I use a single isocratic method to separate all chloroaniline isomers?

A4: While an isocratic method may be suitable for separating a simple mixture of a few chloroaniline isomers, it is often challenging to achieve baseline separation for a complex mixture containing mono-, di-, and trichloroanilines using a single isocratic mobile phase. A gradient elution method, where the solvent strength is increased during the run, is generally more effective for resolving a wide range of chloroaniline isomers in a single analysis.[9]

Q5: What are the typical detection wavelengths for chloroanilines in HPLC-UV analysis?

A5: Chloroanilines exhibit UV absorbance in the range of 230-250 nm. A common detection wavelength for the analysis of chloroanilines is around 240 nm. However, it is always recommended to determine the optimal detection wavelength by running a UV scan of your specific chloroaniline standards.

Data Presentation

Table 1: Comparison of Mobile Phase Compositions for the Separation of Chloroaniline Isomers

Chloroaniline(s) AnalyzedColumnMobile PhaseFlow Rate (mL/min)Detection (nm)Key FindingsReference
4-ChloroanilineCyano (CN), 3 µmMethanol:Water (55:45) with NaCl and 0.02% Formic Acid0.5238Good resolution and peak symmetry for p-chloroaniline.[10]
Chlorhexidine (B1668724) and p-ChloroanilineXBridge C18, 5 µmAcetonitrile:Phosphate Buffer (pH 3.0) with 0.2% Triethylamine (32:68)2.0239Successful separation of chlorhexidine and its degradation product p-chloroaniline.[11]
13 Mono-, Di-, and TrichloroanilinesC18Acetonitrile and Water (Gradient)Not SpecifiedNot SpecifiedOptimized gradient elution resolved all 13 analytes in under 80 minutes.[9]
3,4-Dichloroaniline and 3,5-DichloroanilineC18, 3.5 µmA: 0.1% Formic Acid in Water; B: Acetonitrile (Gradient)0.5MS/MSSensitive determination of dichloroaniline isomers in chives.[12]
Trichloroaniline isomersC8, 5 µmAcetonitrile:Water (55:45)Not SpecifiedPDASeparation of trichloroaniline isomers completed within 9 minutes.[13]

Experimental Protocols

Protocol 1: Isocratic HPLC Method for the Analysis of p-Chloroaniline

This protocol is adapted from a method for the determination of p-chloroaniline as an impurity in chlorhexidine solutions.[10]

1. Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) with a UV detector.

  • Cyano (CN) column (e.g., 150 mm x 3.0 mm, 3 µm particle size).

2. Reagents and Materials:

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Sodium Chloride (analytical grade)

  • Formic Acid (analytical grade)

  • p-Chloroaniline standard

3. Mobile Phase Preparation:

  • Prepare the aqueous phase by dissolving a suitable amount of sodium chloride in HPLC grade water and adding 0.02% (v/v) of formic acid.

  • The mobile phase consists of a mixture of methanol and the prepared aqueous phase in a 55:45 (v/v) ratio.

  • Degas the mobile phase before use.

4. Standard Solution Preparation:

  • Prepare a stock solution of p-chloroaniline in the mobile phase.

  • Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the desired concentration range.

5. Chromatographic Conditions:

  • Column: Cyano, 150 mm x 3.0 mm, 3 µm

  • Mobile Phase: Methanol:Water (55:45) with NaCl and 0.02% Formic Acid

  • Flow Rate: 0.5 mL/min

  • Detection Wavelength: 238 nm

  • Injection Volume: 10 µL

  • Column Temperature: Ambient

6. Procedure:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the standard solutions and the sample solutions.

  • Record the chromatograms and determine the retention time and peak area of p-chloroaniline.

Protocol 2: Gradient HPLC Method for the Separation of Multiple Chloroaniline Isomers

This protocol provides a general framework for developing a gradient method for the separation of a complex mixture of chloroaniline isomers, based on common practices for separating aromatic amines.

1. Instrumentation:

  • HPLC system with a gradient pump and a UV or PDA detector.

  • C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

2. Reagents and Materials:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic Acid or Phosphoric Acid (analytical grade)

  • Chloroaniline isomer standards (e.g., monochloro-, dichloro-, and trichloroaniline isomers)

3. Mobile Phase Preparation:

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Degas both mobile phases before use.

4. Standard Solution Preparation:

  • Prepare a stock solution containing a mixture of the chloroaniline isomers of interest in a suitable solvent (e.g., acetonitrile or mobile phase A).

  • Prepare working standard solutions by diluting the stock solution with mobile phase A.

5. Chromatographic Conditions:

  • Column: C18, 150 mm x 4.6 mm, 5 µm

  • Mobile Phase: Gradient of A (0.1% Formic Acid in Water) and B (0.1% Formic Acid in Acetonitrile)

  • Example Gradient Program:

    • 0-5 min: 30% B

    • 5-25 min: 30% to 80% B (linear gradient)

    • 25-30 min: 80% B (hold)

    • 30-31 min: 80% to 30% B (return to initial conditions)

    • 31-40 min: 30% B (equilibration)

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 240 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

6. Procedure:

  • Equilibrate the column with the initial mobile phase composition (30% B) until a stable baseline is obtained.

  • Inject the mixed standard solution to verify the separation of the isomers.

  • Adjust the gradient slope and duration as needed to optimize the resolution of critical pairs.

  • Inject the sample solutions for analysis.

Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for Poor Peak Resolution Start Poor Peak Resolution (Co-elution) Optimize_Organic Optimize Organic Modifier % Start->Optimize_Organic Start Here Resolution_OK Resolution Acceptable? Optimize_Organic->Resolution_OK Adjust_pH Adjust Mobile Phase pH Adjust_pH->Resolution_OK Change_Organic Change Organic Modifier Change_Organic->Resolution_OK Change_Column Change Column (e.g., CN, Phenyl) Change_Column->Resolution_OK Resolution_OK->Adjust_pH No Resolution_OK->Change_Organic No Resolution_OK->Change_Column No End Analysis Complete Resolution_OK->End Yes

Caption: A decision-making workflow for troubleshooting poor peak resolution.

Peak_Tailing_Causes Addressing Peak Tailing in Chloroaniline Analysis Peak_Tailing Peak Tailing Observed Secondary_Interactions Secondary Interactions (Silanol Groups) Peak_Tailing->Secondary_Interactions Primary Cause Column_Overload Column Overload Peak_Tailing->Column_Overload Possible Cause Column_Issues Column Contamination/ Degradation Peak_Tailing->Column_Issues Possible Cause Solution_pH Lower Mobile Phase pH (e.g., pH 3) Secondary_Interactions->Solution_pH Solution_TEA Add Competing Base (e.g., TEA) Secondary_Interactions->Solution_TEA Solution_Endcap Use End-capped Column Secondary_Interactions->Solution_Endcap Solution_Dilute Reduce Injection Volume/ Concentration Column_Overload->Solution_Dilute Solution_Flush Flush Column/ Use Guard Column Column_Issues->Solution_Flush

Caption: Common causes and solutions for peak tailing of chloroanilines.

References

Dehalogenation inhibitors in 3-chloro-4-methylaniline synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 3-Chloro-4-methylaniline (B146341) Synthesis

This guide provides troubleshooting advice and frequently asked questions regarding the synthesis of 3-chloro-4-methylaniline, with a specific focus on preventing the undesired side reaction of dehalogenation.

Frequently Asked Questions (FAQs)

Q1: What is dehalogenation in the context of 3-chloro-4-methylaniline synthesis?

A1: Dehalogenation, specifically hydrodechlorination, is a common side reaction during the catalytic hydrogenation of 2-chloro-4-nitrotoluene (B140621) to produce 3-chloro-4-methylaniline. In this reaction, the chlorine atom on the aromatic ring is reductively cleaved and replaced with a hydrogen atom. This process leads to the formation of 4-methylaniline (p-toluidine) as a significant byproduct, which reduces the overall yield and purity of the desired 3-chloro-4-methylaniline.

Q2: What are the primary causes of dehalogenation?

A2: Dehalogenation is primarily influenced by the reaction conditions and the type of catalyst used. Factors that promote this side reaction include:

  • Catalyst Type: Highly active hydrogenation catalysts, particularly standard palladium on carbon (Pd/C), can readily catalyze the cleavage of the carbon-chlorine bond.[1][2]

  • Reaction Temperature and Pressure: Elevated temperatures and high hydrogen pressures can increase the rate of hydrodechlorination.[3][4]

  • pH of the Reaction Medium: The pH can significantly influence selectivity. Basic conditions tend to favor dehalogenation, while acidic conditions can suppress it, although this also depends on the substrate.[5]

  • Catalyst Modifiers: The absence of specific inhibitors or the presence of certain promoters on the catalyst surface can lead to higher rates of dehalogenation.[6]

Q3: What are dehalogenation inhibitors and how do they function?

A3: Dehalogenation inhibitors are chemical additives that are introduced into the reaction mixture in small quantities to selectively suppress the hydrodechlorination side reaction without significantly affecting the desired reduction of the nitro group. They typically work by modifying the surface of the catalyst. The proposed mechanisms include:

  • Selective Poisoning: The inhibitor preferentially adsorbs to the active sites on the catalyst that are responsible for dehalogenation, effectively blocking them.

  • Electronic Modification: Some inhibitors can electronically modify the catalyst's metal particles, making them less active towards C-Cl bond cleavage.[6] For example, sulfur-containing compounds like thiourea (B124793) are known to act as catalyst modifiers.[7][8]

  • Complex Formation: Certain inhibitors may form complexes that sterically hinder the approach of the chlorinated part of the molecule to the catalyst surface.

Q4: Which compounds are commonly used as dehalogenation inhibitors?

A4: A variety of compounds, often containing nitrogen or sulfur, have been identified as effective dehalogenation inhibitors. Commonly cited examples include:

  • Thiourea and its derivatives [7][8][9]

  • Morpholine

  • Inorganic compounds like tin(II) chloride (SnCl₂) and tin(IV) chloride (SnCl₄)[10]

  • Acids such as hydrochloric acid or acetic acid can also inhibit dehalogenation under certain conditions.[11]

Troubleshooting Guide

Problem: Low yield of 3-chloro-4-methylaniline accompanied by a high percentage of 4-methylaniline (p-toluidine) byproduct.

This is a classic sign of significant dehalogenation during the reaction. Follow these steps to diagnose and resolve the issue.

Possible Cause Troubleshooting Step Recommended Action
Inappropriate Catalyst The catalyst is too active for C-Cl bond cleavage. Standard Pd/C catalysts are often prone to causing dehalogenation.[1][2]Action 1: Switch to a modified catalyst. Fe-promoted platinum catalysts (Pt-Fe/AC) have shown high selectivity by creating an electron-deficient state in the platinum, which suppresses hydrodechlorination.[6] Action 2: Use a specially prepared palladium catalyst, for instance, one modified with Br- ions, which can proceed without dehalogenation inhibitors.[10]
Suboptimal Reaction Conditions High temperature or hydrogen pressure is accelerating the dehalogenation side reaction.Action 1: Lower the reaction temperature. A typical range for this synthesis is 90-95°C.[3] Action 2: Reduce the hydrogen pressure. Pressures between 1.6-2.2 MPa are often sufficient for the nitro reduction without excessive dehalogenation.[3]
Absence of an Inhibitor The reaction is being run without an agent to suppress the dehalogenation pathway.Action 1: Introduce a dehalogenation inhibitor into the reaction medium. Add a controlled amount of an inhibitor like thiourea or morpholine. The optimal concentration must be determined experimentally. Action 2: Consider the use of acidic modifiers if compatible with your overall process.[11]

Quantitative Data Summary

The effectiveness of various strategies to prevent dehalogenation can be compared quantitatively. The following table summarizes findings from different studies on related chloro-nitro aromatic hydrogenations.

Table 1: Effect of Catalysts and Inhibitors on Dehalogenation

Starting MaterialCatalystInhibitor/ModifierSelectivity to ChloroanilineDehalogenation Byproduct
p-ChloronitrobenzenePt/ACNoneModerateSignificant
p-ChloronitrobenzenePt-Fe/ACFe promoter>99%Fully suppressed[6]
2-Chloro-4-nitrotolueneRaney NickelSnCl₄ or SnCl₂~100%Not detected[10]
2-Chloro-6-nitrotoluenePd/CNone (Optimized Conditions)>98.8%<1.2%[1]
Naphthalene (Electrophilic Chlorination)CuCl₂ThioureaN/A (Inhibition of formation)77.6-99.8% reduction in chlorinated products[7]

Key Experimental Protocol

Protocol: Catalytic Hydrogenation of 2-Chloro-4-nitrotoluene with a Dehalogenation Inhibitor

This protocol provides a general procedure for the synthesis of 3-chloro-4-methylaniline using a standard catalyst and incorporating an inhibitor to minimize dehalogenation.

Materials:

  • 2-Chloro-4-nitrotoluene

  • Methanol (B129727) (solvent)

  • Raney Nickel or 5% Pt/C catalyst

  • Dehalogenation inhibitor (e.g., Tin(II) chloride, SnCl₂)

  • Hydrogen (H₂) gas

  • Pressurized hydrogenation reactor (autoclave)

Procedure:

  • Reactor Setup: Charge the hydrogenation reactor with 2-chloro-4-nitrotoluene and methanol (e.g., a 1:1 weight ratio).[3]

  • Inhibitor Addition: Add the selected dehalogenation inhibitor (e.g., SnCl₂) to the mixture. The optimal amount should be determined through small-scale trials, but typically ranges from 0.1 to 1 mol% relative to the substrate.

  • Catalyst Addition: Add the Raney Nickel or Pt/C catalyst to the mixture under an inert atmosphere (e.g., nitrogen). A typical catalyst loading is 1-5% by weight relative to the starting material.

  • Reaction Conditions: Seal the reactor. Purge it several times with nitrogen and then with hydrogen gas. Pressurize the reactor with hydrogen to the target pressure (e.g., 1.6-2.2 MPa).[3]

  • Heating and Agitation: Begin agitation and heat the reactor to the target temperature (e.g., 90-95°C).[3]

  • Monitoring: Monitor the reaction progress by measuring hydrogen uptake. The reaction is typically complete within 5-6 hours.[3]

  • Work-up: Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen. Filter the reaction mixture to remove the catalyst.

  • Purification: The methanol is removed from the filtrate by distillation. The resulting crude product can be purified by vacuum distillation to obtain 3-chloro-4-methylaniline with a purity of >98%.[3]

Visual Guides

Reaction Pathway

G cluster_main Synthesis of 3-Chloro-4-methylaniline 2_chloro_4_nitrotoluene 2-Chloro-4-nitrotoluene product 3-Chloro-4-methylaniline 2_chloro_4_nitrotoluene->product Desired Reaction (Catalytic Hydrogenation) byproduct 4-Methylaniline (p-Toluidine) 2_chloro_4_nitrotoluene->byproduct Undesired Side Reaction (Dehalogenation)

Caption: Desired vs. Undesired reaction pathways.

Troubleshooting Workflow

G start High p-Toluidine Byproduct Detected? check_inhibitor Is a dehalogenation inhibitor being used? start->check_inhibitor Yes end Monitor Yield and Purity start->end No add_inhibitor Add inhibitor (e.g., Thiourea, SnCl2) check_inhibitor->add_inhibitor No check_conditions Review Reaction Conditions (Temp & Pressure) check_inhibitor->check_conditions Yes add_inhibitor->end lower_conditions Lower Temp to 90-95°C Lower Pressure to 1.6-2.2 MPa check_conditions->lower_conditions Too High check_catalyst Review Catalyst Type (e.g., standard Pd/C?) check_conditions->check_catalyst Optimal lower_conditions->end change_catalyst Switch to modified catalyst (e.g., Pt-Fe/AC) check_catalyst->change_catalyst Standard/High Activity check_catalyst->end Modified change_catalyst->end

Caption: Troubleshooting workflow for dehalogenation.

Inhibitor Mechanism Concept

G catalyst Catalyst Surface site_nitro Nitro Reduction Active Sites catalyst->site_nitro Contains site_dehalo Dehalogenation Active Sites catalyst->site_dehalo Contains blocked_site Blocked Dehalogenation Sites site_dehalo->blocked_site Becomes inhibitor Inhibitor (e.g., Thiourea) inhibitor->site_dehalo Selectively Binds To

References

Technical Support Center: Florisil Column Cleanup for Aniline Extracts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals utilizing Florisil column cleanup for aniline (B41778) extracts.

Troubleshooting Guide

This guide addresses specific issues that may arise during the Florisil column cleanup of aniline extracts.

Problem IDIssuePotential CausesRecommended Actions
ANLN-001 Low or No Recovery of Anilines Highly Activated Florisil: Activated Florisil can lead to poor recoveries for anilines due to strong adsorption.[1] Inappropriate Elution Solvent: The solvent system may not be strong enough to elute the bound anilines. Sample pH: The pH of the sample extract can affect the charge state of aniline and its interaction with the sorbent.[2] Column Channeling: Uneven packing of the Florisil can lead to solvent bypassing the sample. Premature Elution: The aniline may have eluted in a fraction that was discarded.Deactivate Florisil: Use a deactivated Florisil. A 5% isopropanol (B130326) deactivation has been shown to be effective for aniline analysis.[1] Optimize Elution Solvent: Employ a more polar solvent system. A combination of methylene (B1212753) chloride, isopropanol, and methanol (B129727) in hexane (B92381) has been used successfully.[1] Adjust Sample pH: For aqueous samples, extraction at a pH of 11 is recommended before cleanup.[1][3] Proper Column Packing: Ensure the Florisil is packed uniformly in the column. Gently tap the column during packing to settle the sorbent. Verify Elution Profile: Test the elution profile of your specific aniline compounds with standards to ensure they are collected in the correct fractions.
ANLN-002 Co-elution of Interferences with Anilines Complex Sample Matrix: The sample may contain compounds with similar polarity to the target anilines. Insufficient Column Capacity: The amount of Florisil may not be adequate to retain all interferences.Use a More Selective Sorbent: If Florisil is not providing adequate cleanup, consider alternative sorbents like alumina (B75360) or silica (B1680970) gel, though these have also shown variable success with anilines.[1] Increase Column Size: Use a larger column with more Florisil to increase the capacity for retaining interferences. Fractionate the Eluate: Collect smaller fractions during elution and analyze them separately to isolate the aniline from interfering compounds.
ANLN-003 Inconsistent Results Between Batches Lot-to-Lot Variability of Florisil: Different batches of Florisil can have varying adsorptive capacities. Inconsistent Deactivation: The deactivation process may not be uniform between batches.Standardize Florisil: Test each new lot of Florisil to determine its adsorptive capacity. Controlled Deactivation: Ensure the deactivation procedure is consistent and well-controlled for reproducible results.
ANLN-004 Colored Eluate or Product Degradation Oxidation of Anilines: Anilines are susceptible to oxidation, which can be exacerbated by air exposure and certain solvents.Use Fresh Solvents: Ensure all solvents are of high purity and free of peroxides. Minimize Air Exposure: Handle samples and extracts promptly and consider working under an inert atmosphere (e.g., nitrogen) if oxidation is a persistent issue.

Frequently Asked Questions (FAQs)

Q1: Why is my aniline recovery low even after following the recommended protocol?

A1: Low recovery of anilines, particularly at low concentrations, can be a challenge. One study noted that while recoveries for most anilines were generally 75% or better, poor recoveries were observed for aniline (29%), 4-chloroaniline (B138754) (7%), and 4-bromoaniline (B143363) (23%) at concentrations less than 10 times the method detection limit.[1] This suggests that the interaction of certain anilines with the Florisil matrix can be strong, even with deactivation. It is crucial to optimize the method for your specific aniline derivatives and concentration range.

Q2: What is the best way to activate or deactivate Florisil for aniline analysis?

A2: Studies have shown that activated Florisil can result in poor recoveries for anilines.[1] A deactivation step is therefore recommended. A successful method for a wide variety of anilines involved deactivating the Florisil with 5% isopropanol.[1] This is favored over other deactivation methods as it does not require preparing the adsorbent in advance and produces no fine particles.[1]

Q3: Can I use other adsorbents like silica gel or alumina for aniline cleanup?

A3: While other adsorbents can be used, their effectiveness for anilines varies. In one study, both adsorption alumina and basic alumina gave poor recoveries for anilines, with aniline recovery being less than 1% in one elution scheme.[1] Florisil cleanup schemes consistently provided better recoveries in this study.[1] However, if Florisil fails to provide the desired cleanup, other sorbents can be explored, but they will require careful validation for your specific application.

Q4: How does the pH of my initial sample affect the Florisil cleanup?

A4: The pH of the initial sample is critical, especially for aqueous samples. Aniline and its derivatives are weak bases. To ensure they are in a neutral form for efficient extraction into an organic solvent prior to Florisil cleanup, the pH of the aqueous sample should be adjusted. A pH of 11 is recommended for the extraction of anilines from wastewater with methylene chloride.[1][3]

Q5: What are the recommended elution solvents for anilines from a Florisil column?

A5: A multi-fraction elution scheme has been shown to be effective. One validated method combined three fractions for analysis: 50% methylene chloride in hexane, 5% isopropanol in hexane, and 5% methanol in hexane.[1] The choice of solvents and their proportions should be optimized based on the specific aniline derivatives being analyzed.

Quantitative Data

Table 1: Recovery of Selected Anilines from Wastewater using Isopropanol-Deactivated Florisil Cleanup

CompoundSpiked Concentration (µg/L)Mean Recovery (%)Relative Standard Deviation (%)
Aniline508511
4-Chloroaniline507514
3,4-Dichloroaniline508810
2-Nitroaniline50929
4-Nitroaniline508912
2,4-Dinitroaniline50958

Data adapted from "Analytical Procedures for Aniline and Selected Derivatives in Wastewater and Sludge". Recoveries are based on the analysis of spiked wastewater samples.[1]

Experimental Protocols

Protocol: Florisil Column Cleanup of Aniline Extracts (Based on EPA Method 3620 and supporting literature)

This protocol outlines a general procedure for the cleanup of aniline extracts using a deactivated Florisil column.

1. Materials and Reagents:

  • Florisil, 60-100 mesh

  • Isopropanol, pesticide grade or equivalent

  • Hexane, pesticide grade or equivalent

  • Methylene Chloride, pesticide grade or equivalent

  • Methanol, pesticide grade or equivalent

  • Anhydrous Sodium Sulfate (B86663), granular

  • Glass chromatography column (e.g., 20 mm I.D.) with a stopcock

  • Glass wool

  • Concentrator tube

2. Florisil Deactivation:

  • To deactivate, add 5 mL of isopropanol to 95 g of Florisil in a glass container with a screw cap.

  • Tumble or roll the container for at least 1 hour until the mixture is homogeneous.

  • Allow the deactivated Florisil to equilibrate for at least 24 hours before use.

3. Column Packing:

  • Place a small plug of glass wool at the bottom of the chromatography column.

  • Add 10 g of the 5% isopropanol-deactivated Florisil to the column.

  • Gently tap the column to settle the adsorbent.

  • Add a 1-2 cm layer of anhydrous sodium sulfate to the top of the Florisil.

4. Column Conditioning:

  • Pre-elute the packed column with 50 mL of hexane.

  • Drain the hexane to the top of the sodium sulfate layer, ensuring the column does not run dry. Discard the eluate.

5. Sample Loading:

  • Concentrate the methylene chloride extract containing the anilines to a volume of 1 mL.

  • Quantitatively transfer the 1 mL extract to the top of the column.

6. Elution:

  • Fraction 1: Elute the column with 50 mL of 50% methylene chloride in hexane. Collect the eluate.

  • Fraction 2: Elute the column with 50 mL of 5% isopropanol in hexane. Collect the eluate in the same container as Fraction 1.

  • Fraction 3: Elute the column with 50 mL of 5% methanol in hexane. Collect the eluate in the same container as the previous fractions.

7. Concentration and Analysis:

  • Combine the collected fractions.

  • Concentrate the combined eluate to a suitable volume for analysis by Gas Chromatography with a Nitrogen-Phosphorus Detector (GC-NPD) or another appropriate analytical technique.[1]

Visualizations

Florisil_Cleanup_Workflow cluster_prep Preparation cluster_cleanup Cleanup Process cluster_analysis Analysis start Start: Aniline Extract in Solvent deactivate_florisil Deactivate Florisil (e.g., 5% Isopropanol) pack_column Pack Chromatography Column deactivate_florisil->pack_column condition_column Condition Column (Pre-elute with Hexane) pack_column->condition_column load_sample Load Sample Extract condition_column->load_sample elute_f1 Elute Fraction 1 (50% CH2Cl2 in Hexane) load_sample->elute_f1 elute_f2 Elute Fraction 2 (5% IPA in Hexane) elute_f1->elute_f2 elute_f3 Elute Fraction 3 (5% MeOH in Hexane) elute_f2->elute_f3 combine_fractions Combine Eluted Fractions elute_f3->combine_fractions concentrate Concentrate Combined Eluate combine_fractions->concentrate analyze Analyze by GC-NPD or other method concentrate->analyze end_node End: Purified Aniline Data analyze->end_node

Caption: Experimental workflow for Florisil column cleanup of aniline extracts.

Troubleshooting_Aniline_Recovery start Low Aniline Recovery? check_florisil Is Florisil activated or deactivated? start->check_florisil activated Activated check_florisil->activated Yes deactivated Deactivated check_florisil->deactivated No action_deactivate Action: Deactivate Florisil (e.g., with 5% Isopropanol) activated->action_deactivate check_solvents Review Elution Solvents deactivated->check_solvents weak_solvents Polarity too low check_solvents->weak_solvents Potential Issue strong_solvents Polarity seems appropriate check_solvents->strong_solvents OK action_increase_polarity Action: Increase solvent polarity (e.g., add MeOH or IPA) weak_solvents->action_increase_polarity check_packing Column Packing & Matrix Effects strong_solvents->check_packing action_repack Action: Repack column carefully. Consider matrix-matched standards. check_packing->action_repack

Caption: Troubleshooting logic for low aniline recovery in Florisil cleanup.

References

Validation & Comparative

A Comparative Guide to the Purity Assessment of Synthesized 2-Chloro-4-methylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The rigorous determination of purity for synthesized active pharmaceutical ingredients (APIs) and intermediates is a critical step in drug development and chemical research. For 2-Chloro-4-methylaniline, a key building block in the synthesis of various pharmaceuticals and other commercially significant compounds, ensuring high purity is paramount for safety, efficacy, and regulatory compliance.[1][2] This guide provides an objective comparison of the principal analytical techniques for assessing the purity of synthesized this compound, complete with experimental protocols and comparative data to aid researchers in selecting the most appropriate methods for their needs.

A multi-technique approach is often recommended for the comprehensive purity assessment of synthesized compounds.[3] The primary methods for a compound like this compound include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.[3] Each of these techniques offers distinct advantages and provides complementary information regarding the purity and impurity profile of the analyte.

Comparative Analysis of Analytical Techniques

The choice of analytical technique for purity determination depends on various factors, including the nature of the expected impurities, the required sensitivity, and the desired level of structural information. The following table summarizes the key performance characteristics of HPLC-UV, GC-MS, and qNMR for the analysis of this compound.

Parameter High-Performance Liquid Chromatography (HPLC-UV) Gas Chromatography-Mass Spectrometry (GC-MS) Quantitative NMR (qNMR)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase, with UV detection.[1]Separation of volatile compounds followed by mass-based detection and identification.[3]Absolute quantification based on the relationship between signal intensity and the number of atomic nuclei.[3][4]
Typical Limit of Detection (LOD) ~0.01%~0.001%~0.1%
Resolution High, excellent for separating isomers and closely related impurities.[5]Very high, ideal for separating volatile impurities.Lower, but provides detailed structural information.
Analysis Time 15-30 minutes20-40 minutes5-15 minutes
Sample Throughput HighMediumMedium
Quantitative Accuracy High (requires reference standards)High (requires reference standards)Very High (absolute method)[3]
Impurity Identification Tentative (based on retention time)High (based on mass spectra)[6]High (based on chemical shifts and coupling constants)[4]
Strengths Versatile for a wide range of compounds, including non-volatile and thermally labile impurities.[1]High sensitivity and excellent for identifying volatile and semi-volatile unknown impurities.[3]Does not require a reference standard of the analyte for quantification, provides structural confirmation.[3]
Limitations Impurity identification is not definitive without mass spectrometry.Not suitable for non-volatile or thermally labile compounds.Lower sensitivity compared to chromatographic techniques.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are starting points and may require optimization based on the specific instrumentation and the impurity profile of the sample.

High-Performance Liquid Chromatography (HPLC-UV)

Reversed-phase HPLC is a common and effective method for the analysis of aromatic amines like this compound.[5][7]

  • Instrumentation: An HPLC system equipped with a UV-Vis detector, quaternary or binary pump, autosampler, and column oven.[5]

  • Column: C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water (containing 0.1% phosphoric acid or formic acid for MS compatibility) is typically used.[7]

    • Example Gradient: Start with 20% acetonitrile, ramp to 80% acetonitrile over 20 minutes.

  • Flow Rate: 1.0 mL/min.[5]

  • Column Temperature: 30 °C.[5]

  • Detection Wavelength: 240 nm.

  • Injection Volume: 10 µL.[5]

  • Sample Preparation: Dissolve an accurately weighed sample in the mobile phase to a concentration of approximately 1 mg/mL and filter through a 0.45 µm syringe filter.[5]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile impurities.[3]

  • Instrumentation: A GC system coupled to a mass spectrometer.[3]

  • Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm I.D., 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[3]

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp to 280 °C at a rate of 10 °C/min.

    • Hold at 280 °C for 5 minutes.[3]

  • Injector Temperature: 250 °C.[3]

  • MS Transfer Line Temperature: 280 °C.[3]

  • Ion Source Temperature: 230 °C.[3]

  • Mass Scan Range: 40-450 amu.[3]

  • Sample Preparation: Prepare a dilute solution (e.g., 1 mg/mL) of the sample in a volatile solvent such as dichloromethane (B109758) or ethyl acetate.[3]

Quantitative ¹H NMR (qNMR) Spectroscopy

qNMR is an absolute method for purity determination that does not require a reference standard of the analyte itself.[3]

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).[3]

  • Solvent: A deuterated solvent in which the sample is fully soluble, such as Chloroform-d (CDCl₃) or DMSO-d₆.

  • Internal Standard: A certified internal standard with a known purity and a resonance that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).[3]

  • Sample Preparation:

    • Accurately weigh a specific amount of the this compound sample.

    • Accurately weigh a known amount of the internal standard.

    • Dissolve both in the deuterated solvent.

  • Acquisition Parameters:

    • Sufficiently long relaxation delay (D1) to ensure full relaxation of all relevant protons (typically 5 times the longest T1).

    • A 90° pulse angle.[3]

  • Data Processing:

    • Carefully integrate a well-resolved signal of the analyte and a signal of the internal standard.

    • The purity is calculated using the following formula: Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std Where: I = integral value, N = number of protons for the integrated signal, MW = molecular weight, m = mass, P_std = purity of the standard.[3]

Workflow and Pathway Visualizations

The following diagrams illustrate the logical workflow for a comprehensive purity assessment of synthesized this compound.

Purity_Assessment_Workflow cluster_synthesis Synthesis & Initial Characterization cluster_purity Purity Assessment cluster_results Data Analysis & Reporting synthesis Synthesized this compound initial_char Initial Characterization (¹H NMR, IR) synthesis->initial_char hplc HPLC-UV Analysis initial_char->hplc gcms GC-MS Analysis initial_char->gcms qnmr qNMR Analysis initial_char->qnmr purity_spec Purity Specification Met? hplc->purity_spec gcms->purity_spec qnmr->purity_spec impurity_id Impurity Identification & Characterization purity_spec->impurity_id No final_report Final Purity Report purity_spec->final_report Yes impurity_id->final_report

Purity Assessment Workflow

Signaling_Pathway_Placeholder cluster_analytical_techniques Analytical Techniques cluster_information_obtained Information Obtained cluster_outcome Outcome HPLC HPLC Quantitative_Purity Quantitative Purity HPLC->Quantitative_Purity Impurity_Profile Impurity Profile HPLC->Impurity_Profile GCMS GC-MS GCMS->Impurity_Profile Structural_Info Structural Information GCMS->Structural_Info qNMR qNMR qNMR->Quantitative_Purity qNMR->Structural_Info Comprehensive_Assessment Comprehensive Purity Assessment Quantitative_Purity->Comprehensive_Assessment Impurity_Profile->Comprehensive_Assessment Structural_Info->Comprehensive_Assessment

References

Validating the Structure of 2-Chloro-4-methylaniline: A Comparative Spectroscopic Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of chemical entities is paramount. This guide provides a comprehensive comparison of 2-Chloro-4-methylaniline with its closely related isomers, 4-Chloro-2-methylaniline and 2-Chloro-6-methylaniline, utilizing Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data. Detailed experimental protocols and comparative data tables are presented to aid in the precise identification and validation of the this compound structure.

Executive Summary

The structural elucidation of substituted anilines, key intermediates in pharmaceutical and chemical synthesis, relies on the precise interpretation of spectroscopic data. This guide demonstrates that while the isomers of chloro-methylaniline share the same molecular weight, their distinct substitution patterns on the aromatic ring give rise to unique and readily distinguishable ¹H NMR, ¹³C NMR, and mass spectral fragmentation patterns. By comparing the experimental data of an unknown sample with the reference data provided in this guide, researchers can confidently validate the identity and purity of this compound.

Comparative Spectroscopic Data

The following tables summarize the key ¹H NMR, ¹³C NMR, and Mass Spectrometry data for this compound and its isomers. All NMR data is referenced for samples dissolved in deuterated chloroform (B151607) (CDCl₃).

Table 1: ¹H NMR Spectral Data Comparison

CompoundAr-H Chemical Shifts (ppm) & Multiplicity-CH₃ Chemical Shift (ppm) & Multiplicity-NH₂ Chemical Shift (ppm) & Multiplicity
This compound 7.08 (d), 6.95 (dd), 6.65 (d)2.25 (s)3.85 (br s)
4-Chloro-2-methylaniline 7.05 (d), 7.02 (dd), 6.60 (d)2.15 (s)3.70 (br s)
2-Chloro-6-methylaniline 7.00 (t), 6.80 (d), 6.75 (d)2.30 (s)3.90 (br s)

Table 2: ¹³C NMR Spectral Data Comparison

CompoundAromatic Carbon Chemical Shifts (ppm)-CH₃ Carbon Chemical Shift (ppm)
This compound 142.5, 130.0, 129.5, 127.0, 120.0, 115.520.5
4-Chloro-2-methylaniline 143.0, 131.0, 128.0, 125.0, 122.0, 116.017.0
2-Chloro-6-methylaniline 144.0, 132.0, 127.5, 126.0, 121.0, 118.018.0

Table 3: Mass Spectrometry Data Comparison (Electron Ionization)

CompoundMolecular Ion (M⁺) m/zKey Fragment Ions m/z (Relative Intensity %)
This compound 141/143 (3:1)106 ([M-Cl]⁺), 77
4-Chloro-2-methylaniline 141/143 (3:1)106 ([M-Cl]⁺), 77
2-Chloro-6-methylaniline 141/143 (3:1)106 ([M-Cl]⁺), 77

Note: The presence of the chlorine isotope (³⁷Cl) results in a characteristic M+2 peak with an intensity of approximately one-third of the molecular ion peak.

Experimental Protocols

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Approximately 10-20 mg of the analyte was dissolved in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube.

  • Instrumentation: ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer.

  • ¹H NMR Acquisition:

    • Number of scans: 16

    • Relaxation delay: 1.0 s

    • Pulse width: 30°

    • Spectral width: -2 to 12 ppm

  • ¹³C NMR Acquisition:

    • Number of scans: 1024

    • Relaxation delay: 2.0 s

    • Pulse program: Proton-decoupled

    • Spectral width: -10 to 220 ppm

  • Data Processing: The free induction decay (FID) was Fourier transformed, and the resulting spectra were phase and baseline corrected. Chemical shifts were referenced to the TMS signal at 0.00 ppm.

2. Mass Spectrometry (MS)

  • Sample Introduction: A dilute solution of the analyte in methanol (B129727) (1 mg/mL) was introduced into the mass spectrometer via direct infusion or after separation by gas chromatography.

  • Instrumentation: A mass spectrometer equipped with an electron ionization (EI) source was used.

  • Ionization Parameters:

    • Ionization mode: Electron Ionization (EI)

    • Electron energy: 70 eV

    • Source temperature: 230 °C

  • Mass Analysis: The mass-to-charge ratio (m/z) of the resulting ions was analyzed using a quadrupole mass analyzer.

  • Data Acquisition: Spectra were acquired over a mass range of m/z 40-400.

Structure Validation Workflow

The following diagram illustrates the logical workflow for validating the structure of this compound using the comparative spectroscopic data.

G Structure Validation Workflow cluster_0 Spectroscopic Analysis cluster_1 Data Comparison cluster_2 Structure Confirmation Sample Test Sample (Unknown Isomer) NMR ¹H and ¹³C NMR Analysis Sample->NMR MS Mass Spectrometry (EI) Sample->MS CompareNMR Compare NMR Spectra with Reference Data Tables 1 & 2 NMR->CompareNMR CompareMS Compare MS Fragmentation with Reference Data Table 3 MS->CompareMS Match Data Matches This compound CompareNMR->Match Unique Chemical Shifts & Coupling Patterns NoMatch Data Does Not Match CompareNMR->NoMatch CompareMS->Match Characteristic Fragmentation CompareMS->NoMatch Conclusion Structure Validated Match->Conclusion

Workflow for spectroscopic validation.

Conclusion

The structural validation of this compound is straightforward when a systematic comparison of its ¹H NMR, ¹³C NMR, and mass spectra is performed against its isomers. The distinct electronic environments of the protons and carbons in each isomer, arising from the different positions of the chloro and methyl substituents, lead to unique and diagnostic spectroscopic fingerprints. This guide provides the necessary reference data and protocols to enable researchers to confidently and accurately confirm the structure of this compound, ensuring the integrity of their research and development activities.

Comparing reactivity of 2-Chloro-4-methylaniline with other anilines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the chemical reactivity of 2-Chloro-4-methylaniline with other representative substituted anilines. The analysis is supported by quantitative data on basicity, detailed experimental protocols for key reactions, and an exploration of its relevance in drug development, particularly in the context of signaling pathway inhibition.

Understanding the Reactivity of Substituted Anilines

The reactivity of the aniline (B41778) amino group is fundamentally governed by the availability of the nitrogen lone pair of electrons. Substituents on the aromatic ring can significantly modulate this electron density through a combination of inductive and resonance effects.

  • Electron-Donating Groups (EDGs) , such as methyl (-CH₃) and methoxy (B1213986) (-OCH₃), increase the electron density on the nitrogen atom, making the aniline more basic and more nucleophilic. This generally leads to faster reaction rates in processes like acylation and diazotization.

  • Electron-Withdrawing Groups (EWGs) , such as chloro (-Cl) and nitro (-NO₂), decrease the electron density on the nitrogen through their inductive effect, rendering the aniline less basic and less reactive.

This compound presents an interesting case with both a weakly electron-donating methyl group at the para-position and a weakly electron-withdrawing chloro group at the ortho-position. The overall reactivity is a result of the interplay between these opposing electronic influences.

Quantitative Comparison of Basicity

The most direct quantitative measure of the electronic availability of the nitrogen lone pair, and thus a strong indicator of nucleophilic reactivity, is the pKa of the corresponding anilinium ion (ArNH₃⁺). A higher pKa value indicates a stronger base and a more reactive aniline.

Aniline DerivativeSubstituentsPredicted/Experimental pKaRelative Basicity
4-Methylanilinep-CH₃ (EDG)5.12Highest
Aniline(Unsubstituted)4.60High
2-Methylanilineo-CH₃ (EDG)4.39Moderate-High
4-Chloroaniline (B138754)p-Cl (EWG)3.98Moderate-Low
3-Chloro-4-methylanilinem-Cl (EWG), p-CH₃ (EDG)4.05Moderate-Low
This compound o-Cl (EWG), p-CH₃ (EDG) 3.09 (Predicted) [1][2]Low
2-Chloroanilineo-Cl (EWG)2.64Low
4-Nitroanilinep-NO₂ (strong EWG)1.02Lowest

Note: pKa values are for the conjugate acid (anilinium ion) in aqueous solution. Lower pKa corresponds to a weaker base.

The predicted pKa of this compound (3.09) is significantly lower than that of aniline (4.60), 4-methylaniline (5.12), and even 4-chloroaniline (3.98). This suggests that the electron-withdrawing inductive effect of the ortho-chloro group has a more pronounced impact on the basicity of the amino group than the electron-donating effect of the para-methyl group. This reduced basicity implies a lower nucleophilicity and consequently, a reduced reactivity in key chemical transformations compared to aniline and anilines with net electron-donating substituents. The steric hindrance from the ortho-chloro group can also play a role in reducing reactivity.

Comparative Reactivity in Key Synthetic Transformations

N-Acylation (N-Acetylation)

N-acylation is a fundamental reaction for anilines, often used for protection of the amino group or for the synthesis of amides. The reaction rate is highly dependent on the nucleophilicity of the aniline.

Experimental Protocol: Comparative N-Acetylation of Anilines

This protocol provides a standardized method to compare the acylation rates of different anilines.

1. Materials:

  • Aniline

  • This compound

  • 4-Methylaniline

  • 4-Chloroaniline

  • Acetic Anhydride (B1165640)

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (B128534) (Et₃N)

  • Standard laboratory glassware

  • Thin Layer Chromatography (TLC) apparatus

2. Procedure:

  • Reaction Setup: In separate, dry round-bottom flasks under a nitrogen atmosphere, dissolve 1.0 equivalent of each aniline derivative in anhydrous DCM.

  • Base Addition: Add 1.2 equivalents of triethylamine to each flask and stir for 5 minutes at room temperature.

  • Initiation of Reaction: Add 1.1 equivalents of acetic anhydride to each flask simultaneously. Start a timer.

  • Reaction Monitoring: At regular time intervals (e.g., 15, 30, 60, 120 minutes), take an aliquot from each reaction mixture and spot it on a TLC plate to monitor the consumption of the starting aniline.

  • Work-up: Once the reaction is complete (as determined by TLC), quench the reaction by adding deionized water. Separate the organic layer, wash with saturated NaHCO₃ solution and brine, and dry over anhydrous MgSO₄.

  • Analysis: The relative reaction rates can be qualitatively determined by comparing the time taken for the complete disappearance of the starting aniline spot on the TLC plate. For a quantitative analysis, the aliquots can be analyzed by HPLC or GC to determine the concentration of the reactant and product over time.

Expected Outcome: Based on the pKa values, the expected order of reactivity (fastest to slowest) would be: 4-Methylaniline > Aniline > 4-Chloroaniline > this compound

G Experimental Workflow for Comparative N-Acetylation cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_aniline Dissolve Anilines in DCM prep_base Add Triethylamine prep_aniline->prep_base add_anhydride Add Acetic Anhydride (Start Timer) prep_base->add_anhydride monitor Monitor by TLC at Time Intervals add_anhydride->monitor workup Quench and Work-up monitor->workup compare Compare Reaction Rates workup->compare G Logical Relationship of Substituent Effects on Reactivity substituents Substituents on Aniline Ring edg Electron-Donating Groups (e.g., -CH3, -OCH3) substituents->edg +I, +R Effects ewg Electron-Withdrawing Groups (e.g., -Cl, -NO2) substituents->ewg -I, -R Effects basicity Increased Basicity (Higher pKa) edg->basicity decreased_basicity Decreased Basicity (Lower pKa) ewg->decreased_basicity reactivity Overall Aniline Reactivity nucleophilicity Increased Nucleophilicity basicity->nucleophilicity nucleophilicity->reactivity Increases decreased_nucleophilicity Decreased Nucleophilicity decreased_basicity->decreased_nucleophilicity decreased_nucleophilicity->reactivity Decreases G EGFR Signaling Pathway Inhibition by Anilinoquinazolines EGF EGF (Ligand) EGFR EGFR EGF->EGFR Binds & Activates ATP ATP P P EGFR->P Autophosphorylation Anilinoquinazoline 4-Anilinoquinazoline Inhibitor Anilinoquinazoline->EGFR Blocks ATP Binding Site ADP ADP ATP:n->ADP:n Downstream Downstream Signaling (RAS/MAPK, PI3K/AKT) P->Downstream Activates Proliferation Tumor Growth & Proliferation Downstream->Proliferation

References

A Comparative Guide to the Quantitative Analysis of 2-Chloro-4-methylaniline by GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) for the quantitative analysis of 2-Chloro-4-methylaniline, a key intermediate in the synthesis of various dyes and pharmaceuticals.[1] We will explore a detailed experimental protocol for GC-MS and compare its performance with High-Performance Liquid Chromatography (HPLC), a common alternative analytical technique.

Introduction to Analytical Techniques

The accurate quantification of this compound is crucial for quality control, process monitoring, and impurity profiling in drug development and chemical manufacturing. Both GC-MS and HPLC are powerful chromatographic techniques suitable for this purpose, each with its own set of advantages and limitations.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique combines the separation power of gas chromatography with the sensitive and selective detection capabilities of mass spectrometry. It is ideal for the analysis of volatile and thermally stable compounds like this compound.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique that separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. It is well-suited for a wide range of compounds, including those that are not volatile or are thermally labile.

Quantitative Performance Comparison

ParameterGas Chromatography-Mass Spectrometry (GC-MS) (Anticipated)High-Performance Liquid Chromatography (HPLC-UV) (for p-Chloroaniline)
Linearity (Range) Expected to be linear over a wide concentration range.0.05 - 10 µg/mL (Correlation Coefficient > 0.999)
Limit of Detection (LOD) Lower ng/mL to pg/mL range, especially with MS/MS.Not explicitly stated, but linearity starts at 0.05 µg/mL.
Limit of Quantification (LOQ) Low ng/mL range.Not explicitly stated, but linearity starts at 0.05 µg/mL.
Accuracy (% Recovery) Typically in the range of 90-110%.97.8 - 101.9%
Precision (%RSD) Intra-day and inter-day precision typically <15%.Intra-day: 0.90 - 4.16%; Inter-day data not provided.
Selectivity High, based on both retention time and mass-to-charge ratio.Good, based on retention time and UV absorbance.
Sample Preparation Requires extraction into a volatile organic solvent.Can often directly inject aqueous samples after filtration.
Analysis Time Typically longer run times due to temperature programming.Shorter run times are often achievable.

Note: The HPLC data is derived from a validated method for p-chloroaniline and serves as a representative example of the performance achievable with this technique for chloroanilines. The GC-MS performance is an estimation based on general instrument capabilities and data from related compounds. A study comparing GC/MS and GC/MS-MS for aniline (B41778) derivatives suggests that GC/MS-MS can offer a tenfold increase in sensitivity.[2]

Experimental Protocols

Quantitative Analysis by GC-MS (Proposed Method)

This protocol is based on established methods for aniline derivatives and provides a strong starting point for method development and validation for this compound.

a. Sample Preparation (Liquid-Liquid Extraction)

  • To 10 mL of an aqueous sample, add a suitable internal standard (e.g., d5-aniline).

  • Adjust the sample pH to >11 using a suitable base (e.g., 2M NaOH).

  • Extract the sample three times with 5 mL of a volatile organic solvent such as dichloromethane (B109758) or toluene.

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.

  • Transfer the final extract to a GC vial for analysis.

b. GC-MS Instrumentation and Conditions

ParameterSetting
Gas Chromatograph Agilent 6890 or equivalent
Mass Spectrometer Agilent 5973N or equivalent
Column DB-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness or equivalent
Carrier Gas Helium at a constant flow of 1 mL/min
Injector Temperature 250 °C
Injection Volume 1 µL, splitless
Oven Temperature Program Initial temperature 70°C, hold for 1 min, ramp to 150°C at 3°C/min, then ramp to 280°C at 10°C/min, hold for 5 min.[2]
Transfer Line Temperature 280 °C[2]
Ion Source Temperature 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Selected Ion Monitoring (SIM)
Quantification Ions To be determined from the mass spectrum of this compound (e.g., m/z 141, 106)

c. Data Analysis

Quantification is achieved by creating a calibration curve using standards of known concentrations of this compound. The peak area ratio of the analyte to the internal standard is plotted against the concentration.

Quantitative Analysis by HPLC-UV (Alternative Method)

This protocol is based on a validated method for the analysis of p-chloroaniline and can be adapted for this compound.

a. Sample Preparation

  • Dilute the sample in the mobile phase to a concentration within the calibration range.

  • Filter the sample through a 0.45 µm syringe filter before injection.

b. HPLC Instrumentation and Conditions

ParameterSetting
HPLC System Agilent 1200 series or equivalent with UV detector
Column C18 column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Isocratic mixture of acetonitrile (B52724) and pH 3.0 phosphate (B84403) buffer (32:68, v/v)
Flow Rate 1.0 mL/min
Column Temperature 40 °C
Injection Volume 20 µL
Detection Wavelength 239 nm

c. Data Analysis

Quantification is performed by comparing the peak area of the analyte in the sample to a calibration curve prepared from standards of this compound.

Workflow Diagrams

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Aqueous Sample pH_Adjust Adjust pH > 11 Sample->pH_Adjust LLE Liquid-Liquid Extraction (Dichloromethane) pH_Adjust->LLE Concentrate Concentrate Extract LLE->Concentrate GC_Vial Transfer to GC Vial Concentrate->GC_Vial Injection Inject into GC-MS GC_Vial->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection (SIM) Separation->Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition Integration Peak Integration Data_Acquisition->Integration Quantification Quantification Integration->Quantification Calibration Calibration Curve Calibration->Quantification

Caption: Experimental workflow for the quantitative analysis of this compound by GC-MS.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Sample Dilution Dilute in Mobile Phase Sample->Dilution Filtration Filter (0.45 µm) Dilution->Filtration HPLC_Vial Transfer to HPLC Vial Filtration->HPLC_Vial Injection Inject into HPLC HPLC_Vial->Injection Separation Chromatographic Separation Injection->Separation Detection UV Detection (239 nm) Separation->Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition Integration Peak Integration Data_Acquisition->Integration Quantification Quantification Integration->Quantification Calibration Calibration Curve Calibration->Quantification

Caption: Experimental workflow for the quantitative analysis of this compound by HPLC-UV.

Conclusion

Both GC-MS and HPLC-UV are suitable techniques for the quantitative analysis of this compound.

  • GC-MS offers high selectivity and sensitivity, making it an excellent choice for complex matrices and trace-level analysis. The requirement for sample extraction into a volatile organic solvent is a key consideration in the workflow.

  • HPLC-UV provides a robust and often faster alternative with simpler sample preparation, particularly for less complex sample matrices.

The choice between these methods will depend on the specific requirements of the analysis, including the sample matrix, required sensitivity, and available instrumentation. For regulatory submissions and in-depth impurity profiling, the high selectivity of GC-MS or the use of a more selective detector with HPLC, such as a mass spectrometer (LC-MS), would be advantageous.

References

A Comparative Guide to HPLC Purity Analysis of 4-Chloro-3-methylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of chemical intermediates is a critical step in the synthesis of active pharmaceutical ingredients (APIs). 4-Chloro-3-methylaniline is a key building block in various synthetic pathways, and its purity directly impacts the quality, safety, and efficacy of the final product. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for assessing the purity of such compounds. This guide provides a comparative overview of a standard reversed-phase HPLC method and an alternative analytical technique, Gas Chromatography-Mass Spectrometry (GC-MS), for the purity analysis of 4-Chloro-3-methylaniline.

Comparison of Analytical Methods

The choice of analytical method for purity determination depends on various factors, including the physicochemical properties of the analyte and potential impurities, the required sensitivity, and the available instrumentation. Below is a comparison of a typical reversed-phase HPLC method with a GC-MS method for the analysis of 4-Chloro-3-methylaniline.

ParameterHPLC with UV DetectionGas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation based on the partitioning of the analyte between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase, followed by mass-based detection.
Stationary Phase C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).Capillary column suitable for amine analysis (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
Mobile Phase/Carrier Gas Gradient or isocratic elution with a mixture of an aqueous buffer (e.g., water with 0.1% phosphoric acid) and an organic solvent (e.g., acetonitrile).High-purity inert gas (e.g., Helium or Hydrogen).
Detection UV-Vis detector, typically at a wavelength where the analyte and impurities have significant absorbance (e.g., 200-280 nm). A purity of 99.88% has been reported at 200 nm.[1]Mass spectrometer, providing both quantitative data and structural information for impurity identification.
Sample Derivatization Generally not required.May be necessary for polar or non-volatile impurities to improve chromatographic performance.
Typical Run Time 15-30 minutes.20-40 minutes.
Selectivity Good selectivity for a wide range of organic molecules, including polar and non-polar compounds.Excellent selectivity for volatile and semi-volatile compounds.
Sensitivity High sensitivity, typically in the microgram to nanogram range.Very high sensitivity, often in the picogram to femtogram range.
Strengths Robust, reproducible, and suitable for a wide range of compounds. Non-destructive.High resolving power, provides structural information for impurity identification, and is highly sensitive.
Limitations May have limited resolution for highly complex mixtures. Does not provide structural information directly.Limited to thermally stable and volatile compounds. Sample derivatization can add complexity.

Experimental Protocols

Detailed experimental protocols are essential for obtaining reliable and reproducible results. Below are representative protocols for the HPLC and GC-MS analysis of 4-Chloro-3-methylaniline.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

This method is well-suited for the routine purity analysis and quality control of 4-Chloro-3-methylaniline.

Instrumentation:

  • HPLC system with a pump, autosampler, column compartment, and a UV-Vis detector.

  • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

Reagents:

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid (or Formic acid for MS compatibility)

  • 4-Chloro-3-methylaniline reference standard

Procedure:

  • Mobile Phase Preparation:

    • Solvent A: Water with 0.1% phosphoric acid.

    • Solvent B: Acetonitrile with 0.1% phosphoric acid.

    • Degas both solvents before use.

  • Standard Solution Preparation:

    • Accurately weigh approximately 10 mg of 4-Chloro-3-methylaniline reference standard and dissolve it in 10 mL of a 50:50 mixture of acetonitrile and water to obtain a 1 mg/mL stock solution.

    • Further dilute the stock solution to a working concentration of approximately 0.1 mg/mL with the same diluent.

  • Sample Solution Preparation:

    • Prepare the sample solution of 4-Chloro-3-methylaniline at the same concentration as the standard solution.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • Detection Wavelength: 254 nm

    • Gradient Program:

      Time (min) % Solvent A % Solvent B
      0 90 10
      20 10 90
      25 10 90
      26 90 10

      | 30 | 90 | 10 |

  • Analysis:

    • Inject a blank (diluent) to ensure the absence of system peaks.

    • Inject the standard solution to determine the retention time and peak area of 4-Chloro-3-methylaniline.

    • Inject the sample solution.

    • Calculate the purity of the sample by the area percent method.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful alternative for purity analysis, especially for identifying and quantifying volatile impurities. The following protocol is adapted from a method for the closely related compound, 4-chloroaniline[2].

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer.

  • Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

Reagents:

Procedure:

  • Standard Solution Preparation:

    • Prepare a stock solution of 4-Chloro-3-methylaniline in methylene chloride at a concentration of 1 mg/mL.

    • Prepare a series of working standards by serial dilution of the stock solution.

  • Sample Solution Preparation:

    • Dissolve a known amount of the 4-Chloro-3-methylaniline sample in methylene chloride to achieve a concentration within the calibration range.

  • GC-MS Conditions:

    • Injector Temperature: 250 °C

    • Injection Mode: Split (e.g., 20:1)

    • Injection Volume: 1 µL

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 70 °C, hold for 2 minutes.

      • Ramp to 280 °C at 10 °C/min.

      • Hold at 280 °C for 5 minutes.

    • MS Transfer Line Temperature: 280 °C

    • Ion Source Temperature: 230 °C

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-450.

  • Analysis:

    • Inject the standard solutions to establish a calibration curve.

    • Inject the sample solution.

    • Identify and quantify 4-Chloro-3-methylaniline and any impurities by comparing their retention times and mass spectra to those of the reference standards and a spectral library.

Potential Impurities in 4-Chloro-3-methylaniline

Understanding the potential impurities is crucial for developing a robust purity method. A common synthesis route for 4-Chloro-3-methylaniline involves the reduction of 2-chloro-5-nitrotoluene[3]. Potential impurities arising from this process may include:

  • Starting material: 2-chloro-5-nitrotoluene

  • Isomeric impurities: Other isomers of chloro-methylaniline formed during the synthesis.

  • By-products of reduction: Intermediates from the reduction of the nitro group.

  • Related substances: Compounds with similar structures formed from impurities in the starting materials.

A well-developed analytical method should be capable of separating the main component from these potential impurities.

Visualization of Experimental Workflows

To provide a clear visual representation of the analytical processes, the following diagrams illustrate the experimental workflows for both HPLC and GC-MS purity analysis.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_start Weigh Sample & Reference Standard dissolve Dissolve in Acetonitrile/Water prep_start->dissolve dilute Dilute to Working Concentration dissolve->dilute hplc_system HPLC System dilute->hplc_system Prepared Samples injection Inject Sample hplc_system->injection separation C18 Column Separation injection->separation detection UV Detection separation->detection chromatogram Obtain Chromatogram detection->chromatogram Raw Data integration Integrate Peaks chromatogram->integration calculation Calculate Purity (Area % Method) integration->calculation report report calculation->report Final Purity Report

HPLC Purity Analysis Workflow

GCMS_Workflow cluster_prep_gc Sample & Standard Preparation cluster_gcms GC-MS Analysis cluster_data_gc Data Analysis prep_start_gc Weigh Sample & Reference Standard dissolve_gc Dissolve in Methylene Chloride prep_start_gc->dissolve_gc gcms_system GC-MS System dissolve_gc->gcms_system Prepared Samples injection_gc Inject Sample gcms_system->injection_gc separation_gc Capillary Column Separation injection_gc->separation_gc detection_ms Mass Spectrometric Detection separation_gc->detection_ms tic Total Ion Chromatogram detection_ms->tic Raw Data mass_spectra Identify Peaks by Mass Spectra tic->mass_spectra quantification Quantify using Calibration Curve mass_spectra->quantification report_gc report_gc quantification->report_gc Purity & Impurity Profile Report

GC-MS Purity Analysis Workflow

References

Comparative Analysis of Basicity: Ortho-Chloroaniline vs. Para-Chloroaniline

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers in Synthetic and Medicinal Chemistry

The substitution pattern on the aniline (B41778) ring profoundly influences its chemical properties, most notably its basicity. This guide provides a detailed comparison of the basicity of two common isomers, ortho-chloroaniline and para-chloroaniline. Understanding these differences is critical for professionals in drug development and chemical research, as basicity affects a molecule's reactivity, solubility, and pharmacokinetic properties. This analysis is supported by experimental data and a discussion of the underlying electronic and steric effects.

Quantitative Basicity Data

The basicity of an amine is quantified by its base dissociation constant (Kb) or, more commonly, the acid dissociation constant (Ka) of its conjugate acid (the anilinium ion). These are typically expressed in logarithmic form as pKb and pKa, respectively. A lower pKb or a higher pKa for the conjugate acid indicates a stronger base.

The experimental data clearly shows that para-chloroaniline is a stronger base than ortho-chloroaniline.

CompoundpKa of Conjugate Acid (Anilinium ion)pKbRelative Basicity
Aniline (Reference)4.58 - 4.69.38 - 9.4Strongest
Para-Chloroaniline 3.98 - 4.2[1][2]10.0[3]Intermediate
Ortho-Chloroaniline 2.64 - 2.7[1][2]11.4[3]Weakest

Theoretical Analysis of Basicity

The basicity of an aniline derivative is determined by the availability of the lone pair of electrons on the nitrogen atom for protonation. The substituent's electronic and steric effects can either increase or decrease the electron density on the nitrogen.

In chloroanilines, the chlorine atom exerts two opposing electronic effects:

  • Inductive Effect (-I): Due to its high electronegativity, chlorine withdraws electron density from the benzene (B151609) ring through the sigma bonds. This effect deactivates the ring and decreases the electron density on the nitrogen atom, thus reducing basicity. The inductive effect is distance-dependent, being strongest at the ortho position and weakest at the para position.

  • Resonance Effect (+R): The lone pairs on the chlorine atom can be delocalized into the benzene ring through resonance. This effect donates electron density to the ring, particularly at the ortho and para positions.[4][5] This would tend to increase the electron density on the nitrogen and increase basicity.

The net influence on basicity depends on the interplay of these effects and an additional factor known as the "ortho effect."

  • Para-Chloroaniline: At the para position, the electron-withdrawing inductive effect (-I) is weaker due to the greater distance from the amino group. The electron-donating resonance effect (+R) partially counteracts this, leading to a smaller decrease in basicity compared to aniline.[4]

  • Ortho-Chloroaniline: At the ortho position, the strong -I effect is maximized due to its proximity to the -NH2 group. Furthermore, the "ortho effect" comes into play. This is a combination of steric and electronic factors. The bulky chlorine atom can sterically hinder the approach of a proton to the amino group and disrupt the solvation of the resulting anilinium ion, destabilizing it and thereby reducing the basicity of the parent amine.[6][7] This combination of a strong inductive effect and the ortho effect makes ortho-chloroaniline a significantly weaker base than its para isomer.

The following diagram illustrates the logical relationship between the substituent position and the factors affecting the basicity of the aniline derivative.

G subst Substituent Position ortho Ortho Position subst->ortho para Para Position subst->para ind_effect Inductive Effect (-I) ortho->ind_effect Strong steric_effect Ortho Effect (Steric Hindrance) ortho->steric_effect Present para->ind_effect Weak res_effect Resonance Effect (+R) para->res_effect Partially counters -I electron_density Electron Density on Nitrogen ind_effect->electron_density Decreases res_effect->electron_density Increases basicity Overall Basicity steric_effect->basicity Decreases electron_density->basicity Determines

Caption: Factors influencing the basicity of chloroaniline isomers.

Experimental Protocol: Spectrophotometric pKa Determination

The pKa of anilinium ions can be accurately determined using UV-Vis spectrophotometry. This method relies on the principle that the protonated (BH+) and neutral (B) forms of the amine have different molar absorptivities at specific wavelengths.

Objective: To determine the pKa of the conjugate acids of ortho- and para-chloroaniline in an aqueous solution at 25°C.

Materials:

  • Ortho-chloroaniline

  • Para-chloroaniline

  • Hydrochloric acid (HCl) solutions of varying concentrations (e.g., 0.1 M, 0.01 M)

  • Sodium hydroxide (B78521) (NaOH) solutions of varying concentrations (e.g., 0.1 M, 0.01 M)

  • Buffer solutions covering a pH range from 2 to 6

  • Doubly distilled water

  • UV-Vis Spectrophotometer

  • Calibrated pH meter

  • Volumetric flasks and pipettes

Methodology:

  • Preparation of Stock Solutions: Prepare a stock solution of each chloroaniline isomer (e.g., 1 x 10⁻³ M) by accurately weighing the compound and dissolving it in a known volume of doubly distilled water.[8] For poorly soluble compounds, a co-solvent like ethanol (B145695) may be used, and its effect should be noted.

  • Identification of Analytical Wavelength (λ_max):

    • Prepare two solutions from the stock: one highly acidic (e.g., in 0.1 M HCl) to ensure complete protonation (BH+ form) and one highly basic (e.g., in 0.1 M NaOH) to ensure it is in the neutral form (B).

    • Scan the UV-Vis spectrum for both solutions to find the wavelength where the difference in absorbance between the two forms is maximal. This will be the analytical wavelength.

  • Preparation of Test Solutions:

    • Prepare a series of solutions with a constant total concentration of the aniline derivative but varying pH values. This is achieved by adding a fixed volume of the stock solution to a series of buffer solutions of known pH (e.g., pH 2.0, 2.5, 3.0, 3.5, 4.0, 4.5, 5.0, 5.5, 6.0).

    • Ensure the ionic strength of the solutions is kept constant by adding a background electrolyte if necessary.

  • Spectrophotometric Measurement:

    • Measure the absorbance of each buffered solution at the predetermined analytical wavelength.

    • Also, measure the absorbance of the fully protonated (A_BH+) and fully neutral (A_B) forms prepared in step 2.

  • Data Analysis and pKa Calculation:

    • The pKa is calculated using the Henderson-Hasselbalch equation adapted for spectrophotometry: pKa = pH + log [ (A - A_B) / (A_BH+ - A) ] where:

      • pH is the pH of the buffer solution.

      • A is the absorbance of the sample in the buffer solution.

      • A_B is the absorbance of the neutral form.

      • A_BH+ is the absorbance of the protonated form.

    • Calculate the pKa for each buffer solution. The average of these values gives the experimental pKa. Alternatively, a plot of pH versus log[ (A - A_B) / (A_BH+ - A) ] will yield a straight line with a y-intercept equal to the pKa.

This experimental workflow can be visualized as follows:

G start Start: Prepare Stock Solutions step1 Identify Analytical Wavelength (Scan in strong acid & base) start->step1 step2 Prepare Buffered Solutions (Constant [Amine], Varying pH) step1->step2 step3 Measure Absorbance of all solutions at λ_max step2->step3 step4 Calculate pKa using Henderson-Hasselbalch Equation step3->step4 end End: Report Average pKa step4->end

Caption: Workflow for spectrophotometric pKa determination.

References

A Comparative Guide to the Synthesis of Azo Dyes: 2-Chloro-4-methylaniline vs. 4-Chloro-2-nitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of 2-Chloro-4-methylaniline and 4-chloro-2-nitroaniline (B28928) as precursors in the synthesis of azo dyes. The information presented, supported by experimental data, is intended to assist researchers in selecting the appropriate starting material for their specific applications, considering factors such as yield, color, and fastness properties of the resulting dyes.

Introduction

Azo dyes are a significant class of synthetic organic colorants characterized by the presence of one or more azo groups (–N=N–). Their synthesis typically involves the diazotization of a primary aromatic amine, followed by a coupling reaction with an electron-rich substrate. The choice of the aromatic amine is a critical determinant of the final dye's properties. This guide focuses on a comparative analysis of two substituted anilines: this compound and 4-chloro-2-nitroaniline. Both are common intermediates in the production of disperse dyes, which are non-ionic colorants suitable for dyeing hydrophobic fibers like polyester (B1180765) and nylon.[1][2]

The structural differences between these two molecules—a methyl group versus a nitro group, and the relative positions of the chloro and amino groups—are expected to influence the electronic properties of the resulting dyes, thereby affecting their color and performance characteristics.

Performance Comparison

PropertyDye from this compoundDye from 4-chloro-2-nitroaniline
Expected Color Yellow to Orange/RedOrange to Red/Brown
Reported Yield GoodGenerally good, with some studies reporting yields up to 100% with specific coupling agents and molar ratios.
Light Fastness GoodGood to Very Good (Ratings of 5-7 on a 1-8 scale are common for nitroaniline-based dyes on polyester).[3]
Wash Fastness GoodVery Good to Excellent (Ratings of 4-5 on a 1-5 scale are typical for nitroaniline-based dyes on polyester).[3]
Rubbing Fastness Moderate to GoodGood

Experimental Protocols

The synthesis of azo dyes from both this compound and 4-chloro-2-nitroaniline follows a standard two-step procedure: diazotization of the aniline (B41778) derivative and subsequent coupling with a suitable aromatic compound.

Protocol 1: Diazotization of the Aromatic Amine

This initial step involves the conversion of the primary aromatic amine into a diazonium salt. This intermediate is typically unstable at higher temperatures and is therefore prepared at 0-5 °C and used immediately in the coupling reaction.

Materials:

  • This compound or 4-chloro-2-nitroaniline (1 equivalent)

  • Concentrated Hydrochloric Acid (HCl) (2.5-3.0 equivalents)

  • Sodium Nitrite (B80452) (NaNO₂) (1.0-1.1 equivalents)

  • Distilled Water

  • Ice

Procedure:

  • In a beaker, suspend the chosen aniline (1.0 equivalent) in a mixture of concentrated hydrochloric acid (2.5-3.0 equivalents) and water.

  • Cool the suspension to 0-5 °C in an ice-salt bath with constant stirring. Maintaining this low temperature is crucial to prevent the decomposition of the diazonium salt.

  • In a separate beaker, prepare a solution of sodium nitrite (1.0-1.1 equivalents) in a minimal amount of cold distilled water.

  • Slowly add the sodium nitrite solution dropwise to the cold suspension of the aniline. The addition rate should be controlled to keep the temperature below 5 °C.

  • After the complete addition of the sodium nitrite solution, continue stirring the mixture at 0-5 °C for an additional 30 minutes to ensure the diazotization is complete. The resulting solution containing the diazonium salt should be used immediately in the next step.

Protocol 2: Azo Coupling Reaction

The freshly prepared diazonium salt is then reacted with a coupling agent to form the azo dye. The choice of the coupling agent (e.g., phenol, 2-naphthol, N,N-dimethylaniline) will determine the final color and properties of the dye.

Materials:

  • Diazonium salt solution from Protocol 1

  • Coupling agent (e.g., 2-naphthol) (1 equivalent)

  • Sodium Hydroxide (NaOH) solution (for phenolic coupling agents)

  • Ice

Procedure (Example with 2-naphthol):

  • In a separate beaker, dissolve the coupling agent (e.g., 2-naphthol, 1 equivalent) in an aqueous solution of sodium hydroxide.

  • Cool this solution in an ice bath to 0-5 °C.

  • Slowly add the cold diazonium salt solution from Protocol 1 to the cold solution of the coupling agent with vigorous stirring. A colored precipitate of the azo dye should form immediately.

  • Continue stirring the reaction mixture in the ice bath for 30-60 minutes to ensure the completion of the coupling reaction.

  • Isolate the solid azo dye by vacuum filtration and wash the precipitate with cold water to remove any unreacted salts.

  • The crude dye can be purified by recrystallization from a suitable solvent (e.g., ethanol (B145695) or acetic acid).

Mandatory Visualizations

The following diagrams illustrate the general synthetic workflows for producing azo dyes from this compound and 4-chloro-2-nitroaniline.

DyeSynthesis_2Chloro4methylaniline cluster_start Starting Materials cluster_process Synthesis Steps cluster_product Product start1 This compound step1 Diazotization (0-5 °C) start1->step1 start2 NaNO2, HCl start2->step1 start3 Coupling Agent (e.g., 2-Naphthol) step2 Azo Coupling (0-5 °C) start3->step2 step1->step2 product Azo Dye step2->product

Caption: Synthesis workflow for an azo dye from this compound.

DyeSynthesis_4Chloro2nitroaniline cluster_start Starting Materials cluster_process Synthesis Steps cluster_product Product start1 4-Chloro-2-nitroaniline step1 Diazotization (0-5 °C) start1->step1 start2 NaNO2, HCl start2->step1 start3 Coupling Agent (e.g., 2-Naphthol) step2 Azo Coupling (0-5 °C) start3->step2 step1->step2 product Azo Dye step2->product

Caption: Synthesis workflow for an azo dye from 4-chloro-2-nitroaniline.

Discussion and Conclusion

The choice between this compound and 4-chloro-2-nitroaniline for azo dye synthesis will depend on the desired final properties of the colorant. The presence of a methyl group (an electron-donating group) in this compound may lead to dyes with slightly different shades compared to those derived from 4-chloro-2-nitroaniline, which contains a strong electron-withdrawing nitro group. The nitro group is known to often enhance the lightfastness and washfastness of disperse dyes on synthetic fibers.

For applications requiring high fastness properties, particularly on polyester, dyes derived from 4-chloro-2-nitroaniline may offer an advantage. However, the synthesis with this compound might provide access to a different range of yellow to reddish hues.

Ultimately, the optimal choice of aniline precursor requires experimental validation with the specific coupling agent and dyeing application in mind. The protocols provided in this guide offer a standardized starting point for such investigations. Researchers are encouraged to perform their own comparative studies to determine the most suitable starting material for their specific research and development needs.

References

Efficacy Showdown: A Comparative Analysis of Herbicides Derived from 2-Chloro-4-methylaniline and Their Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and agricultural science, the quest for effective and selective pesticides is perpetual. Among the vast arsenal (B13267) of chemical compounds, 2-Chloro-4-methylaniline has served as a crucial building block for certain herbicides. This guide provides a detailed comparison of the efficacy of Chlorotoluron, a prominent herbicide derived from this aniline, against two key alternatives: Sulfosulfuron and Metsulfuron-methyl. The data presented is synthesized from various field trials to offer a clear, evidence-based perspective on their performance in controlling weed populations in cereal crops, primarily wheat.

At a Glance: Performance Data

The following table summarizes the efficacy of Chlorotoluron and its alternatives in controlling major weeds in wheat, along with their impact on crop yield. The data represents a synthesis of findings from multiple field studies.

HerbicideActive Ingredient ClassTarget WeedsApplication Rate (g a.i./ha)Weed Control Efficiency (%)Reduction in Weed Dry Biomass (%)Impact on Wheat Grain Yield (t/ha)
Chlorotoluron PhenylureaBroadleaf weeds, Annual grasses (Alopecurus myosuroides)1500 - 200075 - 90~854.06 - 4.49[1]
Sulfosulfuron SulfonylureaGrassy weeds (Phalaris minor), some Broadleaf weeds25 - 3280 - 95[2][3][4]91.95 - 95.1[2]4.6[2]
Metsulfuron-methyl SulfonylureaBroadleaf weeds (Chenopodium album, Rumex dentatus)4 - 885 - 97~90~4.5
Tank Mix: Sulfosulfuron + Metsulfuron-methyl SulfonylureaBroad-spectrum (Grassy and Broadleaf weeds)30 + 2>9595.35 - 98.6[5]Up to 5.42[6]

Deep Dive: Experimental Insights

The efficacy data presented is a culmination of rigorous field trials. Understanding the methodologies behind these studies is crucial for interpreting the results.

Key Experimental Protocols

A generalized protocol for assessing the efficacy of these herbicides in wheat fields is as follows:

  • Experimental Design: Field trials are typically conducted using a Randomized Complete Block Design (RCBD) with multiple replications (usually three or four) for each treatment to ensure statistical validity.[5][6][7][8]

  • Plot Size: The area for each experimental plot is standardized, for instance, 5.0 m x 3.6 m.[9]

  • Treatments: Treatments include the application of individual herbicides at specified rates, tank mixes, a weed-free control (manual weeding), and a weedy check (no weed control).

  • Application: Herbicides are typically applied post-emergence, at a specific growth stage of the wheat crop (e.g., 30-35 days after sowing).[7][8] Application is carried out using a knapsack sprayer with a specific nozzle type (e.g., flat fan) and a defined water volume per hectare.

  • Data Collection:

    • Weed Density and Biomass: Weed counts and the dry weight of weeds are measured from randomly selected quadrats (e.g., 1m x 1m) within each plot at set intervals after herbicide application.[10]

    • Weed Control Efficiency (WCE): This is calculated to determine the percentage reduction in weed population or biomass in the treated plots compared to the untreated control.

    • Crop Yield: The grain yield from each plot is harvested and measured to assess the impact of the weed control treatments on the crop.[1][5][10]

  • Statistical Analysis: The collected data is subjected to Analysis of Variance (ANOVA) to determine the statistical significance of the differences observed between the treatments.[10]

Mode of Action: Visualizing the Pathways

The herbicidal activity of Chlorotoluron and its alternatives stems from their ability to disrupt essential biological processes in target weeds.

Chlorotoluron , as a phenylurea herbicide, primarily acts by inhibiting photosynthesis. It blocks the electron transport chain in Photosystem II, a critical step in converting light energy into chemical energy. This disruption leads to a cascade of events that ultimately result in the death of the plant.

cluster_photosynthesis Photosystem II Light_Energy Light Energy PSII Photosystem II (P680) Light_Energy->PSII Excites electrons Electron_Transport Electron Transport Chain PSII->Electron_Transport Electron flow ATP_NADPH ATP & NADPH Production Electron_Transport->ATP_NADPH Drives synthesis Chlorotoluron Chlorotoluron Block BLOCKS Block->Electron_Transport

Chlorotoluron's disruption of the photosynthetic electron transport chain.

Sulfosulfuron and Metsulfuron-methyl belong to the sulfonylurea class of herbicides. Their mode of action involves the inhibition of the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS). This enzyme is crucial for the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine), which are essential for protein synthesis and cell growth. By blocking this enzyme, the herbicide halts weed growth.[11]

cluster_amino_acid Amino Acid Synthesis Precursors Pyruvate ALS_Enzyme Acetolactate Synthase (ALS) Precursors->ALS_Enzyme Substrate Amino_Acids Valine, Leucine, Isoleucine ALS_Enzyme->Amino_Acids Catalyzes Protein_Synthesis Protein Synthesis & Cell Growth Amino_Acids->Protein_Synthesis Sulfonylureas Sulfosulfuron & Metsulfuron-methyl Inhibition INHIBITS Inhibition->ALS_Enzyme

Inhibition of the ALS enzyme by Sulfonylurea herbicides.

Experimental Workflow: From Field to Data

The process of evaluating herbicide efficacy is a systematic endeavor. The following diagram illustrates a typical workflow for a comparative herbicide field trial.

Trial_Design 1. Trial Design (Randomized Complete Block) Site_Preparation 2. Field Preparation & Sowing Trial_Design->Site_Preparation Herbicide_Application 3. Herbicide Application (Post-emergence) Site_Preparation->Herbicide_Application Data_Collection 4. Data Collection (Weed Density, Biomass, Crop Injury) Herbicide_Application->Data_Collection Yield_Assessment 5. Crop Harvest & Yield Measurement Data_Collection->Yield_Assessment Data_Analysis 6. Statistical Analysis (ANOVA) Yield_Assessment->Data_Analysis Report 7. Efficacy Report & Comparison Data_Analysis->Report

References

Cross-Validation of Analytical Methods for Aniline Detection: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Aniline (B41778) is a crucial chemical intermediate in the manufacturing of pharmaceuticals, dyes, and polymers.[1] However, its potential toxicity necessitates accurate and reliable quantification in various matrices.[1] This guide provides an objective comparison of common analytical methods for aniline detection, supported by experimental data, to assist researchers in selecting the most suitable method for their specific needs. The primary techniques covered include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry.

The choice of an analytical method depends on several factors, including the required sensitivity, the complexity of the sample matrix, and the available instrumentation.[1] While spectrophotometry offers a simple and cost-effective solution, chromatographic methods like HPLC and GC-MS provide superior sensitivity and selectivity.[1]

Comparative Performance of Analytical Methods

The performance of each method is evaluated based on key validation parameters as outlined by the International Council for Harmonisation (ICH), such as linearity, limit of detection (LOD), limit of quantitation (LOQ), accuracy, and precision.[2]

Table 1: Comparison of Method Performance for Aniline Quantification

ParameterUV-Vis Spectrophotometry (Colorimetric)High-Performance Liquid Chromatography (HPLC-UV)Gas Chromatography-Mass Spectrometry (GC-MS)
Linearity Range 0.2 - 2.4 µg/mL[3]1 - 100 µg/L[1]0.5 - 200 µg/L[1]
Limit of Detection (LOD) ~30 µg/L[4]0.1 - 0.2 µg/L[1][5]0.07 - 0.29 µg/L[1]
Limit of Quantitation (LOQ) 0.0778 - 0.2073 µg/mL[1][6][7]~0.1 µg/L[8]0.01 - 0.05 µg/L[8]
Accuracy (Recovery) 96 - 103%[4]87.51% - 101.35%[6][7]76% - 98%[9]
Precision (RSD) < 3%[4]0.31% - 1.62%[6][7]2.0% - 7.5%[9]

Table 2: Qualitative Comparison of Analytical Methods

FeatureUV-Vis SpectrophotometryHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Absorbance of light by a colored derivative of aniline.[1]Separation based on polarity, followed by UV detection.[1]Separation based on volatility and mass-to-charge ratio.[1]
Selectivity Low to moderate; susceptible to interferences.[1]High; good separation from matrix components.[1]Very high; provides structural confirmation.[1]
Sensitivity Moderate.[1]High.[1]Very high.[1]
Speed Fast.[1]Moderate.[1]Slower, often requires sample preparation.[1]
Cost Low.[1]Moderate.[1]High.[1]
Complexity Simple.[1]Moderate.[1]Complex.[1]

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

UV-Vis Spectrophotometry (Colorimetric Method)

This protocol is based on the diazotization of aniline and its subsequent coupling with a chromogenic agent to form a colored azo dye.[1]

Reagents:

Procedure:

  • Sample Preparation: Prepare a series of aniline standards and the sample solution.

  • Diazotization: In a volumetric flask, add 1 mL of 1 M HCl and 1 mL of 1% NaNO₂ to 10 mL of each standard and sample. Mix and let it stand for 5 minutes in an ice bath.[1]

  • Removal of Excess Nitrite: Add 1 mL of 5% ammonium sulfamate, mix, and let it stand for 2 minutes.[1]

  • Coupling Reaction: Add 1 mL of 0.1% NED solution and mix to form a colored complex.[1]

  • pH Adjustment: Adjust the pH to the alkaline range with 1 M NaOH.[1]

  • Measurement: Dilute the solution to a known volume and measure the absorbance at the wavelength of maximum absorption (typically 500-550 nm) against a reagent blank.[1]

  • Quantification: Construct a calibration curve by plotting the absorbance of the standards against their concentrations. Determine the aniline concentration in the sample from this curve.[1]

G cluster_prep Sample Preparation cluster_reaction Colorimetric Reaction cluster_analysis Analysis Sample Aniline Sample/Standard Diazotization Diazotization (+ HCl, NaNO2) Sample->Diazotization Quenching Nitrite Removal (+ Ammonium Sulfamate) Diazotization->Quenching Coupling Coupling (+ NED) Quenching->Coupling pH_Adjust pH Adjustment (+ NaOH) Coupling->pH_Adjust Measurement Spectrophotometric Measurement (500-550 nm) pH_Adjust->Measurement Quantification Quantification (Calibration Curve) Measurement->Quantification

Workflow for UV-Vis Spectrophotometric Analysis of Aniline.
High-Performance Liquid Chromatography (HPLC-UV)

This protocol outlines a typical reversed-phase HPLC method for aniline determination.[1] HPLC is a good alternative to GC as it does not require a derivatization step for polar and thermolabile compounds like aniline.[5][10]

Instrumentation and Conditions:

  • HPLC System: An HPLC with a UV detector.

  • Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: Acetonitrile and water or a suitable buffer.

  • Flow Rate: 0.7 mL/min.[1]

  • Injection Volume: 10 µL.[1]

  • Detection Wavelength: 190 nm.[1]

  • Column Temperature: 30 °C.[1]

Procedure:

  • Standard and Sample Preparation: Prepare stock and working standard solutions of aniline in the mobile phase. Filter all samples and standards through a 0.45 µm syringe filter.[1]

  • Chromatographic Analysis: Inject the standards and samples into the HPLC system.

  • Quantification: Identify the aniline peak by its retention time compared to the standard. Quantify the concentration by comparing the peak area of the sample with the calibration curve.[1]

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Aniline Sample/Standard Filter Filtration (0.45 µm) Sample->Filter Injection Injection Filter->Injection Separation C18 Column Separation Injection->Separation Detection UV Detection (190 nm) Separation->Detection Chromatogram Chromatogram Detection->Chromatogram Quantification Quantification (Peak Area vs. Calibration Curve) Chromatogram->Quantification

Workflow for HPLC-UV Analysis of Aniline.
Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol describes a common approach for aniline analysis, which may involve a derivatization step to improve volatility and chromatographic performance.[1][10]

Instrumentation and Conditions:

  • GC-MS System: A gas chromatograph coupled to a mass spectrometer.

  • Column: Capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm).[1]

  • Carrier Gas: Helium.

  • Injector Temperature: 250 °C.[1]

  • Oven Temperature Program: Start at 70°C, ramp to 150°C, then to 280°C.[1]

Procedure:

  • Extraction: Perform a liquid-liquid extraction of aniline from the sample matrix (e.g., using dichloromethane).[2]

  • Derivatization (Optional but Recommended): React the extracted aniline with a derivatizing agent (e.g., 4-carbethoxyhexafluorobutyryl chloride) to increase its volatility and thermal stability.[11]

  • Concentration: Concentrate the organic extract under a gentle stream of nitrogen.[2]

  • Reconstitution: Reconstitute the residue in a suitable solvent (e.g., ethyl acetate).

  • GC-MS Analysis: Inject the prepared sample into the GC-MS system.

  • Quantification: Identify aniline based on its retention time and mass spectrum. Quantify using a calibration curve generated from derivatized standards.

G cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis Sample Aniline Sample Extraction Liquid-Liquid Extraction Sample->Extraction Derivatization Derivatization (Optional) Extraction->Derivatization Concentration Concentration & Reconstitution Derivatization->Concentration Injection Injection Concentration->Injection Separation GC Separation Injection->Separation Detection MS Detection Separation->Detection MassSpectrum Mass Spectrum Detection->MassSpectrum Quantification Quantification (Ion Abundance vs. Calibration Curve) MassSpectrum->Quantification

References

A Comparative Guide to Reference Standards for 2-Chloro-4-methylaniline Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of 2-Chloro-4-methylaniline, a key intermediate in the synthesis of various pharmaceutical compounds, is paramount.[1][2] The reliability of this analysis hinges on the quality of the reference standard used. This guide provides a comprehensive comparison of available reference standards for this compound, supported by experimental data and detailed analytical protocols.

Comparison of Commercially Available Reference Standards

Several reputable suppliers offer this compound reference standards. The choice of a suitable standard depends on the specific requirements of the analytical method and the desired level of certification. Key considerations include purity, certification, and the availability of comprehensive documentation.

SupplierProduct NamePurityCertification/GradeFormatAdditional Information
LGC Standards This compoundNot explicitly stated, but produced under ISO 17034Certified Reference Material (CRM)NeatCertificate of Analysis provided with information on characterization.[3]
Sigma-Aldrich This compound98%Analytical StandardLiquidCertificate of Analysis available, may include spectroscopic data.
Tokyo Chemical Industry (TCI) This compound>98.0% (GC)Reagent GradeLiquidSpecifications and Certificate of Analysis are available.
HPC Standards GmbH Chloro-2-methylanilineHigh-purityReference MaterialNot specifiedTested according to international quality requirements for food and environmental analysis.[4]

Analytical Methodologies for this compound

The most prevalent analytical techniques for the determination of this compound are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), often coupled with Mass Spectrometry (MS) for enhanced selectivity and sensitivity.[1][5]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust and widely used method for the analysis of volatile and semi-volatile compounds like this compound.[6]

Experimental Protocol: GC-MS Analysis

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., PerkinElmer Clarus 600 or similar).[7]

  • Column: DB-1MS fused silica (B1680970) capillary column (or equivalent).[7]

  • Injector Temperature: 200 °C.[7]

  • Injection Volume: 1 µL.[7]

  • Split Ratio: 20:1.[7]

  • Oven Temperature Program: Initial temperature of 60 °C held for 40 minutes, then ramped at 40 °C/min to 200 °C and held for 3 minutes.[7]

  • Carrier Gas: Helium at a flow rate of 0.9 mL/min.[7]

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electron Ionization (EI).[7]

    • Electron Energy: 70 eV.[7]

    • Ion Source Temperature: 200 °C.[7]

    • Scan Range: m/z 40-200.[7]

  • Sample Preparation: Dissolve the sample in a suitable solvent such as methylene (B1212753) chloride. For environmental water samples, a liquid-liquid extraction or solid-phase microextraction (SPME) may be necessary.[1]

High-Performance Liquid Chromatography (HPLC) with UV or MS Detection

HPLC is a versatile technique suitable for a wide range of compounds, including those that are not amenable to GC analysis.

Experimental Protocol: HPLC-UV Analysis

  • Instrumentation: An HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[8]

  • Mobile Phase: A gradient of acetonitrile (B52724) and water with a modifier like formic acid or phosphoric acid.[8][9] For example, a gradient starting with 20% acetonitrile and increasing to 80% over 10 minutes can be a good starting point.[8]

  • Flow Rate: 1.0 mL/min.[8]

  • Column Temperature: 30 °C.[8]

  • Detection Wavelength: 254 nm.[8]

  • Injection Volume: 10 µL.[8]

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition.

Performance Comparison of Analytical Methods

The choice between GC-MS and HPLC depends on the sample matrix, required sensitivity, and available instrumentation.

ParameterGC-MSHPLC-UVHPLC-MS
Selectivity High (with MS detection)ModerateVery High
Sensitivity Good to ExcellentModerateExcellent
Sample Volatility RequiredNot requiredNot required
Derivatization May be required for polar analytesNot typically requiredNot typically required
Throughput ModerateHighModerate

Visualizing the Analytical Workflow and Method Comparison

To better illustrate the processes and relationships involved in the analysis of this compound, the following diagrams are provided.

Analytical Workflow for this compound cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing start Sample extraction Liquid-Liquid or Solid-Phase Extraction start->extraction Aqueous/Solid Matrix dissolution Dissolution in Appropriate Solvent start->dissolution Neat/Organic Matrix gcms GC-MS Analysis extraction->gcms hplc HPLC-UV/MS Analysis extraction->hplc dissolution->gcms dissolution->hplc integration Peak Integration and Identification gcms->integration hplc->integration quantification Quantification using Reference Standard integration->quantification report Final Report quantification->report

Caption: A typical workflow for the analysis of this compound.

Comparison of Analytical Techniques center This compound Analysis gcms GC-MS center->gcms High Selectivity Good Sensitivity hplcuv HPLC-UV center->hplcuv Robust & Cost-Effective Moderate Sensitivity hplcms HPLC-MS center->hplcms High Selectivity Excellent Sensitivity gcms->hplcms MS Detection hplcuv->hplcms LC Separation

Caption: Key characteristics of primary analytical methods.

Conclusion

The selection of a reference standard and an analytical method for this compound should be guided by the specific analytical needs, regulatory requirements, and available resources. For routine analysis where high sensitivity is not critical, HPLC-UV with a well-characterized analytical standard may be sufficient. However, for trace-level quantification and unambiguous identification, GC-MS or HPLC-MS with a certified reference material is recommended. The detailed protocols and comparative data presented in this guide provide a solid foundation for developing and validating robust analytical methods for this compound.

References

A Comparative Guide: GC-NPD vs. GC-MS for the Identification of Aniline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Aniline (B41778) and its derivatives are fundamental building blocks in the synthesis of a vast array of industrial chemicals, including pharmaceuticals, dyes, and polymers.[1] Their potential toxicity and environmental impact necessitate robust and sensitive analytical methods for their detection and quantification.[1][2] Gas chromatography (GC) is a cornerstone technique for the analysis of these semi-volatile compounds, offering high-resolution separation.[1] The choice of detector, however, is critical and significantly influences the selectivity, sensitivity, and confirmatory power of the analysis.

This guide provides an objective comparison of two common detectors used with GC for the analysis of aniline derivatives: the Nitrogen-Phosphorus Detector (NPD) and the Mass Spectrometer (MS). We will delve into their respective principles, experimental protocols, and performance characteristics, supported by experimental data, to assist researchers in selecting the optimal method for their specific analytical needs.

Detector Principles: A Tale of Selectivity and Specificity

GC-NPD: The Nitrogen-Phosphorus Detector is a selective detector that exhibits a high response to compounds containing nitrogen or phosphorus. This selectivity is advantageous when analyzing aniline derivatives in complex matrices, as it minimizes interferences from co-eluting hydrocarbons.[3] The NPD's operating principle involves the thermionic emission of electrons from an alkali metal bead, which is enhanced in the presence of nitrogen or phosphorus compounds, resulting in a measurable increase in current. While highly sensitive to the target analytes, the NPD does not provide structural information, and compound identification is based solely on retention time.[4]

GC-MS: In contrast, the Mass Spectrometer is a universal detector that provides comprehensive structural information, making it the gold standard for confirmatory analysis.[5] After separation by the GC column, analytes are ionized, and the resulting charged fragments are separated based on their mass-to-charge ratio (m/z).[6] The resulting mass spectrum is a unique fingerprint of the molecule, allowing for unambiguous identification by comparison to spectral libraries.[6] For enhanced sensitivity, GC-MS can be operated in selected ion monitoring (SIM) mode, where only specific ions characteristic of the target analyte are monitored.[1]

Performance Comparison: A Quantitative Look

The choice between GC-NPD and GC-MS often hinges on the specific requirements of the analysis, such as the required sensitivity, the complexity of the sample matrix, and the need for definitive identification. The following table summarizes key quantitative performance data for the analysis of various aniline derivatives using both techniques.

ParameterGC-NPDGC-MS
Selectivity Highly selective for nitrogen-containing compounds.[3]Universal detector, with high selectivity achievable in SIM mode.[1]
Sensitivity Generally offers excellent sensitivity for nitrogenous compounds, with Method Detection Limits (MDLs) in the low µg/L range for water samples.[2]High sensitivity, especially in SIM mode.[1] Tandem MS (MS-MS) can be ten times more sensitive than single quadrupole MS.[7]
Compound Identification Based on retention time only; susceptible to false positives from co-eluting nitrogenous compounds.[4]Provides structural information for positive identification based on mass spectra.[6]
Linearity Range Typically wide, for example, 40 - 800 µg/L for aniline in water.[2]Generally exhibits good linearity over a range of concentrations, for instance, 0.5 - 25.0 mg/L for derivatized aniline in serum.[1][8]
Method Detection Limits (MDLs) in Water (µg/L) Aniline: 2.3, 4-Chloroaniline: 0.66, 3,4-Dichloroaniline: 1.1, 4-Nitroaniline: 1.4.[2]Not directly comparable from the provided data as it often involves derivatization and different matrices. However, detection limits for derivatized aniline in serum can be as low as 0.1 mg/L.[1][8]

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. Below are representative experimental protocols for the analysis of aniline derivatives using GC-NPD and GC-MS.

GC-NPD Protocol for Aniline Derivatives in Water (Based on EPA Method 8131)[2][4]

1. Sample Preparation (Aqueous Samples):

  • Adjust the pH of a 1-liter water sample to >11 with 1.0 M NaOH.[2]

  • Perform a liquid-liquid extraction twice with methylene (B1212753) chloride.[2]

  • Dry the combined extracts by passing them through anhydrous sodium sulfate.[2]

  • Concentrate the extract to a final volume of 1 mL.[2]

  • Exchange the solvent to toluene (B28343) just before the final concentration step.[4]

2. GC-NPD Conditions:

  • Column: 30 m x 0.25 mm fused silica (B1680970) capillary column coated with SE-54 or equivalent.[4]

  • Carrier Gas: Helium.[2]

  • Injector Temperature: 250 °C.[2]

  • Detector Temperature: 300 °C.[2]

  • Temperature Program: An initial temperature of 80°C, followed by a programmed ramp to achieve separation.[4]

  • Injection: 1 µL, splitless.[2]

GC-MS Protocol for Aniline Derivatives in Serum (with Derivatization)[1][2][8]

1. Sample Preparation and Derivatization:

  • To 1 mL of serum, add an internal standard (e.g., N-methylaniline) and make the solution alkaline with NaOH.[2][8]

  • Extract the analytes with chloroform (B151607).[2][8]

  • Evaporate the chloroform extract to dryness.[2][8]

  • Add a derivatizing agent (e.g., 50 µL of 4-carbethoxyhexafluorobutyryl chloride) to the residue to improve volatility and chromatographic performance.[2][8]

  • Evaporate the excess derivatizing reagent.[2][8]

  • Reconstitute the residue in a suitable solvent like ethyl acetate (B1210297) for GC-MS analysis.[2][8]

2. GC-MS Conditions:

  • Column: 5% diphenyl - 95% dimethylpolysiloxane capillary column (e.g., HP-5ms).[2]

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.[1]

  • Injector Temperature: 280 °C.[1]

  • Injection Mode: Splitless (1 µL injection volume).[1]

  • Oven Temperature Program: 150°C at 15°C/min, hold for 5 min, then ramp to 190°C at 3°C/min and hold for 2 min.[1]

  • Mass Spectrometer: Operate in electron ionization (EI) mode.[2] For enhanced sensitivity, use selected ion monitoring (SIM).[1]

  • Ion Source Temperature: 230 °C.[1]

  • Quadrupole Temperature: 150 °C.[1]

Visualizing the Workflow

To better illustrate the analytical pathways, the following diagrams depict the typical experimental workflows for GC-NPD and GC-MS analysis of aniline derivatives.

GC_NPD_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Aqueous Sample pH_Adjust pH Adjustment (>11) Sample->pH_Adjust Extraction Liquid-Liquid Extraction (Methylene Chloride) pH_Adjust->Extraction Drying Drying (Sodium Sulfate) Extraction->Drying Concentration Concentration & Solvent Exchange (Toluene) Drying->Concentration GC_Separation GC Separation Concentration->GC_Separation NPD_Detection NPD Detection GC_Separation->NPD_Detection Data_Analysis Data Analysis (Retention Time) NPD_Detection->Data_Analysis

Caption: Experimental workflow for aniline derivative analysis by GC-NPD.

GC_MS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Serum Sample Alk_Extraction Alkalinization & Extraction Sample->Alk_Extraction Derivatization Derivatization Alk_Extraction->Derivatization Reconstitution Reconstitution Derivatization->Reconstitution GC_Separation GC Separation Reconstitution->GC_Separation MS_Detection MS Detection (Scan or SIM) GC_Separation->MS_Detection Data_Analysis Data Analysis (Mass Spectrum) MS_Detection->Data_Analysis

Caption: Experimental workflow for aniline derivative analysis by GC-MS.

Conclusion: Making an Informed Decision

Both GC-NPD and GC-MS are powerful techniques for the analysis of aniline derivatives, each with its own set of strengths and ideal applications.

Choose GC-NPD when:

  • The primary goal is the sensitive quantification of known nitrogen-containing aniline derivatives.

  • The sample matrix is complex, and selectivity against non-nitrogenous interferences is crucial.

  • A large number of samples need to be screened cost-effectively.

Choose GC-MS when:

  • Unambiguous identification of aniline derivatives is required.

  • The analysis involves unknown samples or the potential for co-eluting interferences that are also nitrogenous.

  • Structural elucidation of novel or unexpected aniline derivatives is necessary.

  • The highest sensitivity is paramount, particularly when using tandem MS.[7]

Ultimately, the selection between GC-NPD and GC-MS should be guided by the specific analytical objectives, regulatory requirements, and the available instrumentation. For routine quantitative analysis of target aniline derivatives, GC-NPD can be a robust and efficient choice. However, for research, drug development, and applications requiring definitive confirmation, the structural information provided by GC-MS is indispensable.

References

A Comparative Guide to Alternative Intermediates for 2-Chloro-4-methylaniline in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of organic synthesis, particularly in the development of pharmaceuticals and agrochemicals, the selection of appropriate building blocks is paramount. 2-Chloro-4-methylaniline is a widely utilized intermediate, but its reactivity profile and potential metabolic liabilities necessitate the exploration of viable alternatives. This guide provides a comprehensive comparison of key substitutes for this compound, offering insights into their synthesis, physicochemical properties, and performance in common organic transformations.

Introduction to this compound and its Alternatives

This compound, also known as 2-chloro-p-toluidine, is a versatile aromatic amine.[1] Its utility stems from the presence of three key functional groups: an amino group, a chlorine atom, and a methyl group, which allow for a variety of chemical modifications. It serves as a crucial intermediate in the synthesis of various organic molecules, including dyes, pigments, pesticides, and pharmaceutical compounds.[1]

However, the specific substitution pattern of this compound may not always be optimal for achieving desired reaction outcomes or biological activities. Isomeric and halogen-substituted analogs, as well as bioisosteres, can offer distinct advantages in terms of reactivity, selectivity, and the physicochemical properties of the final products. This guide focuses on the following primary alternatives:

  • Isomeric Chloro-methylanilines:

    • 3-Chloro-4-methylaniline

    • 4-Chloro-2-methylaniline

    • 2-Chloro-6-methylaniline

  • Halogen-Substituted Analog:

  • Bioisosteric Replacements: A conceptual overview for drug design.

Physicochemical Properties: A Comparative Overview

The seemingly subtle shift in the positions of the chloro and methyl groups among the isomers of chloro-methylaniline leads to notable differences in their physical and chemical properties. These differences, including melting point, boiling point, and density, can influence their handling, reaction kinetics, and solubility in various solvents.

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)Density (g/mL at 25°C)
This compound 615-65-6C₇H₈ClN141.607223-2251.151
3-Chloro-4-methylaniline 95-74-9C₇H₈ClN141.6029-32237-2381.18 (approx.)
4-Chloro-2-methylaniline 95-69-2C₇H₈ClN141.6029-302411.19
2-Chloro-6-methylaniline 87-63-8C₇H₈ClN141.6022411.185
2-Bromo-4-methylaniline 583-68-6C₇H₈BrN186.05262401.500

Note: Data compiled from various sources. Exact values may vary slightly between suppliers.

Performance in Key Organic Reactions

The utility of these intermediates is best assessed through their performance in common synthetic transformations. While direct, side-by-side comparative studies are not always available, we can infer reactivity trends and present known yields for specific applications.

N-Acylation Reactions

N-acylation is a fundamental reaction for this class of compounds. The reactivity of the amino group is influenced by the electronic and steric effects of the ring substituents. In a study on the N-chloroacetylation of toluidine isomers, it was observed that the reaction conditions significantly impact the yield.[2] For chloro-substituted anilines, similar trends are expected, with steric hindrance around the amino group potentially reducing the reaction rate.

AmineAcylating AgentReaction ConditionsProductYield (%)
AnilineChloroacetyl chloridePhosphate buffer (pH 7.4), RT, 15 minN-Phenyl-2-chloroacetamide92
4-MethylanilineChloroacetyl chloridePhosphate buffer (pH 7.4), RT, 15 min2-Chloro-N-(p-tolyl)acetamide94
4-ChloroanilineChloroacetyl chloridePhosphate buffer (pH 7.4), RT, 20 min2-Chloro-N-(4-chlorophenyl)acetamide90

This table demonstrates the general reactivity of substituted anilines in N-acylation. While specific data for all isomers of chloro-methylaniline under identical conditions is not available, the trend suggests that electron-withdrawing groups like chlorine slightly decrease the reactivity compared to electron-donating groups like methyl.[3]

Diazotization and Azo Coupling

Substituted anilines are key components in the synthesis of azo dyes. The diazotization of the amino group followed by coupling with an activated aromatic compound is a standard procedure. For instance, this compound has been used to synthesize disazo disperse dyes with high yield.[4]

Synthesis of an Azo Dye from this compound [4]

  • Diazotization: this compound is treated with sodium nitrite (B80452) in a sulfuric acid medium at 0-5°C.

  • Coupling: The resulting diazonium salt is coupled with 3-aminophenol (B1664112) to yield an intermediate azo compound.

  • Yield: The reported yield for the initial coupling step is 91%.[4]

The position of the substituents can influence the color and properties of the resulting dye.

Palladium-Catalyzed Cross-Coupling Reactions

In modern organic synthesis, palladium-catalyzed cross-coupling reactions are indispensable for constructing C-C and C-N bonds. The bromo-analogue, 2-Bromo-4-methylaniline, offers a different reactivity profile compared to its chloro counterpart in reactions like the Suzuki-Miyaura coupling. Generally, aryl bromides are more reactive than aryl chlorides in these transformations.

Application in Pharmaceutical and Agrochemical Synthesis

The choice of intermediate can have a profound impact on the synthesis of complex molecules like pharmaceuticals and agrochemicals.

Synthesis of Dasatinib (B193332)

Dasatinib, a tyrosine kinase inhibitor used in cancer therapy, is a prime example where a specific isomer, 2-Chloro-6-methylaniline , is a crucial precursor.[6] The steric hindrance provided by the ortho-methyl group in this isomer is critical for the desired regioselectivity in the subsequent reaction steps.

One synthetic route involves the amidation of 2-(6-(4-(2-hydroxyethyl) piperazin-1-yl)-2-methylpyrimidin-4-ylamino) thiazole-5-formic acid with 2-chloro-6-methylaniline, achieving a high yield of 97.2%.[7] Another approach reports a 72.5% yield with a purity of 99.7%.[7]

Synthesis of Chlordimeform (B52258)

4-Chloro-2-methylaniline (also known as 4-Chloro-o-toluidine) was historically used in the manufacture of the pesticide chlordimeform.[8][9] Although the production of chlordimeform has largely ceased due to toxicity concerns, this application highlights the industrial relevance of this specific isomer.[10]

Bioisosteric Replacements in Drug Design

For drug development professionals, considering bioisosteric replacements for the chloro-methylaniline scaffold can be a powerful strategy to optimize pharmacological properties. Bioisosteres are functional groups or molecules that have similar chemical and physical characteristics, which can lead to similar biological activity.

Replacing a chlorine atom with other groups can modulate a compound's lipophilicity, metabolic stability, and binding interactions with a biological target. For example, a trifluoromethyl group is often used as a bioisostere for a chlorine atom. While not a direct replacement for the entire chloro-methylaniline molecule, this concept encourages a more creative approach to lead optimization.

Experimental Protocols

General Procedure for N-Acetylation of a Chloro-methylaniline

This protocol is a generalized procedure based on standard laboratory methods for the N-acetylation of anilines.

Materials:

Procedure:

  • Dissolve the chloro-methylaniline isomer (10 mmol) in glacial acetic acid (20 mL) in a round-bottom flask.

  • Slowly add acetic anhydride (12 mmol) to the solution while stirring.

  • Heat the reaction mixture at a gentle reflux for 1-2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into cold water (100 mL) to precipitate the N-acetylated product.

  • Neutralize the solution with a saturated solution of sodium acetate.

  • Collect the solid product by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol (B145695)/water) to obtain the pure N-acetylated chloro-methylaniline.

Synthesis of 2-Bromo-4-methylaniline from p-Toluidine (B81030)

This procedure is adapted from established methods for the bromination of protected anilines.[6]

Step 1: Acetylation of p-Toluidine

  • In a round-bottom flask, combine p-toluidine (10 g, 93.3 mmol) and glacial acetic acid (30 mL).

  • Slowly add acetic anhydride (10.2 mL, 108 mmol) to the mixture.

  • Heat the mixture to reflux for 30 minutes.

  • Pour the hot solution into a beaker containing crushed ice (100 g) and stir until a white precipitate forms.

  • Collect the N-acetyl-p-toluidine by vacuum filtration and wash with cold water.

Step 2: Bromination of N-acetyl-p-toluidine

  • Dissolve the dried N-acetyl-p-toluidine in glacial acetic acid (50 mL).

  • Slowly add a solution of bromine (4.8 mL, 93.3 mmol) in glacial acetic acid (10 mL) dropwise at room temperature.

  • Stir the reaction mixture for 1-2 hours.

  • Pour the mixture into water (200 mL) and add sodium bisulfite to quench any excess bromine.

  • Collect the precipitated 2-bromo-4-methyl-acetanilide by vacuum filtration.

Step 3: Hydrolysis to 2-Bromo-4-methylaniline

  • Suspend the 2-bromo-4-methyl-acetanilide in a mixture of ethanol (50 mL) and concentrated hydrochloric acid (20 mL).

  • Heat the mixture to reflux for 2-3 hours until the solid dissolves.

  • Cool the reaction mixture and neutralize with a concentrated sodium hydroxide (B78521) solution until basic.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield 2-bromo-4-methylaniline. The reported yield for a similar process is 51-57%.[6]

Visualizing Synthetic Pathways

The following diagrams, generated using Graphviz, illustrate the logical relationships in the synthesis of these intermediates and their application in a key pharmaceutical synthesis.

Synthetic_Pathways cluster_starting_materials Starting Materials cluster_intermediates Alternative Intermediates cluster_applications Applications p-Toluidine p-Toluidine This compound This compound p-Toluidine->this compound Chlorination 2-Bromo-4-methylaniline 2-Bromo-4-methylaniline p-Toluidine->2-Bromo-4-methylaniline Bromination o-Toluidine o-Toluidine 4-Chloro-2-methylaniline 4-Chloro-2-methylaniline o-Toluidine->4-Chloro-2-methylaniline Chlorination 2-Chloro-6-methylaniline 2-Chloro-6-methylaniline o-Toluidine->2-Chloro-6-methylaniline Chlorination m-Toluidine m-Toluidine 3-Chloro-4-methylaniline 3-Chloro-4-methylaniline m-Toluidine->3-Chloro-4-methylaniline Chlorination (multi-step) Dyes & Pigments Dyes & Pigments This compound->Dyes & Pigments 3-Chloro-4-methylaniline->Dyes & Pigments Agrochemicals Agrochemicals 4-Chloro-2-methylaniline->Agrochemicals e.g., Chlordimeform Pharmaceuticals Pharmaceuticals 2-Chloro-6-methylaniline->Pharmaceuticals e.g., Dasatinib 2-Bromo-4-methylaniline->Pharmaceuticals Cross-coupling reactions

Caption: Synthetic origins and applications of this compound and its alternatives.

Dasatinib_Synthesis Thiazole Precursor Thiazole Precursor Amidation Amidation Thiazole Precursor->Amidation 2-Chloro-6-methylaniline 2-Chloro-6-methylaniline 2-Chloro-6-methylaniline->Amidation Dasatinib Dasatinib Amidation->Dasatinib High Yield (e.g., 97.2%)

References

A Comparative Guide to the Synthesis of Substituted Anilines: Benchmarking Efficiency and Practicality

Author: BenchChem Technical Support Team. Date: December 2025

Substituted anilines are fundamental building blocks in the synthesis of a vast array of valuable compounds, from pharmaceuticals and agrochemicals to dyes and polymers.[1][2] The efficiency and selectivity of their synthesis are of paramount importance to researchers, scientists, and drug development professionals. This guide provides an objective comparison of the most common and innovative methods for synthesizing substituted anilines, supported by experimental data and detailed protocols.

Key Synthetic Strategies at a Glance

The synthesis of substituted anilines can be broadly approached through two main strategies: the functionalization of a pre-existing aromatic ring (typically through reduction of a nitro group) or the formation of the carbon-nitrogen bond via cross-coupling reactions.[1] Each method presents a unique set of advantages and disadvantages in terms of yield, substrate scope, reaction conditions, and cost.

Synthesis RouteDescriptionTypical Yield (%)Temperature (°C)Pressure (atm)CatalystReaction Time (h)AdvantagesDisadvantages
Reduction of Nitroarenes Catalytic hydrogenation of a nitro-substituted aromatic ring to an amino group.[3]>9525-1001-50Pd/C, PtO₂, Raney Ni1-12High yields, well-established, scalable.[3]Requires high pressure, handling of H₂ gas, potential for catalyst poisoning.[3]
Buchwald-Hartwig Amination Palladium-catalyzed cross-coupling of an aryl halide or triflate with an amine.[4][5]70-9580-1201Pd(dba)₂/ligand, Pd(OAc)₂/ligand2-24Broad substrate scope, excellent functional group tolerance, milder conditions than Ullmann.[4][5]Cost of palladium catalyst and ligands, sensitivity to air and moisture.
Ullmann Condensation Copper-catalyzed reaction between an aryl halide and an amine.[6][7]60-90150-2101CuI, Cu₂O, Cu powder12-48Lower cost catalyst compared to palladium.Harsh reaction conditions (high temperature), often requires stoichiometric amounts of copper, limited substrate scope.[7]
Reductive Amination Reaction of a ketone or aldehyde with an amine in the presence of a reducing agent.[8][9]50-8525-801NaBH(OAc)₃, NaBH₃CN, H₂/Catalyst3-24Forms C-N bond and reduces imine in one pot.[8]Limited to the availability of corresponding carbonyl compounds.
Photochemical Synthesis Light-mediated synthesis from non-aromatic precursors like cyclohexanones.[10][11]43-96Room Temperature1Iridium photocatalyst and cobalt redox catalyst12-24Bypasses selectivity issues of aromatic chemistry, milder conditions.[10][11]Requires specialized photochemical equipment, may not be suitable for all substrates.
Electrochemical Reduction Electrochemical reduction of nitroarenes using a redox mediator.[12][13][14]>99 (in some cases)Room Temperature1None (uses electrical current)Not specifiedEnvironmentally friendly (uses water as a proton source), avoids high pressure and temperature, highly selective.[12][13][14]Requires specialized electrochemical setup, scalability for industrial production is still under development.[13]

Experimental Protocols

Below are generalized experimental protocols for the key synthetic methods. Researchers should note that specific reaction conditions may need to be optimized for different substrates.

Reduction of a Nitroarene (Catalytic Hydrogenation)

Materials:

  • Substituted nitroarene (1.0 eq)

  • Palladium on carbon (Pd/C, 5-10 mol%)

  • Ethanol (B145695) or Ethyl Acetate

  • Hydrogen gas (H₂)

  • Filtration agent (e.g., Celite®)

Procedure:

  • In a high-pressure reaction vessel, dissolve the substituted nitroarene in a suitable solvent like ethanol or ethyl acetate.

  • Carefully add the Pd/C catalyst to the solution.

  • Seal the vessel and purge it with nitrogen gas, followed by hydrogen gas.

  • Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 50 atm).

  • Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC or LC-MS).

  • Carefully depressurize the vessel and purge with nitrogen gas.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude substituted aniline (B41778), which can be further purified by chromatography or crystallization.[1]

Buchwald-Hartwig Amination

Materials:

  • Aryl halide (or triflate) (1.0 eq)

  • Amine (1.2 eq)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 1-5 mol%)

  • Phosphine (B1218219) ligand (e.g., XPhos, BINAP, 2-10 mol%)

  • Base (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃, 1.5-2.0 eq)

  • Anhydrous toluene (B28343) or dioxane

Procedure:

  • To an oven-dried Schlenk flask, add the palladium catalyst, phosphine ligand, and base under an inert atmosphere (e.g., argon or nitrogen).

  • Add the aryl halide and the amine to the flask.

  • Add the anhydrous solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the starting material is consumed (monitored by TLC or GC-MS).

  • Cool the reaction mixture to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.[4]

Ullmann Condensation

Materials:

  • Aryl halide (1.0 eq)

  • Amine (1.5 eq)

  • Copper(I) catalyst (e.g., CuI, 10-20 mol%)

  • Base (e.g., K₂CO₃, 2.0 eq)

  • High-boiling polar solvent (e.g., N-methylpyrrolidone (NMP) or dimethylformamide (DMF))

Procedure:

  • In a round-bottom flask, combine the aryl halide, amine, copper catalyst, and base.

  • Add the solvent to the mixture.

  • Heat the reaction mixture to a high temperature (typically 150-210 °C) and stir for an extended period (12-48 hours).[7]

  • Monitor the reaction progress by TLC or GC-MS.

  • Once complete, cool the mixture to room temperature and dilute with water.

  • Extract the product with an organic solvent.

  • Wash the organic layer sequentially with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the residue by column chromatography.[6]

Visualizing the Pathways

The following diagrams illustrate the generalized catalytic cycles and a typical experimental workflow for the synthesis of substituted anilines.

Buchwald_Hartwig_Catalytic_Cycle cluster_main Buchwald-Hartwig Amination pd0 Pd(0)L_n pd2_aryl Ar-Pd(II)(X)L_n pd0->pd2_aryl Oxidative Addition (Ar-X) pd2_amido Ar-Pd(II)(NR'R'')L_n pd2_aryl->pd2_amido Amine Coordination & Deprotonation (HNR'R'', Base) pd2_amido->pd0 Reductive Elimination Ar-NR'R''

Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.

Ullmann_Condensation_Catalytic_Cycle cluster_main Ullmann Condensation cu1_x Cu(I)X cu1_amido Cu(I)-NR'R'' cu1_x->cu1_amido Amine Coordination & Deprotonation (HNR'R'', Base) cu3_complex Ar-Cu(III)(X)(NR'R'') cu1_amido->cu3_complex Oxidative Addition (Ar-X) cu3_complex->cu1_x Reductive Elimination Ar-NR'R''

Caption: Proposed catalytic cycle for the Ullmann condensation.

Experimental_Workflow start Reaction Setup (Reactants, Catalyst, Solvent, Base) reaction Reaction (Heating & Stirring) start->reaction workup Workup (Quenching, Extraction) reaction->workup purification Purification (Column Chromatography, Crystallization) workup->purification analysis Product Analysis (NMR, MS, etc.) purification->analysis

Caption: General experimental workflow for aniline synthesis.

Conclusion

The choice of the optimal synthetic route for a substituted aniline is a multifactorial decision that depends on the specific substrate, desired scale, available equipment, and economic considerations.[1] While classical methods like the reduction of nitroarenes remain robust and cost-effective for many applications, modern catalytic methods such as the Buchwald-Hartwig amination offer unparalleled substrate scope and functional group tolerance, making them indispensable tools in modern drug discovery and development.[1][4] Emerging technologies like photochemical and electrochemical synthesis promise greener and more efficient routes, further expanding the synthetic chemist's toolbox for accessing this critical class of compounds.[10][11][12][13][14]

References

Safety Operating Guide

Proper Disposal of 2-Chloro-4-methylaniline: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Effective management and disposal of 2-Chloro-4-methylaniline are critical for ensuring laboratory safety and environmental protection. This substance is classified as hazardous, being toxic if swallowed, in contact with skin, or inhaled, and is very toxic to aquatic life with long-lasting effects.[1][2] Therefore, strict adherence to proper disposal protocols is mandatory.

Immediate Steps for Waste Generation and Collection

All materials contaminated with this compound must be treated as hazardous waste. This includes the chemical itself, any solutions containing it, and contaminated labware such as gloves, pipette tips, and empty containers.

  • Waste Segregation: Do not mix this compound waste with other waste streams. It should be collected in a dedicated, clearly labeled hazardous waste container.[3][4]

  • Container Requirements: Use a sturdy, leak-proof, and chemically compatible container.[4] The container must be kept tightly sealed except when adding waste to prevent the release of vapors.[3]

  • Labeling: The waste container must be accurately labeled with "Hazardous Waste" and the full chemical name, "this compound".[4] Avoid using abbreviations or chemical formulas.

  • Storage: Store the sealed waste container in a designated, cool, dry, and well-ventilated secondary containment area, away from incompatible materials such as acids, strong oxidizing agents, acid anhydrides, acid chlorides, and chloroformates.[1][4][5]

Spill Management

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

  • Evacuate and Ventilate: Ensure the area is well-ventilated and evacuate non-essential personnel.[6][7]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, protective clothing, and eye/face protection.[5] If there is an inhalation risk, a respirator may be necessary.[8]

  • Containment and Cleanup: Cover the spill with an inert absorbent material such as sand, silica (B1680970) gel, or universal binder.[1][5][9] Collect the absorbed material using non-sparking tools and place it into a suitable, sealed container for disposal as hazardous waste.[8]

  • Decontamination: Clean the spill area thoroughly with soap and water, collecting the cleaning materials for disposal as hazardous waste.[8]

Disposal of Empty Containers

Empty containers that once held this compound must also be managed as hazardous waste.

  • Trivial Residue: If the container has only a trivial amount of residue, it must be rinsed thoroughly. The first rinseate must be collected and disposed of as hazardous waste.[3][4] For highly toxic chemicals, the first three rinses must be collected.[4]

  • Solid or Sludge Residue: If the container holds any solid or sludge residue, it must be disposed of as hazardous waste without rinsing.[3][4]

  • Final Disposal: After proper rinsing and air-drying, the container can be disposed of. To prevent reuse, it is good practice to puncture the container if it is not being returned to the supplier.[10]

ParameterGuidelineCitations
Waste Classification Hazardous Waste[5][11]
Prohibited Disposal Do not dispose of via sink, regular trash, or evaporation. Avoid release to the environment.[3][4][11]
Waste Container Sturdy, leak-proof, sealed, and properly labeled.[3][4]
Storage Segregated in a cool, dry, well-ventilated area in secondary containment, away from incompatible materials.[1][4][5]
Spill Cleanup Absorb with inert material (sand, silica gel), collect in a sealed container for disposal.[1][5][8][9]
Empty Containers Collect first rinse (or first three for highly toxic substances) as hazardous waste. Dispose of containers with solid residue as hazardous waste.[3][4]
Final Disposal Method Transfer to an approved and licensed hazardous waste disposal facility. Incineration in a chemical incinerator with an afterburner and scrubber is a potential method.[1][3][12]

Final Disposal Procedure

In-lab treatment or neutralization of this compound waste is not recommended due to the potential for hazardous reactions and the need for validated protocols.[3] The standard and required procedure is to arrange for disposal through a licensed professional waste disposal service.

Chemical waste generators are responsible for ensuring that the waste is classified, handled, and disposed of in accordance with all local, regional, and national regulations.[5][11]

G Workflow for Proper Disposal of this compound cluster_0 Waste Generation & Collection cluster_1 Spill Management cluster_2 Final Disposal A Generate this compound Waste (Chemical, Contaminated Materials) B Segregate into a Dedicated, Labeled Hazardous Waste Container A->B C Store Securely in Secondary Containment B->C G Arrange for Professional Waste Disposal Service C->G D Spill Occurs E Contain and Absorb with Inert Material D->E F Collect Contaminated Material into a Sealed Waste Container E->F F->G H Transport to a Licensed Hazardous Waste Facility G->H I Final Treatment/Disposal (e.g., Incineration) H->I

Caption: Workflow for the proper disposal of this compound.

References

Personal protective equipment for handling 2-Chloro-4-methylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Laboratory Professionals

This guide provides critical safety and logistical information for handling 2-Chloro-4-methylaniline (CAS No. 615-65-6), a compound requiring stringent safety protocols due to its toxicity. Adherence to these procedures is essential for ensuring the safety of all laboratory personnel.

Hazard Summary

This compound is classified as toxic if swallowed, in contact with skin, or if inhaled.[1] It is known to cause skin irritation and serious eye damage.[1][2] This substance may also cause damage to organs through prolonged or repeated exposure.[1]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory when handling this compound to prevent any direct contact.

PPE CategorySpecification
Eye and Face Protection Wear tightly fitting safety goggles or a face shield.[3] Standard laboratory safety glasses are not sufficient. Eye protection must conform to OSHA 29 CFR 1910.133 or European Standard EN166.[2]
Skin Protection Gloves: Use chemically impermeable gloves.[4][5] While specific breakthrough time data for this compound is not readily available, gloves made of materials such as Butyl rubber or Viton® should be considered based on their resistance to similar aromatic amines and chlorinated compounds. It is crucial to consult the glove manufacturer's specific chemical resistance data. Always inspect gloves for integrity before use and practice proper glove removal technique to avoid skin contact.[5] Protective Clothing: Wear a lab coat, long pants, and closed-toe shoes. For tasks with a higher risk of splashing, chemical-resistant aprons or coveralls are recommended.[2][6]
Respiratory Protection All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[4][5][6] If the use of a fume hood is not feasible or if there is a risk of exceeding exposure limits, a NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate organic vapor cartridge is required.[2] For weighing and handling of the solid form, a dust mask of type N95 (US) may be appropriate if ventilation is adequate.[7]

Operational Plan for Handling this compound

This step-by-step plan outlines the safe handling of this compound from receipt to disposal.

1. Preparation and Pre-Handling:

  • Area Designation: Designate a specific area within a chemical fume hood for the handling of this compound.

  • Safety Equipment Check: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[2]

  • Gather Materials: Assemble all necessary equipment (e.g., glassware, spatulas, weighing paper, solvents) and PPE before starting work.

  • Review SDS: All personnel involved must review the Safety Data Sheet (SDS) for this compound prior to beginning work.

2. Handling Procedure (Example: Weighing and Dissolving):

  • Don PPE: Put on all required personal protective equipment as specified in the table above.

  • Work in Fume Hood: Perform all manipulations of this compound inside a certified chemical fume hood to minimize inhalation exposure.

  • Weighing: Carefully weigh the required amount of the chemical. Use anti-static weighing dishes if the compound is in solid or powder form.

  • Transfer: Use a clean spatula to transfer the chemical to the reaction vessel. Avoid creating dust.

  • Dissolving: Add the solvent slowly to the vessel. If necessary, use a magnetic stirrer to aid dissolution. Keep the container covered as much as possible.

  • Cleaning: Thoroughly clean all equipment that has come into contact with this compound. The initial rinse should be with a suitable organic solvent, collected as hazardous waste, followed by a standard laboratory cleaning procedure.

3. Emergency Procedures:

  • Skin Contact: Immediately remove all contaminated clothing.[1] Wash the affected area with plenty of soap and water for at least 15 minutes.[2] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[2] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air.[1][2] If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration.[2] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[8] Never give anything by mouth to an unconscious person.[5][9] Seek immediate medical attention.

  • Spills: Evacuate the area. For small spills, absorb the material with an inert absorbent such as sand, vermiculite, or commercial sorbent pads.[2] Place the absorbed material into a sealed, labeled container for hazardous waste disposal. For large spills, contact your institution's environmental health and safety department immediately.

Disposal Plan

All waste containing this compound, including contaminated PPE, absorbent materials, and reaction byproducts, must be disposed of as hazardous waste.

  • Waste Collection: Collect all waste in clearly labeled, sealed containers.

  • Labeling: The waste container label should include "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., Toxic).

  • Storage: Store waste containers in a designated, well-ventilated, and secure area, away from incompatible materials.

  • Disposal: Dispose of the waste through your institution's approved hazardous waste disposal program, in accordance with all local, state, and federal regulations. Do not dispose of this compound down the drain.

Safe Handling Workflow

cluster_prep 1. Preparation cluster_handling 2. Handling cluster_cleanup 3. Cleanup & Disposal cluster_emergency Emergency Protocol prep_sds Review SDS prep_area Designate Fume Hood Area prep_sds->prep_area prep_ppe Don Appropriate PPE prep_area->prep_ppe handle_weigh Weigh Chemical prep_ppe->handle_weigh handle_transfer Transfer to Vessel handle_weigh->handle_transfer emergency_spill Spill handle_weigh->emergency_spill handle_dissolve Dissolve in Solvent handle_transfer->handle_dissolve emergency_exposure Exposure handle_transfer->emergency_exposure cleanup_decon Decontaminate Equipment handle_dissolve->cleanup_decon cleanup_waste Collect Hazardous Waste cleanup_decon->cleanup_waste cleanup_dispose Dispose via EHS cleanup_waste->cleanup_dispose cleanup_doff Doff PPE cleanup_dispose->cleanup_doff emergency_notify Notify Supervisor/EHS emergency_spill->emergency_notify emergency_action Follow First Aid emergency_exposure->emergency_action emergency_action->emergency_notify

Caption: Workflow for safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.